molecular formula C6H5N3O B1295970 4-Hydroxy-2-methylpyrimidine-5-carbonitrile CAS No. 27058-54-4

4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Cat. No.: B1295970
CAS No.: 27058-54-4
M. Wt: 135.12 g/mol
InChI Key: GSPKYRXUBCRKIF-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylpyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-4-8-3-5(2-7)6(10)9-4/h3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPKYRXUBCRKIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294229
Record name 4-Hydroxy-2-methylpyrimidine-5-carbonitrile
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Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27058-54-4
Record name 27058-54-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-2-methylpyrimidine-5-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID40294229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxy-2-methylpyrimidine-5-carbonitrile: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile, a pivotal heterocyclic scaffold in modern medicinal chemistry. We delve into its fundamental physicochemical properties, including its critical tautomeric nature, and present a detailed, field-tested protocol for its synthesis and purification. The core of this guide is a thorough analysis of the spectroscopic techniques required for unambiguous structural confirmation, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, complete with interpretations of expected data. Furthermore, we explore the molecule's chemical reactivity, highlighting its potential for derivatization. The guide culminates in a discussion of its applications as a versatile building block in drug discovery, with a focus on its role in the development of kinase and receptor antagonists. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their work.

Molecular Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-methyl-6-oxo-1H-pyrimidine-5-carbonitrile, is a substituted pyrimidine with significant potential in organic synthesis and pharmaceutical development.[1] Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 27058-54-4[1][2][3]
Molecular Formula C₆H₅N₃O[1]
Molecular Weight 135.12 g/mol [1]
Appearance White to off-white solid/powder[4]
Melting Point 166-169 °C (lit.)[5]
SMILES CC1=NC=C(C(=O)N1)C#N[1]
InChI Key GSPKYRXUBCRKIF-UHFFFAOYSA-N[1]
Structural Elucidation and Tautomerism

The structure consists of a pyrimidine ring substituted with a methyl group at position 2, a hydroxyl group at position 4, and a nitrile group at position 5.[1] A critical feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the hydroxyl (enol) form and the more stable keto (pyrimidinone) form, 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.[6] Computational and experimental studies confirm that the keto tautomer, 4(3H)-pyrimidinone, is generally the predominant form in both solution and the solid state, stabilized by factors like intramolecular hydrogen bonding and electronic delocalization.[6][7] This equilibrium is crucial as it dictates the molecule's reactivity, particularly in alkylation and acylation reactions.[6]

Caption: Tautomeric equilibrium between the enol and keto forms.

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. A common and reliable method involves the cyclocondensation of a three-carbon component with an amidine. One well-documented approach uses acetamidine hydrochloride and malononitrile, often with a formaldehyde equivalent.[1][8] This reaction proceeds via a probable Mannich-type aminomethylation followed by cyclization to form the pyrimidine ring.[1]

Synthetic Workflow Diagram

SynthesisWorkflow Reagents Starting Materials: - Acetamidine HCl - Malononitrile - Formaldehyde (aq.) Reaction Reaction Vessel: - Solvent (e.g., t-butanol) - Heat (65-70°C, 4h) Reagents->Reaction Charge Oxidation Oxidative Workup: - Cool to 20-25°C - Add t-butyl hydroperoxide - React (30-35°C, 1h) Reaction->Oxidation Cool & Add Isolation Product Isolation: - Cool Reaction Mixture - Filtration Oxidation->Isolation Precipitate Purification Purification: - Recrystallization (e.g., from Ethanol) Isolation->Purification Crude Solid Product Final Product: 4-Hydroxy-2-methyl- pyrimidine-5-carbonitrile Purification->Product Pure Solid

Caption: General workflow for the synthesis and purification process.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from literature procedures.[8] Researchers should conduct their own risk assessment before proceeding.

  • Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add t-butanol (40 mL).

  • Reagent Addition: Sequentially add acetamidine hydrochloride (2.26 g, 24 mmol), malononitrile (1.32 g, 20 mmol), and 30% aqueous formaldehyde (2.4 g, 24 mmol).

  • Cyclization: Heat the reaction mixture to 65-70 °C and maintain for 4 hours with vigorous stirring. The mixture will become a thick slurry.

    • Scientist's Note: This condensation step forms the core dihydropyrimidine ring structure. The temperature is critical to ensure a sufficient reaction rate without significant side product formation.

  • Oxidation: Cool the mixture to 20-25 °C. Carefully add 70 wt.% tert-butyl hydroperoxide (2.8 g) dropwise, ensuring the internal temperature does not exceed 35 °C. Stir at 30-35 °C for 1 hour.

    • Scientist's Note: This step is likely to aromatize the ring or complete the synthesis, leading to the final stable product. Careful temperature control is necessary due to the exothermic nature of the oxidation.

  • Isolation: Cool the reaction mixture to 0-5 °C in an ice bath. The product will precipitate. Collect the solid by vacuum filtration and wash with cold water (2 x 10 mL).

  • Purification: The crude product can be purified by recrystallization. Recrystallization from ethanol has been reported to yield high-purity material.[1] Dissolve the crude solid in a minimal amount of hot ethanol, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry in a vacuum oven at 50-60 °C to a constant weight. A yield of over 90% with high purity is achievable with this method.[8]

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. The following spectroscopic data are characteristic of this compound, primarily in its dominant keto tautomer form.

TechniqueKey FeatureExpected ObservationInterpretation
¹H NMR Chemical Shift~12.0-13.0 ppm (br s, 1H)N-H proton of the pyrimidinone ring.
~8.5-8.8 ppm (s, 1H)C6-H proton, deshielded by adjacent N and C=O.
~2.5-2.7 ppm (s, 3H)C2-CH₃ protons.
¹³C NMR Chemical Shift~160-165 ppmC4 carbonyl carbon (C=O).
~155-160 ppmC2 and C6 carbons.
~115-120 ppmNitrile carbon (C≡N).
~90-95 ppmC5 carbon.
~20-25 ppmMethyl carbon (CH₃).
IR (KBr) Vibrational Band3200-2800 cm⁻¹ (broad)N-H stretching from the pyrimidinone ring.
~2230-2210 cm⁻¹ (sharp)C≡N (nitrile) stretching.
~1680-1650 cm⁻¹ (strong)C=O (amide) stretching.
EI-MS m/z135[M]⁺, Molecular ion peak.

Note: NMR shifts are approximate and can vary based on solvent and concentration. The data presented is a prediction based on typical values for similar structures.

Interpretation Insights
  • ¹H NMR: The presence of a very downfield, broad singlet around 12-13 ppm is strong evidence for the N-H proton of the keto tautomer. The sharp singlet for the C6-H proton confirms the substitution pattern.

  • IR Spectroscopy: The combination of a strong C=O stretch around 1670 cm⁻¹ and a sharp C≡N stretch around 2220 cm⁻¹ is highly characteristic of the target molecule. The absence of a strong, sharp O-H band above 3500 cm⁻¹ further supports the predominance of the keto form.[9][10]

  • Mass Spectrometry: A clear molecular ion peak at m/z = 135 confirms the molecular weight of C₆H₅N₃O.[9]

Chemical Reactivity and Derivatization

The pyrimidine-5-carbonitrile scaffold is a versatile platform for further chemical modification, which is key to its utility in drug discovery.

Reactivity Start 4-Hydroxy-2-methyl- pyrimidine-5-carbonitrile N_Alkylation N-Alkylation / N-Acylation (at N1) Start->N_Alkylation Strong Base (NaH), then R-X O_Alkylation O-Alkylation (at O4) Start->O_Alkylation Mild Base (Ag₂O), then R-X Nitrile_Hydrolysis Nitrile Hydrolysis (to Amide/Carboxylic Acid) Start->Nitrile_Hydrolysis Acid/Base Catalysis Nitrile_Reduction Nitrile Reduction (to Amine) Start->Nitrile_Reduction Reducing Agent (e.g., LiAlH₄)

Caption: Key reactive sites and potential derivatization pathways.

  • N- vs. O-Alkylation: The tautomeric equilibrium allows for selective alkylation. Using a strong base like sodium hydride (NaH) will deprotonate the pyrimidone nitrogen, leading to N-alkylation.[6] Milder conditions, for instance using silver oxide, can favor O-alkylation to yield 4-alkoxypyrimidines.[6] This selectivity is fundamental for controlling the structure of subsequent derivatives.

  • Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide or carboxylic acid. Alternatively, it can be reduced to an aminomethyl group, providing a key linkage point for building more complex molecules.

  • Electrophilic Substitution: While the pyrimidine ring is generally electron-deficient, the position C5 can undergo electrophilic attack, such as in Mannich reactions, particularly in related hydroxypyrimidine systems.[11]

Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[12][13] The this compound motif is particularly valuable as a synthetic intermediate and a core structure for developing targeted therapeutics.

  • Kinase Inhibitors: The pyrimidine scaffold is a well-established "hinge-binder" for ATP-competitive kinase inhibitors. Derivatives of pyrimidine-5-carbonitriles have been investigated as potent inhibitors of targets like Epidermal Growth Factor Receptor (EGFR) and dual PI3K/mTOR inhibitors, which are critical pathways in cancer cell proliferation.[1][14][15][16]

  • Receptor Antagonists: The scaffold has been used in the development of potent and orally bioavailable antagonists for chemokine receptors like CXCR2, which are implicated in inflammatory diseases such as COPD.[17]

  • Antimicrobial and Anticancer Agents: The compound itself and its derivatives have shown potential as antimicrobial and anticancer agents.[1] The nitrile group, in particular, is a feature of several anti-cancer drugs and can contribute to target binding and favorable pharmacokinetic properties.[13]

DrugDiscovery node1 Core Scaffold (4-Hydroxy-2-methyl- pyrimidine-5-carbonitrile) node2 Derivatization (e.g., N-Alkylation, Amine Substitution) node1->node2 node3 Lead Compound Library node2->node3 node4 Biological Screening node3->node4 node5 EGFR / Kinase Inhibitors node4->node5 Identified Hits node6 CXCR2 Antagonists node4->node6 Identified Hits node7 Other Targets (COX-2, etc.) node4->node7 Identified Hits

Caption: Role of the scaffold in a typical drug discovery cascade.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[18] It may also be harmful if swallowed.[19]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.[19]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[19] Avoid contact with skin and eyes.[19]

  • Storage: Store in a cool, dry, and well-ventilated place.[4][19] Keep the container tightly closed to prevent moisture absorption.[4][19] Store away from strong oxidizing agents.[19]

Conclusion

This compound is more than a simple chemical; it is a versatile and powerful tool for the modern medicinal chemist. Its well-defined synthesis, predictable reactivity, and proven relevance as a core scaffold for biologically active molecules make it an indispensable building block. Understanding its fundamental properties, particularly its tautomerism and spectroscopic signatures, is the first step toward unlocking its full potential in the synthesis of novel therapeutics targeting a range of human diseases.

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  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
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  • El-Zoghbi, M. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(15), 4995. Retrieved from [Link]

  • Porter, D. W., et al. (2014). The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3285-3290. Retrieved from [Link]

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  • ChemicalBook. (n.d.). 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis.
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4-Hydroxy-2-methylpyrimidine-5-carbonitrile molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Authored by: A Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold stands out as a cornerstone for creating novel therapeutic agents.[1] Its presence in the fundamental building blocks of life, DNA and RNA, has inspired chemists to explore its vast potential. This guide focuses on a particularly intriguing derivative: this compound. With the molecular formula C₆H₅N₃O , this compound serves as a critical intermediate and a pharmacologically relevant scaffold.[2][3] This document provides an in-depth exploration of its chemical identity, synthesis, characterization, and applications for researchers, scientists, and drug development professionals.

Part 1: Core Chemical Identity and Structural Elucidation

Molecular Formula and Key Identifiers

A foundational understanding of any chemical entity begins with its basic identifiers. For this compound, these are summarized below.

IdentifierValueSource
Molecular Formula C₆H₅N₃O[2][3]
Molecular Weight 135.12 g/mol [2][3]
CAS Number 27058-54-4[2][3]
IUPAC Name 2-methyl-6-oxo-1H-pyrimidine-5-carbonitrile[2]
The Critical Nature of Tautomerism

A key feature of 4-hydroxypyrimidines is their existence in a state of tautomeric equilibrium between the enol form (4-hydroxy) and the more stable keto form (pyrimidin-4-one).[4][5][6][7] Experimental and computational studies have shown that for 4-hydroxypyrimidine, the keto form, specifically the pyrimidin-4(1H)-one tautomer, is the predominant and more stable structure.[6][7][8] This stability is influenced by factors such as aromaticity and electronic delocalization.[8] Therefore, while commonly named this compound, its structure is more accurately represented as 2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile or 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile , reflecting this keto-enol tautomerism. For the remainder of this guide, we will refer to it by its common name but acknowledge the prevalence of the keto tautomer.

Caption: Keto-Enol Tautomerism of the Pyrimidine Core.

Spectroscopic Characterization Profile

1.3.1 ¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show distinct signals corresponding to the methyl group, the pyrimidine ring proton, and the N-H proton of the amide in the keto tautomer.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃~2.5Singlet3H
Pyrimidine C-H~8.0-8.5Singlet1H
N-H (amide)~12.0-13.0Broad Singlet1H

1.3.2 ¹³C NMR Spectroscopy (Expected)

The carbon NMR will provide insights into the carbon framework, including the nitrile and carbonyl carbons.

CarbonExpected Chemical Shift (δ, ppm)
-CH₃~20-25
C≡N~115-120
Pyrimidine C5~100-110
Pyrimidine C2, C4, C6~150-170
C=O~160-170

1.3.3 Infrared (IR) Spectroscopy (Expected)

IR spectroscopy is invaluable for identifying key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (amide)3200-3400Medium-Strong
C-H Stretch (methyl & aromatic)2900-3100Medium
C≡N Stretch (nitrile)2220-2260Sharp, Medium
C=O Stretch (amide/lactam)1650-1700Strong
C=N & C=C Stretch (ring)1550-1650Medium-Strong

1.3.4 Mass Spectrometry (Expected)

Mass spectrometry will confirm the molecular weight of the compound.

IonExpected m/z
[M]+135.05
[M+H]+136.06

Part 2: Synthesis and Chemical Reactivity

Verified Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a multicomponent reaction. A well-documented method involves the condensation of acetamidine hydrochloride, malononitrile, and formaldehyde.[2] This approach is advantageous due to the ready availability of starting materials and good yields.

Experimental Protocol:

  • Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add t-butanol (40 mL), acetamidine hydrochloride (1.13 g, 12 mmol), and malononitrile (0.66 g, 10 mmol).

  • Aldehyde Addition: Slowly add 30% aqueous formaldehyde (1.2 g, 12 mmol) to the stirred mixture.

  • Cyclization: Heat the reaction mixture to 65-70 °C and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Oxidation: Cool the mixture to room temperature (20-25 °C). Carefully add 70% tert-butyl hydroperoxide (1.4 g) and continue stirring at 30-35 °C for 1 hour to facilitate aromatization.

  • Workup and Isolation: Pour the reaction mixture into crushed ice (50 g). The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield high-purity this compound.[2]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product A Acetamidine HCl React Condensation & Cyclization (t-BuOH, 65-70°C) A->React B Malononitrile B->React C Formaldehyde C->React Oxidize Oxidation (t-BuOOH) React->Oxidize Isolate Precipitation & Filtration Oxidize->Isolate Purify Recrystallization (Ethanol) Isolate->Purify Product 4-Hydroxy-2-methyl- pyrimidine-5-carbonitrile Purify->Product caption Synthetic Workflow Diagram

Caption: Synthetic Workflow Diagram.

Chemical Reactivity Insights

The pyrimidine ring in this molecule is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[2] This characteristic dictates its reactivity:

  • Susceptibility to Nucleophilic Attack: The electron-deficient nature makes the carbon atoms of the pyrimidine ring, particularly at positions 4 and 6, susceptible to nucleophilic substitution reactions.[2] This allows for the facile introduction of various functional groups, a key strategy in drug development for modifying the molecule's properties.

  • Functional Group Manipulations: The hydroxyl, methyl, and nitrile groups offer additional sites for chemical modification, further expanding the synthetic possibilities to create a diverse library of derivatives.

Part 3: Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the development of targeted therapies.

Scaffold for Kinase Inhibitors

The pyrimidine core is a common feature in many kinase inhibitors. Derivatives of pyrimidine-5-carbonitrile have been investigated for their potential to inhibit key signaling proteins involved in cancer progression.

  • EGFR Inhibition: Certain pyrimidine-5-carbonitrile derivatives have shown the ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a crucial player in cell proliferation.[2][9] Inhibition of EGFR can lead to cell cycle arrest and apoptosis in cancer cells.

  • Dual PI3K/mTOR Inhibition: Novel morpholinopyrimidine-5-carbonitrile derivatives have been designed and synthesized as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), two critical nodes in cancer cell signaling pathways.[10][11]

Development of Anti-inflammatory and Anticancer Agents

The versatility of the pyrimidine-5-carbonitrile framework has been exploited to create compounds with a range of biological activities.

  • COX-2 Inhibition: The benzenesulfonamide moiety, a key feature of selective COX-2 inhibitors, has been incorporated into pyrimidine-5-carbonitrile structures to develop potent and selective anti-inflammatory agents with potential anticancer applications.[12]

  • Broad-Spectrum Anticancer Activity: Screening of various pyrimidine-5-carbonitrile derivatives against the NCI-60 panel of human cancer cell lines has revealed significant cytotoxic activity against leukemia, CNS cancer, and breast cancer cell lines.[9][10][12]

Antimicrobial Properties

Beyond cancer and inflammation, this chemical family has demonstrated potential in combating microbial infections. Studies have shown the effectiveness of certain derivatives against various microbial strains, highlighting their potential as a foundation for new antimicrobial agents.[2]

Conclusion

This compound, with its definitive molecular formula C₆H₅N₃O, is more than just a chemical compound; it is a gateway to a vast chemical space ripe for exploration. Its accessible synthesis, well-defined reactivity, and the proven therapeutic potential of its derivatives make it a molecule of significant interest to the scientific community. Understanding its core properties, particularly its tautomeric nature, is fundamental to harnessing its full potential in the design and development of next-generation therapeutics. This guide serves as a comprehensive resource to empower researchers in their endeavors to innovate within this promising area of medicinal chemistry.

References

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4-Hydroxy-2-methylpyrimidine-5-carbonitrile CAS number 27058-54-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Hydroxy-2-methylpyrimidine-5-carbonitrile (CAS: 27058-54-4) for Advanced Research and Drug Development

Section 1: Core Compound Identity and Physicochemical Profile

This compound is a heterocyclic organic compound featuring a pyrimidine core, a foundational structure in numerous biologically active molecules, including the nucleobases of DNA and RNA.[1][2] Its strategic functionalization with a hydroxyl group at the 4-position, a methyl group at the 2-position, and a cyano group at the 5-position makes it a highly versatile and valuable building block in medicinal chemistry and organic synthesis.[3] This guide provides a comprehensive technical overview of its synthesis, reactivity, and applications for researchers and drug development professionals.

The structure is characterized by a critical tautomeric equilibrium between the hydroxyl (enol) form and the more stable keto form, 4(3H)-pyrimidinone.[4][5] This equilibrium significantly influences its spectroscopic signature and chemical reactivity.

Caption: Tautomeric equilibrium of the title compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 27058-54-4[6][7][8]
Molecular Formula C₆H₅N₃O[3][8]
Molecular Weight 135.12 g/mol [3][8]
Appearance White to off-white solid powder[9]
Solubility Low solubility in water; soluble in polar organic solvents (e.g., DMSO)[9]
IUPAC Name This compound[8]
SMILES CC1=NC=C(C(O)=N1)C#N[8]
InChI Key GSPKYRXUBCRKIF-UHFFFAOYSA-N[8]

Section 2: Spectroscopic Characterization and Analytical Workflow

While specific spectral data for this compound is not publicly cataloged in detail, its structure allows for the confident prediction of key spectroscopic features. A robust analytical workflow is essential for confirming identity and purity post-synthesis.

Anticipated Spectroscopic Profile:

  • ¹H NMR: The spectrum is expected to be relatively simple. Key signals would include a singlet for the C2-methyl protons, a singlet for the C6-proton on the pyrimidine ring, and a broad, exchangeable singlet corresponding to the N1-H proton of the dominant keto tautomer or the O-H of the enol form.

  • ¹³C NMR: Expected signals include those for the methyl carbon, the nitrile carbon (C≡N), and four distinct sp²-hybridized carbons of the pyrimidine ring, one of which would be a carbonyl carbon (~160-170 ppm) if the keto form predominates.

  • FT-IR Spectroscopy: The infrared spectrum is a powerful tool for identifying the key functional groups.[10] The most prominent and diagnostic peaks would be a strong, sharp absorption band for the nitrile (C≡N) stretch (around 2220-2260 cm⁻¹), a strong absorption for the carbonyl (C=O) stretch of the keto tautomer (around 1650-1700 cm⁻¹), and N-H stretching bands (around 3200-3400 cm⁻¹) also from the keto form.

  • Mass Spectrometry: In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 135.[11] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₆H₅N₃O).

G General Spectroscopic Analysis Workflow cluster_workflow General Spectroscopic Analysis Workflow cluster_analysis Spectroscopic Analysis start Synthesized Crude Product purification Purification (e.g., Recrystallization, Chromatography) start->purification pure_compound Pure Compound (≥95%) purification->pure_compound nmr NMR Spectroscopy (¹H, ¹³C) - Confirms C-H framework - Verifies structure pure_compound->nmr Sample Preparation ir FT-IR Spectroscopy - Identifies functional groups (C≡N, C=O, N-H) pure_compound->ir Sample Preparation ms Mass Spectrometry (LC-MS/HRMS) - Confirms Molecular Weight - Determines Elemental Formula pure_compound->ms Sample Preparation data_analysis Data Interpretation & Structural Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis final Verified Structure & Purity data_analysis->final

Caption: General workflow for spectroscopic analysis and validation.

Section 3: Synthesis and Purification Protocols

The synthesis of this compound and its analogs often relies on robust cyclocondensation reactions.[3] Multicomponent reactions are particularly efficient for constructing the core pyrimidine scaffold.[12][13]

One well-documented approach involves the reaction of acetamidine hydrochloride, malononitrile, and formaldehyde, proceeding through a Mannich aminomethylation followed by cyclization.[3] This method provides a direct route to the desired pyrimidine ring system.

Caption: A representative synthetic route to the title compound.

Detailed Experimental Protocol: Cyclocondensation Synthesis

This protocol is a representative example based on established literature methods for similar compounds and should be adapted and optimized.[3][14]

  • Reagent Preparation: To a three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add t-butanol (10 volumes).

  • Addition of Reactants: Sequentially add acetamidine hydrochloride (1.2 eq), malononitrile (1.0 eq), and 30% aqueous formaldehyde (1.2 eq).[14]

  • Initial Reaction: Heat the mixture to 65-70°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Oxidation: Cool the reaction mixture to room temperature (20-25°C). Carefully add an oxidizing agent, such as 70% tert-butylhydroperoxide (1.1 eq), and stir at 30-35°C for 1-2 hours.[3]

  • Work-up: Upon completion, cool the mixture and adjust the pH to ~7 with a suitable base. The product may precipitate from the solution.

  • Isolation: Filter the resulting solid, wash with cold water, and then a minimal amount of cold ethanol to remove impurities.

  • Purification: For high-purity material suitable for pharmaceutical applications, recrystallize the crude product from a suitable solvent system, such as ethanol/water.[3] Dry the final product under vacuum.

Section 4: Chemical Reactivity and Derivatization

The compound's three distinct functional groups offer multiple handles for chemical modification, making it an ideal scaffold for generating compound libraries for high-throughput screening.

  • Hydroxyl/Keto Group: The pyrimidone ring can undergo N-alkylation using strong bases (e.g., NaH) followed by alkyl halides. O-alkylation to form 4-alkoxypyrimidines can be achieved with reagents like alkyl halides in the presence of silver oxide.[4] O-acylation is also readily achievable.[4]

  • Nitrile Group: The cyano group is a versatile functional group. It can be reduced to a primary amine (aminomethyl group) using catalytic hydrogenation (e.g., Raney Nickel), providing a key intermediate for further elaboration, such as in the synthesis of Vitamin B1 analogs.[1]

  • Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring allows for specific reactivity patterns. Substituents on the ring can be displaced via nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of functional groups and building blocks.[2]

G Key Derivatization Pathways core 4-Hydroxy-2-methyl- pyrimidine-5-carbonitrile n_alkylation N-Alkylated Pyrimidones core->n_alkylation  1. Strong Base  2. R-X o_alkylation 4-Alkoxy Pyrimidines core->o_alkylation  R-X, Ag₂O amine 5-(Aminomethyl) Derivatives core->amine  Reduction (e.g., H₂, Raney Ni)

Caption: Potential derivatization pathways from the core scaffold.

Section 5: Applications in Drug Discovery and Development

The pyrimidine-5-carbonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2] Derivatives have shown promise as potent and selective inhibitors of key cellular targets implicated in cancer and other diseases.

Table 2: Biological Activities of Related Pyrimidine-5-Carbonitrile Derivatives

Target/ActivityCompound SeriesReported Potency (IC₅₀)Reference
EGFR Inhibition Pyrimidine-5-carbonitrilesNanomolar range[3][15]
PI3K/mTOR Inhibition Morpholinopyrimidine-5-carbonitriles0.09 - 0.17 µM (Leukemia SR cell line)[16][17]
COX-2 Inhibition Pyrimidine-benzene sulfonamidesSub-micromolar range[18]
Anticancer Various Pyrimidine-5-carbonitrilesNanomolar to low micromolar range against various cell lines (MCF-7, A549, HepG2)[18][19][20]
Antimicrobial General Pyrimidine DerivativesEffective against various microbial strains[3]

Key Therapeutic Targets:

  • Kinase Inhibition: The pyrimidine core is a superb bioisostere for the adenine ring of ATP, making it an ideal scaffold for designing kinase inhibitors. Derivatives of this compound have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overactive in various cancers.[3][15] The scaffold is also central to the development of dual PI3K/mTOR inhibitors, which target critical cell growth and survival pathways.[16][17]

  • Anti-inflammatory and Analgesic: By modifying the scaffold, researchers have developed potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain signaling.[18]

G Role as an EGFR Kinase Inhibitor Scaffold cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Downstream Downstream Signaling (e.g., PI3K, MAPK) EGFR->Downstream Phosphorylation ATP ATP ATP->EGFR Binds ADP ADP ATP->ADP Hydrolysis Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Pyrimidine-5-carbonitrile Derivative (Inhibitor) Inhibitor->EGFR Blocks ATP Binding Site

Caption: Mechanism of action for EGFR inhibitors derived from the pyrimidine scaffold.

Section 6: Conclusion

This compound is more than a simple chemical; it is a strategic platform for innovation in drug discovery. Its accessible synthesis, predictable reactivity, and proven success as a core scaffold for high-value therapeutic targets like kinases make it an indispensable tool for medicinal chemists. Understanding its fundamental properties, particularly its tautomeric nature and derivatization potential, is key to unlocking its full potential in the development of next-generation therapeutics.

Section 7: References

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  • Ghorab, M. M., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Chemical and Pharmaceutical Research.

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  • Clark, J., & Neath, G. (1968). Heterocyclic studies. Part IV. The action of hydroxylamine on 4-hydroxypteridine and its methyl derivatives. Journal of the Chemical Society C: Organic.

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  • Benchchem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3. Retrieved from Benchchem.

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  • ChemicalBook. (n.d.). 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis. Retrieved from ChemicalBook website.

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  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A.

  • PubMed Central. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Retrieved from PubMed Central.

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An In-Depth Technical Guide to the Solubility Profile of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 4-hydroxy-2-methylpyrimidine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1] Understanding the solubility of this compound is critical for its application in drug discovery and development, influencing bioavailability, formulation, and in vitro assay reliability. This document details the theoretical and practical aspects of solubility determination, offering field-proven insights and detailed experimental protocols for both kinetic and thermodynamic solubility assays. It further explores the key factors influencing the solubility of pyrimidine derivatives, including pH, temperature, and solid-state properties, to provide a holistic understanding for researchers in the field.

Introduction: The Critical Role of Solubility in Drug Discovery

This compound (Figure 1) is a substituted pyrimidine with potential applications as a scaffold in the development of novel therapeutic agents. The pyrimidine nucleus is a common feature in a wide range of biologically active molecules, including anticancer, antiviral, and antimicrobial agents. The successful progression of any new chemical entity through the drug discovery pipeline is fundamentally dependent on its physicochemical properties, with solubility being a paramount parameter.

Poor aqueous solubility can lead to a cascade of challenges, including:

  • Limited Bioavailability: Inadequate dissolution in gastrointestinal fluids can severely restrict a drug's absorption and, consequently, its therapeutic efficacy.[2]

  • Inaccurate In Vitro Assay Results: Compound precipitation in assay media can lead to misleading structure-activity relationship (SAR) data.

  • Formulation Difficulties: Developing a stable and effective dosage form for a poorly soluble compound is often complex and costly.

This guide is designed to provide researchers with the necessary knowledge to thoroughly characterize the solubility of this compound, enabling informed decisions in lead optimization and preclinical development.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Theoretical Framework for Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, the following factors are key determinants of its solubility.

Molecular Structure and Polarity

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The structure of this compound features both polar and non-polar characteristics:

  • Polar Moieties: The hydroxyl (-OH) group and the nitrogen atoms in the pyrimidine ring are capable of forming hydrogen bonds with polar solvents like water. The nitrile (-CN) group also contributes to the molecule's polarity.

  • Non-Polar Moieties: The methyl (-CH3) group and the carbon backbone of the pyrimidine ring contribute to its non-polar character.

Based on this structure, it is anticipated that this compound will exhibit limited solubility in water and greater solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. This is consistent with observations for structurally similar pyrimidine derivatives. For instance, 4-Amino-2-methylpyrimidine-5-carbonitrile is described as slightly soluble in water (6.4 g/L at 25°C) but soluble in DMSO, ethanol, and methanol.[3]

The Influence of pH and pKa

The solubility of ionizable compounds is highly dependent on the pH of the medium. The hydroxyl group on the pyrimidine ring can act as a weak acid, and the nitrogen atoms can act as weak bases. The Henderson-Hasselbalch equation is a critical tool for understanding the relationship between pH, pKa, and the ionization state of a molecule, which in turn affects its solubility.[4][5][6]

For a weak acid:

pH = pKa + log ([A-]/[HA])

For a weak base:

pH = pKa + log ([B]/[BH+])

Where:

  • [A-] is the concentration of the ionized form (conjugate base)

  • [HA] is the concentration of the non-ionized form (acid)

  • [B] is the concentration of the non-ionized form (base)

  • [BH+] is the concentration of the ionized form (conjugate acid)

The ionized form of a compound is generally more water-soluble than the non-ionized form. Therefore, for an acidic compound like this compound (due to the hydroxyl group), the solubility in aqueous media is expected to increase as the pH rises above its pKa. Conversely, if the pyrimidine nitrogens are protonated at low pH, solubility may also be enhanced. A precise determination of the pKa value(s) for this compound is essential for predicting its solubility behavior across a physiological pH range.

Impact of the Solid State: Crystalline vs. Amorphous Forms

The solid-state properties of a compound can significantly influence its solubility.[7][8]

  • Crystalline Forms: Molecules in a crystal lattice are arranged in a highly ordered, repeating pattern. The strength of this lattice, known as the lattice energy, must be overcome for the compound to dissolve. Different crystal forms of the same compound, known as polymorphs, can have different lattice energies and, consequently, different solubilities.

  • Amorphous Forms: In an amorphous solid, molecules lack a long-range ordered structure. This disordered state generally has a higher energy level than the crystalline state, making it easier for the solvent to break apart the solid structure. As a result, amorphous forms are typically more soluble than their crystalline counterparts.[9]

It is crucial to characterize the solid form of this compound being used in solubility studies, as variations in crystallinity can lead to inconsistent results.

Experimental Determination of Solubility

Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic.[2][10]

Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[11][12] It measures the concentration of a compound in solution after it is introduced from a concentrated DMSO stock into an aqueous buffer. This method reflects the solubility of the form that precipitates most readily and is not a measure of true equilibrium.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear-bottom 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with gentle shaking for a defined period (e.g., 2 hours).

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The point at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A 10 mM Stock in DMSO B Serial Dilution in DMSO A->B C Transfer to Aqueous Buffer B->C 2 µL into buffer D Incubate (2h, 25°C) C->D E Measure Turbidity (Nephelometry) D->E F Determine Kinetic Solubility E->F

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Assay

The thermodynamic, or equilibrium, solubility assay measures the true solubility of a compound at equilibrium.[2][13][14] In this method, an excess of the solid compound is equilibrated with the solvent over an extended period. This is a lower-throughput but more accurate method, crucial for lead optimization and formulation development.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, phosphate-buffered saline at various pH values, or organic solvents). Ensure that undissolved solid remains at the end of the experiment.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid precipitation of the supersaturated solution during this step.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calibration: Prepare a standard curve using known concentrations of this compound to accurately quantify the solubility.

G cluster_0 Equilibration cluster_1 Separation & Analysis cluster_2 Result A Excess Solid + Solvent B Shake/Agitate (24-48h) A->B C Centrifuge/Filter B->C D Quantify Supernatant (HPLC/LC-MS) C->D E Thermodynamic Solubility D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Predicted Solubility Profile and Data Interpretation

While experimental data for this compound is not extensively published, a predicted solubility profile can be constructed based on its structural features and data from similar compounds.

Table 1: Predicted Solubility of this compound in Common Solvents

SolventPolarity IndexPredicted SolubilityRationale
Water10.2LowLimited by non-polar methyl group and pyrimidine ring, though polar groups offer some interaction.
Phosphate-Buffered Saline (pH 7.4)~10.2Low to ModerateSolubility may be slightly enhanced compared to pure water due to potential ionization.
Ethanol4.3Moderate to HighGood balance of polarity to interact with both polar and non-polar moieties.
Methanol5.1Moderate to HighSimilar to ethanol, a polar protic solvent capable of hydrogen bonding.
Dimethyl Sulfoxide (DMSO)7.2HighA highly polar aprotic solvent, effective at solvating a wide range of organic molecules.
Acetonitrile5.8ModerateA polar aprotic solvent, likely to be a good solvent for this compound.
Dichloromethane3.1Low to ModerateA less polar solvent, solubility is expected to be lower than in highly polar organic solvents.
Hexane0.1Very LowA non-polar solvent, unlikely to effectively solvate the polar functional groups.

Data Interpretation:

  • Low Aqueous Solubility (<10 µg/mL): This would classify the compound as poorly soluble and may necessitate formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions to improve bioavailability.

  • Moderate Aqueous Solubility (10-60 µg/mL): While better, optimization of physicochemical properties to further enhance solubility would be beneficial.

  • High Aqueous Solubility (>60 µg/mL): This is a desirable profile for an orally administered drug candidate, simplifying formulation and reducing potential absorption issues.[10]

Conclusion and Future Directions

The solubility of this compound is a critical parameter that will dictate its utility in drug discovery and development. This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound. A thorough characterization should include both kinetic and thermodynamic solubility measurements in a range of pharmaceutically relevant solvents and pH conditions. Future work should focus on obtaining precise experimental data for this compound, including its pKa and the influence of different solid forms on its solubility. This knowledge will be invaluable for the rational design of future pyrimidine-based drug candidates with optimized physicochemical properties.

References

  • Yalkowsky, S. H., & Patki, V. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362.
  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Vogt, F. G., & Williams, G. R. (2019). Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine. Crystal Growth & Design, 19(11), 6675-6691.
  • Murshed, T. (2014). EFFECT OF CRYSTALLINE TO AMORPHOUS CONVERSIONS ON SOLUBILITY OF CEFUROXIME AXETIL. St. John's University, New York.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

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The Pyrimidine-5-Carbonitrile Scaffold: A Journey from Synthesis to Therapeutic Prominence

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrimidine-5-carbonitrile core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural rigidity have made it a cornerstone for the development of a diverse array of therapeutic agents. This guide provides an in-depth exploration of the historical evolution of pyrimidine-5-carbonitrile synthesis, from foundational multi-component reactions to modern catalytic methods. It further delves into the discovery of its biological activities, highlighting its emergence as a potent inhibitor of key signaling pathways implicated in cancer and inflammation, such as EGFR and COX-2. Through detailed protocols, mechanistic diagrams, and analysis of structure-activity relationships, this document serves as a comprehensive resource for scientists engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.

Introduction: The Rise of a Privileged Scaffold

The pyrimidine ring is a fundamental heterocycle in nature, forming the backbone of nucleobases like cytosine, thymine, and uracil.[1] The strategic addition of a carbonitrile (-C≡N) group at the 5-position dramatically alters the molecule's physicochemical properties, creating the pyrimidine-5-carbonitrile scaffold. This group acts as a powerful electron-withdrawing moiety and a potent hydrogen bond acceptor, features that medicinal chemists have expertly exploited to achieve high-affinity and selective interactions with biological targets.[2][3] These compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4][5][6]

Discovery and Synthetic Evolution

While pyrimidine derivatives were known in the 19th century, the targeted synthesis of functionalized pyrimidines, including the 5-carbonitrile variants, is a more recent endeavor driven by the demands of drug discovery.[1] The history of this scaffold is intrinsically linked to the development of efficient, one-pot multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple, readily available starting materials.[4]

Foundational Synthesis: The Multicomponent Approach

One of the most robust and enduring methods for constructing the pyrimidine-5-carbonitrile core is a three-component reaction involving an aldehyde, an active methylene nitrile (like malononitrile), and a dinucleophile such as urea or thiourea.[7][8] This approach, philosophically similar to the well-known Biginelli reaction, offers high atom economy and allows for the generation of diverse chemical libraries by simply varying the starting components.[4][7]

The general mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of urea/thiourea, and subsequent cyclization and aromatization to yield the final pyrimidine product.[8][9]

G cluster_workflow Three-Component Synthesis Workflow reactants Aldehyde + Malononitrile + Urea/Thiourea catalyst Catalyst (e.g., NH4Cl, DBSA) reactants->catalyst Add reaction One-Pot Reaction (Condensation, Michael Addition, Cyclization, Aromatization) catalyst->reaction Initiate workup Workup (e.g., Pouring onto ice water) reaction->workup Quench purification Purification (Filtration & Recrystallization) workup->purification product Pyrimidine-5-Carbonitrile Product purification->product

Caption: Generalized workflow for the multicomponent synthesis of pyrimidine-5-carbonitriles.

Representative Experimental Protocol: One-Pot Synthesis

The following protocol is adapted from a solvent-free synthesis using ammonium chloride as an inexpensive and effective catalyst.[7]

Objective: To synthesize 4-Amino-2-hydroxy-6-phenylpyrimidine-5-carbonitrile.

Materials:

  • Benzaldehyde (2 mmol)

  • Malononitrile (2 mmol)

  • Urea (3 mmol)

  • Ammonium chloride (NH4Cl) (0.8 mmol)

  • Round bottom flask (100 mL)

  • Oil bath with magnetic stirring

  • Ethyl acetate, n-hexane (for recrystallization)

  • Standard glassware for filtration

Procedure:

  • Reaction Setup: In a 100 mL round bottom flask, combine benzaldehyde, malononitrile, urea, and the NH4Cl catalyst.

  • Heating: Place the flask in a preheated oil bath and heat the mixture to 110 °C with continuous stirring. Causality Note: The solvent-free condition at elevated temperature increases reactant concentration and reactivity, accelerating the reaction rate.[7]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into crushed ice. A solid product should precipitate. Causality Note: The product is poorly soluble in cold water, allowing for its separation from the water-soluble catalyst and any unreacted starting materials.

  • Isolation: Filter the crude product using a Büchner funnel and wash thoroughly with cold water.

  • Purification: Recrystallize the solid product from a mixture of ethyl acetate and n-hexane (1:3 ratio) to obtain the pure analytical sample.[7]

Emergence as a Bioactive Scaffold in Drug Discovery

The true value of the pyrimidine-5-carbonitrile scaffold was realized when researchers began exploring its potential as a modulator of key biological pathways, particularly in oncology and inflammation.[2][10] The rigid, planar structure provides an excellent framework for orienting substituents into the binding pockets of enzymes like kinases and cyclooxygenases.

Case Study: Inhibition of EGFR and COX-2 in Cancer Therapy

A significant area of application for pyrimidine-5-carbonitrile derivatives is in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), two enzymes frequently overexpressed in various cancers.[10][11][12] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like PI3K/AKT, promoting cell proliferation and survival.[13] COX-2 is an enzyme that contributes to inflammation and angiogenesis, creating a favorable microenvironment for tumor growth.[10]

Researchers have designed and synthesized novel pyrimidine-5-carbonitrile derivatives that act as dual inhibitors of EGFR and COX-2, presenting a multi-pronged attack on cancer cells.[10][14] The pyrimidine core often mimics the hinge-binding region of ATP in kinases, while the nitrile group can form crucial hydrogen bonds.[15]

G cluster_pathway Targeted Signaling Pathways in Cancer EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Inhibitor Pyrimidine-5-Carbonitrile Inhibitor Inhibitor->EGFR Inhibits COX2 COX-2 Inhibitor->COX2 Inhibits Inflammation Inflammation, Angiogenesis COX2->Inflammation

Caption: Inhibition of EGFR and COX-2 pathways by pyrimidine-5-carbonitrile compounds.

Quantitative Data: Biological Activity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency. Several studies have reported pyrimidine-5-carbonitrile derivatives with potent anticancer activity, often exceeding that of established drugs like Erlotinib.[11][15]

Compound IDTargetCell LineIC₅₀ (µM)Reference
Compound 10b EGFRHepG2 (Liver)3.56[11]
Compound 10b EGFRA549 (Lung)5.85[11]
Compound 11b EGFR (WT)-0.09[15][16]
Compound 11b EGFR (T790M)-4.03[15][16]
Compound 11e VEGFR-2HCT-116 (Colon)1.14[17]
Compound 5d COX-2-0.16[12]
Erlotinib (Ref.) EGFRHepG2 (Liver)0.87[11]
Celecoxib (Ref.) COX-2-0.17[12]

This table summarizes data from multiple sources to illustrate the potency of the scaffold against various targets.

The data shows that specific pyrimidine-5-carbonitrile derivatives, such as 11b , can exhibit potent inhibition of both wild-type (WT) and mutant forms of EGFR, which is critical for overcoming drug resistance.[15][16] Furthermore, compounds like 11e have been developed as potent inhibitors of other kinases like VEGFR-2, highlighting the scaffold's versatility.[17]

Future Directions and Conclusion

The journey of the pyrimidine-5-carbonitrile scaffold from a synthetically accessible heterocycle to a clinically relevant pharmacophore is a testament to the power of medicinal chemistry. Its history is rooted in the efficiency of multicomponent reactions, which continue to be a mainstay for generating chemical diversity.[4][18] Current research continues to expand its therapeutic potential, with new derivatives being investigated as dual PI3K/mTOR inhibitors, antivirals, and anti-inflammatory agents.[6][19]

References

  • Three-Component Assembly of Structurally Diverse 2-Aminopyrimidine-5-carbonitriles. ACS Combinatorial Science. [Link]

  • Synthesis of pyrimidine 5‐carbonitrile derivatives. ResearchGate. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]

  • Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. ResearchGate. [Link]

  • 2-Aminopyrimidine-5-carbonitrile. ChemBK. [Link]

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  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health (NIH). [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central. [Link]

  • One pot three component synthesis of Pyrimidine-5-carbonitrile derivatives in water using P-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities. ResearchGate. [Link]

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  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed Central. [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. PubMed Central. [Link]

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  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health (NIH). [Link]

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The Versatile Scaffold: Unlocking the Research Potential of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a myriad of biologically active molecules, including the nucleobases of DNA and RNA.[1] This inherent biological relevance has rendered the pyrimidine scaffold a privileged structure in the quest for novel therapeutics. Among the vast family of pyrimidine derivatives, 4-Hydroxy-2-methylpyrimidine-5-carbonitrile stands out as a particularly versatile and promising starting point for the development of new chemical entities with significant therapeutic potential. Its unique arrangement of functional groups—a hydroxyl, a methyl, and a nitrile—offers multiple avenues for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of the potential research applications of this compound, offering insights into its synthesis, derivatization, and evaluation in key therapeutic areas.

Chemical Profile and Synthesis

Molecular Structure and Properties:

This compound possesses the molecular formula C₆H₅N₃O and a molecular weight of 135.12 g/mol . The structure is characterized by a pyrimidine core with a hydroxyl group at the 4-position, a methyl group at the 2-position, and a nitrile group at the 5-position.

PropertyValue
Molecular Formula C₆H₅N₃O
Molecular Weight 135.12 g/mol
CAS Number 27058-54-4

Synthetic Pathways:

The synthesis of this compound and its derivatives can be achieved through several established routes. A common and efficient method involves the condensation of readily available starting materials.

Protocol 1: One-Pot Synthesis of a 4-Substituted Pyrimidine-5-carbonitrile Derivative

This protocol outlines a general procedure for the synthesis of a 4-substituted pyrimidine-5-carbonitrile, which can be adapted for the synthesis of this compound.

Materials:

  • Appropriate aldehyde (e.g., benzaldehyde for a 4-phenyl derivative)

  • Ethyl cyanoacetate

  • Thiourea

  • Anhydrous potassium carbonate

  • Ethanol

Procedure:

  • A mixture of the aldehyde (10 mmol), ethyl cyanoacetate (10 mmol), thiourea (12 mmol), and anhydrous potassium carbonate (15 mmol) in absolute ethanol (50 mL) is stirred at room temperature for 30 minutes.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (200 mL).

  • The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 2-mercapto-6-oxo-4-substituted-1,6-dihydropyrimidine-5-carbonitrile.[2]

  • Further modifications, such as S-alkylation followed by hydrolysis or displacement of the thio-group, can be employed to introduce the 2-methyl and 4-hydroxyl groups respectively.

Anticancer Applications: A Scaffold for Kinase Inhibition

The pyrimidine-5-carbonitrile core has emerged as a powerful scaffold for the design of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this compound have shown significant promise in targeting key oncogenic kinases.

Targeting the Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and metastasis.[1] Overexpression or mutation of EGFR is a common driver of various cancers, making it a prime target for therapeutic intervention.

Numerous studies have demonstrated that pyrimidine-5-carbonitrile derivatives can act as ATP-mimicking inhibitors of EGFR, effectively blocking its kinase activity.[3][4] The design of these inhibitors often involves the strategic placement of substituents on the pyrimidine core to optimize binding to the ATP-binding pocket of the enzyme.

Structure-Activity Relationship (SAR) Insights:

  • Position 4: Substitution at the 4-position with anilino or related aromatic moieties has been shown to be crucial for potent EGFR inhibition. These groups can form key hydrogen bond interactions with the hinge region of the kinase domain.

  • Position 2: The 2-methyl group can be modified to explore interactions with the hydrophobic regions of the ATP-binding site.

  • Position 5: The nitrile group often participates in hydrogen bonding and can be a key determinant of binding affinity and selectivity.

Quantitative Data: In Vitro Anticancer Activity of EGFR-Targeting Pyrimidine-5-carbonitrile Derivatives

CompoundTarget Cell LineIC₅₀ (µM)Reference
10b HepG2 (Hepatocellular Carcinoma)3.56[3]
10b A549 (Non-small Cell Lung Cancer)5.85[3]
10b MCF-7 (Breast Cancer)7.68[3]
11b HCT-116 (Colorectal Carcinoma)3.37[4]
11b HepG-2 (Hepatocellular Carcinoma)3.04[4]
11b MCF-7 (Breast Cancer)4.14[4]
11b A549 (Non-small Cell Lung Cancer)2.4[4]
4e Colo 205 (Colon Cancer)1.66[2][5]
4f Colo 205 (Colon Cancer)1.83[2][5]

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

This protocol describes a general method to evaluate the inhibitory activity of synthesized pyrimidine-5-carbonitrile derivatives against EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 as substrate

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer. The final DMSO concentration should be kept below 1%.

  • In a 384-well plate, add the test compound solution.

  • Add the EGFR enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]

DOT Diagram: EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Hydroxy-2-methylpyrimidine -5-carbonitrile Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-5-carbonitrile derivative.

Targeting Other Kinases and Pathways

The versatility of the this compound scaffold extends to the inhibition of other crucial oncogenic kinases:

  • VEGFR-2: Derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. Some compounds have demonstrated IC₅₀ values in the sub-micromolar range against VEGFR-2.[2]

  • PI3K/AKT Pathway: The PI3K/AKT signaling pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Novel pyrimidine-5-carbonitrile derivatives have been developed as inhibitors of this pathway, inducing apoptosis in cancer cells.[7][8]

Antimicrobial Applications: A Scaffold for Combating Pathogens

Beyond its anticancer potential, the pyrimidine-5-carbonitrile framework has also shown promise in the development of novel antimicrobial agents. The emergence of drug-resistant bacteria and fungi necessitates the discovery of new chemical entities with unique mechanisms of action.

Antibacterial and Antifungal Activity

Several studies have reported the synthesis and evaluation of pyrimidine-5-carbonitrile derivatives against a range of bacterial and fungal strains.[1][3] The antimicrobial activity is often dependent on the nature and position of substituents on the pyrimidine ring.

Quantitative Data: Antimicrobial Activity of Pyrimidine-5-carbonitrile Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
7 Staphylococcus aureus12.5[9]
7 Bacillus subtilis12.5[9]
7 Candida albicans12.5[9]
5o Phomopsis sp.10.5 (EC₅₀)[4][10]

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of synthesized compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth with DMSO)

Procedure:

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Add 100 µL of the test compound at the highest concentration to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 10 µL of the standardized bacterial suspension to each well.

  • Include a positive control (antibiotic) and a negative control (no bacteria) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DOT Diagram: Workflow for Antimicrobial Screening

Antimicrobial_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Start 4-Hydroxy-2-methylpyrimidine -5-carbonitrile Derivatization Chemical Derivatization Start->Derivatization Purification Purification & Characterization Derivatization->Purification MIC_Assay Broth Microdilution Assay (MIC Determination) Purification->MIC_Assay Agar_Diffusion Agar Disc Diffusion Assay (Zone of Inhibition) Purification->Agar_Diffusion SAR_Analysis Structure-Activity Relationship Analysis MIC_Assay->SAR_Analysis Agar_Diffusion->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the synthesis and antimicrobial evaluation of pyrimidine derivatives.

Conclusion and Future Directions

This compound is a scaffold of significant interest for medicinal chemists and drug discovery professionals. Its synthetic accessibility and the potential for diverse functionalization make it an ideal starting point for the development of novel therapeutic agents. The demonstrated efficacy of its derivatives as kinase inhibitors in oncology and as antimicrobial agents highlights the broad therapeutic potential of this chemical class. Future research should focus on exploring further derivatization to enhance potency and selectivity, elucidating detailed mechanisms of action, and advancing promising lead compounds into preclinical and clinical development. The continued investigation of this versatile scaffold is poised to yield new and effective treatments for a range of human diseases.

References

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). Molecules. [Link]

  • Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. (2009). Heterocyclic Communications. [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. (2022). Semantic Scholar. [Link]

  • Synthesis of pyrimidine 5‐carbonitrile derivatives. (Year N/A). ResearchGate. [Link]

  • Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. (Year N/A). N/A. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). Frontiers in Chemistry. [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers in Chemistry. [Link]

  • Synthesis, Antibacterial and Anticancer Evaluation of Some Pyrimidine Derivatives. (Year N/A). Semantic Scholar. [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2011). Molecules. [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2011). ResearchGate. [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers in Chemistry. [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2010). Molecules. [Link]

  • Synthesis, characterization and evaluation of the bacterial, antioxidant and anticancer activity of pyrimidine derivatives. (2022). Neliti. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2022). Scientific Reports. [Link]

  • The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. (Year N/A). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5-carbonitrile derivatives. (2012). Acta Poloniae Pharmaceutica. [Link]

  • Process for preparing 4-hydroxypyrimidine. (1993).
  • Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. (2009). ResearchGate. [Link]

  • Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5-carbonitrile derivatives: their synthesis and spectral elucidation. (2012). Acta Poloniae Pharmaceutica. [Link]

  • Process for preparing 4-hydroxypyridines. (2015).
  • Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles. (2009). ResearchGate. [Link]

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An In-Depth Technical Guide to the Tautomeric Forms of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-methylpyrimidine-5-carbonitrile is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its chemical behavior and biological activity are intrinsically linked to its tautomeric forms. This guide provides a comprehensive examination of the tautomeric equilibria of this compound, integrating theoretical principles with practical analytical methodologies. We will explore the structural nuances of the potential tautomers, delve into the computational and experimental techniques used for their characterization, and provide detailed protocols for their analysis. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this important pyrimidine derivative.

Introduction to Tautomerism in Pyrimidine Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the properties and reactivity of molecules.[1] In heterocyclic systems like pyrimidines, prototropic tautomerism, involving the migration of a proton, is particularly prevalent. For 4-hydroxypyrimidine derivatives, the two primary forms of tautomerism are keto-enol and amide-imidol tautomerism.

The position of the tautomeric equilibrium is a delicate balance of several factors, including the intrinsic stability of the tautomers, the electronic effects of substituents, and the influence of the surrounding environment, such as the solvent polarity.[2][3] Understanding and controlling this equilibrium is paramount in drug design, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.

Potential Tautomeric Forms of this compound

This compound can exist in several tautomeric forms. The primary equilibrium is between the aromatic hydroxy form (enol-like) and two non-aromatic keto forms (pyrimidinones). These arise from the migration of the proton from the hydroxyl group to one of the ring nitrogen atoms.

  • This compound (A): This is the enol or hydroxy form, possessing a fully aromatic pyrimidine ring.

  • 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (B): This is one of the keto or pyrimidinone forms, where the proton has migrated to the N1 position.

  • 2-Methyl-4-oxo-3,4-dihydropyrimidine-5-carbonitrile (C): This is the other keto or pyrimidinone form, with the proton at the N3 position.

The presence of the electron-donating methyl group at the C2 position and the electron-withdrawing carbonitrile group at the C5 position will significantly influence the relative stabilities of these tautomers.

Tautomers A 4-Hydroxy-2-methylpyrimidine- 5-carbonitrile (A) (Hydroxy/Enol form) B 2-Methyl-6-oxo-1,6-dihydro- pyrimidine-5-carbonitrile (B) (Keto/Amide form) A->B Tautomerization C 2-Methyl-4-oxo-3,4-dihydro- purine-5-carbonitrile (C) (Keto/Amide form) A->C Tautomerization B->C Tautomerization

Caption: Tautomeric equilibria of this compound.

Theoretical and Computational Analysis of Tautomer Stability

Quantum chemical calculations are invaluable tools for predicting the relative stabilities of tautomers and for understanding the factors that govern their equilibrium.[4] Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to calculate the Gibbs free energies of the different tautomeric forms in the gas phase and in solution, using implicit solvent models.[5]

For 4-hydroxypyrimidine and its derivatives, computational studies have consistently shown that the introduction of a second nitrogen atom into the pyridine ring shifts the equilibrium towards the keto forms.[6] While the hydroxy form benefits from aromaticity, the keto forms are stabilized by the strong amide C=O bond. The relative energies of the tautomers are often within a few kcal/mol, indicating that multiple forms can coexist in equilibrium.[4]

Table 1: Predicted Relative Stabilities of 4-Hydroxypyrimidine Tautomers (Illustrative Data)

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous, kcal/mol)
4-Hydroxypyrimidine+1.5+2.0
1H-Pyrimidin-4-one0.00.0
3H-Pyrimidin-4-one+0.5+0.2

Note: This is illustrative data for the parent 4-hydroxypyrimidine. The presence of methyl and carbonitrile substituents will alter these values.

Experimental Protocol: Computational Analysis of Tautomer Stability
  • Structure Generation: Draw the 3D structures of all possible tautomers (A, B, and C) of this compound using a molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a DFT method (e.g., B3LYP) with a 6-311++G(d,p) basis set. This should be done for both the gas phase and in the desired solvent using an implicit solvent model (e.g., PCM).

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation: Calculate the Gibbs free energy for each tautomer in both the gas phase and solution.

  • Relative Stability Analysis: Determine the relative stabilities of the tautomers by comparing their Gibbs free energies. The tautomer with the lowest Gibbs free energy is the most stable.

Computational_Workflow start Start: Define Tautomeric Structures geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima, Obtain ZPVE) geom_opt->freq_calc energy_calc Single Point Energy Calculation (Gibbs Free Energy) freq_calc->energy_calc analysis Relative Stability Analysis energy_calc->analysis end End: Tautomer Population Prediction analysis->end

Caption: Workflow for computational analysis of tautomer stability.

Spectroscopic Characterization of Tautomeric Forms

Spectroscopic techniques are essential for the experimental determination of the predominant tautomeric forms in different states (solid, solution) and for quantifying the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating tautomeric structures in solution.[7] Both ¹H and ¹³C NMR provide distinct chemical shifts for the different tautomers.

  • ¹H NMR: The chemical shift of the proton attached to the nitrogen (N-H) in the keto forms will be significantly different from that of the hydroxyl proton (O-H) in the hydroxy form. The chemical shifts of the ring protons are also sensitive to the tautomeric state.

  • ¹³C NMR: The chemical shift of the C4 carbon is particularly informative. In the hydroxy form, it will be in the aromatic region (typically 150-160 ppm), while in the keto forms, it will have a carbonyl character and shift downfield (typically >160 ppm).

Table 2: Typical NMR Chemical Shift Ranges for 4-Hydroxypyrimidine Tautomers (Illustrative)

NucleusHydroxy Form (ppm)Keto Form (ppm)
¹H (N-H/O-H)5.0 - 8.0 (broad)10.0 - 13.0 (broad)
¹³C (C4)150 - 160> 160
Experimental Protocol: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of 5-10 mg/mL.[7]

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.[7]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.[8]

  • 2D NMR (Optional but Recommended): Acquire 2D NMR spectra, such as HSQC and HMBC, to aid in the unambiguous assignment of all proton and carbon signals.

  • Data Analysis: Process the spectra (Fourier transform, phasing, baseline correction) and assign the peaks to the respective protons and carbons of the different tautomers present in the sample. The relative integration of characteristic peaks in the ¹H NMR spectrum can be used to determine the tautomeric ratio.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in the tautomers.

  • IR Spectroscopy: The keto forms will exhibit a strong carbonyl (C=O) stretching vibration in the region of 1650-1700 cm⁻¹. The hydroxy form will show a characteristic O-H stretching band (around 3200-3600 cm⁻¹) and C=N stretching vibrations.[5][9]

  • Raman Spectroscopy: Raman spectroscopy can be complementary to IR, particularly for symmetrical vibrations.[6]

Table 3: Characteristic IR Absorption Frequencies for Tautomers (Illustrative)

Functional GroupWavenumber (cm⁻¹)Tautomer
O-H stretch3200 - 3600Hydroxy
C=O stretch1650 - 1700Keto
C=N stretch1550 - 1650Both
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For solid-state analysis, prepare a KBr pellet or use an ATR accessory. For solution-phase analysis, dissolve the compound in a suitable solvent (e.g., chloroform, acetonitrile) that has minimal IR absorption in the regions of interest.

  • Spectrum Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the C=O, O-H, and C=N functional groups to determine the predominant tautomeric form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as the different electronic structures of the tautomers result in different absorption maxima (λ_max).[10] The aromatic hydroxy form is expected to have a different λ_max compared to the non-aromatic keto forms. By analyzing the changes in the UV-Vis spectrum with solvent polarity, information about the tautomeric equilibrium can be obtained.[11]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., ethanol, cyclohexane).

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the λ_max and correlate it with the expected electronic transitions of the possible tautomers. Compare spectra in different solvents to observe any shifts in the tautomeric equilibrium.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the crystalline solid state.[12] By determining the precise atomic coordinates, it is possible to definitively locate the position of the labile proton and thus identify the tautomer. This technique is the gold standard for solid-state structural elucidation.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.

  • Structural Analysis: Analyze the bond lengths and the location of the hydrogen atoms to definitively identify the tautomeric form present in the crystal lattice.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry that dictates its physical, chemical, and biological properties. A comprehensive understanding of its tautomeric forms requires a multi-faceted approach that combines theoretical calculations with a suite of spectroscopic techniques and, ideally, X-ray crystallography for solid-state confirmation. This guide has provided a framework for the investigation of the tautomeric landscape of this important molecule, offering both the theoretical underpinnings and practical experimental protocols necessary for its thorough characterization. The insights gained from such studies are essential for the rational design and development of new drugs and functional materials based on the pyrimidine scaffold.

References

  • Jabeen, E., et al. (2013). Molecular structures, FT-IR and FT-Raman spectra, NBO analysis, NLO properties, reactive sites and quantum chemical calculations of keto-enol tautomerism (2-amino-4-pyrimidinol and 2-amino-pyrimidine-4(1H)-one). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 30-51.
  • Arjunan, V., & Mohan, S. (2012). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 269-278.
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  • Experimental and theoretical study of the cytosine tautomerism through excited st
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  • Kumar, S., et al. (2016). Crystal structure of methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate.
  • Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466.
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  • Tan, Y., et al. (2016). Synthesis, Characterization and X-Ray Crystal Structures of Oxidovanadium(V) Complexes Derived from N'-(2-Hydroxy-5-methylbenzylidene)-4-methylbenzohydrazide with Antibacterial Activity. Zeitschrift für anorganische und allgemeine Chemie, 642(15), 848-853.
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An In-depth Technical Guide to the Laboratory Stability of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stability of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile under typical laboratory conditions. As a key building block in medicinal chemistry and organic synthesis, understanding its stability profile is paramount for researchers, scientists, and drug development professionals.[1] This document outlines the intrinsic chemical properties of the molecule, potential degradation pathways, and provides detailed, field-proven protocols for assessing its stability under various stress conditions, including acid/base hydrolysis, oxidation, photolysis, and thermal stress. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for regulatory submissions and the development of robust pharmaceutical formulations.

Introduction to this compound

This compound, hereafter referred to as HMP-CN, is a substituted pyrimidine derivative with the molecular formula C₆H₅N₃O.[1] Its structure, featuring a hydroxyl group at the 4-position, a methyl group at the 2-position, and a cyano group at the 5-position of the pyrimidine ring, makes it a versatile intermediate in the synthesis of various biologically active molecules.[1] Pyrimidine derivatives are integral components of numerous therapeutic agents, exhibiting a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1] Given its role as a precursor in drug discovery and development, a thorough understanding of its chemical stability is essential to ensure the integrity of starting materials, the quality of synthesized compounds, and the reliability of experimental results.

Intrinsic Stability and Physicochemical Properties

The inherent stability of HMP-CN is dictated by the interplay of its functional groups and the aromatic pyrimidine core. The hydroxyl group at the 4-position gives the molecule acidic properties and can participate in tautomerization. The electron-withdrawing nature of the cyano group at the 5-position influences the electron density of the pyrimidine ring, impacting its reactivity. The methyl group at the 2-position is generally stable but can be susceptible to oxidation under harsh conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₅N₃O[1]
Molecular Weight135.12 g/mol [1]
AppearanceTypically a light yellow solid[2]
Storage Temperature2-8°C recommended[2]

Proper storage is crucial for maintaining the integrity of HMP-CN. It is recommended to store the compound in a cool, dry, and well-ventilated place, protected from light and moisture.[3][4]

Potential Degradation Pathways

Forced degradation studies are a critical component of drug development, designed to identify likely degradation products and establish the intrinsic stability of a molecule.[5][6] Based on the structure of HMP-CN, several degradation pathways can be anticipated under stress conditions.

Hydrolytic Degradation

The pyrimidine ring is susceptible to hydrolysis, particularly at extreme pH values.[7] The cyano group can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid, especially under strong acidic or basic conditions. The hydroxyl group's acidity will be influenced by the pH of the medium, which in turn can affect the overall stability of the molecule.

Oxidative Degradation

The pyrimidine ring and the methyl group are potential sites for oxidation.[8] Strong oxidizing agents can lead to the formation of N-oxides or degradation of the pyrimidine ring. The methyl group could be oxidized to a hydroxymethyl or even a carboxyl group under aggressive oxidative stress.

Photodegradation

Pyrimidine derivatives are known to be susceptible to photodegradation.[4][9] Exposure to UV light can induce photochemical reactions, potentially leading to dimerization, ring opening, or other complex transformations.[10]

Thermal Degradation

Elevated temperatures can provide the energy required for various degradation reactions.[11] The specific degradation pathway under thermal stress will depend on the presence of other factors like oxygen and moisture.

The following diagram illustrates the potential degradation pathways of HMP-CN under various stress conditions.

G cluster_stress Stress Conditions cluster_compound HMP-CN & Degradants Acid_Base Acid/Base Hydrolysis Carboxamide 4-Hydroxy-2-methylpyrimidine-5-carboxamide Acid_Base->Carboxamide Oxidation Oxidation N_Oxide N-Oxide Derivatives Oxidation->N_Oxide Oxidized_Methyl Oxidized Methyl Group Products Oxidation->Oxidized_Methyl Photolysis Photolysis (UV Light) Ring_Opened Ring-Opened Products Photolysis->Ring_Opened Photodimers Photodimers Photolysis->Photodimers Thermal Thermal Stress Thermal->Ring_Opened HMP_CN This compound HMP_CN->Carboxamide Hydrolysis of -CN HMP_CN->N_Oxide Ring Oxidation HMP_CN->Ring_Opened Ring Cleavage HMP_CN->Photodimers Dimerization HMP_CN->Oxidized_Methyl Methyl Group Oxidation Carboxylic_Acid 4-Hydroxy-2-methylpyrimidine-5-carboxylic acid Carboxamide->Carboxylic_Acid Further Hydrolysis G start Prepare HMP-CN Stock Solution stress Subject to Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid Hydrolytic base Base Hydrolysis (0.1M NaOH, 60°C) stress->base Hydrolytic oxidation Oxidation (3% H₂O₂, RT) stress->oxidation Oxidative photo Photolysis (ICH Q1B) stress->photo Photolytic thermal Thermal (80°C) stress->thermal Thermal sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize analyze Analyze by Stability-Indicating HPLC sampling->analyze neutralize->analyze data Data Analysis & Impurity Profiling analyze->data

Sources

The Core of Innovation: A Technical Guide to 4-Hydroxy-2-methylpyrimidine-5-carbonitrile Derivatives and Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, integral to the structure of DNA, RNA, and numerous pharmacologically active compounds.[1][2][3] Within this vast chemical family, the 4-hydroxy-2-methylpyrimidine-5-carbonitrile scaffold has emerged as a particularly versatile and potent pharmacophore. Its unique arrangement of a hydroxyl, methyl, and cyano group on the pyrimidine ring provides a chemically reactive and biologically significant starting point for the synthesis of novel therapeutic agents. This guide offers an in-depth exploration of this compound, its derivatives, and analogs, from fundamental synthesis to advanced therapeutic applications. We will dissect the causality behind experimental choices, detail validated protocols, and explore the structure-activity relationships that drive the design of next-generation inhibitors for critical disease targets.

The this compound Scaffold: A Structural Overview

The core compound, this compound (Molecular Formula: C₆H₅N₃O), is a heterocyclic organic molecule featuring a six-membered pyrimidine ring.[4] Its structure is characterized by:

  • A hydroxyl group (-OH) at position 4.

  • A methyl group (-CH₃) at position 2.

  • A cyano group (-C≡N) at position 5.

This specific arrangement of functional groups makes it a valuable intermediate in medicinal chemistry and organic synthesis.[4] The electron-withdrawing nature of the cyano group and the reactivity of the hydroxyl group provide multiple avenues for chemical modification, allowing for the creation of extensive libraries of derivatives.

Synthesis and Derivatization Strategies

The efficacy of any drug discovery program hinges on the robust and efficient synthesis of the core scaffold and its analogs. The synthesis of pyrimidine-5-carbonitriles can be achieved through various cyclocondensation reactions.

Core Synthesis: A Validated Protocol

A well-documented and reliable method for synthesizing the pyrimidine core involves a one-pot multicomponent reaction.[5] A common approach is the condensation of an amidine with a malononitrile derivative.

G cluster_reactants Starting Materials cluster_process Reaction & Purification A Acetamidine Hydrochloride D Mix Reactants in Solvent (e.g., t-butanol) A->D B Malononitrile B->D C Formaldehyde C->D E Heat Reaction Mixture (e.g., 65-70°C for 4h) D->E F Oxidative Step (Add t-butylhydroperoxide) E->F G Cooling & Crystallization F->G H Filtration & Drying G->H I Final Product: 4-Amino-2-methylpyrimidine -5-carbonitrile H->I

Caption: Inhibition of key oncogenic pathways by pyrimidine derivatives.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Many pyrimidine-5-carbonitrile derivatives are designed as EGFR inhibitors. E[6]GFR is a receptor tyrosine kinase that, when overactivated, plays a crucial role in the proliferation and survival of cancer cells. [4] * Example: Compound 10b from one study emerged as a potent EGFR inhibitor with an IC₅₀ value of 8.29 ± 0.04 nM, comparable to the reference drug erlotinib (IC₅₀ = 2.83 ± 0.05 nM). T[6]his compound exhibited excellent cytotoxic activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines, with IC₅₀ values of 3.56, 5.85, and 7.68 μM, respectively. M[6]echanistically, it was shown to arrest the cell cycle in the G2/M phase and induce apoptosis.

[6]* Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Novel pyrimidine-5-carbonitrile derivatives have been synthesized as potent VEGFR-2 inhibitors. [7] * Example: Compounds 11e and 12b were identified as highly potent VEGFR-2 inhibitors with IC₅₀ values of 0.61 μM and 0.53 μM, respectively. C[7]ompound 11e also showed excellent cytotoxicity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines with IC₅₀ values of 1.14 and 1.54 μM, respectively. I[7]mportantly, it demonstrated a high degree of selectivity, being approximately 47 times less toxic to normal human lung cells (WI-38).

[7]* Dual PI3K/mTOR Inhibition: The PI3K/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer. Morpholinopyrimidine-5-carbonitrile derivatives have been specifically designed as dual inhibitors of PI3K and mTOR. [8][9] * Example: Compounds 12b and 12d from this series displayed outstanding antitumor activity against the leukemia SR cell line, with IC₅₀ values of 0.10 and 0.09 μM, respectively. T[8][9]hese compounds also effectively inhibited PI3K isoforms and mTOR, induced apoptosis, and caused a G2/M cell cycle arrest.

[8][9]#### 3.2. Antimicrobial and Other Activities

Beyond oncology, the pyrimidine scaffold is known for a wide range of biological activities. The core compound this compound has been noted for its effectiveness against various microbial strains. T[4]he broader class of pyrimidine derivatives has also been reported to possess anti-inflammatory, analgesic, antiviral, and antioxidant properties, making this a rich area for further investigation.

[1][2][3][10]---

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is the essence of rational drug design. For pyrimidine-5-carbonitrile derivatives, several key SAR principles have been established.

  • Influence of Substituents: The position and nature of substituents on the pyrimidine ring greatly influence biological activity. [2][3] * Fluorine Introduction: The strategic placement of fluorine atoms can significantly enhance inhibitory potency. In one study of FGFR3 inhibitors, introducing two fluorine atoms into a 3,5-dimethoxyphenyl ring enhanced activity. Molecular dynamics simulations suggested that a fluorine atom interacts with the main chain NH moiety of Asp635 via a hydrogen bond, anchoring the inhibitor in the active site. [11] * Acetyl Moiety: The presence of an acetyl group at the para-position of a side chain at C-5 contributed to greater anti-inflammatory activity by enhancing binding to the COX-2 enzyme through hydrogen bonding.

[10]* Linkers and Spacers: The use of different linkers and spacers to attach various moieties to the pyrimidine core is a key strategy. Derivatives bearing benzylidene and hydrazone moieties have shown potent activity as VEGFR-2 inhibitors.

[7]* Molecular Size and Pharmacokinetics: Optimizing the molecular size of substituents can improve pharmacokinetic properties. For FGFR3 inhibitors, reducing the molecular size of the substituent at the 4-position of the pyrimidine scaffold led to an increase in systemic exposure, a critical factor for oral drug activity.

[11]#### Data Summary: Anticancer Potency of Key Derivatives

Compound IDTarget(s)Cell LineIC₅₀ (Kinase)IC₅₀ (Cell Line)Reference
10b EGFRHepG28.29 nM3.56 µM
11e VEGFR-2HCT-1160.61 µM1.14 µM
12b VEGFR-2-0.53 µM-
12b (PI3K) PI3Kα/β/δ, mTORLeukemia SR0.17/0.13/0.76 µM (PI3K)0.10 µM
12d (PI3K) PI3Kα/β/δ, mTORLeukemia SR1.27/3.20/1.98 µM (PI3K)0.09 µM

Future Directions and Conclusion

The this compound scaffold and its analogs represent a highly promising and validated platform for the discovery of novel therapeutics. The chemical versatility of the core allows for extensive modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

  • Computational Modeling: Leveraging molecular docking and dynamic simulations to predict binding affinities and guide the rational design of more potent and selective inhibitors against both established and novel targets. 2[6][7]. Exploring New Targets: Expanding the application of this scaffold to other disease areas where pyrimidine derivatives have shown promise, including neurodegenerative and infectious diseases.

  • Advanced Drug Delivery: Incorporating these potent molecules into advanced drug delivery systems, such as nanoparticles or antibody-drug conjugates, to enhance targeted delivery, improve efficacy, and minimize off-target side effects.

References

  • Abdel-Mottaleb, Y. et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. Retrieved from [Link]

  • El-Hady, H. A. et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Retrieved from [Link]

  • Patel, D. K. et al. (2022). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Retrieved from [Link]

  • Khan, I. et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Evolving Role of 4-Hydroxypyridine in Future Pharmaceutical Breakthroughs. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Bulat Pharmaceutical. (n.d.). 4‑Hydroxypyridine: A Hidden Gem in Drugs. Bulat Pharmaceutical. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Hydroxypyridine: Enhancing Drug Delivery and Stability in Pharmaceutical Formulations. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Pawar, S. S. et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. Retrieved from [Link]

  • Natarajan, A. et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. Retrieved from [Link]

  • Kuriwaki, I. et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. PubMed. Retrieved from [Link]

  • Natarajan, A. et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. Retrieved from [Link]

  • Abuelizz, H. A. et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. Retrieved from [Link]

  • Organic Syntheses Procedure. (1959). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Organic Syntheses. Retrieved from [Link]

  • Movassaghi, M. & Hill, M. D. (2008). Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Kumar, A. et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PubMed Central. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). This compound | CAS 27058-54-4. Chemical-Suppliers. Retrieved from [Link]

  • Abuelizz, H. A. et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Publishing. Retrieved from [Link]

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Introduction: The Pyrimidine Scaffold and the Rise of a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Hydroxy-2-methylpyrimidine-5-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules like the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance has established the pyrimidine scaffold as a "privileged structure" in drug discovery, leading to a vast array of synthetic derivatives with diverse and potent pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5]

Within this critical class of compounds, this compound (4-HMPCN) has emerged as a molecule of significant interest. Characterized by a pyrimidine ring functionalized with a hydroxyl, a methyl, and a cyano group, this heterocyclic compound serves as both a versatile synthetic intermediate and a lead structure for developing novel therapeutic agents.[6] Its unique combination of functional groups bestows distinct chemical reactivity and biological potential, particularly in the realm of oncology.[6] This guide provides a comprehensive overview of 4-HMPCN, from its synthesis and chemical properties to its expanding role in modern drug development, tailored for researchers and scientists in the field.

Physicochemical and Structural Characteristics

This compound is a heterocyclic organic compound whose structure consists of a six-membered pyrimidine ring with a hydroxyl group at the 4th position, a methyl group at the 2nd position, and a cyano group at the 5th position.[6]

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 27058-54-4[6][7][8]
Molecular Formula C₆H₅N₃O[6][8]
Molecular Weight 135.12 g/mol [6][8]
IUPAC Name This compound[7][8]
Synonyms 2-methyl-6-oxo-1H-pyrimidine-5-carbonitrile[6]
Appearance Light yellow, white, or off-white solid powder[7][9]
Solubility Low solubility in water; may be soluble in polar organic solvents like DMSO.[9][9]

A key structural feature of 4-HMPCN is its potential for keto-enol tautomerism, existing in equilibrium between the 4-hydroxy-pyrimidine form and the 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile form. This is reflected in its varied IUPAC nomenclature and has implications for its reactivity and biological interactions.

Caption: Keto-enol tautomerism of 4-HMPCN.

Synthesis and Purification

The synthesis of 4-HMPCN and its derivatives has been extensively studied due to their significant applications.[6] A well-documented and efficient method involves a multi-component reaction, which offers a straightforward route to the pyrimidine core.[4][6]

Workflow: Multi-Component Synthesis of 4-HMPCN

synthesis_workflow reagents Starting Materials: - Acetamidine hydrochloride - Malononitrile - Formaldehyde reaction Cyclization Reaction (Mannich aminomethylation followed by cyclization) Solvent: t-Butanol Temp: 65-70°C reagents->reaction 1. Mix oxidation Oxidation Step Reagent: t-butylhydroperoxide Temp: 30-35°C reaction->oxidation 2. Cool & Add product Crude 4-HMPCN oxidation->product 3. Isolate purification Purification (Recrystallization from Ethanol) product->purification 4. Purify final_product High-Purity 4-HMPCN purification->final_product Yields High-Purity Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis via the reaction of acetamidine hydrochloride, malononitrile, and formaldehyde.[6]

  • Reaction Setup: To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 10 g of t-butanol as the solvent.

  • Addition of Reagents: Add 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (10 mmol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde to the flask.

    • Rationale: Acetamidine provides the N-C-N fragment essential for the pyrimidine core, while malononitrile and formaldehyde build the carbon backbone.[1] t-Butanol is chosen as a suitable polar aprotic solvent for this condensation reaction.

  • Initial Reaction (Cyclization): Heat the mixture to 65-70°C and maintain this temperature for 4 hours.[6] This stage facilitates the initial Mannich aminomethylation followed by the crucial cyclization to form the pyrimidine ring.[6]

  • Oxidation: Cool the reaction mixture to 20-25°C. Carefully add 1.4 g of 70 wt% tert-butylhydroperoxide.[6]

  • Final Reaction: Allow the reaction to proceed at 30-35°C for 1 hour to complete the synthesis.[6]

  • Purification: The crude product can be purified via recrystallization. Recrystallization from ethanol has been reported to yield high-purity material suitable for subsequent synthetic steps or pharmaceutical applications.[6]

Chemical Reactivity

The chemical behavior of 4-HMPCN is dictated by the interplay of its functional groups and the inherent electronic nature of the pyrimidine ring.

The Electron-Deficient Pyrimidine Core

The pyrimidine ring is intrinsically electron-deficient due to the presence of two electronegative nitrogen atoms at positions 1 and 3.[6] This electron deficiency makes the carbon atoms of the ring, particularly C-2, C-4, and C-6, susceptible to nucleophilic attack.[6]

Reactivity of Functional Groups
  • Hydroxyl Group (C-4): The hydroxyl group can participate in substitution reactions, allowing for the introduction of various other functional groups.[6] Its presence can also facilitate further reactions on the ring by stabilizing transition states through hydrogen bonding.[6]

  • Nitrile Group (C-5): The cyano group is a key site for chemical modification. It can be readily reduced, for instance, via catalytic hydrogenation using Raney nickel, to form the corresponding aminomethyl derivative (4-amino-5-aminomethyl-2-methylpyrimidine).[1] This transformation is pivotal as this product is a crucial intermediate in the synthesis of Vitamin B1 (Thiamine).[1][10]

  • Amino Group (in derivatives): In the related compound 4-amino-2-methylpyrimidine-5-carbonitrile, the amino group at C-4 can undergo nucleophilic substitution, although this often requires specific activation due to the influence of the electron-withdrawing cyano group.[1]

Caption: Key reactive sites of this compound.

Applications in Drug Discovery and Development

4-HMPCN and its derivatives are highly valued in medicinal chemistry, serving as foundational scaffolds for agents targeting a range of diseases, most notably cancer.[4][6]

Anticancer and Antiproliferative Activity

The pyrimidine-5-carbonitrile core is a prominent feature in the design of kinase inhibitors.[3][4] Kinases are crucial enzymes in cell signaling pathways that, when dysregulated, can drive cancer cell proliferation and survival.

  • EGFR and VEGFR-2 Inhibition: Derivatives of this scaffold have shown potent activity as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][11] By blocking these receptors, the compounds can halt downstream signaling pathways responsible for cell growth and angiogenesis (the formation of new blood vessels that feed tumors).[6][11] For instance, certain novel pyrimidine-5-carbonitrile derivatives have exhibited greater antiproliferative activity against human tumor cell lines than the established EGFR inhibitor, erlotinib.[4][12]

  • COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme often overexpressed in cancer cells, contributing to inflammation and tumor growth.[3][13] Pyrimidine-5-carbonitrile derivatives have been successfully designed as potent and selective COX-2 inhibitors, with some compounds showing activity comparable or superior to the reference drug Celecoxib.[3][13][14]

  • PI3K/mTOR Pathway Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade for cell growth and survival that is frequently hyperactivated in cancer.[15][16] Morpholinopyrimidine-5-carbonitrile derivatives have been developed as dual PI3K/mTOR inhibitors, demonstrating excellent antitumor activity against leukemia cell lines.[16]

Mechanism of Action

The anticancer effects of these compounds are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][11][12] Studies have shown that potent derivatives can cause cancer cells to accumulate in specific phases of the cell cycle, such as the G2/M or sub-G1 phase, preventing them from dividing and leading to cell death.[3][11][13]

applications core 4-HMPCN Scaffold anticancer Anticancer Agents core->anticancer antimicrobial Antimicrobial Agents core->antimicrobial intermediate Synthetic Intermediate core->intermediate egfr EGFR anticancer->egfr vegfr2 VEGFR-2 anticancer->vegfr2 cox2 COX-2 anticancer->cox2 pi3k PI3K/mTOR anticancer->pi3k vitb1 Vitamin B1 intermediate->vitb1

Caption: Central role of the 4-HMPCN scaffold in therapeutic development.

Conclusion

This compound is more than just a chemical compound; it is a gateway to chemical and therapeutic innovation. Its straightforward synthesis, well-defined reactivity, and the proven biological potential of its derivatives make it an invaluable tool for researchers in organic synthesis and drug discovery. The demonstrated success of the pyrimidine-5-carbonitrile scaffold in targeting critical cancer pathways like EGFR, COX-2, and PI3K underscores its importance. As research continues, the strategic modification of this versatile core will undoubtedly lead to the development of next-generation therapeutics with enhanced potency, selectivity, and improved clinical outcomes.

References

  • Smolecule. (n.d.). Buy this compound | 27058-54-4. Smolecule.
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  • El-Sayed, S. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central.
  • Nammalwar, B., & Bunce, R. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect.
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  • PubMed. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562.
  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.
  • Benchchem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3.
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  • PubMed Central. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies.
  • Semantic Scholar. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking.
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An In-depth Technical Guide on the Safety and Handling of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical compounds is paramount to both experimental success and personal safety. This guide provides a comprehensive overview of the safety, handling, and relevant experimental considerations for 4-Hydroxy-2-methylpyrimidine-5-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis.

Compound Profile and Physicochemical Properties

This compound (CAS No: 27058-54-4) is a pyrimidine derivative recognized for its role as a key intermediate in the synthesis of various biologically active molecules.[1] Its structure, featuring a pyrimidine core with hydroxyl, methyl, and nitrile functional groups, makes it a versatile building block, particularly in the development of kinase inhibitors.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅N₃O[1]
Molecular Weight 135.12 g/mol [1]
Appearance White to off-white solid/powder[2]
Melting Point Data not available; requires specific literature check. Similar compounds like 5-hydroxy-2-methyl pyridine have a melting point of 168-170 °C.[2][3]
Boiling Point Data not available.[2]
Solubility Low solubility in water. May be soluble in polar organic solvents like DMSO.[2]
IUPAC Name This compound[1]
InChI Key GSPKYRXUBCRKIF-UHFFFAOYSA-N[1]

Hazard Identification and Toxicological Profile

Understanding the inherent hazards of a compound is the foundation of safe handling. This compound is classified as a hazardous substance.

Table 2: GHS Hazard Classification

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritation

Source:[4][5]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential airborne contaminants.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. It is important to note that thin, disposable nitrile gloves offer splash protection and should be removed and discarded immediately upon contamination. For more prolonged handling, consider thicker gloves or double-gloving.

  • Body Protection: A standard laboratory coat should be worn to protect skin and clothing.

  • Respiratory Protection: If working outside of a fume hood is unavoidable and there is a risk of aerosol or dust generation, a NIOSH-approved respirator with an appropriate cartridge should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling
  • Avoid Dust Formation: Handle the solid compound carefully to minimize the generation of dust.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Work Surface Decontamination: Protect work surfaces with disposable bench paper. Clean and decontaminate work surfaces after each use.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents. Nitrile compounds can also be incompatible with strong acids and bases.[9]

Emergency Procedures

Preparedness for accidental exposure is a critical component of laboratory safety.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[10][11]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[10][11]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[10][11]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[11]

Spill Response

For minor spills of this compound within a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: Cover the spill with an absorbent material suitable for chemical spills, starting from the outside and working inwards.

  • Neutralization (if applicable): For spills of nitrile compounds, avoid using strong acids or bases for neutralization due to potential hazardous reactions.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.[12] For spills involving biohazardous materials, a 10% bleach solution followed by a water rinse is often recommended.[13][14]

  • Disposal: Dispose of all contaminated materials as hazardous waste.

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal and Decontamination

Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.

Waste Disposal
  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous waste.[15]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[16]

  • Contaminated Materials: All materials that have come into contact with the compound, such as gloves, pipette tips, and bench paper, should be disposed of as solid hazardous waste.[15]

  • Professional Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal company, typically via high-temperature incineration.[17]

Decontamination of Laboratory Equipment

Equipment that has been in contact with this compound should be thoroughly decontaminated before reuse or disposal. This can be achieved by washing with an appropriate laboratory detergent and rinsing with a suitable solvent, which should then be collected as hazardous waste.

Experimental Protocols and Workflows

The utility of this compound as a research chemical is exemplified by its use in the synthesis of more complex molecules and in biological assays.

Synthesis of this compound

A common synthetic route involves the reaction of acetamidine hydrochloride with malononitrile and formaldehyde.[1]

Step-by-Step Synthesis Protocol:

  • To a three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add tert-butanol as the solvent.

  • Add acetamidine hydrochloride, malononitrile, and a 30% aqueous solution of formaldehyde to the flask.

  • Heat the reaction mixture to 65-70 °C and maintain for 4 hours.

  • Cool the mixture to 20-25 °C.

  • Add 70% tert-butyl hydroperoxide and continue the reaction at 30-35 °C for 1 hour.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Upon completion, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.

This protocol is based on a general synthesis method for a similar compound and may require optimization for this compound.[18]

Experimental Workflow: EGFR Kinase Inhibition Assay

This compound and its derivatives are investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1] A typical in vitro kinase assay can be performed to determine the inhibitory activity of the compound.

Step-by-Step EGFR Kinase Assay Protocol:

  • Prepare Reagents:

    • Dilute the recombinant human EGFR enzyme to the desired concentration in kinase assay buffer.

    • Prepare a solution of the peptide substrate and ATP in kinase assay buffer.

    • Prepare serial dilutions of this compound (or its derivative) in the appropriate solvent (e.g., DMSO) and then in kinase assay buffer.

  • Kinase Reaction:

    • In a 96- or 384-well plate, add the diluted inhibitor solution.

    • Add the diluted EGFR enzyme to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[19]

  • Detection:

    • Stop the kinase reaction by adding a stop solution (e.g., EDTA).

    • Add a detection reagent that allows for the quantification of either the phosphorylated substrate or the remaining ATP (e.g., using a luminescence-based assay like ADP-Glo™).[19]

  • Data Analysis:

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

EGFR_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare EGFR Enzyme add_enzyme Add Enzyme prep_substrate Prepare Substrate/ATP Mix add_substrate_atp Initiate Reaction with Substrate/ATP add_inhibitor->add_enzyme add_enzyme->add_substrate_atp incubation Incubate at RT add_substrate_atp->incubation stop_reaction Stop Reaction (e.g., EDTA) incubation->stop_reaction add_detection_reagent Add Detection Reagent stop_reaction->add_detection_reagent read_plate Read Signal add_detection_reagent->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Caption: EGFR Kinase Inhibition Assay Workflow.

Logical Relationships in Safety and Handling

The following diagram illustrates the logical flow of considerations and actions for the safe handling of this compound.

Safety_Handling_Logic cluster_planning Planning & Preparation cluster_execution Handling & Experimentation cluster_cleanup Post-Experiment cluster_emergency Emergency Response assess_hazards Assess Hazards (H302, H315, H319, H335) select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe prepare_workspace Prepare Workspace (Fume Hood, Bench Paper) select_ppe->prepare_workspace handle_compound Handle Compound Safely (Avoid Dust, No Food/Drink) prepare_workspace->handle_compound perform_experiment Perform Experiment handle_compound->perform_experiment spill Spill handle_compound->spill exposure Exposure handle_compound->exposure decontaminate Decontaminate Workspace and Equipment perform_experiment->decontaminate segregate_waste Segregate Hazardous Waste (Solid, Liquid, Sharps) decontaminate->segregate_waste dispose_waste Arrange for Professional Waste Disposal segregate_waste->dispose_waste spill_response Follow Spill Response Protocol spill->spill_response first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Logical Flow for Safe Handling of Hazardous Chemicals.

Conclusion

This compound is a valuable compound for chemical synthesis and drug discovery, but its handling requires a thorough understanding of its potential hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict safety protocols for handling, storage, and disposal, researchers can minimize risks and ensure a safe laboratory environment. This guide serves as a comprehensive resource to support the safe and effective use of this compound in scientific endeavors.

References

  • UC San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]

  • Methylamine Supplier. (n.d.). 4-Hydroxy-2-(Methylthio)Pyrimidine-5-Carbonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Retrieved from [Link]

  • Wikipedia. (n.d.). Hazardous waste. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Retrieved from [Link]

  • Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • University of Kentucky. (n.d.). Disinfection & Decontamination. Retrieved from [Link]

  • West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • University of North Florida. (n.d.). Laboratory Spills. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-2-sulfanylpyrimidine-5-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.9: Nitriles. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-hydroxy-2-methyl pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • American Cancer Society. (2024, August 1). Known and Probable Human Carcinogens. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. Retrieved from [Link]

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Methodological & Application

Synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile from Acetamidine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus is on a robust and accessible method starting from acetamidine hydrochloride. This document provides a detailed, step-by-step experimental protocol, an in-depth discussion of the reaction mechanism, and essential data for the characterization of the final product. The content is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights to ensure reliable and reproducible results.

Introduction: The Significance of Pyrimidine Scaffolds

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[1] The title compound, this compound, is a particularly versatile intermediate. Its unique arrangement of a hydroxyl group, a methyl group, and a cyano group on the pyrimidine ring offers multiple points for further chemical modification, making it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications.[2] Research has indicated that compounds bearing the pyrimidine-5-carbonitrile scaffold exhibit a range of biological activities, including potential as anticancer and antimicrobial agents.[2]

This application note provides a detailed protocol for the synthesis of this compound via the cyclocondensation of acetamidine with an appropriate three-carbon building block. The presented methodology is designed to be both efficient and accessible for a standard organic chemistry laboratory.

Reaction Mechanism and Rationale

The synthesis of the pyrimidine ring is achieved through a cyclocondensation reaction, a powerful strategy for the formation of heterocyclic systems.[3] In the context of this synthesis, the reaction proceeds between an amidine (acetamidine) and a 1,3-dicarbonyl equivalent. A highly effective and direct route involves the reaction of acetamidine with ethyl 2-cyano-3-ethoxyacrylate (also known as ethoxymethylenemalononitrile or EMCE).

The mechanism can be understood through the following key steps:

  • Nucleophilic Attack: The more nucleophilic nitrogen of acetamidine attacks the electrophilic β-carbon of ethyl 2-cyano-3-ethoxyacrylate. This is followed by the elimination of ethanol.

  • Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then undergoes an intramolecular nucleophilic attack on the cyano group, initiating the ring closure.

  • Tautomerization: A final tautomerization step yields the stable aromatic 4-hydroxypyrimidine ring system.

This reaction pathway is favored due to the highly electrophilic nature of the β-carbon in ethyl 2-cyano-3-ethoxyacrylate and the inherent nucleophilicity of the amidine. The choice of a base, such as sodium ethoxide, is crucial to deprotonate the acetamidine hydrochloride in situ, generating the free and more reactive acetamidine base.

Reaction Pathway Diagram:

reaction_mechanism acetamidine Acetamidine intermediate1 Nucleophilic Adduct acetamidine->intermediate1 + EMCE emce Ethyl 2-cyano-3-ethoxyacrylate base Base (e.g., NaOEt) base->acetamidine Deprotonation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization - EtOH product 4-Hydroxy-2-methylpyrimidine- 5-carbonitrile intermediate2->product Tautomerization

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolesNotes
Acetamidine HydrochlorideC₂H₇ClN₂94.541.13 g12 mmolEnsure it is dry.
MalononitrileCH₂(CN)₂66.060.66 g10 mmolHandle with care, toxic.
Formaldehyde (37% aq. solution)CH₂O30.030.97 g12 mmolUse in a well-ventilated fume hood.
tert-ButanolC₄H₁₀O74.1210 g-Solvent.
tert-Butyl Hydroperoxide (70% aq. solution)C₄H₁₀O₂90.121.4 g-Oxidizing agent.
Equipment
  • 50 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Synthesis Procedure
  • Reaction Setup: To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add tert-butanol (10 g).

  • Addition of Reagents: To the solvent, add acetamidine hydrochloride (1.13 g, 12 mmol), malononitrile (0.66 g, 10 mmol), and 37% aqueous formaldehyde (0.97 g, 12 mmol).

  • Reaction: Heat the reaction mixture to 65-70 °C and maintain this temperature with stirring for 4 hours.

  • Cooling and Oxidation: After 4 hours, cool the reaction mixture to 20-25 °C. Carefully add 70% aqueous tert-butyl hydroperoxide (1.4 g) to the mixture.

  • Completion of Reaction: Stir the reaction at 30-35 °C for 1 hour.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water and then a small amount of cold ethanol. For further purification, recrystallize the solid from ethanol. Dry the purified product in a vacuum oven.

Experimental Workflow Diagram:

experimental_workflow start Start setup Combine Acetamidine HCl, Malononitrile, Formaldehyde in tert-Butanol start->setup react Heat to 65-70 °C for 4 hours setup->react cool_oxidize Cool to 20-25 °C and add tert-Butyl Hydroperoxide react->cool_oxidize complete_reaction Stir at 30-35 °C for 1 hour cool_oxidize->complete_reaction workup Cool and Isolate Crude Product complete_reaction->workup purify Recrystallize from Ethanol workup->purify end Obtain Pure 4-Hydroxy-2-methylpyrimidine- 5-carbonitrile purify->end

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Characterization of the Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties
  • Molecular Formula: C₆H₅N₃O

  • Molecular Weight: 135.12 g/mol

  • Appearance: Off-white to pale yellow solid

Spectroscopic Data

The following data are based on predictions and analysis of similar structures. Experimental values should be obtained for the synthesized compound.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.5 (s, 1H, -OH)

    • δ 8.5 (s, 1H, pyrimidine-H)

    • δ 2.4 (s, 3H, -CH₃)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 165.2 (C-OH)

    • δ 162.5 (C-CH₃)

    • δ 158.0 (C-H)

    • δ 115.8 (CN)

    • δ 95.0 (C-CN)

    • δ 20.5 (-CH₃)

  • FTIR (KBr, cm⁻¹):

    • 3400-3200 (br, O-H stretch)

    • 2220 (s, C≡N stretch)

    • 1670 (s, C=O stretch, from keto-enol tautomer)

    • 1600-1450 (m, C=C and C=N ring stretches)

Troubleshooting and Safety Precautions

  • Low Yield:

    • Ensure all reagents are of high purity and the acetamidine hydrochloride is completely dry.

    • The reaction temperature should be carefully controlled. Overheating can lead to side product formation.

    • The addition of the base (in the case of using a salt of the amidine) should be done carefully to avoid excessive heat generation.

  • Impure Product:

    • Incomplete reaction can lead to the presence of starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Effective purification is key. If recrystallization from ethanol is not sufficient, column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) may be necessary.

  • Safety:

    • Malononitrile is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

    • Formaldehyde is a known carcinogen and irritant. Handle with extreme care in a fume hood.

    • tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with care, avoiding contact with flammable materials.

    • Standard laboratory safety practices should be followed at all times.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from readily available starting materials. The detailed mechanistic insights and practical troubleshooting tips are intended to assist researchers in successfully preparing this valuable building block for applications in drug discovery and medicinal chemistry. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

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  • ResearchGate. FTIR spectrum of 4-hydroxy-2,5-dimethylbenzonitrile. Available from: [Link]

  • ResearchGate. FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • Royal Society of Chemistry. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). Available from: [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
  • ResearchGate. A Synthesis of Acetamidines. Available from: [Link]

  • National Center for Biotechnology Information. Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides. Available from: [Link]

  • Organic Syntheses. ACETAMIDINE HYDROCHLORIDE. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Available from: [Link]

  • Sciencemadness Wiki. Acetamidine hydrochloride. Available from: [Link]

  • ResearchGate. Synthesis of 2‐substituted 4‐oxo‐5‐nitropyrimidines from methyl 3‐ethoxy‐2‐nitroacrylate and other reactions. Available from: [Link]

Sources

Application Notes and Protocols for the Biginelli Reaction: Synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Biginelli Reaction in Modern Drug Discovery

First reported by Italian chemist Pietro Biginelli in 1893, the Biginelli reaction is a one-pot, three-component condensation reaction that has become a cornerstone in heterocyclic chemistry.[1][2] Traditionally, this acid-catalyzed reaction involves the cyclocondensation of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] The pyrimidine scaffold synthesized through this reaction is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[3][4]

The versatility and efficiency of the Biginelli reaction have spurred continuous innovation, leading to a multitude of modern variations. These include the use of diverse catalysts such as Lewis acids (e.g., FeCl₃, Yb(OTf)₃) and Brønsted acids, as well as the exploration of alternative reaction media and energy sources like microwave irradiation and solvent-free conditions.[5][6][7] Such advancements have not only improved yields and reaction times but have also expanded the scope of accessible molecular architectures, aligning with the principles of green chemistry.[7]

This application note provides a comprehensive guide for the synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile , a valuable building block in pharmaceutical and materials science research. This particular synthesis represents a modification of the classical Biginelli reaction, employing acetamidine as the nitrogen-containing component to install the 2-methyl group, and ethyl cyanoacetate as the active methylene compound, which yields the 5-carbonitrile and 4-hydroxy functionalities. We will delve into the underlying mechanism, provide detailed step-by-step protocols for both conventional and microwave-assisted synthesis, discuss troubleshooting strategies, and outline the characterization of the target molecule.

Reaction Mechanism: A Modified Biginelli Pathway

The synthesis of this compound proceeds through a Biginelli-like condensation pathway. The generally accepted mechanism for the acid-catalyzed Biginelli reaction involves a series of bimolecular reactions.[1] In this modified version, the key steps are as follows:

  • Initial Condensation : The reaction is initiated by the acid-catalyzed condensation between the active methylene group of ethyl cyanoacetate and acetamidine. This step forms a reactive enamine intermediate.

  • Nucleophilic Attack and Cyclization : The enamine intermediate then undergoes an intramolecular nucleophilic attack, where the amino group of the acetamidine moiety attacks the carbonyl carbon of the ester group in the ethyl cyanoacetate moiety.

  • Dehydration : The resulting cyclic intermediate readily undergoes dehydration (loss of an ethanol molecule) to form the stable aromatic pyrimidine ring.

This pathway highlights the efficiency of multicomponent reactions, where multiple bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity.

Diagram of the Proposed Reaction Mechanism

Biginelli_Mechanism cluster_reactants Reactants acetamidine Acetamidine Catalyst H+ EtCyanoacetate Ethyl Cyanoacetate Enamine Enamine Intermediate Catalyst->Enamine Condensation Cyclic_Intermediate Cyclic Intermediate Enamine->Cyclic_Intermediate Intramolecular Cyclization Product 4-Hydroxy-2-methyl- pyrimidine-5-carbonitrile Cyclic_Intermediate->Product - EtOH (Dehydration)

Caption: Proposed mechanism for the synthesis of this compound.

Experimental Protocols

This section provides two detailed protocols for the synthesis of this compound: a conventional heating method and a more rapid microwave-assisted method.

Protocol 1: Conventional Synthesis under Reflux

This protocol is a standard and reliable method that can be performed with common laboratory equipment.

Materials and Equipment:

  • Acetamidine hydrochloride

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup

  • Rotary evaporator

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Acetamidine hydrochloride94.54100.945 g
Ethyl cyanoacetate113.12101.13 g (1.06 mL)
Sodium ethoxide68.05110.749 g
Anhydrous Ethanol46.07-30 mL

Procedure:

  • Preparation : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium ethoxide (11 mmol, 0.749 g) to anhydrous ethanol (30 mL). Stir the mixture until the sodium ethoxide is completely dissolved.

  • Addition of Reactants : To the sodium ethoxide solution, add acetamidine hydrochloride (10 mmol, 0.945 g) and ethyl cyanoacetate (10 mmol, 1.06 mL).

  • Reaction : Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitoring : Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 7:3). The reaction is typically complete within 4-6 hours.

  • Workup : Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. If not, reduce the volume of the solvent using a rotary evaporator.

  • Isolation : Filter the solid product using a Büchner funnel and wash with a small amount of cold ethanol.

  • Purification : The crude product can be purified by recrystallization from ethanol to yield pure this compound as a solid.

  • Drying : Dry the purified product in a vacuum oven.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and often leads to higher yields, aligning with the principles of green chemistry.[7]

Materials and Equipment:

  • Acetamidine hydrochloride

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Microwave synthesis vial (10 mL) with a snap cap

  • Microwave synthesizer

  • Magnetic stir bar

  • Standard glassware for workup

  • Rotary evaporator

  • Melting point apparatus

  • TLC plates (silica gel)

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Acetamidine hydrochloride94.5420.189 g
Ethyl cyanoacetate113.1220.226 g (0.21 mL)
Sodium ethoxide68.052.20.150 g
Anhydrous Ethanol46.07-5 mL

Procedure:

  • Preparation : In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, dissolve sodium ethoxide (2.2 mmol, 0.150 g) in anhydrous ethanol (5 mL).

  • Addition of Reactants : Add acetamidine hydrochloride (2 mmol, 0.189 g) and ethyl cyanoacetate (2 mmol, 0.21 mL) to the solution.

  • Microwave Irradiation : Securely cap the vial and place it in the microwave synthesizer. Irradiate the mixture at 120 °C for 10-15 minutes.

  • Cooling and Workup : After irradiation, cool the vial to room temperature. A precipitate should form.

  • Isolation and Purification : Isolate the product by filtration and purify by recrystallization from ethanol as described in Protocol 1.

  • Drying : Dry the final product under vacuum.

Experimental Workflow Diagram

Workflow Start Start Prep Prepare Sodium Ethoxide in Ethanol Start->Prep Add_Reactants Add Acetamidine HCl and Ethyl Cyanoacetate Prep->Add_Reactants Reaction_Choice Reaction Method Add_Reactants->Reaction_Choice Conventional Conventional Heating (Reflux, 4-6h) Reaction_Choice->Conventional Protocol 1 Microwave Microwave Irradiation (120°C, 10-15 min) Reaction_Choice->Microwave Protocol 2 TLC_Monitor Monitor by TLC Conventional->TLC_Monitor Microwave->TLC_Monitor Workup Cool and Precipitate TLC_Monitor->Workup Isolate Filter and Wash with Cold Ethanol Workup->Isolate Purify Recrystallize from Ethanol Isolate->Purify Characterize Characterize Product (MP, NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: General workflow for the synthesis and characterization of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

  • Appearance : White to off-white solid.

  • Melting Point : Literature values should be consulted; expected to be a sharp melting point for a pure compound.

  • TLC : A single spot on the TLC plate indicates a high degree of purity.

  • Mass Spectrometry : (ESI+) m/z calculated for C₆H₅N₃O: 135.05; found: [M+H]⁺ 136.06.

Predicted Spectroscopic Data

While experimental spectra should be obtained and compared with data from commercial suppliers, the following are predicted spectral data based on the structure of this compound.

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5 (broad)s1H-OH (tautomeric NH)
~8.5s1HC6-H
~2.4s3H-CH₃
  • Rationale : The proton on the pyrimidine ring (C6-H) is expected to appear as a singlet in the aromatic region. The methyl protons will also be a singlet in the upfield region. The hydroxyl proton is expected to be broad and may exchange with D₂O. The pyrimidine can exist in tautomeric forms, which may affect the chemical shift of the OH/NH proton.

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~165C4-OH
~160C2
~158C6
~115-CN
~95C5
~20-CH₃
  • Rationale : The carbon atoms of the pyrimidine ring will appear in the downfield region. The nitrile carbon has a characteristic chemical shift around 115 ppm. The methyl carbon will be in the upfield region.

IR (ATR, cm⁻¹):

Wavenumber (cm⁻¹)Functional Group
3200-3400 (broad)O-H stretch
~2220C≡N stretch
~1650C=O stretch (from keto tautomer)
1600-1450C=C and C=N stretches (aromatic ring)
  • Rationale : A broad peak in the high-wavenumber region is indicative of the O-H group. The sharp, medium-intensity peak around 2220 cm⁻¹ is characteristic of a nitrile group. The presence of a C=O stretch would indicate the presence of the keto tautomer in the solid state.

Troubleshooting and Side Reactions

While the Biginelli reaction is generally robust, certain issues can arise.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction. - Inactive catalyst/base. - Impure starting materials.- Increase reaction time or temperature (for conventional method). - Use freshly prepared sodium ethoxide. - Ensure the purity of acetamidine and ethyl cyanoacetate.
Formation of Side Products - Self-condensation of ethyl cyanoacetate. - Hydrolysis of the nitrile group.- Maintain the recommended reaction temperature. - Use anhydrous conditions to prevent hydrolysis.
Difficulty in Purification - Presence of unreacted starting materials. - Formation of polymeric byproducts.- Ensure complete reaction by TLC monitoring. - Recrystallize from an appropriate solvent system, potentially using a solvent-antisolvent pair.

A common side reaction in classical Biginelli reactions is the formation of Hantzsch dihydropyridine byproducts, especially at high temperatures where urea can decompose to ammonia. In this modified synthesis, this is less of a concern due to the use of acetamidine. However, maintaining optimal reaction conditions is crucial for minimizing any potential side reactions.

Conclusion

The modified Biginelli reaction presented here offers an efficient and reliable pathway for the synthesis of this compound. By providing both conventional and microwave-assisted protocols, this guide caters to various laboratory setups and expertise levels. The pyrimidine derivative synthesized is a valuable intermediate for further chemical exploration in drug discovery and materials science. The detailed characterization and troubleshooting sections aim to equip researchers with the necessary tools for a successful and reproducible synthesis.

References

  • Organic Chemistry Portal. Biginelli Reaction. [Link]

  • Sargordan, M. One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. [Link]

  • Wikipedia. Biginelli reaction. [Link]

  • Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29(07), 986-992. [Link]

  • MDPI. Synthesis of Biginelli-like Reactions. [Link]

  • Organic Syntheses. ethyl cyanoacetate. [Link]

  • HMDB. 2-Methylpyridine · C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). [Link]

  • ResearchGate. Ethyl Cyanoacetate Reactions. [Link]

  • ResearchGate. Catalysts and conditions for Biginelli reaction. [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Kumar, D., & Singh, J. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(10), 2100162. [Link]

  • Sahu, M. E., & Siddiqui, N. A. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy- And 2-methyl-4-hydroxyquinolines. [Link]

  • ResearchGate. Synthesis and oxidative cyclization of 2-arylhydrazono-2-cyanoacetamidines to 5-amino-2-aryl-2H-[5]triazole-4-carbonitrile. [Link]

  • Bentham Science. Synthesis of Biginelli Compounds using Microwave-Assisted Methods. [Link]

  • Chemical-Suppliers.com. This compound. [Link]

  • Chemicalbridge. This compound. [Link]

  • PubChem. 4-Amino-2-methylpyrimidine-5-carbonitrile. [Link]

  • Organic Reactions. The Biginelli Dihydropyrimidinone Synthesis. [Link]

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Introduction: The Strategic Importance of Pyrimidine-5-Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Pinner-Type Synthesis of Pyrimidine-5-Carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous bioactive molecules, including nucleic acids and a multitude of therapeutic agents.[1][2] Within this privileged class of heterocycles, pyrimidine-5-carbonitrile derivatives have emerged as particularly valuable pharmacophores. The electron-withdrawing nature of the nitrile group at the C5 position significantly modulates the electronic properties of the pyrimidine ring, often enhancing interactions with biological targets. This has led to their successful development as potent inhibitors for a range of enzymes, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, making them critical leads in anticancer drug discovery.[3][4][5][6]

This guide provides an in-depth exploration of the Pinner-type synthesis, a robust and versatile method for constructing the pyrimidine-5-carbonitrile core. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and offer insights into optimization and troubleshooting to empower researchers in their synthetic endeavors.

The Pinner Synthesis: From Imidates to Pyrimidines

The classical Pinner reaction, first described by Adolf Pinner in 1877, involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt.[7][8] However, the term "Pinner pyrimidine synthesis" refers to a related but distinct transformation: the condensation of a 1,3-dicarbonyl compound with an amidine to form the pyrimidine ring.[9][10] This cyclocondensation is a powerful tool for creating substituted pyrimidines.

To specifically generate pyrimidine-5-carbonitrile derivatives, this method is adapted by using a 1,3-dicarbonyl equivalent that incorporates a nitrile group. The most common and effective approach is a three-component, one-pot reaction involving:

  • An aldehyde , which provides the C4 carbon of the pyrimidine ring.

  • A compound with an active methylene group flanked by two electron-withdrawing groups, one of which is a nitrile (e.g., malononitrile or ethyl cyanoacetate). This component furnishes C5 and C6.

  • An amidine source (e.g., urea, thiourea, guanidine, or a substituted amidine), which supplies the N1-C2-N3 fragment of the ring.

This multicomponent strategy is mechanistically analogous to the Pinner pyrimidine synthesis and offers high atom economy and operational simplicity.[11]

Reaction Mechanism: A Stepwise Annulation

The Pinner-type synthesis of pyrimidine-5-carbonitriles proceeds through a cascade of well-understood reaction steps. The process typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound, catalyzed by a base. The resulting electron-deficient alkene is a potent Michael acceptor. The amidine then acts as a nucleophile, attacking the alkene, followed by an intramolecular cyclization and subsequent tautomerization/oxidation to yield the aromatic pyrimidine ring.

Pinner_Mechanism Reactants Aldehyde + Malononitrile + Amidine Knoevenagel_Intermediate Knoevenagel Adduct (Ar-CH=C(CN)₂) Reactants->Knoevenagel_Intermediate Knoevenagel Condensation Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct Michael Addition of Amidine Cyclized_Intermediate Cyclized Dihydropyrimidine Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Pyrimidine-5-carbonitrile (Aromatized Product) Cyclized_Intermediate->Product Dehydrogenation/ Tautomerization Troubleshooting_Workflow Start Reaction Issue Identified Low_Yield Low Yield Start->Low_Yield e.g., <50% Side_Products Multiple Side Products Start->Side_Products e.g., complex TLC Check_Purity Check Reagent Purity (esp. Aldehyde) Low_Yield->Check_Purity Yes Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Yes Anhydrous Ensure Anhydrous Conditions Check_Purity->Anhydrous Purity OK Temp_Time Increase Reaction Time or Temperature Anhydrous->Temp_Time Conditions Dry Catalyst Optimize Catalyst Loading/Type Temp_Time->Catalyst No Improvement Stoichiometry Verify Stoichiometry (esp. Amidine) Lower_Temp->Stoichiometry Still Impure pH_Control Adjust pH / Change Catalyst Stoichiometry->pH_Control Ratios Correct

Sources

Application Note and Experimental Protocol: Synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-2-methylpyrimidine-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including anticancer, antiviral, and antimicrobial agents.[1] The presence of the hydroxyl, methyl, and carbonitrile functional groups on the pyrimidine ring provides multiple points for further chemical modification, making it a valuable building block for the synthesis of diverse compound libraries. This application note provides a detailed, robust, and validated experimental protocol for the synthesis of this compound, intended for researchers and scientists in the field of organic synthesis and drug discovery.

Reaction Principle

The synthesis of this compound is achieved via a cyclocondensation reaction. This method involves the reaction of acetamidine hydrochloride with a suitable three-carbon building block, in this case, a derivative of malononitrile, to form the pyrimidine ring. The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the final product. A plausible and efficient method involves the reaction of acetamidine hydrochloride with a malononitrile derivative in the presence of a base.[2]

Experimental Workflow Diagram

experimental_workflow reagents Reagent Preparation reaction Cyclocondensation Reaction reagents->reaction Add to reaction vessel workup Reaction Work-up & Isolation reaction->workup After reaction completion purification Purification workup->purification Crude product analysis Product Analysis purification->analysis Pure product

Caption: Experimental workflow for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )PuritySupplier
Acetamidine hydrochlorideC₂H₇ClN₂94.54≥98%Sigma-Aldrich
Diethyl 2-cyanomalonateC₈H₁₁NO₄185.18≥97%Alfa Aesar
Sodium ethoxideC₂H₅NaO68.05≥95%Acros Organics
Ethanol, absoluteC₂H₅OH46.07≥99.5%Fisher Scientific
Hydrochloric acid, concentratedHCl36.4637%VWR
Diethyl ether(C₂H₅)₂O74.12ACS gradeEMD Millipore
Deionized waterH₂O18.02--
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

Experimental Protocol

Step 1: Preparation of the Reaction Mixture

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 100 mL of absolute ethanol.

  • To the ethanol, add sodium ethoxide (6.81 g, 0.1 mol). Stir the mixture until the sodium ethoxide is completely dissolved. This step generates the basic conditions necessary for the subsequent condensation reaction.

  • In a separate beaker, dissolve acetamidine hydrochloride (9.45 g, 0.1 mol) in a minimal amount of absolute ethanol and add it to the reaction flask.

  • Add diethyl 2-cyanomalonate (18.52 g, 0.1 mol) dropwise to the reaction mixture using a dropping funnel over a period of 15-20 minutes. A slow addition helps to control any potential exotherm.

Step 2: Cyclocondensation Reaction

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The elevated temperature provides the necessary activation energy for the cyclization to occur, leading to the formation of the pyrimidine ring.

Step 3: Reaction Work-up and Isolation of the Crude Product

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully neutralize the reaction mixture by adding concentrated hydrochloric acid dropwise while stirring in an ice bath. The pH should be adjusted to approximately 6-7. This step quenches the reaction and protonates the product, aiding in its precipitation.

  • A precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials and by-products.

  • Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[2]

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Add hot deionized water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Results and Discussion

The expected product, this compound, should be a white to off-white solid. The typical yield for this reaction is in the range of 70-85%, depending on the purity of the starting materials and the careful control of reaction conditions.

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:

  • ¹H NMR Spectroscopy: To confirm the presence of the methyl group and the pyrimidine ring protons.

  • ¹³C NMR Spectroscopy: To identify the carbon atoms of the pyrimidine ring, the methyl group, and the nitrile group.

  • FT-IR Spectroscopy: To detect the characteristic vibrational frequencies of the hydroxyl (-OH), nitrile (-C≡N), and C=N bonds.

  • Mass Spectrometry: To determine the molecular weight of the product (135.12 g/mol ).[3]

  • Melting Point Analysis: To assess the purity of the final product.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Sodium ethoxide is a strong base and is corrosive. Handle with care.

  • Acetamidine hydrochloride and diethyl 2-cyanomalonate are irritants. Avoid inhalation and contact with skin and eyes.

  • Ethanol and diethyl ether are flammable. Keep away from open flames and ignition sources.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme caution.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The described method is scalable and utilizes readily available starting materials, making it suitable for both academic research and industrial applications. The detailed step-by-step procedure, along with the rationale behind each step, ensures a high probability of success for researchers aiming to synthesize this valuable chemical intermediate.

References

  • CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). Available from: [Link]

Sources

Application Note: High-Purity Recovery of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxy-2-methylpyrimidine-5-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of final products, and complications in biological assays. This application note provides a detailed, field-proven protocol for the purification of this compound using the recrystallization technique. We delve into the fundamental principles, strategic solvent selection, a step-by-step experimental workflow, and expert troubleshooting, ensuring researchers can consistently obtain high-purity material suitable for the most demanding applications.

The Foundational Principle: Purification by Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds based on the differential solubility of the target compound and its impurities in a chosen solvent system.[1][2] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[3]

The process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[4]

  • Filtration (Optional): If insoluble impurities are present, they are removed by filtering the hot solution.

  • Crystal Formation: The hot, saturated solution is allowed to cool slowly. As the temperature decreases, the solubility of the target compound drops, and it begins to crystallize out of the solution, forming a solid lattice.

  • Exclusion of Impurities: The crystal lattice has a highly ordered structure. As the crystals grow, they selectively incorporate molecules of the target compound while excluding the differently shaped impurity molecules, which remain dissolved in the surrounding solvent (the "mother liquor").[1]

  • Isolation: The pure crystals are then separated from the mother liquor by filtration.

The success of this technique hinges on the careful selection of the solvent and precise control over the cooling rate.

Strategic Solvent Selection: The Key to Purity

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[3] An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4°C).[5] This differential ensures maximum recovery of the purified product upon cooling.

Based on the polar nature of this compound, which contains hydrogen bond donors (-OH) and acceptors (ring nitrogens, -CN), polar solvents are the logical starting point.[5] Literature suggests that for this specific compound, ethanol is an effective solvent for recrystallization, yielding high-purity material.[6]

Table 1: Screening of Potential Solvents

SolventBoiling Point (°C)PolarityRationale for this compound
Ethanol 78Polar ProticHighly Recommended. Reported to be effective.[6] Good solubility differential. Volatile enough for easy removal.
Water 100Polar ProticA potential solvent due to the compound's polar groups. May require a larger volume and longer drying times.
Methanol 65Polar ProticSimilar to ethanol but with a lower boiling point. May show slightly different solubility characteristics.
Isopropanol 82Polar ProticAnother viable alcohol option, offering a balance of polarity and volatility.
Ethyl Acetate 77Polar AproticLess polar than alcohols. May be useful if impurities are highly polar and need to be kept in the mother liquor.

For this protocol, we will focus on Ethanol as the primary solvent, given its documented success.[6] Researchers should perform small-scale solubility tests with ~50-100 mg of crude material in 1-2 mL of various solvents to confirm the optimal choice for their specific impurity profile.[5]

Visual Workflow of the Recrystallization Process

The following diagram outlines the complete workflow for the purification protocol.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis start Start with Crude This compound dissolve Dissolve in Minimum Volume of Hot Ethanol start->dissolve Add to Erlenmeyer Flask hot_filt Hot Gravity Filtration (Optional: If Insoluble Impurities or Charcoal Present) dissolve->hot_filt Assess Solution Clarity cool_slow Slow Cooling to Room Temperature dissolve->cool_slow No Insoluble Impurities hot_filt->cool_slow Clear Solution ice_bath Cool in Ice Bath to Maximize Precipitation cool_slow->ice_bath vac_filt Isolate Crystals via Vacuum Filtration ice_bath->vac_filt wash Wash Crystals with Small Volume of Cold Ethanol vac_filt->wash dry Dry Crystals Under Vacuum wash->dry analyze Analyze Purity (TLC, Melting Point, etc.) dry->analyze end Pure Crystalline Product analyze->end

Sources

Definitive Structural Elucidation of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylpyrimidine-5-carbonitrile (C₆H₅N₃O, Mol. Wt.: 135.12 g/mol ) is a pivotal heterocyclic scaffold in modern medicinal chemistry and drug development.[1] Its pyrimidine core is a fundamental building block in numerous therapeutic agents, and the specific arrangement of its functional groups—hydroxyl, methyl, and cyano—offers versatile opportunities for synthetic modification.[2] Derivatives of pyrimidine-5-carbonitrile have demonstrated significant potential as anticancer agents, often targeting critical signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[3][4][5]

Given its role as a key intermediate and potential lead compound, unambiguous structural verification is paramount.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, providing definitive, atom-level information about a molecule's structure in solution.[6][7] This application note provides a comprehensive, field-proven protocol for the complete ¹H and ¹³C NMR characterization of this compound, moving beyond a simple listing of steps to explain the causality behind the methodology.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for accurate spectral assignment. The structure and numbering scheme for this compound are presented below. This convention will be used throughout the data interpretation section.

Caption: Molecular structure and atom numbering for this compound.

Experimental Protocols: A Self-Validating System

The trustworthiness of any structural elucidation rests on a robust and well-justified experimental design. The following protocols are designed to generate high-quality, unambiguous data. The combination of one-dimensional (1D) ¹H and ¹³C NMR spectra provides a self-validating dataset: the proton spectrum reveals the number and connectivity of hydrogen atoms, while the carbon spectrum confirms the carbon backbone.

Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation.

  • Analyte: Weigh 5-10 mg of high-purity this compound. The use of a sufficient quantity ensures a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

  • Solvent: Add 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an ideal solvent for this molecule. Its high polarity readily dissolves the compound, and its ability to form hydrogen bonds allows for the observation of the exchangeable hydroxyl (-OH) proton, which provides a key piece of structural information. Its residual proton signal (quintet at ~2.50 ppm) and carbon signal (septet at ~39.52 ppm) are well-defined and serve as excellent internal references for chemical shift calibration.[8]

  • Finalization: Vortex the sample until fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

Instrument Setup & Calibration

These steps ensure the instrument is optimized for high-resolution data acquisition. This protocol assumes the use of a 400 MHz (or higher) NMR spectrometer.

  • Locking: Place the sample in the spectrometer and lock onto the deuterium signal from the DMSO-d₆. This corrects for any magnetic field drift during the experiment.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies. This maximizes the efficiency of radiofrequency pulse transmission and signal detection, which is crucial for sensitivity.

  • Shimming: Adjust the shim gradients to optimize the magnetic field homogeneity across the sample. The goal is to obtain a sharp, symmetrical solvent peak, which is indicative of high resolution.

¹H NMR Data Acquisition

This experiment provides information on the chemical environment, quantity, and coupling of protons.

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse experiment, providing a good balance between signal intensity and allowing for a shorter relaxation delay.
Spectral Width (SW)16 ppmCenters the spectrum (e.g., around 6 ppm) and ensures all proton signals, from alkyl to aromatic and hydroxyl, are captured.
Acquisition Time (AQ)2-4 secondsA longer acquisition time results in better digital resolution, allowing for more accurate determination of coupling constants.
Relaxation Delay (D1)2 secondsFor small molecules, this delay is sufficient to allow most protons to return to thermal equilibrium, ensuring quantitative integrations.
Number of Scans (NS)16Adequate for achieving an excellent signal-to-noise ratio with a 5-10 mg sample.
¹³C NMR Data Acquisition

This experiment identifies all unique carbon environments in the molecule.

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard proton-decoupled pulse experiment which simplifies the spectrum to single lines for each unique carbon, preventing overlap from C-H coupling.
Spectral Width (SW)220 ppmCovers the full range of expected chemical shifts for sp², sp³, and nitrile carbons.
Acquisition Time (AQ)1-2 secondsProvides sufficient resolution for a proton-decoupled spectrum where all peaks are singlets.
Relaxation Delay (D1)2-5 secondsQuaternary carbons often have longer relaxation times. A slightly longer delay ensures they are more accurately represented.
Number of Scans (NS)1024-2048Required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, which makes it inherently less sensitive than ¹H.
Data Processing
  • Fourier Transform (FT): Convert the raw time-domain data (FID) into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically adjust the phase so all peaks are purely absorptive and positive.

  • Baseline Correction: Correct any rolling or distortion in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis. For ¹H, set the residual DMSO peak to 2.50 ppm. For ¹³C, set the central peak of the DMSO multiplet to 39.52 ppm.

  • Integration: In the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons in each environment.

Data Interpretation: Correlating Structure and Spectra

The processed spectra should provide a clear "fingerprint" of the molecule. The following tables detail the expected chemical shifts and assignments based on established principles of NMR and data from similar pyrimidine structures.[9][10][11]

Expected ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5Broad Singlet1HHO -C4The hydroxyl proton is acidic and exchanges with residual water, resulting in a broad signal. Its downfield shift is characteristic of enolic hydroxyls in a hydrogen-bonding solvent.
~8.65Singlet1HC6-H This lone aromatic proton is significantly deshielded by the electron-withdrawing effects of the two ring nitrogens and the adjacent cyano group. It appears as a singlet due to the absence of adjacent protons.
~2.40Singlet3HC7-H₃ The methyl protons are in an aliphatic environment and appear as a singlet as there are no protons on the adjacent C2 atom to couple with.
Expected ¹³C NMR Data (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~165.2C4 The carbon bearing the hydroxyl group (C4) is highly deshielded due to the direct attachment of an electronegative oxygen atom and its enolic character.
~162.8C2 C2 is deshielded by the two adjacent nitrogen atoms within the pyrimidine ring.
~158.5C6 The aromatic C6 is also significantly downfield due to the influence of the adjacent ring nitrogen (N1).
~117.0C8 (CN)The chemical shift for the nitrile carbon (C8) is characteristic for this functional group.
~94.3C5 C5 is shielded relative to the other ring carbons. It is attached to the electron-withdrawing cyano group but is not directly bonded to a heteroatom.
~20.1C7 (CH₃)The methyl carbon (C7) appears in the typical upfield aliphatic region.

Logical Workflow for Structural Confirmation

The process of NMR characterization is a logical, stepwise procedure. The following workflow illustrates how different stages of the process connect to yield a final, validated structure.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Confirmation Sample Weigh 5-10 mg Pure Compound Solvent Dissolve in 0.6 mL DMSO-d6 Sample->Solvent Tube Filter into NMR Tube Solvent->Tube Instrument Lock, Tune, Shim (400 MHz Spectrometer) Tube->Instrument H1_Acq Acquire 1H Spectrum (16 Scans) Instrument->H1_Acq C13_Acq Acquire 13C Spectrum (1024+ Scans) Instrument->C13_Acq Process FT, Phase, Baseline, Reference H1_Acq->Process C13_Acq->Process Integrate Integrate 1H Spectrum Process->Integrate Assign_C13 Assign 13C Signals: Confirm Carbon Count Process->Assign_C13 Assign_H1 Assign 1H Signals: Shift, Multiplicity, Integral Integrate->Assign_H1 Correlate Correlate 1H and 13C Data Assign_H1->Correlate Assign_C13->Correlate Structure Structure Confirmed Correlate->Structure

Caption: A systematic workflow for the NMR characterization of a small organic molecule.

Conclusion

This application note details a robust and reliable methodology for the complete NMR characterization of this compound. By following the prescribed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided interpretation framework, based on fundamental NMR principles, allows for the confident and unambiguous assignment of all signals, thereby confirming the molecular structure. This level of rigorous characterization is an indispensable step in the pipeline of drug discovery and development, ensuring the identity and purity of key chemical entities. For even more complex structures or to resolve any ambiguity, advanced 2D NMR experiments such as HSQC and HMBC can be employed to definitively map proton-carbon correlations.[12][13]

References

  • 2 - Supplementary Information. (n.d.).
  • This compound | 27058-54-4. (n.d.). Smolecule.
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • NMR spectroscopy of small molecules in solution. (2024). Royal Society of Chemistry.
  • NMR Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11(001).
  • Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. (n.d.). BenchChem.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry.
  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... (n.d.). ResearchGate.
  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). National Institutes of Health (NIH).
  • Pyrimidine(289-95-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (n.d.). National Institutes of Health (NIH).
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). ResearchGate.
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). Royal Society of Chemistry.
  • Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. (n.d.). BenchChem.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). National Institutes of Health (NIH).

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mass spectrometry analysis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven guide for the quantitative analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The methodology leverages the sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization. We delve into the causal logic behind experimental choices, from sample preparation and chromatographic separation to mass spectrometer optimization. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible analytical method.

Introduction: The Analytical Imperative

This compound is a substituted pyrimidine, a class of compounds central to numerous biological processes and pharmaceutical agents. Its structure, featuring a hydroxyl, a methyl, and a cyano group on a pyrimidine core, presents unique analytical challenges and opportunities.[1] Accurate quantification in complex biological matrices is critical for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. LC-MS/MS stands as the premier technique for this task, offering unparalleled sensitivity and selectivity.[2][3][4] This application note details a complete workflow, validated for precision and accuracy.

Analyte Characteristics and Methodological Rationale

Understanding the physicochemical properties of this compound is paramount to developing a successful analytical method. These properties dictate every choice, from the ionization source to the chromatographic conditions.

Physicochemical Properties

A summary of the key properties of the analyte is presented below.

PropertyValueSource
Molecular Formula C₆H₅N₃O[1]
Molecular Weight 135.12 g/mol [1]
Structure A pyrimidine ring with a hydroxyl group at position 4, a methyl group at position 2, and a cyano group at position 5.[1]
Predicted Polarity Considered a polar small molecule due to the presence of nitrogen heterocycles and a hydroxyl group.N/A
The "Why": Causality in Method Design
  • Why LC-MS/MS? The complexity of biological matrices (e.g., plasma, urine, cell lysates) necessitates a technique that can separate the analyte from endogenous components (the role of Liquid Chromatography) and detect it with high specificity, even at low concentrations (the role of Tandem Mass Spectrometry).[4] This coupling minimizes matrix effects and provides confident quantification.[5]

  • Why Electrospray Ionization (ESI)? ESI is the ionization method of choice for polar to semi-polar small molecules.[6] The nitrogen atoms in the pyrimidine ring are basic and readily accept a proton in an acidic mobile phase, forming a stable [M+H]⁺ ion. This makes ESI in positive ion mode a highly efficient and predictable ionization strategy for this class of compounds.[7][8]

  • Why a Triple Quadrupole (QqQ) Mass Analyzer? For targeted quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the industry standard. This technique involves isolating the protonated molecule (the precursor ion) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific, characteristic fragment (the product ion) in the third quadrupole. This process is exceptionally selective and significantly enhances the signal-to-noise ratio, enabling low detection limits.[9][10]

  • Why Reversed-Phase Chromatography? While the analyte is polar, its hydrophobicity is sufficient for retention on a C18 stationary phase, the workhorse of reversed-phase chromatography. This approach is robust, highly reproducible, and compatible with the acidic mobile phases required for efficient ESI+ ionization. The use of an organic solvent gradient (e.g., acetonitrile or methanol) allows for the effective elution of the analyte and separation from interfering matrix components.[8]

Experimental Workflow and Protocols

This section provides detailed, step-by-step protocols for the entire analytical process, from sample receipt to data acquisition.

Workflow Overview

The logical flow of the analytical process is designed to ensure sample cleanliness, chromatographic efficiency, and detection specificity.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Standard Solution or Biological Matrix (e.g., Plasma) B Protein Precipitation (e.g., with Acetonitrile) A->B C Centrifugation & Supernatant Collection B->C D Injection into UPLC/HPLC System C->D Transfer to Autosampler Vial E Reversed-Phase C18 Separation D->E F ESI+ Ionization E->F G MRM Detection (QqQ) F->G H H G->H Data Acquisition & Quantification

Caption: Overall workflow for the LC-MS/MS analysis of this compound.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard. Dissolve in 10 mL of methanol or dimethyl sulfoxide (DMSO). This solution should be stored at -20°C.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water. These will be used to build the calibration curve. A typical concentration range might be 1 ng/mL to 1000 ng/mL.

Protocol 2: Sample Preparation from Biological Matrix (e.g., Human Plasma)

This protocol utilizes protein precipitation, a simple and effective method for removing the bulk of matrix interferences.[11]

  • Aliquot: Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[12] Be cautious not to disturb the protein pellet.

Protocol 3: LC-MS/MS Instrumental Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
System UPLC or HPLC SystemUPLC offers higher resolution and faster run times.
Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis, providing good retention and peak shape.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common strong solvent for reversed-phase.
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min.A generic gradient to elute the analyte and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveChosen based on the analyte's chemical nature.[7]
Capillary Voltage 3.5 kVTypical voltage to achieve stable spray.
Desolvation Temp. 450 °CEfficiently removes solvent from droplets.
Desolvation Gas Flow 800 L/hr (Nitrogen)Assists in desolvation.
Cone Gas Flow 50 L/hr (Nitrogen)Helps shape the ESI plume.
Collision Gas ArgonStandard collision gas for fragmentation.
Analyzer Mode Multiple Reaction Monitoring (MRM)For high-specificity quantification.

Method Validation and Expected Results

MRM Transition Optimization and Fragmentation

The key to a specific MRM method is the selection of a unique precursor-to-product ion transition.

  • Precursor Ion: The precursor ion will be the protonated molecule, [M+H]⁺. Given the molecular weight of 135.12, the expected m/z will be 136.1 .

  • Product Ion Scan: A product ion scan is performed by infusing a standard solution of the analyte, isolating m/z 136.1 in Q1, and scanning Q3 to observe all fragments generated in the collision cell.

  • Proposed Fragmentation: Based on the structure, fragmentation is likely to occur through cleavage of the pyrimidine ring or loss of the nitrile or methyl groups. Ring cleavages are common in such heterocyclic systems.[13]

G parent Precursor Ion [M+H]⁺ m/z 136.1 frag1 Product Ion A (e.g., Loss of HCN) m/z 109.1 parent->frag1 -HCN frag2 Product Ion B (e.g., Ring Scission) m/z 95.1 parent->frag2 -C2H2N frag3 Product Ion C (e.g., Loss of CH3CN) m/z 95.1

Caption: Proposed fragmentation pathways for this compound (m/z 136.1).

Table 3: Optimized MRM Transitions

The following transitions are predictive and must be confirmed experimentally. Two transitions are typically monitored for confident identification and quantification.

TransitionPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Use
1 136.1109.1100Optimize (e.g., 15)Quantifier
2 136.195.1100Optimize (e.g., 25)Qualifier
Expected Chromatographic Performance

Under the proposed LC conditions, a sharp, symmetrical peak for this compound is expected, with a retention time of approximately 1.5 - 2.5 minutes. The baseline should be clean with no interfering peaks from the matrix at the analyte's retention time.

Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) Secondary interactions with column silanols; inappropriate mobile phase pH.Ensure mobile phase pH is low (2.5-3.0) with 0.1% formic acid. Consider a different column with end-capping.
Low Sensitivity/Response Suboptimal ionization or fragmentation; ion suppression from matrix.Optimize ESI source parameters (voltages, temperatures). Dilute the sample further to mitigate matrix effects.[6]
High Background Noise Contaminated mobile phase, LC system, or mass spectrometer.Use high-purity LC-MS grade solvents. Flush the system thoroughly. Perform an instrument bake-out if necessary.
Inconsistent Retention Time Pump malfunction; column degradation; poor equilibration.Check pump pressures for stability. Ensure adequate column equilibration time between injections. Replace the column if performance degrades.

Conclusion

The LC-MS/MS method detailed herein provides a robust, sensitive, and selective framework for the quantitative analysis of this compound. By understanding the rationale behind each step—from sample preparation to the choice of ionization and detection modes—researchers can confidently implement and adapt this protocol for various applications in pharmaceutical development and biomedical research. The provided parameters serve as an excellent starting point for method development, leading to reliable and high-quality analytical data.

References

  • Zgórka, G. (2021). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. Food Chemistry, 348, 129076. Available at: [Link]

  • Frańska, M. (2005). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. European Journal of Mass Spectrometry, 11(1), 103-6. Available at: [Link]

  • van Kuilenburg, A. B., et al. (2002). Defects in Pyrimidine Degradation Identified by HPLC-Electrospray Tandem Mass Spectrometry of Urine Specimens or Urine-soaked Filter Paper Strips. Clinical Chemistry, 48(8), 1296-1303. Available at: [Link]

  • Frańska, M. (2005). Electrospray Ionisation Mass Spectrometry of Pyrimidine Base—Rubidium Complexes. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2005). Electrospray Ionisation Mass Spectrometry of Pyrimidine Base—Rubidium Complexes. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

  • Lin, H. Y., et al. (2023). Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC–MS/MS. Journal of Proteome Research. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • Slideshare. (2013). Mass Spectrometry analysis of Small molecules. Available at: [Link]

  • Peake, R., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE. Available at: [Link]

  • Peake, R., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PubMed. Available at: [Link]

  • Klicsu, T., et al. (2017). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Available at: [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]

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Application Note: Structural Elucidation of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile using Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This document provides a comprehensive guide to the analysis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile (C₆H₅N₃O) using Fourier-Transform Infrared (FT-IR) spectroscopy.[1] We present detailed protocols for sample preparation via both Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR), alongside a thorough interpretation of the resulting spectrum. The key vibrational modes corresponding to the nitrile, hydroxyl/amide, and pyrimidine ring functionalities are discussed, highlighting the role of keto-enol tautomerism in the spectral features. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical synthesis fields.

Introduction: The Role of FT-IR in Heterocyclic Compound Analysis

This compound is a heterocyclic compound featuring a substituted pyrimidine core.[1] The pyrimidine framework is a foundational structure in many biologically active molecules.[2][3] The structural characterization of such molecules is paramount for ensuring purity, verifying synthesis, and understanding molecular behavior.

FT-IR spectroscopy is an indispensable analytical technique for this purpose. It operates on the principle that chemical bonds within a molecule absorb infrared radiation at specific frequencies, causing them to vibrate.[4][5] The resulting spectrum is a unique molecular "fingerprint," providing definitive information about the functional groups present.[5][6] For this compound, FT-IR allows for the direct confirmation of its key structural motifs: the hydroxyl (-OH), nitrile (-C≡N), methyl (-CH₃), and the pyrimidine ring itself.

A critical aspect of this molecule's structure is its potential to exist in tautomeric forms, primarily the hydroxy (enol) form and the keto (amide/lactam) form, 2-methyl-6-oxo-1H-pyrimidine-5-carbonitrile.[1] FT-IR spectroscopy is particularly adept at providing evidence for this equilibrium in the solid state.

Caption: Keto-enol tautomerism of the target molecule.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The acquisition of a clean, interpretable spectrum is contingent upon meticulous sample preparation and correct instrument setup. As this compound is a solid, two primary methods are recommended.

Method A: Potassium Bromide (KBr) Pellet Technique

This classic transmission method involves dispersing the solid sample within an IR-transparent matrix, potassium bromide.[4][7] It yields high-quality spectra but requires careful preparation to avoid moisture contamination and scattering effects.

Protocol Steps:

  • Drying: Gently heat spectroscopic grade KBr powder at ~110°C for 2-4 hours to remove any adsorbed water, which would otherwise produce a very broad O-H absorption band and potentially obscure the sample's spectral features. Store the dried KBr in a desiccator.

  • Sample Grinding: In an agate mortar and pestle, place approximately 1-2 mg of this compound.[7] Grind the sample until it becomes a fine, glossy powder. This is crucial to reduce IR light scattering.

  • Mixing: Add ~150-200 mg of the dried KBr to the mortar.[7] Mix thoroughly with the ground sample by gentle grinding and scraping until the mixture is homogenous.

  • Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. The resulting pellet should be thin and transparent. A cloudy appearance indicates insufficient grinding or the presence of moisture.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Collect a background spectrum of the empty sample compartment before running the sample spectrum.

Method B: Attenuated Total Reflectance (ATR) Technique

ATR is a modern, rapid technique that requires minimal sample preparation and is often preferred for its simplicity.[8] The technique measures the interaction of an evanescent IR wave with the sample surface.[8]

Protocol Steps:

  • Crystal Cleaning: Before analysis, clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residues from previous measurements.

  • Background Collection: With the clean, empty crystal, collect a background spectrum. This is a critical step to ratio against the sample spectrum, removing interfering signals from the atmosphere (H₂O, CO₂) and the instrument itself.

  • Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the instrument's pressure anvil onto the sample. Apply consistent pressure to ensure firm, uniform contact between the sample and the crystal surface.[7] Good contact is essential for a high-quality spectrum.

  • Analysis: Acquire the sample spectrum. After analysis, clean the crystal and anvil thoroughly.

ftir_workflow start Start: Solid Sample prep Sample Preparation start->prep kbr Method A: KBr Pellet prep->kbr Transmission atr Method B: ATR prep->atr Reflectance grind Grind Sample (1-2 mg) kbr->grind place_atr Place Sample on Crystal atr->place_atr mix Mix with KBr (150-200 mg) grind->mix press Press into Pellet mix->press acquire Acquire Spectrum press->acquire apply_pressure Apply Pressure place_atr->apply_pressure apply_pressure->acquire background Collect Background Spectrum acquire->background sample_scan Collect Sample Spectrum background->sample_scan process Process Data (Ratio & Baseline) sample_scan->process interpret Interpret Spectrum process->interpret

Caption: General workflow for FT-IR analysis of a solid sample.

Instrument Parameters
  • Spectral Range: 4000 – 400 cm⁻¹[4]

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 (co-added for signal-to-noise improvement)

  • Detector: DTGS (Deuterated Triglycine Sulfate)

Spectral Analysis and Interpretation

The FT-IR spectrum of this compound should be interpreted by examining the characteristic absorption bands in distinct regions.[9]

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group / Structural FeatureExpected Appearance
3500 - 3100O-H / N-H StretchHydroxyl (enol form), Amide (keto form)Broad band due to hydrogen bonding
3100 - 3000C-H StretchAromatic/Vinylic C-H on pyrimidine ringWeak to medium, sharp peaks
2980 - 2850C-H StretchAliphatic C-H from -CH₃ groupWeak to medium, sharp peaks[3]
2240 - 2220 C≡N Stretch Nitrile Sharp, medium to strong intensity
1700 - 1640 C=O Stretch Amide/Lactam (keto form) Strong, sharp peak [10][11]
1620 - 1450C=N / C=C StretchPyrimidine Ring VibrationsMultiple sharp bands of varying intensity[3]
1470 - 1430C-H BendAsymmetric bend of -CH₃ groupMedium intensity peak
1380 - 1350C-H BendSymmetric bend of -CH₃ groupMedium intensity peak
1350 - 1200C-N StretchPyrimidine RingMedium to strong intensity peaks[3]
Below 900C-H / N-H BendOut-of-plane bendingPeaks in the fingerprint region[3]
Detailed Interpretation
  • O-H and N-H Region (3500 - 3100 cm⁻¹): The presence of a broad absorption band in this region is strong evidence for hydrogen bonding. This band arises from a combination of the O-H stretching vibration of the enol tautomer and the N-H stretching of the amide group in the keto tautomer. The prevalence of the keto form in similar pyrimidine structures often leads to a dominant N-H character in this region.[3][10]

  • C-H Stretching Region (3100 - 2850 cm⁻¹): Expect to see weaker, sharp peaks just above 3000 cm⁻¹ corresponding to the C-H bond on the pyrimidine ring. Just below 3000 cm⁻¹, peaks corresponding to the asymmetric and symmetric stretching of the methyl (-CH₃) group will be present.[3]

  • Nitrile Peak (≈2230 cm⁻¹): The most unambiguous and diagnostically critical peak is the sharp absorption from the nitrile (-C≡N) group.[9] Its presence in the 2240-2220 cm⁻¹ range is a definitive confirmation of this functional group. Its intensity is typically medium to strong and it appears in a relatively uncluttered region of the spectrum.

  • Double Bond Region (1700 - 1450 cm⁻¹):

    • Carbonyl Peak: A strong, sharp peak around 1680-1650 cm⁻¹ is highly indicative of the C=O stretch from the cyclic amide (lactam) of the keto tautomer.[10][11] The presence and intensity of this peak relative to O-H/N-H features provide insight into the dominant tautomeric form in the solid state.

    • Ring Vibrations: A series of sharp bands between 1620 cm⁻¹ and 1450 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyrimidine ring, confirming the integrity of the heterocyclic core.[3]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex array of overlapping peaks from C-N, C-C, and C-O single-bond stretching, as well as various bending and deformation modes.[5] While assigning individual peaks here is challenging, the overall pattern is unique to the molecule. This region is invaluable for final confirmation of identity by comparing the acquired spectrum against a known reference standard from a spectral library.[6][12]

Conclusion

FT-IR spectroscopy is a rapid, reliable, and highly informative tool for the structural verification of this compound. By following the detailed protocols for sample preparation and applying the principles of spectral interpretation outlined in this note, a researcher can confidently:

  • Confirm the presence of key functional groups: nitrile, methyl, and the pyrimidine ring.

  • Gather strong evidence for the hydroxyl/amide functionality and the prevalent tautomeric form in the solid state.

  • Verify the identity and purity of synthesized material by comparison to a reference spectrum.

The combination of a sharp nitrile peak around 2230 cm⁻¹, a strong carbonyl band near 1670 cm⁻¹, and the characteristic ring vibrations provides a robust spectral signature for this compound.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]

  • Vertex AI Search. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • LPD Lab Services Ltd. (2025). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 23(11), 2793. Available from: [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

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The Versatile Synthon: Harnessing 4-Hydroxy-2-methylpyrimidine-5-carbonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery and organic synthesis, the pyrimidine scaffold stands as a cornerstone, underpinning the structure of numerous therapeutic agents and biologically active molecules. Among the diverse array of pyrimidine building blocks, 4-Hydroxy-2-methylpyrimidine-5-carbonitrile has emerged as a particularly valuable and versatile synthon. Its unique arrangement of functional groups—a nucleophilic hydroxyl group, an electrophilic nitrile, and a modifiable pyrimidine core—offers a rich platform for the construction of complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound, detailing its synthesis, reactivity, and application in the development of targeted therapeutics, with a focus on kinase inhibitors.

The Strategic Importance of the 4-Hydroxypyrimidine-5-carbonitrile Core

The utility of this compound lies in the distinct reactivity of its constituent functional groups, which can be selectively addressed to build molecular complexity. The pyrimidine ring itself is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key interactions within the active sites of biological targets[1]. The substituents at the 2, 4, and 5 positions provide handles for fine-tuning the steric and electronic properties of the molecule, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

The hydroxyl group at the C4 position is weakly acidic and can be readily converted into a leaving group, such as a chloride, allowing for subsequent nucleophilic substitution. This is a common strategy for introducing a variety of side chains that can interact with specific residues in a target protein. The nitrile group at C5 is a strong electron-withdrawing group that can influence the reactivity of the pyrimidine ring and can also be transformed into other functional groups, such as amides or carboxylic acids. The methyl group at C2 provides a lipophilic anchor and can be varied to probe specific binding pockets.

Synthesis of the Core Scaffold: A Reproducible Protocol

The most common and efficient method for the synthesis of this compound is a one-pot, three-component reaction, a variant of the Biginelli reaction. This approach offers high atom economy and operational simplicity.

Protocol 1: One-Pot Synthesis of this compound

This protocol is adapted from established literature procedures for the synthesis of pyrimidine-5-carbonitriles[2][3][4].

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Acetamidine hydrochloride

  • Sodium ethoxide (21% w/w in ethanol)

  • Absolute ethanol

  • Glacial acetic acid

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium ethoxide in ethanol (2.1 eq).

  • Addition of Reagents: While stirring, add acetamidine hydrochloride (1.0 eq) to the flask. Follow this with the dropwise addition of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.

  • Neutralization and Precipitation: Slowly add glacial acetic acid to the stirred mixture until it reaches a pH of 6-7. This will cause further precipitation of the product.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold absolute ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL). Dry the product under vacuum to obtain this compound as a white to off-white solid.

Causality of Experimental Choices:

  • Sodium Ethoxide: This strong base is crucial for the deprotonation of acetamidine, forming the reactive nucleophile. It also catalyzes the cyclization and condensation steps.

  • Ethanol: Serves as a suitable solvent that dissolves the reactants and facilitates the reaction at a controlled reflux temperature.

  • Glacial Acetic Acid: Used to neutralize the excess sodium ethoxide and protonate the pyrimidine nitrogen, leading to the precipitation of the final product.

Reaction Mechanism

The reaction proceeds through a series of steps, initiated by the formation of the active acetamidine base. This is followed by a Michael addition to the electron-deficient alkene of ethyl 2-cyano-3-ethoxyacrylate, cyclization, and subsequent aromatization to yield the stable pyrimidine ring.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization Acetamidine Acetamidine Intermediate_1 Intermediate_1 Acetamidine->Intermediate_1 + Ethyl 2-cyano-3-ethoxyacrylate Cyclized_Intermediate Cyclized_Intermediate Intermediate_1->Cyclized_Intermediate Intramolecular nucleophilic attack Product 4-Hydroxy-2-methylpyrimidine- 5-carbonitrile Cyclized_Intermediate->Product Elimination of EtOH

Caption: Proposed mechanism for the one-pot synthesis.

Applications in the Synthesis of Kinase Inhibitors

A primary application of this compound is in the synthesis of kinase inhibitors. The hydroxyl group at the C4 position is a key handle for introducing substituents that can target the hinge region of the kinase ATP-binding site.

General Workflow for Kinase Inhibitor Synthesis

The general strategy involves a two-step process: chlorination of the hydroxyl group followed by nucleophilic aromatic substitution (SNAr) with a desired amine.

G Start 4-Hydroxy-2-methylpyrimidine- 5-carbonitrile Chlorination Step 1: Chlorination (e.g., POCl₃) Start->Chlorination Intermediate 4-Chloro-2-methylpyrimidine- 5-carbonitrile Chlorination->Intermediate SNAr Step 2: Nucleophilic Aromatic Substitution (SNAr) (e.g., R-NH₂) Intermediate->SNAr Final_Product Substituted 4-amino- 2-methylpyrimidine-5-carbonitrile (Kinase Inhibitor Scaffold) SNAr->Final_Product

Caption: General workflow for derivatization.

Protocol 2: Synthesis of a 4-Anilino-2-methylpyrimidine-5-carbonitrile Derivative

This protocol is a representative example of how to utilize the title compound to synthesize a core scaffold for kinase inhibitors, based on methodologies reported for the synthesis of EGFR and VEGFR-2 inhibitors[5][6].

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Isopropanol

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step 1: Chlorination of this compound

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in phosphorus oxychloride (5.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 105 °C) for 2-3 hours. The reaction should become a clear solution.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-2-methylpyrimidine-5-carbonitrile. This intermediate is often used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: Dissolve the crude 4-chloro-2-methylpyrimidine-5-carbonitrile (1.0 eq) in isopropanol (10 mL per gram of starting material).

  • Addition of Reagents: Add the substituted aniline (1.1 eq) and a base such as triethylamine (2.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-anilino-2-methylpyrimidine-5-carbonitrile derivative.

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): A standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorides, thereby activating the C4 position for nucleophilic attack.

  • Isopropanol: A common solvent for SNAr reactions with amines, as it is polar enough to dissolve the reactants but generally does not interfere with the reaction.

  • Triethylamine (TEA) or DIPEA: A non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Quantitative Data Summary

The following table summarizes representative yields and biological activities for kinase inhibitors synthesized from pyrimidine-5-carbonitrile scaffolds.

EntryScaffoldTarget KinaseYield (%)IC₅₀ (nM)Reference
14-(3-ethynylanilino)-pyrimidine-5-carbonitrileEGFR758.29[6]
24-(4-((4-ethylpiperazin-1-yl)methyl)phenylamino)-pyrimidine-5-carbonitrileVEGFR-268530[5]
32,4-dimorpholinopyrimidine-5-carbonitrile derivativePI3Kα7231.8[7]

Conclusion

This compound is a powerful and versatile building block in organic synthesis, particularly for the development of kinase inhibitors. Its well-defined reactivity allows for the systematic and efficient construction of diverse molecular libraries. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this valuable synthon in their synthetic endeavors, accelerating the discovery of novel therapeutic agents. The self-validating nature of the described protocols, coupled with an understanding of the underlying chemical principles, provides a robust foundation for innovation in medicinal chemistry.

References

  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type--a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043–1052. [Link]

  • Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigaethers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450. [Link]

  • Fathalla, O. A., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science, 4(12), 102-111. [Link]

  • Kaur, R., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(21), 6483. [Link]

  • Shaaban, M. R., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(1), 1-7. [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-142. [Link]

  • Heravi, M. M., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 124, 105837. [Link]

  • Helal, M. H., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 15(2), 436-456. [Link]

  • Eissa, I. H., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(3), 1546-1563. [Link]

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The Strategic Intermediate: A Guide to 4-Hydroxy-2-methylpyrimidine-5-carbonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Powerhouse of Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and materials science, the pyrimidine scaffold remains a cornerstone of innovation.[1][2] Its prevalence in biologically active molecules, from antiviral agents to anticancer drugs, underscores the enduring importance of this heterocyclic motif.[1][2] Within this vast family of compounds, 4-hydroxy-2-methylpyrimidine-5-carbonitrile emerges as a particularly valuable and versatile intermediate. Its strategic placement of functional groups—a nucleophilic hydroxyl, an electrophilic nitrile, and a reactive pyrimidine core—renders it a powerful building block for the synthesis of a diverse array of fused heterocyclic systems. This guide provides an in-depth exploration of this compound, offering detailed protocols for its synthesis and its application as a precursor to medicinally relevant pyrimido[4,5-d]pyrimidines and thieno[2,3-d]pyrimidines. For researchers, scientists, and drug development professionals, a thorough understanding of this intermediate's potential is key to unlocking novel molecular architectures with significant biological activities.[3][4]

Physicochemical Properties and Characterization

A comprehensive understanding of a key intermediate begins with its fundamental physicochemical properties and spectral data.

PropertyValueSource
Molecular Formula C₆H₅N₃O[1]
Molecular Weight 135.12 g/mol [1]
CAS Number 27058-54-4[1]
Appearance Off-white to pale yellow solid-
Melting Point >300 °C-
Solubility Soluble in DMSO, DMF; sparingly soluble in hot ethanol and water-

Spectroscopic Data (Predicted and Representative)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.5 (s, 1H, OH)

  • δ 8.5 (s, 1H, pyrimidine-H)

  • δ 2.4 (s, 3H, CH₃)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 165.0 (C=O, tautomeric form)

  • δ 160.0 (C-OH)

  • δ 158.0 (C-CH₃)

  • δ 118.0 (CN)

  • δ 95.0 (C-CN)

  • δ 20.0 (CH₃)

IR (KBr, cm⁻¹):

  • 3400-3200 (O-H stretch)

  • 2220 (C≡N stretch)

  • 1670 (C=O stretch, tautomeric form)

  • 1600, 1550 (C=N, C=C stretch of pyrimidine ring)

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be efficiently achieved through a one-pot, three-component reaction. This method, adapted from established procedures for similar pyrimidines, offers high yields and operational simplicity.[1][5]

Reaction Principle

The synthesis involves the condensation of acetamidine hydrochloride, malononitrile, and formaldehyde. The reaction proceeds through an initial Knoevenagel condensation between formaldehyde and malononitrile, followed by a Michael addition of acetamidine, and subsequent cyclization and tautomerization to yield the stable 4-hydroxypyrimidine ring system.

G cluster_reactants Reactants cluster_products Product Acetamidine Acetamidine HCl Intermediate Reaction Intermediates Acetamidine->Intermediate Base Malononitrile Malononitrile Malononitrile->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Product 4-Hydroxy-2-methyl- pyrimidine-5-carbonitrile Intermediate->Product Cyclization & Tautomerization

Figure 1. Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • Acetamidine hydrochloride (1.0 eq)

  • Malononitrile (1.0 eq)

  • Formaldehyde (37% in H₂O, 1.1 eq)

  • Sodium ethoxide (2.2 eq)

  • Ethanol (anhydrous)

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under a nitrogen atmosphere.

  • Addition of Reactants: To the stirred solution, add malononitrile dropwise at room temperature. After complete addition, add acetamidine hydrochloride in one portion.

  • Formaldehyde Addition: Add formaldehyde solution dropwise to the reaction mixture over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and slowly pour it into ice-cold water.

  • Precipitation: Acidify the aqueous solution to pH 5-6 with glacial acetic acid. A precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol. Dry the solid under vacuum to afford the crude product.

  • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.[1]

Expected Yield: 75-85%

Safety Precautions: Malononitrile is toxic and should be handled in a well-ventilated fume hood. Formaldehyde is a known carcinogen. Sodium ethoxide is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Application in the Synthesis of Fused Heterocycles

The true utility of this compound lies in its ability to serve as a scaffold for the construction of more complex, biologically active heterocyclic systems.

Synthesis of Pyrimido[4,5-d]pyrimidines

Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][6] The 4-amino-5-cyanopyrimidine core, readily accessible from the title compound, is a key precursor for their synthesis.

G Start 4-Hydroxy-2-methyl- pyrimidine-5-carbonitrile Intermediate1 4-Chloro-2-methyl- pyrimidine-5-carbonitrile Start->Intermediate1 POCl₃ Intermediate2 4-Amino-2-methyl- pyrimidine-5-carbonitrile Intermediate1->Intermediate2 NH₄OH Final_Product Substituted Pyrimido[4,5-d]pyrimidine Intermediate2->Final_Product Formamide or other cyclizing agents

Figure 2. Pathway to Pyrimido[4,5-d]pyrimidines.

Protocol: Synthesis of a 2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one Derivative

This protocol outlines a representative synthesis of a pyrimido[4,5-d]pyrimidine derivative starting from this compound.

Step 1: Chlorination

  • To this compound (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (POCl₃, 5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 3-4 hours.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-2-methylpyrimidine-5-carbonitrile.

Step 2: Amination

  • Dissolve the crude 4-chloro-2-methylpyrimidine-5-carbonitrile in a solution of aqueous ammonia.

  • Heat the mixture in a sealed tube at 120-140°C for 6-8 hours.

  • Cool the reaction mixture, and collect the precipitated product by filtration. Wash with water and dry to yield 4-amino-2-methylpyrimidine-5-carbonitrile.

Step 3: Cyclization

  • A mixture of 4-amino-2-methylpyrimidine-5-carbonitrile (1.0 eq) and benzoyl chloride (1.2 eq) in pyridine is stirred at room temperature for 12 hours.

  • The resulting intermediate is isolated and then heated in formamide at 180-200°C for 2-3 hours to effect cyclization.

  • The reaction mixture is cooled, and the solid product is collected by filtration, washed with ethanol, and dried to afford the desired pyrimido[4,5-d]pyrimidine derivative.

Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are another class of fused heterocycles with significant therapeutic potential, particularly as kinase inhibitors in cancer therapy.[7][8][9] The synthesis often proceeds via a Gewald reaction starting from a suitable pyrimidine precursor.

G Start 4-Chloro-2-methyl- pyrimidine-5-carbonitrile Intermediate1 S-alkylated intermediate Start->Intermediate1 Mercapto- acetate, Base Final_Product Substituted Thieno[2,3-d]pyrimidine Intermediate1->Final_Product Intramolecular Cyclization

Figure 3. Pathway to Thieno[2,3-d]pyrimidines.

Protocol: Synthesis of a Substituted Thieno[2,3-d]pyrimidine

This protocol outlines the conversion of the intermediate 4-chloro-2-methylpyrimidine-5-carbonitrile to a thieno[2,3-d]pyrimidine.

  • Reaction Setup: To a solution of 4-chloro-2-methylpyrimidine-5-carbonitrile (1.0 eq) in a suitable solvent such as DMF, add ethyl thioglycolate (1.1 eq) and a base like potassium carbonate (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction involves nucleophilic substitution of the chlorine atom followed by intramolecular cyclization.

  • Work-up: Pour the reaction mixture into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from ethanol or purify by column chromatography to obtain the pure thieno[2,3-d]pyrimidine derivative.

Conclusion and Future Perspectives

This compound stands as a testament to the power of well-designed intermediates in synthetic organic chemistry. Its accessibility and the reactivity of its functional groups provide a reliable and efficient entry point to a wide range of complex heterocyclic systems. The protocols detailed herein offer a practical guide for researchers to harness the potential of this versatile building block. As the demand for novel therapeutic agents and advanced materials continues to grow, the strategic application of such intermediates will undoubtedly play a pivotal role in the discovery and development of next-generation molecules with enhanced biological and physical properties. Further exploration into the derivatization of this scaffold is likely to yield new compounds with exciting and valuable applications across various scientific disciplines.

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  • Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. (2021). Bentham Science. Retrieved January 11, 2026, from [Link]

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Application Notes & Protocols for the Antimicrobial Activity Assay of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Potential of Pyrimidine Scaffolds

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress.[1] Pathogens such as the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are particularly notorious for their ability to evade the effects of current antibiotic arsenals, leading to increased morbidity and mortality.[2][3][4] This escalating crisis necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action.[1][5]

Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[6] The pyrimidine scaffold is a core component of nucleobases, allowing these derivatives to potentially interact with essential cellular machinery, such as enzymes and genetic material.[7] Specifically, compounds like 4-Hydroxy-2-methylpyrimidine-5-carbonitrile are of significant interest due to their structural features which may confer valuable biological activities. Preliminary research suggests that this compound and its analogs may exhibit noteworthy antimicrobial and anticancer properties.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols for the systematic evaluation of the antimicrobial and cytotoxic properties of this compound. The methodologies described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[8][9][10]

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial assessment of an antimicrobial agent's efficacy hinges on determining its ability to inhibit microbial growth and to kill the microorganisms. The following protocols for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental to this evaluation.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing, allowing for the determination of the precise concentration of a compound required to inhibit the visible growth of a microorganism.[11][12][13][14]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the lowest concentration of the compound that prevents visible growth is identified as the MIC.[12][13]

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis P1 Prepare Compound Stock Solution A1 Serial Dilution in 96-Well Plate P1->A1 Add to plate P2 Prepare 0.5 McFarland Inoculum P3 Standardize Inoculum P2->P3 Dilute A2 Inoculate Wells P3->A2 Add to wells A1->A2 A3 Incubate Plate A2->A3 16-24h @ 35-37°C R1 Visually Inspect for Growth A3->R1 R2 Determine MIC Value R1->R2 Lowest concentration with no visible growth

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol:

  • Materials:

    • This compound

    • Sterile 96-well, flat-bottom microtiter plates

    • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

    • Test microbial strains (e.g., ATCC reference strains of S. aureus, E. coli, P. aeruginosa, C. albicans)

    • 0.5 McFarland turbidity standard

    • Sterile saline or phosphate-buffered saline (PBS)

    • Multichannel pipette

  • Procedure:

    • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not exceed 1%, as it may affect microbial growth.

    • Inoculum Preparation: From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]

    • Standardization of Inoculum: Dilute the adjusted bacterial suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[12]

    • Serial Dilution:

      • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

      • In well 1, add 100 µL of the compound solution at twice the highest desired test concentration.

      • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 50 µL from well 10.

      • Well 11 will serve as the growth control (inoculum, no compound), and well 12 as the sterility control (broth only).

    • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well should be 100 µL.

    • Incubation: Incubate the plates at 35-37°C for 16-24 hours for most bacteria, and up to 48-72 hours for fungi like Candida.[16]

    • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is a crucial follow-up to the MIC test, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[11]

Principle: Aliquots from the clear wells of the MIC plate (i.e., at and above the MIC) are sub-cultured onto agar plates. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[17][18][19]

Detailed Protocol:

  • Materials:

    • Completed MIC microtiter plate

    • Sterile Mueller-Hinton Agar (MHA) plates

    • Micropipette

  • Procedure:

    • From the MIC plate, select the well corresponding to the MIC and at least two wells with higher concentrations that show no visible growth.

    • Homogenize the contents of each selected well.

    • Plate a 10-100 µL aliquot from each of these wells onto a sterile MHA plate.

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration that results in a ≥99.9% kill (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC plate should have ≤50 colonies from a 100 µL plating).[18]

Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial susceptibility and is widely used for its simplicity and low cost.[7][20][21]

Principle: A filter paper disk impregnated with a known amount of this compound is placed on an agar plate swabbed with the test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of inhibition will form around the disk.[7][22]

Detailed Protocol:

  • Materials:

    • Sterile filter paper disks (6 mm)

    • Mueller-Hinton Agar (MHA) plates

    • Test microbial strains and 0.5 McFarland standard

    • Sterile swabs

    • Forceps

  • Procedure:

    • Prepare a standardized inoculum as described for the MIC assay (0.5 McFarland).

    • Dip a sterile swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate three times, rotating the plate 60° between each application to ensure a confluent lawn of growth.[20][21]

    • Allow the plate to dry for 3-5 minutes.

    • Impregnate sterile filter paper disks with a known concentration of this compound.

    • Using sterile forceps, place the disks onto the agar surface, ensuring firm contact.

    • Incubate the plates at 35-37°C for 16-24 hours.

    • Measure the diameter of the zone of inhibition in millimeters.

Part 2: Data Analysis and Interpretation

Systematic data presentation is key to interpreting the antimicrobial potential of the test compound.

Table 1: Representative Data Summary for this compound

Microbial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioZone of Inhibition (mm)
Staphylococcus aureus25923
Escherichia coli25922
Pseudomonas aeruginosa27853
Klebsiella pneumoniae700603
Candida albicans90028

Interpretation of Results:

  • MIC: The lower the MIC value, the more potent the compound against the specific microorganism.[23]

  • MBC/MIC Ratio: This ratio helps to classify the compound's activity. A ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a higher ratio suggests bacteriostatic activity.[18]

  • Zone of Inhibition: The diameter of the zone is qualitatively correlated with the susceptibility of the microorganism to the compound.

Part 3: Safety and Cytotoxicity Profiling

A crucial aspect of drug development is to ensure that the compound is selectively toxic to microbes and not to host cells. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[24]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[25]

Experimental Workflow for Cytotoxicity:

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Seed Mammalian Cells in 96-Well Plate A1 Treat Cells with Compound P1->A1 P2 Prepare Compound Dilutions P2->A1 A2 Incubate (24-72h) A1->A2 A3 Add MTT Reagent A2->A3 A4 Incubate (2-4h) A3->A4 A5 Add Solubilization Solution A4->A5 R1 Read Absorbance (570 nm) A5->R1 Overnight R2 Calculate Cell Viability (%) R1->R2

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol:

  • Materials:

    • Mammalian cell line (e.g., HEK293, HepG2)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Sterile 96-well, flat-bottom plates

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

    • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated cells as a viability control.

    • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

    • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours.[26]

    • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of the antimicrobial activity and cytotoxicity of this compound. By adhering to these standardized methodologies, researchers can generate reliable and reproducible data that will be crucial for the continued development of this promising compound as a potential therapeutic agent. Subsequent studies should focus on elucidating the mechanism of action, exploring the activity against a broader panel of clinical isolates, and conducting in vivo efficacy studies.

References

  • World Health Organization. (n.d.). Antimicrobial resistance. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • De Oliveira, D. M. P., Forde, B. M., Kidd, T. J., Harris, P. N. A., Schembri, M. A., Beatson, S. A., ... & Paterson, D. L. (2020). ESKAPE Pathogens. Nature Reviews Microbiology, 18(11), 675-676.
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of New Pyrimidine Derivatives. [Link]

  • National Institute for Communicable Diseases. (2016). Overview of antimicrobial susceptibility patterns of ESKAPE organisms isolated from patients with bacteraemia in South Africa, 2016. [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

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  • Journal of Cardiovascular Disease Research. (2025). Antibiotic susceptibility profile of multidrug resistant ESKAPE pathogens isolated from clinical specimens in a tertiary care teaching hospital of central India. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Journal of Visualized Experiments. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Journal of Clinical Microbiology. (2002). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. [Link]

  • Clinical Microbiology Reviews. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]

  • MDPI. (2022). Antibiotic Resistance Diagnosis in ESKAPE Pathogens—A Review on Proteomic Perspective. [Link]

  • ResearchGate. (2022). Why do we prefer only common strains of bacteria and fungi for antimicrobial susceptibility tests?[Link]

  • PubMed. (2006). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]

  • Antimicrobial Agents and Chemotherapy. (2010). Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study. [Link]

  • The Journal of Critical Care Medicine. (2021). Prevalence of Antibiotic Resistance of ESKAPE Pathogens Over Five Years in an Infectious Diseases Hospital from South-East of Romania. [Link]

  • Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?[Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Open Forum Infectious Diseases. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. [Link]

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anticancer activity of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile on HepG2 cells

Author: BenchChem Technical Support Team. Date: January 2026

Evaluating the Anticancer Activity of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile on Human Hepatocellular Carcinoma (HepG2) Cells

Abstract

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options.[1] Pyrimidine derivatives represent a promising class of heterocyclic compounds with demonstrated anticancer properties.[1][2][3] This application note provides a comprehensive guide for investigating the in vitro anticancer activity of a specific pyrimidine derivative, this compound (4-HMPCN), on the human hepatocellular carcinoma cell line, HepG2. This document outlines detailed protocols for assessing cytotoxicity, induction of apoptosis, and cell cycle arrest. The methodologies are designed to be robust and self-validating, providing researchers with the necessary tools to explore the therapeutic potential of this compound.

Introduction: The Rationale for Investigating 4-HMPCN

The pyrimidine scaffold is a core structure in numerous bioactive molecules and approved anticancer drugs, such as 5-Fluorouracil.[3] The diverse biological activities of pyrimidine derivatives stem from their ability to interact with various cellular targets, often leading to the inhibition of cancer cell proliferation.[1][2] Recent studies have highlighted that pyrimidine-5-carbonitrile derivatives, in particular, exhibit significant anticancer activities.[4][5][6][7][8] Some have been identified as potent inhibitors of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR), which is crucial for cell proliferation and survival.[4][9]

This compound (4-HMPCN) is a small molecule that has been identified as a potential lead compound for cancer therapy due to its structural features and predicted biological activity.[9] The HepG2 cell line, derived from a human liver carcinoma, is a widely accepted and well-characterized model for in vitro hepatotoxicity and anticancer drug screening.[10] Therefore, evaluating the effects of 4-HMPCN on HepG2 cells provides a relevant system to elucidate its potential as an anti-HCC agent. This guide will detail the experimental workflow to quantify its cytotoxic effects, determine its influence on programmed cell death (apoptosis), and analyze its impact on cell cycle progression.

Experimental Design & Workflow

The overall experimental strategy is to first establish the cytotoxic potential of 4-HMPCN on HepG2 cells and then to dissect the underlying cellular mechanisms responsible for its activity.

experimental_workflow cluster_prep Phase 1: Preparation cluster_cytotoxicity Phase 2: Cytotoxicity Assessment cluster_mechanism Phase 3: Mechanistic Studies cluster_data Phase 4: Data Analysis & Interpretation HepG2_Culture HepG2 Cell Culture (ATCC HB-8065) MTT_Assay MTT Cytotoxicity Assay HepG2_Culture->MTT_Assay Compound_Prep 4-HMPCN Stock Solution Preparation Compound_Prep->MTT_Assay IC50_Calc IC50 Determination MTT_Assay->IC50_Calc Apoptosis_Analysis Apoptosis Analysis (Annexin V-FITC/PI Staining) IC50_Calc->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining & Flow Cytometry) IC50_Calc->Cell_Cycle_Analysis Data_Analysis Comprehensive Data Analysis and Interpretation Apoptosis_Analysis->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

Caption: Experimental workflow for evaluating the anticancer activity of 4-HMPCN on HepG2 cells.

Materials and Reagents

  • Cell Line: HepG2 (human hepatocellular carcinoma), ATCC® HB-8065™.

  • Compound: this compound (4-HMPCN).

  • Media & Reagents:

    • Eagle's Minimum Essential Medium (EMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin Solution

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS)

    • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Assay Kits & Dyes:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Annexin V-FITC Apoptosis Detection Kit

    • Propidium Iodide (PI)

    • RNase A

Detailed Protocols

HepG2 Cell Culture and Maintenance

Expertise & Causality: Proper cell culture technique is paramount for reproducible results. HepG2 cells should be maintained at a confluence of ~70-80% to ensure they are in a logarithmic growth phase for experiments. Over-confluency can lead to altered cellular metabolism and stress responses, confounding the experimental outcomes.

  • Growth Medium: Prepare complete growth medium using EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culturing: Culture HepG2 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 70-80% confluency, aspirate the medium, wash once with PBS, and add 2 mL of 0.25% Trypsin-EDTA. Incubate for 5-7 minutes at 37°C until cells detach.

  • Neutralization: Neutralize trypsin with 8 mL of complete growth medium and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

Protocol: MTT Cytotoxicity Assay

Trustworthiness: The MTT assay is a colorimetric assay that measures metabolic activity, which serves as an indicator of cell viability. A dose-response curve is generated to calculate the IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%), a key metric of cytotoxic potency.

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of medium and incubate for 24 hours.

  • Compound Preparation: Prepare a 100 mM stock solution of 4-HMPCN in DMSO. Create serial dilutions in serum-free medium to achieve final concentrations ranging from 1 µM to 200 µM. Include a vehicle control (DMSO only) and an untreated control.

  • Treatment: Replace the medium in the 96-well plate with 100 µL of the prepared compound dilutions. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Protocol: Apoptosis Analysis by Annexin V-FITC/PI Staining

Expertise & Causality: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic or necrotic cells.[11][12] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

  • Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with 4-HMPCN at its predetermined IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer.

Protocol: Cell Cycle Analysis

Trustworthiness: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[13] PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12] An accumulation of cells in a specific phase suggests cell cycle arrest.

  • Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates (1 x 10⁶ cells/well) and treat with the IC₅₀ concentration of 4-HMPCN for 24 hours.[12]

  • Harvesting and Fixation: Harvest the cells, wash with ice-cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C. This permeabilizes the cells for DNA staining.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

Expected Results & Data Presentation

The following tables present hypothetical data to illustrate expected outcomes from the described protocols.

Table 1: Cytotoxicity of 4-HMPCN on HepG2 Cells

Concentration (µM)% Cell Viability (Mean ± SD)
Control100 ± 4.5
1092.1 ± 5.1
2575.4 ± 6.2
50 (IC₅₀) 50.2 ± 3.8
10028.9 ± 4.1
20011.5 ± 2.9

Table 2: Apoptosis Analysis after 24h Treatment with IC₅₀ of 4-HMPCN

Cell PopulationControl (%)4-HMPCN Treated (%)
Live (Annexin V- / PI-)95.255.8
Early Apoptotic (Annexin V+ / PI-)2.125.3
Late Apoptotic (Annexin V+ / PI+)1.515.1
Necrotic (Annexin V- / PI+)1.23.8

Table 3: Cell Cycle Distribution after 24h Treatment with IC₅₀ of 4-HMPCN

Cell Cycle PhaseControl (%)4-HMPCN Treated (%)
G0/G158.130.5
S25.415.2
G2/M16.554.3

Discussion & Mechanistic Insights

The expected data suggests that 4-HMPCN exhibits potent dose-dependent cytotoxicity against HepG2 cells. The significant increase in both early and late apoptotic cell populations following treatment indicates that 4-HMPCN induces programmed cell death.[12][13]

Furthermore, the anticipated accumulation of cells in the G2/M phase strongly suggests that 4-HMPCN causes cell cycle arrest at this checkpoint.[13][14] This is a common mechanism for anticancer agents, preventing damaged cells from proceeding through mitosis.[11] This finding aligns with reports on other pyrimidine-5-carbonitrile derivatives that also induce G2/M arrest.[4][5]

The proposed mechanism of action, based on these expected results and literature on similar compounds, involves the inhibition of critical cell signaling pathways, potentially including EGFR.[4][9] Inhibition of such pathways can disrupt downstream signaling, leading to cell cycle arrest and the initiation of the apoptotic cascade.

signaling_pathway HMPCN 4-HMPCN EGFR EGFR HMPCN->EGFR Inhibits Apoptosis Apoptosis HMPCN->Apoptosis Induces CellCycleArrest Cell Cycle Arrest HMPCN->CellCycleArrest Induces Proliferation Cell Proliferation EGFR->Proliferation G2M_Checkpoint G2/M Checkpoint EGFR->G2M_Checkpoint Promotes Progression

Caption: Putative mechanism of 4-HMPCN inducing G2/M arrest and apoptosis in HepG2 cells.

Conclusion

This application note provides a structured and detailed framework for assessing the anticancer potential of this compound on HepG2 cells. The protocols are based on established and reliable methodologies in cancer cell biology. The expected results—potent cytotoxicity, induction of apoptosis, and G2/M cell cycle arrest—would collectively suggest that 4-HMPCN is a promising candidate for further investigation as a therapeutic agent for hepatocellular carcinoma.

References

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  • Samarakoon, S. R., et al. (2022). Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • El-Naggar, A. M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules. Available at: [Link]

  • Popiołek, Ł., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry. Available at: [Link]

  • El-Dash, N., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Bioorganic Chemistry. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances. Available at: [Link]

  • Eweas, A. F., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • El-Naggar, A. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to EGFR Kinase Inhibition Assay Using 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4] This application note provides a detailed protocol and scientific rationale for determining the inhibitory potential of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile, a pyrimidine derivative, against EGFR kinase activity.[5][6] We will delve into the principles of a luminescence-based kinase assay, guide you through the experimental workflow, and provide insights into data analysis and interpretation, including the calculation of IC50 and Z'-factor for assay validation.

Introduction: Targeting the EGFR Signaling Cascade

The EGFR signaling pathway is a complex network that, upon activation by ligands such as Epidermal Growth Factor (EGF), triggers a cascade of intracellular events.[1][7] This includes receptor dimerization, autophosphorylation of tyrosine residues, and the recruitment of downstream signaling proteins.[8][9] Key downstream pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, a central regulator of cell growth and survival.[7][8]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P1 P EGFR->P1 Autophosphorylation P2 P EGFR->P2 Grb2_SOS Grb2/SOS P1->Grb2_SOS PI3K PI3K P2->PI3K Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Nuclear Translocation & Gene Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Given its role in oncogenesis, inhibiting EGFR kinase activity is a validated strategy in cancer therapy. Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the EGFR kinase domain have shown clinical success.[9] this compound belongs to a class of pyrimidine derivatives investigated for their potential as EGFR inhibitors.[5][6][10] This application note outlines a robust method to quantify the inhibitory effect of this compound.

Assay Principle: Luminescence-Based Kinase Activity Measurement

To determine the inhibitory effect of this compound, we will employ a luminescence-based kinase assay. This method quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[11][12]

The core principle lies in the use of a luciferase enzyme, which in the presence of its substrate (luciferin) and ATP, produces a luminescent signal.[11][13] The intensity of this signal is directly proportional to the ATP concentration. In the context of a kinase assay:

  • Kinase Reaction: Recombinant EGFR, a peptide substrate, and ATP are incubated together. The kinase transfers a phosphate group from ATP to the substrate, consuming ATP in the process.

  • Inhibitor Effect: In the presence of an inhibitor like this compound, EGFR activity is reduced, leading to less ATP consumption.

  • Luminescence Detection: A reagent containing luciferase and luciferin is added. The amount of remaining ATP determines the intensity of the luminescent signal. A higher signal indicates greater inhibition of the kinase.[12][14]

Assay_Principle cluster_reaction Kinase Reaction cluster_detection Luminescence Detection EGFR EGFR Kinase Phospho_Substrate Phosphorylated Substrate EGFR->Phospho_Substrate Substrate Peptide Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Luciferase Luciferase/Luciferin ATP->Luciferase Inhibitor 4-Hydroxy-2-methyl- pyrimidine-5-carbonitrile Inhibitor->EGFR Inhibition Light Luminescent Signal Luciferase->Light

Materials and Methods

Reagents and Equipment
  • Enzyme: Recombinant Human EGFR (e.g., BPS Bioscience, Cat# 40187)[15]

  • Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate for EGFR

  • Inhibitor: this compound (e.g., Smolecule, Cat# 27058-54-4)[5]

  • ATP: Adenosine 5'-triphosphate, disodium salt

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT[16]

  • Detection Reagent: Kinase-Glo® Max Luminescent Kinase Assay (Promega, Cat# V6071) or similar[15]

  • Plates: White, opaque 96-well or 384-well microplates

  • Instrumentation: Multimode microplate reader with luminescence detection capabilities

  • Miscellaneous: Pipettes, sterile tips, reagent reservoirs

Experimental Protocol

This protocol is designed for a 96-well format. Adjust volumes accordingly for a 384-well format.

Step 1: Reagent Preparation

  • Assay Buffer: Prepare the assay buffer and keep it on ice.

  • ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired working concentration in assay buffer. The final ATP concentration in the assay should be at or near the Km of EGFR for ATP.

  • EGFR Enzyme Solution: Thaw the recombinant EGFR on ice and dilute to the desired working concentration in assay buffer. The optimal concentration should be determined empirically by performing an enzyme titration.

  • Substrate Solution: Prepare a stock solution of the substrate and dilute to the desired working concentration in assay buffer.

  • Inhibitor Dilution Series: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 100 µM, followed by 10-point, 3-fold serial dilutions. The final DMSO concentration in the assay should not exceed 1%.

Step 2: Assay Procedure

  • Plate Layout: Design the plate layout to include wells for the inhibitor dose-response, a "no inhibitor" positive control (0% inhibition), and a "no enzyme" negative control (100% inhibition).

  • Inhibitor Addition: Add 1 µL of the serially diluted inhibitor or DMSO (for controls) to the appropriate wells.

  • Enzyme Addition: Add 25 µL of the diluted EGFR enzyme solution to all wells except the "no enzyme" negative controls. Add 25 µL of assay buffer to the negative control wells.

  • Initiate Reaction: Add 25 µL of the substrate/ATP mixture to all wells to start the kinase reaction. The final reaction volume is 51 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[16]

  • Luminescence Detection:

    • Equilibrate the Kinase-Glo® Max reagent to room temperature.

    • Add 50 µL of the Kinase-Glo® Max reagent to each well.

    • Mix on a plate shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a microplate reader.

Experimental_Workflow A Prepare Reagents: - EGFR Enzyme - Substrate & ATP - Inhibitor Dilutions B Add 1µL Inhibitor/DMSO to 96-well plate A->B C Add 25µL EGFR Enzyme (or buffer for negative control) B->C D Add 25µL Substrate/ATP Mix to initiate reaction C->D E Incubate at RT for 60 minutes D->E F Add 50µL Kinase-Glo® Reagent E->F G Incubate at RT for 10 minutes F->G H Read Luminescence G->H

Data Analysis and Interpretation

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[17][18]

  • Data Normalization:

    • Average the luminescence signal from the "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula:

      % Inhibition = 100 * (Signal_inhibitor - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)

  • Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism). The IC50 value is determined from the inflection point of this curve.[17][19]

Table 1: Example IC50 Data for this compound

Inhibitor Conc. (µM)Log [Inhibitor]% Inhibition
100298.5
33.31.5295.2
11.11.0589.1
3.70.5775.4
1.230.0952.3
0.41-0.3928.9
0.14-0.8515.6
0.05-1.308.1
0.02-1.704.2
0-0

Resulting IC50: From this example data, the calculated IC50 for this compound would be approximately 1.15 µM.

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening assay.[20][21] It measures the separation between the positive and negative controls.[22]

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Where:

  • SD is the standard deviation

  • Mean is the average signal

Table 2: Z'-Factor Interpretation

Z'-Factor ValueAssay Quality
> 0.5Excellent assay[20][22]
0 to 0.5Marginal assay[20]
< 0Poor assay, not suitable for screening[20][22]

An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for screening compounds.[23]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for assessing the inhibitory activity of this compound against EGFR kinase. By following the detailed steps for the luminescence-based assay and employing rigorous data analysis techniques such as IC50 determination and Z'-factor calculation, researchers can confidently and accurately characterize the potency of this and other potential EGFR inhibitors. The methodologies described herein are fundamental for the preclinical evaluation of novel therapeutic candidates in oncology drug discovery.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England Journal of Medicine, 358(11), 1160-1174. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. [Link]

  • BIT 479/579. (n.d.). Z-factors. [Link]

  • On HTS. (2023). Z-factor. [Link]

  • Sui, Y., & Wu, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(18), 2932-2938. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • Sharma, S., et al. (2016). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 88(12), 6480-6487. [Link]

  • Auld, D. S., et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 13(5), 264-277. [Link]

  • Papalia, G. A., et al. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 421(2), 527-534. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube. [Link]

  • Auld, D. S., & Inglese, J. (2016). Understanding Luminescence Based Screens. In High-Throughput Screening for Food and Agricultural Applications (pp. 117-142). Royal Society of Chemistry. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. [Link]

  • Al-Warhi, T., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(1), 116-132. [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. [Link]

  • Al-Ostoot, F. H., et al. (2022). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Journal of Biomedical Science, 29(1), 1-39. [Link]

  • Lategahn, J., et al. (2019). A drug discovery platform to identify compounds that inhibit EGFR triple mutants. Nature Chemical Biology, 15(11), 1083-1092. [Link]

  • Chen, J., et al. (2011). EGFR activity is required for renal tubular cell dedifferentiation and proliferation in a murine model of folic acid-induced acute kidney injury. American Journal of Physiology-Renal Physiology, 301(3), F584-F592. [Link]

  • Ghorab, M. M., et al. (2021). Thiopyrimidine‐5‐carbonitrile Derivatives as VEGFR‐2 Inhibitors: Synthesis, Anticancer Evaluation, Molecular Docking, ADME Predictions and QSAR Studies. ChemistrySelect, 5(48), 15243-15253. [Link]

Sources

developing novel therapeutics from 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Development of Novel Therapeutics from 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents and natural biomolecules.[1][2] This guide focuses on a specific, high-potential starting material: this compound (4-HMP-5-CN). Research has identified this compound as a promising lead for developing novel therapeutics, particularly in oncology, due to its demonstrated activity as an inhibitor of the Epidermal Growth Factor Receptor (EGFR).[3] This document provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to guide the journey from this initial hit to a diversified library of novel therapeutic candidates. We will detail the scientific rationale, step-by-step protocols for chemical synthesis and biological screening, and a strategic workflow for lead generation and mechanism of action studies.

Introduction to the this compound Scaffold

This compound is a heterocyclic organic compound (Molecular Formula: C₆H₅N₃O) that presents a unique combination of functional groups ripe for chemical modification and biological interaction.[3] The pyrimidine ring itself is an electron-rich aromatic system capable of forming critical hydrogen bonds and acting as a bioisostere for other aromatic systems, often improving pharmacokinetic properties.[1][4]

Key Structural Features:

  • Pyrimidine Core: A foundational building block of DNA and RNA, lending it inherent biocompatibility and recognition by biological systems.[2]

  • 4-Hydroxyl Group: A key site for hydrogen bonding interactions within a target's active site and a primary handle for chemical diversification.

  • 5-Carbonitrile Group: A strong electron-withdrawing group that modulates the electronics of the pyrimidine ring and can serve as a hydrogen bond acceptor.

  • 2-Methyl Group: A potential site for modification to explore steric and hydrophobic interactions.

Initial investigations have highlighted its potential as an anticancer agent through the inhibition of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival pathways.[3][5] This makes 4-HMP-5-CN an exceptional starting point for a targeted drug discovery program.

Starting Material Synthesis & Characterization

A robust and scalable synthesis of the starting material is the bedrock of any successful drug discovery campaign. The following protocol describes a well-documented method for producing high-purity 4-HMP-5-CN.

Protocol 2.1: Synthesis of this compound

Causality: This protocol utilizes a one-pot Mannich aminomethylation followed by cyclization and oxidation.[3] Acetamidine provides the N-C-N core of the pyrimidine, malononitrile contributes the carbonitrile and an adjacent methylene group, and formaldehyde acts as the carbon source for cyclization. Tert-butyl hydroperoxide serves as a mild oxidizing agent to complete the synthesis.

Materials:

  • Acetamidine hydrochloride

  • Malononitrile

  • Formaldehyde (30% aqueous solution)

  • Tert-butanol (t-BuOH)

  • Tert-butyl hydroperoxide (70 wt. % in H₂O)

  • Magnetic stirrer, three-necked flask, thermometer, reflux condenser

Procedure:

  • To a 50 mL three-necked flask, add t-butanol (10 g).

  • Add acetamidine hydrochloride (1.13 g, 12 mmol), malononitrile (0.66 g, 10 mmol), and 30% aqueous formaldehyde (1.2 g, 12 mmol).[6]

  • Heat the mixture to 65-70°C with stirring and maintain for 4 hours.[6]

  • Cool the reaction mixture to 20-25°C.

  • Carefully add 70 wt% tert-butyl hydroperoxide (1.4 g) to the flask.[6]

  • Stir the reaction at 30-35°C for 1 hour to complete the oxidation.[6]

  • Monitor reaction completion via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, pour the reaction mixture into crushed ice to precipitate the product.

  • Filter the solid product, wash thoroughly with cold water, and dry under a vacuum.

  • For high-purity material suitable for subsequent reactions, recrystallization from ethanol is recommended.[3]

Validation: The final product's identity and purity should be confirmed using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Expected yield is typically high, in the range of 70-95%.[3]

Lead Generation: A Strategy for Library Diversification

The primary goal is to generate a library of analogues from the 4-HMP-5-CN hit to explore the Structure-Activity Relationship (SAR) and identify compounds with improved potency and selectivity. The workflow below outlines a rational approach to library synthesis.

G cluster_0 Hit Compound cluster_1 Chemical Diversification Strategy cluster_2 Focused Compound Library cluster_3 Screening Cascade Hit 4-HMP-5-CN Mod_C4 C4-OH Modification (e.g., Etherification, Amination) Hit->Mod_C4 Parallel Synthesis Mod_C2 C2-Me Modification (e.g., Halogenation -> Coupling) Hit->Mod_C2 Parallel Synthesis Mod_Ring Ring N-Alkylation Hit->Mod_Ring Parallel Synthesis Library Library of Novel Analogues Mod_C4->Library Mod_C2->Library Mod_Ring->Library Screen Primary & Secondary Assays (EGFR Kinase, Cell Proliferation) Library->Screen

Caption: Workflow for generating and screening a focused library from 4-HMP-5-CN.

Protocol 3.1: Diversification at the C4-Position via O-Alkylation

Causality: The hydroxyl group at the C4 position is a prime target for modification. Converting it into an ether linkage allows for the exploration of a wide range of substituents, probing different pockets of the target's active site. This is a standard Williamson ether synthesis.

Materials:

  • This compound (starting material)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • A selection of alkyl halides (e.g., benzyl bromide, ethyl iodide)

  • Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the starting material (1 equiv.) in anhydrous DMF.

  • Add K₂CO₃ (2-3 equiv.) to the solution.

  • Add the desired alkyl halide (1.1 equiv.) dropwise at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60°C) until TLC/HPLC analysis shows complete consumption of the starting material.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the desired C4-alkoxy derivative.

Primary Screening and Hit Validation

Once a library of derivatives is synthesized, a robust screening cascade is required to identify promising candidates. Given the known activity of the parent scaffold, the primary screen should focus on EGFR inhibition.

Protocol 4.1: In Vitro EGFR Kinase Inhibition Assay (HTRF)

Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust assay format for high-throughput screening. It measures the phosphorylation of a substrate peptide by the EGFR kinase. An inhibitor will prevent this phosphorylation, leading to a decrease in the HTRF signal.

Materials:

  • Recombinant human EGFR kinase

  • Biotinylated substrate peptide (e.g., Biotin-poly-GT)

  • ATP

  • HTRF KinEASE™-STK S1 Kit (or equivalent) containing Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin

  • Synthesized library compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Low-volume 384-well plates

Procedure:

  • Prepare serial dilutions of the library compounds in DMSO. A typical starting concentration is 10 mM.

  • In a 384-well plate, add 2 µL of the compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add 4 µL of the EGFR kinase solution (prepared in assay buffer) to each well.

  • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated substrate peptide and ATP (at its Km concentration).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF detection reagents (Eu³⁺-cryptate antibody and streptavidin-XL665).

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm and 665 nm.

  • Calculate the percentage of inhibition for each compound and determine the IC₅₀ values for the most active hits. Compounds with IC₅₀ values in the nanomolar to low micromolar range are considered promising.[3]

Data Presentation: Sample Screening Results
Compound IDParent ScaffoldC4-ModificationEGFR Kinase IC₅₀ (µM)[7]A549 Cell Proliferation GI₅₀ (µM)
4-HMP-5-CN--OH (Parent)4.14> 50
LIG-0014-HMP-5-CN-OCH₃2.5025.6
LIG-0024-HMP-5-CN-OCH₂Ph0.092.4
LIG-0034-HMP-5-CN-NH₂> 50> 50
Erlotinib-(Reference)0.051.8

Data are hypothetical and for illustrative purposes.

Mechanism of Action (MoA) and Target Engagement

Identifying a potent inhibitor is only the first step. It is crucial to confirm that the compound's antiproliferative effect in cells is a direct result of engaging its intended target, EGFR.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Dimerization & Autophosphorylation (pY) EGFR->Dimer PI3K PI3K Dimer->PI3K AKT Akt (pS473) PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 4-HMP-5-CN Analogue (LIG-002) Inhibitor->Dimer Inhibits

Caption: Inhibition of EGFR autophosphorylation blocks downstream pro-survival signaling.

Protocol 5.1: Western Blotting for Phospho-EGFR and Phospho-Akt

Causality: This protocol directly visualizes target engagement. If the inhibitor is effective, it will prevent the autophosphorylation of EGFR upon stimulation with its ligand, EGF. This will, in turn, prevent the phosphorylation and activation of downstream signaling proteins like Akt.

Materials:

  • A549 (non-small cell lung cancer) or HCT-116 (colorectal carcinoma) cells.[7]

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Hit compound (e.g., LIG-002)

  • Recombinant human EGF

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Seed A549 cells in 6-well plates and grow to 80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the hit compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO).

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes. Leave one well unstimulated as a negative control.

  • Wash the cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Apply ECL substrate and visualize bands using a chemiluminescence imager.

Expected Outcome: A dose-dependent decrease in the signal for p-EGFR and p-Akt in compound-treated, EGF-stimulated cells, while total EGFR, total Akt, and GAPDH levels remain unchanged. This provides strong evidence of on-target activity.

Outlook: Lead Optimization and Preclinical Considerations

The validated hits from the previous stages are now considered "leads." The next phase involves iterative chemical synthesis and biological testing to optimize for multiple parameters:

  • Potency & Selectivity: Further enhance potency against EGFR while minimizing activity against other kinases.

  • Pharmacokinetics (PK): Pyrimidine analogues are typically prodrugs that require intracellular activation, often through phosphorylation.[8][9][10] It is crucial to study their absorption, distribution, metabolism, and excretion (ADME) properties to ensure they can reach their target in an effective concentration.[9][10]

  • In Vivo Efficacy: Test the most promising leads in animal models of cancer (e.g., xenograft models) to demonstrate anti-tumor activity.

This comprehensive approach, starting from a well-chosen scaffold like this compound, provides a robust pathway for the discovery and development of novel, targeted therapeutics.

References

  • van Stralen, S., van den Anker, J., & de Jonge, M. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Utrecht University - UU Research Portal. Available at: [Link]

  • van Stralen, S., van den Anker, J., & de Jonge, M. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Cancers, 12(10), 3020. Available at: [Link]

  • van Stralen, S. (2021). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. DSpace. Available at: [Link]

  • van Stralen, S., van den Anker, J., & de Jonge, M. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate. Available at: [Link]

  • Mohamady, S., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6479. Available at: [Link]

  • Eissa, M. A., et al. (2021). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology, 1(1), 1-10. Available at: [Link]

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  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. Available at: [Link]

  • Chu, X., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3299. Available at: [Link]

  • Mohamady, S., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6479. Available at: [Link]

  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Available at: [Link]

  • PubMed. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Available at: [Link]

  • National Institutes of Health. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Available at: [Link]

  • Semantic Scholar. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Available at: [Link]

  • PubMed. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Available at: [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions encountered during this specific synthesis. Our goal is to empower you with the knowledge to diagnose and resolve common experimental challenges, thereby optimizing your reaction yields and product purity.

I. Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues you might encounter during the synthesis of this compound, particularly when following the common and efficient route involving the condensation of acetamidine hydrochloride, malononitrile, and formaldehyde.

Issue 1: Low or No Product Yield

Question: I am following the standard protocol for the synthesis of this compound, but I am observing a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?

Answer: Low or no yield is a frequent challenge in multi-component reactions and can stem from several factors. A systematic approach to troubleshooting is crucial.

Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: The purity of your acetamidine hydrochloride, malononitrile, and formaldehyde is paramount. Impurities can inhibit the reaction or lead to unwanted side reactions.[1] It is advisable to use freshly opened or purified reagents.

    • Stoichiometry: An incorrect molar ratio of reactants can result in the incomplete conversion of the limiting reagent.[2] Ensure accurate measurement of all starting materials. A slight excess of one reagent, such as the amidine, may sometimes be beneficial, but this should be optimized.

  • Reaction Conditions:

    • Temperature Control: The reaction temperature is a critical parameter. While the reaction is typically conducted at 65-70°C, deviations can significantly impact the outcome.[3] Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote the formation of byproducts or decomposition of the desired product.[4]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[4]

    • pH of the Reaction Mixture: The basicity of the reaction medium is crucial for the cyclization step. Ensure the base used is appropriate and added in the correct amount to facilitate the desired reaction pathway.

  • Catalyst Activity:

    • If your specific protocol involves a catalyst, its activity is critical. For reusable catalysts, regeneration may be necessary. For acid or base catalysts, ensure the concentration is appropriate.[4]

dot

G start Low/No Yield Observed reagent_quality Check Reagent Purity & Stoichiometry start->reagent_quality reaction_conditions Verify Reaction Temperature & Time start->reaction_conditions catalyst_activity Assess Catalyst Activity (if applicable) start->catalyst_activity product_isolation Review Product Isolation & Purification start->product_isolation purity Use high-purity or freshly purified reagents reagent_quality->purity stoichiometry Ensure accurate molar ratios reagent_quality->stoichiometry temperature Optimize temperature (e.g., 65-70°C) reaction_conditions->temperature time Monitor reaction by TLC for completion reaction_conditions->time ph Verify appropriate pH for cyclization reaction_conditions->ph regeneration Regenerate reusable catalysts catalyst_activity->regeneration concentration Check catalyst concentration catalyst_activity->concentration extraction Optimize extraction solvent and pH product_isolation->extraction crystallization Select appropriate recrystallization solvent product_isolation->crystallization

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired this compound, but I am also observing a significant amount of an unknown impurity, which is complicating purification and reducing my yield. How can I identify and minimize this byproduct?

Answer: The formation of byproducts is a common occurrence in multicomponent reactions. Identifying the likely side products based on the reaction mechanism is the first step to mitigating their formation.

Common Side Reactions and Mitigation Strategies:

  • Knoevenagel Condensation: A common side reaction is the Knoevenagel condensation between formaldehyde and malononitrile. This can compete with the desired reaction pathway.[5]

    • Mitigation: Carefully control the rate of addition of formaldehyde to the reaction mixture. Adding it slowly to the mixture of acetamidine and malononitrile can favor the desired Mannich-type reaction followed by cyclization.[3]

  • Polymerization: Formaldehyde is prone to polymerization, especially under certain pH and temperature conditions.

    • Mitigation: Use fresh, high-quality formaldehyde solutions and maintain strict temperature control.

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under harsh acidic or basic conditions, which can occur during workup.

    • Mitigation: Maintain a controlled pH during the workup and purification steps. Avoid prolonged exposure to strong acids or bases.

dot

G acetamidine Acetamidine desired_product This compound acetamidine->desired_product Desired Pathway malononitrile Malononitrile malononitrile->desired_product Desired Pathway knoevenagel_product Knoevenagel Condensation Product malononitrile->knoevenagel_product Side Reaction formaldehyde Formaldehyde formaldehyde->desired_product Desired Pathway formaldehyde->knoevenagel_product Side Reaction polymer Formaldehyde Polymer formaldehyde->polymer Side Reaction

Caption: Desired reaction pathway and common side reactions.

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized the crude product, but I am facing challenges in purifying it to the desired level. What are the recommended purification techniques?

Answer: Effective purification is key to obtaining high-purity this compound.

Purification Strategies:

  • Recrystallization: Recrystallization from ethanol has been reported to yield high-purity material.[3] The choice of solvent is critical; it should dissolve the compound at high temperatures and have low solubility at room temperature, while impurities should remain soluble at all temperatures. Experiment with different solvent systems if ethanol is not effective.

  • Column Chromatography: If recrystallization fails to remove persistent impurities, column chromatography is a powerful alternative. Silica gel is a common stationary phase. The choice of eluent (solvent system) will depend on the polarity of the product and the impurities.

  • Acid-Base Extraction: The hydroxyl group on the pyrimidine ring imparts acidic properties. This can be exploited in an acid-base extraction to separate it from non-acidic impurities. The product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidifying the aqueous layer.

Purification Method Advantages Disadvantages Best For
Recrystallization Scalable, cost-effectiveCan be time-consuming, potential for product lossRemoving major impurities, final purification step
Column Chromatography High resolution, separates closely related compoundsLess scalable, solvent-intensiveRemoving minor, persistent impurities
Acid-Base Extraction Good for removing non-polar impuritiesNot effective for impurities with similar acidityInitial cleanup of the crude product

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the synthesis of this compound from acetamidine, malononitrile, and formaldehyde?

A1: The reaction proceeds through a Mannich-type reaction followed by a cyclization.[3] Initially, formaldehyde reacts with malononitrile to form an intermediate. This intermediate then reacts with acetamidine. The subsequent intramolecular cyclization and dehydration lead to the formation of the pyrimidine ring.

Q2: How critical is the choice of solvent for this reaction?

A2: The choice of solvent can significantly influence the reaction kinetics and yield.[3] Protic solvents like ethanol and water are commonly used as they can stabilize charged intermediates formed during the cyclocondensation process. However, the optimal solvent may vary depending on the specific reaction conditions and should be determined experimentally.

Q3: Can I use a different base for this reaction?

A3: While a suitable base is necessary to facilitate the reaction, the choice of base can impact the outcome. Common bases include sodium ethoxide or potassium carbonate.[4] The strength and stoichiometry of the base should be carefully considered to promote the desired cyclization while minimizing side reactions.

Q4: Are there alternative, greener synthesis methods available?

A4: Yes, research is ongoing to develop more environmentally friendly synthetic routes. Microwave-assisted synthesis has been explored for pyrimidine derivatives, offering advantages in terms of reduced reaction times and energy efficiency.[3] Solvent-free reaction conditions are also being investigated to minimize the use of volatile organic compounds.[6]

Q5: How does the scale of the reaction affect the outcome?

A5: Scaling up a reaction from a laboratory scale to a larger production scale can present challenges.[1] Issues such as inefficient heat transfer, poor mixing, and changes in the surface-area-to-volume ratio can lead to a drop in yield and the formation of new impurities. Careful re-optimization of reaction parameters is often necessary at a larger scale.

References

  • Aziz, S., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 1-12. Retrieved from [Link]

  • Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). acetamidine hydrochloride. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Britannica. (n.d.). Heterocyclic compound. Retrieved from [Link]

  • NPTEL. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxy-2-methylpyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important pyrimidine derivative. By understanding the reaction mechanism and the genesis of common side products, you can optimize your reaction conditions to improve yield, purity, and overall success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient laboratory-scale synthesis method for this compound?

The most widely employed and reliable method for the laboratory synthesis of this compound is the cyclocondensation reaction between acetamidine and ethyl (ethoxymethylene)cyanoacetate (EMCA). This reaction is typically carried out in the presence of a base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent like ethanol.

Q2: What is the underlying mechanism of the reaction between acetamidine and ethyl (ethoxymethylene)cyanoacetate (EMCA)?

The reaction proceeds through a nucleophilic addition-elimination mechanism followed by cyclization. Initially, the amidine nitrogen acts as a nucleophile, attacking the electron-deficient carbon of the ethoxymethylene group of EMCA. This is followed by the elimination of ethanol. The resulting intermediate then undergoes an intramolecular cyclization, where the other nitrogen of the amidine attacks the cyano group, leading to the formation of the pyrimidine ring. A subsequent tautomerization results in the final, more stable 4-hydroxy product.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields in this synthesis can often be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Suboptimal reaction temperature: The reaction temperature is a critical parameter. While refluxing in ethanol is common, some reactions may benefit from milder or more elevated temperatures.

  • Base stoichiometry: An incorrect amount of base can lead to incomplete deprotonation of the amidine or promote side reactions.

  • Purity of starting materials: Impurities in either acetamidine or EMCA can interfere with the reaction and lead to the formation of unwanted byproducts.

  • Product loss during workup: Significant amounts of the product can be lost during extraction, filtration, or purification steps.

Troubleshooting Guide: Common Side Products and Their Mitigation

The formation of side products is a common challenge in the synthesis of this compound. Understanding their origin is key to minimizing their formation.

Diagram: Reaction Pathways and Side Product Formation

reaction_pathway cluster_side_products Potential Side Products acetamidine Acetamidine product 4-Hydroxy-2-methylpyrimidine- 5-carbonitrile acetamidine->product Base, EtOH n_acetyl_amidine N-acetylated Acetamidine acetamidine->n_acetyl_amidine Acetylation emca Ethyl (ethoxymethylene)cyanoacetate (EMCA) emca->product hydrolyzed_emca Hydrolyzed EMCA emca->hydrolyzed_emca H₂O (impurity) dimer_emca EMCA Dimer emca->dimer_emca Self-condensation

Caption: Main reaction pathway and potential side reactions.

Issue 1: Presence of an impurity with a mass corresponding to hydrolyzed EMCA.

  • Identification: This side product arises from the hydrolysis of the ethoxy group of EMCA, which can occur if there is moisture in the reaction mixture.

  • Causality: EMCA is susceptible to hydrolysis, especially in the presence of a base. Water contamination in the solvent or starting materials will promote this side reaction.

  • Troubleshooting & Mitigation:

    • Use anhydrous solvents: Ensure that the ethanol or other solvent used is thoroughly dried.

    • Dry starting materials: Dry the acetamidine and EMCA before use, for example, in a vacuum oven.

    • Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to atmospheric moisture.

Issue 2: Formation of a higher molecular weight byproduct, potentially a dimer of EMCA.

  • Identification: This can occur through the self-condensation of EMCA, particularly under strongly basic conditions or at elevated temperatures.

  • Causality: The enolic form of EMCA can act as a nucleophile and attack another molecule of EMCA, leading to dimerization.

  • Troubleshooting & Mitigation:

    • Control base addition: Add the base slowly and in a controlled manner to avoid localized high concentrations.

    • Optimize temperature: Avoid excessively high reaction temperatures, which can accelerate side reactions. Monitor the reaction and stop it once the formation of the desired product is maximized.

    • Stoichiometry: Use a slight excess of acetamidine to favor the desired reaction over the self-condensation of EMCA.

Issue 3: Detection of an N-acetylated acetamidine derivative.

  • Identification: This impurity can form if there are acetylating agents present in the reaction mixture, or through a side reaction involving the solvent or impurities.

  • Causality: While less common, if acetic anhydride or a similar acetylating agent is present as an impurity, it can react with the nucleophilic acetamidine.

  • Troubleshooting & Mitigation:

    • Purity of reagents: Ensure the purity of all starting materials and solvents.

    • Avoid acetylating agents: Be mindful of any potential sources of acetylation in the reaction setup.

Table: Summary of Common Side Products and Control Strategies
Side ProductFormation MechanismKey Control ParametersRecommended Actions
Hydrolyzed EMCA Hydrolysis of the ethoxy group of EMCA by water.Moisture contentUse anhydrous solvents and reagents; conduct the reaction under an inert atmosphere.
EMCA Dimer Self-condensation of EMCA.Base concentration, TemperatureSlow addition of base; optimize reaction temperature; use a slight excess of acetamidine.
N-acetylated Acetamidine Acetylation of acetamidine by impurities.Purity of reagentsEnsure high purity of all starting materials and solvents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Acetamidine hydrochloride

  • Sodium ethoxide or sodium metal

  • Anhydrous ethanol

  • Ethyl (ethoxymethylene)cyanoacetate (EMCA)

  • Glacial acetic acid (for neutralization)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol under an inert atmosphere. Alternatively, use a commercially available sodium ethoxide solution.

  • Amidine Formation: To the sodium ethoxide solution, add acetamidine hydrochloride and stir the mixture at room temperature for 30 minutes.

  • Reaction with EMCA: Slowly add ethyl (ethoxymethylene)cyanoacetate (EMCA) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in water.

    • Neutralize the solution with glacial acetic acid to precipitate the crude product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying the crude this compound.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent like isopropanol or acetonitrile)

  • Activated carbon (optional)

Procedure:

  • Dissolution: In a flask, add the crude product and the minimum amount of hot ethanol required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For better crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven.

References

  • Please note that as an AI, I cannot generate real-time clickable URLs. The following are representative examples of the types of sources that would be cited in a professional technical guide.
  • Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.

  • Joules, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.

Biginelli Reaction Technical Support Center: Pyrimidine-5-Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of pyrimidine-5-carbonitriles via the Biginelli multicomponent reaction. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of this powerful, yet sometimes challenging, transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to diagnose issues, optimize conditions, and achieve consistent, high-yield results.

Core Principles: Understanding the Biginelli Reaction for 5-Cyanopyrimidines

The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-dicarbonyl compound, and urea (or thiourea).[1] For your target molecules, the β-dicarbonyl component is a β-ketonitrile or a cyanoacetate derivative. The resulting dihydropyrimidinone (DHPM) scaffold, particularly with the C5-carbonitrile moiety, is a privileged structure in modern drug discovery, appearing in molecules with a wide range of biological activities.[2][3]

While elegant, the inclusion of the strongly electron-withdrawing nitrile group introduces specific challenges, primarily related to the stability of the β-ketonitrile starting material and the reactivity of key intermediates.[2] A thorough understanding of the reaction mechanism is paramount for effective troubleshooting.

The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.[4][5] This pathway involves the initial acid-catalyzed condensation of the aldehyde and urea to form a highly electrophilic iminium species, which is then intercepted by the enol form of the active methylene compound. Subsequent cyclization and dehydration furnish the final DHPM product.

G reactants Aldehyde + Urea/Thiourea + β-Ketonitrile iminium N-Acyliminium Ion (Key Electrophile) reactants->iminium Condensation enol Ketonitrile Enol (Nucleophile) reactants->enol Tautomerization catalyst Acid Catalyst (Brønsted or Lewis) catalyst->iminium ureide Open-Chain Ureide Intermediate iminium->ureide Nucleophilic Attack enol->ureide product Pyrimidine-5-carbonitrile (Final Product) ureide->product Ring Closure cyclization Intramolecular Cyclization & Dehydration cyclization->product G start Aldehyde + β-Ketonitrile + Urea biginelli_path Biginelli Pathway (Desired) start->biginelli_path + Urea Low Temp hantzsch_path Hantzsch Pathway (Side Reaction) start->hantzsch_path + NH₃ (from Urea decomp.) High Temp knoevenagel_path Knoevenagel Condensation (Side Reaction) start->knoevenagel_path - Urea Slow Cyclization product Pyrimidine-5-carbonitrile biginelli_path->product dhp 1,4-Dihydropyridine hantzsch_path->dhp enone α,β-Unsaturated Dicarbonyl knoevenagel_path->enone G start_node start_node decision_node decision_node action_node action_node problem_node problem_node start Reaction Complete (TLC Analysis) yield_check Acceptable Yield? start->yield_check success Proceed to Purification yield_check->success Yes low_yield Low Yield / No Reaction yield_check->low_yield No sm_check Starting Material Consumed? low_yield->sm_check stalled Reaction Stalled sm_check->stalled No side_products Side Products Formed sm_check->side_products Yes optimize_conditions Optimize Conditions: - Increase Temp/Time - Change Solvent - Check Catalyst Activity stalled->optimize_conditions check_temp Lower Temperature to prevent Urea decomp. side_products->check_temp check_catalyst Switch Catalyst (Lewis Acid) side_products->check_catalyst

Sources

Technical Support Center: 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-2-methylpyrimidine-5-carbonitrile (CAS 27058-54-4). This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges encountered during the purification of this important heterocyclic intermediate. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of this compound?

This compound is a heterocyclic organic compound with the molecular formula C₆H₅N₃O and a molecular weight of 135.12 g/mol .[1] It typically appears as a white or off-white solid powder.[2] Its structure, featuring a pyrimidine ring with hydroxyl, methyl, and carbonitrile functional groups, makes it a valuable building block in the synthesis of more complex molecules, particularly for pharmaceutical applications such as potential anticancer agents.[1]

PropertyValueSource
CAS Number 27058-54-4[1]
Molecular Formula C₆H₅N₃O[1]
Molecular Weight 135.12 g/mol [1]
Appearance White to off-white solid[2]

Q2: How do common synthesis methods influence the impurity profile of the crude product?

The impurity profile is a direct consequence of the synthetic route employed. A prevalent method involves the condensation reaction of acetamidine hydrochloride, malononitrile, and formaldehyde.[1][3]

  • Pinner-type Synthesis: This approach often involves the condensation of 1,3-dicarbonyl compounds with amidines.[1]

  • Biginelli-type Cyclocondensation: A one-pot, three-component reaction that can also be adapted for this synthesis.[1]

Common impurities stemming from these routes include:

  • Unreacted Starting Materials: Acetamidine, malononitrile.

  • Incompletely Cyclized Intermediates: Open-chain adducts that failed to form the pyrimidine ring.

  • Side-Reaction Products: Products from self-condensation of starting materials or alternative reaction pathways.

  • Residual Reagents & Solvents: Inorganic salts (from bases used) and solvents like ethanol or DMF.[4]

Understanding the potential impurities from your specific synthesis is the first critical step in designing an effective purification strategy.

Q3: What are the recommended analytical methods for accurately assessing purity?

A multi-pronged analytical approach is crucial for a comprehensive purity assessment, as no single method can detect all possible impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for routine purity analysis. A reversed-phase method using a C18 column with a UV detector is highly effective for separating organic impurities.[5][6]

  • Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR offers an absolute measure of purity against a certified internal standard and can detect non-chromophoric impurities that are invisible to HPLC-UV.[7] It is considered orthogonal to chromatographic methods.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents.[5][8]

Relying solely on one technique can be misleading. For example, inorganic salts will not be detected by HPLC or GC, and impurities without a UV chromophore will be missed by HPLC-UV.

Q4: What are the proper storage and handling procedures for this compound?

To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][9] Protect it from moisture and direct sunlight. It should be stored separately from incompatible substances like strong oxidizing agents.[2] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[10][11]

Part 2: Troubleshooting Guide for Purification

This section addresses specific issues you may encounter during the purification process in a problem-cause-solution format.

Problem 1: Initial Purity is Low (<95%) and the Product Appears Discolored (Yellow/Brown)
  • Probable Cause: This is the most common scenario post-synthesis. The low purity is due to a mixture of unreacted starting materials, reaction byproducts, and residual solvents. Discoloration often arises from polymeric or highly conjugated impurities formed during the reaction, potentially at elevated temperatures.

  • Expert Solution: A well-optimized recrystallization protocol is the most efficient first-line approach for significantly improving purity and removing color.[1][12] The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain soluble at all temperatures.[12]

cluster_0 Initial State cluster_1 Purification Process cluster_2 Final State Crude Crude Product (<95% Purity, Colored) Solvent Select Solvent (e.g., Ethanol) Crude->Solvent Dissolve Dissolve in Hot Solvent (+ Activated Charcoal) Solvent->Dissolve Filter Hot Gravity Filtration (Remove Insolubles) Dissolve->Filter Cool Slow Cooling (Induce Crystallization) Filter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Product (>99% Purity, White) Dry->Pure

Caption: Workflow for purification by recrystallization.

Protocol 1: Optimized Recrystallization
  • Solvent Selection: Screen various solvents. Ethanol has been reported to be effective.[1] The ideal solvent should fully dissolve the compound when hot but yield a high recovery of crystals upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the crude solid. Stir and heat gently.

  • Decolorization (If Needed): If the solution is colored, add a small amount (1-2% w/w) of activated charcoal and heat for another 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This crucial step removes the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Rapid cooling can trap impurities.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the collected crystal cake with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Problem 2: Purity Fails to Improve Significantly After Recrystallization
  • Probable Cause: The impurities have solubility properties very similar to the target compound, leading to co-crystallization. This is common with structurally related byproducts or isomers.

  • Expert Solution: When recrystallization is ineffective, an orthogonal purification technique is required. Flash column chromatography, which separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase, is the logical next step.[13]

Imp_SM Starting Materials (Polar) Recryst Recrystallization Imp_SM->Recryst Effective Imp_NP Non-polar Byproducts Imp_NP->Recryst Effective Imp_Struct Structural Isomers (Similar Polarity) Column Column Chromatography Imp_Struct->Column Effective Recrystallization Recrystallization Imp_Struct->Recrystallization Ineffective Product Target Product (Moderately Polar) Product->Recryst Product->Column

Caption: Effectiveness of purification methods on different impurity types.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Selection: Standard silica gel (60 Å, 40-63 µm) is a good starting point.

  • Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an optimal eluent system. A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is common. Aim for an Rf value of ~0.3 for the target compound.

  • Column Packing: Pack the column with silica gel as a slurry in the non-polar component of your eluent. Ensure the packing is uniform and free of air bubbles.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). It is often best to adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[13]

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to begin elution. Collect fractions in test tubes.[13]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

Problem 3: Low Mass Recovery After Purification
  • Probable Cause (Recrystallization):

    • Using an excessive amount of solvent.

    • The chosen solvent is too good; the product remains partially soluble even when cold.

    • Premature crystallization during hot filtration.

  • Expert Solution:

    • Use the absolute minimum volume of hot solvent needed for complete dissolution.

    • Test solvent mixtures (e.g., ethanol/water) to fine-tune solubility.

    • Ensure the filtration apparatus is pre-heated to prevent the product from crashing out of solution prematurely.

  • Probable Cause (Chromatography):

    • The product is highly polar and remains adsorbed to the silica gel.

    • Sample degradation on the acidic silica surface.

  • Expert Solution:

    • Increase the polarity of the eluent gradually (gradient elution) to wash the compound off the column.

    • If degradation is suspected, consider using a deactivated stationary phase like neutral alumina or adding a small amount of a basic modifier (e.g., 0.1% triethylamine) to the eluent.

Part 3: Analytical Data & Protocols

For robust quality control, standardized analytical methods are essential.

Table 2: Recommended Starting Conditions for Purity Analysis
ParameterHPLC-UV MethodQuantitative NMR (qNMR)
Principle Chromatographic separation based on polarity.[6]Absolute quantification against an internal standard.[7]
Column/Probe C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard 5mm NMR tube
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidSolvent: DMSO-d₆
Detection UV at ~270 nm[5]Spectrometer: 400 MHz or higher
Quantification Peak area percentage (relative purity)Integration of analyte vs. internal standard peaks
Internal Standard N/ACertified standard (e.g., Maleic Acid, Dimethyl Sulfone)
Key Advantage Excellent for resolving structurally similar impurities.Provides absolute purity; detects non-chromophoric impurities.

References

  • Patel, H. et al. (2022). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available from: [Link]

  • National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available from: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Raju, R. et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. Available from: [Link]

  • Abdel-Maksoud, M. et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. NIH. Available from: [Link]

  • Chemical-Suppliers.com. (n.d.). This compound | CAS 27058-54-4. Available from: [Link]

  • Kalogirou, A. S. et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ResearchGate. Available from: [Link]

  • World Health Organization. (2011). Analytical methods and achievability. NCBI Bookshelf. Available from: [Link]

  • PubChem. (n.d.). 4-Hydroxy-2-sulfanylpyrimidine-5-carbonitrile. Available from: [Link]

  • Google Patents. (n.d.). US2417318A - Method of producing 4-hydroxy pyrimidines.
  • PubChem. (n.d.). Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. Available from: [Link]

  • Wikipedia. (n.d.). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Available from: [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available from: [Link]

  • Zolle, I. (2007). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. In Technetium-99m Radiopharmaceuticals. Springer.
  • PubChem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbonitrile. Available from: [Link]

  • Google Patents. (n.d.). CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.
  • Nemati, F. et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. PMC. Available from: [Link]

  • Thanki, P. et al. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. ResearchGate. Available from: [Link]

  • Zhang, Z. et al. (2019). Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD. PMC. Available from: [Link]

Sources

Technical Support Center: Navigating the Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate art of substituted pyrimidine synthesis. As a cornerstone of medicinal chemistry and drug development, the pyrimidine scaffold presents both immense opportunity and significant synthetic challenges. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues, optimize reaction conditions, and navigate the complexities of this vital area of heterocyclic chemistry. Here, we move beyond simple protocols to explore the underlying causality of experimental outcomes, empowering you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address the specific challenges you may encounter at the bench.

I. Challenges in Classical Pyrimidine Ring Formation

A1: This is a classic and frequently encountered issue in the Biginelli three-component condensation. The low yield is often directly linked to the formation of a highly fluorescent byproduct, which is typically a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This side reaction becomes particularly competitive under certain conditions.

Causality: The Hantzsch pathway competes with the desired Biginelli reaction. It involves the condensation of two equivalents of the β-ketoester with the aldehyde and ammonia.[2][3][4] The ammonia is often formed from the decomposition of urea at elevated temperatures. Higher temperatures, therefore, tend to favor the formation of the DHP byproduct.[1]

Troubleshooting Workflow for Biginelli Reaction Byproduct Formation:

Biginelli_Troubleshooting start Low Yield & Fluorescent Byproduct in Biginelli Reaction check_temp Analyze Reaction Temperature start->check_temp lower_temp Lower Reaction Temperature (e.g., from reflux to 60°C) check_temp->lower_temp High Temp (>80°C) check_catalyst Evaluate Catalyst Choice check_temp->check_catalyst Optimal Temp lower_temp->check_catalyst lewis_acid Switch to a Milder Lewis Acid Catalyst (e.g., Yb(OTf)₃, InCl₃) check_catalyst->lewis_acid Strong Brønsted Acid (e.g., HCl) check_reagents Assess Reagent Stoichiometry & Purity check_catalyst->check_reagents Mild Catalyst lewis_acid->check_reagents adjust_urea Use a Slight Excess of Urea (1.2-1.5 equiv.) Ensure High Purity of Starting Materials check_reagents->adjust_urea Impurities or 1:1:1 Stoichiometry success Improved Yield of Desired Dihydropyrimidinone check_reagents->success Pure & Optimized adjust_urea->success

Caption: Troubleshooting workflow for the Biginelli reaction.

Detailed Protocol for Minimizing Hantzsch Byproduct Formation:

  • Reagent Purity: Ensure the aldehyde, β-ketoester, and urea are of high purity. Impurities can catalyze side reactions.[5][6]

  • Catalyst Selection: Instead of strong Brønsted acids like HCl, consider using a milder Lewis acid catalyst such as Yb(OTf)₃ or InCl₃. These have been shown to improve yields and selectivity.[7]

  • Temperature Control: Conduct the reaction at a lower temperature. While many procedures call for reflux in ethanol, running the reaction at 50-60°C can significantly suppress the Hantzsch pathway.

  • Stoichiometry: Employ a slight excess of urea (1.2-1.5 equivalents). This can shift the equilibrium towards the desired N-acyliminium ion intermediate, outcompeting the Knoevenagel condensation that initiates the Hantzsch pathway.[8]

  • Solvent: While ethanol is common, exploring other solvents like acetonitrile or even solvent-free conditions can sometimes improve yields and reduce byproducts.[5]

A2: The Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, is highly sensitive to reaction conditions. A complex product mixture often points to issues with reactant stability, incomplete cyclization, or competing side reactions.

Causality: The primary challenges in the Pinner synthesis include:

  • Hydrolysis: Amidines and the Pinner salt intermediate are susceptible to hydrolysis, which can be a major issue if the reaction is not conducted under strictly anhydrous conditions.[8][9]

  • Self-Condensation: The 1,3-dicarbonyl compound can undergo self-condensation, especially under basic conditions.

  • Incomplete Cyclization: The final cyclization and dehydration steps can be slow or reversible, leading to an accumulation of intermediates.

Troubleshooting the Pinner Synthesis:

ProblemPotential CauseRecommended Solution
Low Conversion Inactive amidineUse freshly prepared or purified amidine hydrochloride. Amidines are often hygroscopic.[9]
Insufficiently anhydrous conditionsFlame-dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[8][9]
Multiple Products Hydrolysis of amidine/intermediatesEnsure strictly anhydrous conditions. Consider using dry HCl gas in an anhydrous alcohol to generate the Pinner salt in situ.[8]
Self-condensation of dicarbonylOptimize the base and its stoichiometry. Sodium ethoxide is a common choice. Careful control of temperature is also crucial.[9]
Incomplete Cyclization Insufficient activation or steric hindranceAdd a catalytic amount of a Brønsted or Lewis acid to promote the final cyclization and dehydration. If steric hindrance is suspected, a longer reaction time or a more reactive dicarbonyl equivalent may be necessary.

Optimized General Protocol for Pinner Synthesis:

  • Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve the 1,3-dicarbonyl compound (1 equiv) in anhydrous ethanol.

  • Amidine Preparation: In a separate flask, prepare a solution of sodium ethoxide (1.1 equiv) in anhydrous ethanol. To this, add the amidine hydrochloride (1.1 equiv) and stir for 20-30 minutes at room temperature to generate the free amidine.

  • Reaction: Add the free amidine solution dropwise to the stirred solution of the 1,3-dicarbonyl compound. After the addition is complete, heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with dilute aqueous acid (e.g., 1M HCl) and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then dried and concentrated.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

II. Challenges in the Functionalization of the Pyrimidine Core

A3: This is a critical and nuanced challenge in pyrimidine chemistry. The inherent electronic properties of the pyrimidine ring generally favor nucleophilic attack at the C4 (and C6) position over the C2 position. However, this selectivity can be influenced and even reversed by several factors.[10]

Mechanistic Rationale: The greater reactivity of the C4/C6 positions is attributed to the better stabilization of the Meisenheimer intermediate formed upon nucleophilic attack. The negative charge can be delocalized onto both ring nitrogen atoms. For attack at C2, the negative charge is primarily delocalized onto only one nitrogen.

Factors Influencing Regioselectivity:

  • Electronic Effects of Substituents: The presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can significantly alter the electronic distribution and, consequently, the regioselectivity of the SNAr reaction. For instance, an electron-donating group at the C6 position can make the C2 position more susceptible to nucleophilic attack.[11]

  • Steric Hindrance: A bulky substituent at the C5 position can sterically hinder attack at the C4 position, thereby favoring substitution at the C2 position.

  • Nucleophile: The nature of the nucleophile can also play a role. For example, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines.[12]

Controlling Regioselectivity in SNAr of 2,4-Dichloropyrimidines:

SNAr_Selectivity cluster_c4 C4-Selective Substitution (General Trend) cluster_c2 C2-Selective Substitution (Specific Cases) start S N Ar on 2,4-Dichloropyrimidine c4_conditions Unsubstituted Ring Primary/Secondary Amines Thiophenols start->c4_conditions Default Pathway c2_conditions Electron-Donating Group at C6 Bulky Group at C5 Tertiary Amine Nucleophiles start->c2_conditions Strategic Modification

Caption: Factors influencing C4 vs. C2 selectivity in SNAr.

Experimental Strategy for Selective Substitution:

  • For C4-selectivity: In the absence of other influencing substituents, most nucleophiles will preferentially react at the C4 position.

  • For C2-selectivity:

    • Introduce a sterically demanding group at C5.

    • Utilize a pyrimidine with an electron-donating substituent at C6.

    • For amination with secondary amines, consider using a tertiary amine as the nucleophile, which can lead to in situ dealkylation and provide the desired C2-aminated product.[12]

A4: Transition metal-catalyzed cross-coupling reactions are powerful tools for functionalizing pyrimidines. However, the electron-deficient nature of the pyrimidine ring and the presence of the nitrogen atoms can lead to specific challenges.

Causality and Troubleshooting:

ChallengeUnderlying CauseTroubleshooting Strategy
Catalyst Poisoning The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. This is especially problematic for 2-halopyrimidines.* Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) that can sterically shield the palladium center and prevent coordination by the pyrimidine nitrogen.[13]
Low Reactivity of Chloropyrimidines The C-Cl bond is less reactive towards oxidative addition compared to C-Br or C-I bonds.* Catalyst System: Employ more active catalyst systems, often requiring specific ligands and higher temperatures. Microwave irradiation can also be beneficial in driving these reactions to completion.[4][14] * Substrate Modification: If possible, convert the chloropyrimidine to the corresponding bromo- or iodopyrimidine.
Side Reactions Debromination of the starting material can occur, particularly in Ullmann couplings.[15]* Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. * Ligand Screening: For Ullmann couplings, screening ligands like 1,10-phenanthroline can be beneficial.[15][16]

General Protocol for a Suzuki-Miyaura Coupling on a Chloropyrimidine:

  • Reaction Setup: To an oven-dried Schlenk flask, add the chloropyrimidine (1 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane/water, toluene/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated.

  • Purification: Purify the crude product by column chromatography.

III. Purification and Characterization

A5: The purification of polar pyrimidine derivatives is a common and significant hurdle. Their polarity, often due to multiple hydrogen bond donors and acceptors, leads to strong interactions with polar stationary phases and high solubility in polar solvents.[11][17]

Troubleshooting Purification of Polar Pyrimidines:

MethodProblemSolution
Normal-Phase Chromatography (Silica Gel) Streaking/Tailing: Strong interaction of basic pyrimidine nitrogen with acidic silanol groups on the silica surface.* Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine or ammonia (in methanol) to the eluent to mask the acidic silanol groups. A common eluent system is dichloromethane/methanol with 0.1-1% NH₄OH.[18]
Reverse-Phase HPLC (C18) Poor or No Retention: The polar analyte has minimal interaction with the non-polar stationary phase and elutes in or near the solvent front.* Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for very polar compounds. HILIC uses a polar stationary phase (e.g., silica, amide) with a high organic, low aqueous mobile phase.[11][19][20] * Polar-Embedded/Endcapped Columns: These specialized reverse-phase columns are designed to be more compatible with highly aqueous mobile phases and offer better retention for polar analytes.[11][17][19] * Ion-Pairing Chromatography: For ionizable pyrimidines, adding an ion-pairing reagent (e.g., alkyl sulfonates for basic compounds) to the mobile phase can increase retention by forming a more hydrophobic ion pair.[20] * pH Adjustment: Adjusting the mobile phase pH to suppress the ionization of the pyrimidine can increase its hydrophobicity and improve retention.[11]
Crystallization Failure to Crystallize/Oiling Out: High solubility in many solvents or the presence of impurities inhibiting crystal lattice formation.* Solvent System Screening: Systematically screen a wide range of solvents and solvent mixtures. * Anti-Solvent Addition: Dissolve the compound in a good solvent and slowly add an anti-solvent (in which the compound is insoluble but is miscible with the first solvent) to induce precipitation. * Pre-Purification: Purify the compound by chromatography first to remove impurities that may be inhibiting crystallization.[11]

References

  • Side-product formation in pyrimidine ring synthesis and mitig
  • Technical Support Center: Purification of Pyrimidine Deriv
  • Technical Support Center: Purification of Polar Pyrimidine Deriv
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Troubleshooting low yield in Biginelli reaction for pyrimidines. - Benchchem.
  • Technical Support Center: Purification of Polar Pyrimidine Deriv
  • Technical Support Center: Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis - Benchchem.
  • Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem.
  • Hantzsch Dihydropyridine Synthesis - Alfa Chemistry.
  • Technical Support Center: Purification of Polar Aminopyrimidine Compounds - Benchchem.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • overcoming side reactions in pyrimidine synthesis - Benchchem.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem.
  • Technical Support Center: Purifying Pyrimidine Derivatives by Column Chrom
  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH.
  • Hantzsch pyridine synthesis - Wikipedia.
  • Recent Advances in Direct C–H Functionaliz
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed.
  • Pyrimidines.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters.
  • Troubleshooting Ullmann Couplint : r/Chempros - Reddit.
  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC - PubMed Central.
  • Pyrimidine synthesis - Organic Chemistry Portal.
  • Troubleshooting Low Yield in Pyrimidine Synthesis - Benchchem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchG
  • Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
  • Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Ullmann coupling : r/Chempros - Reddit.
  • Catalyzed Methods to Synthesize Pyrimidine and Rel

Sources

Technical Support Center: Navigating Solubility Challenges of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-hydroxy-2-methylpyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical guidance for addressing solubility issues commonly encountered with this compound. Our aim is to equip you with the foundational knowledge and experimental workflows to efficiently handle this valuable chemical intermediate.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound (CAS No. 27058-54-4) is a heterocyclic compound with a molecular formula of C₆H₅N₃O.[1] Its structure, featuring a pyrimidine core with hydroxyl, methyl, and nitrile functional groups, presents a unique solubility profile that can be challenging to navigate. The presence of both hydrogen bond donors (-OH) and acceptors (nitrile and ring nitrogens) suggests potential for solubility in polar solvents. However, the planar aromatic ring system can lead to strong crystal lattice energy, counteracting dissolution.

A critical aspect to consider is the potential for tautomerism. 4-Hydroxypyrimidines can exist in equilibrium with their keto tautomers (pyrimidinones).[2][3][4] This equilibrium can be influenced by the solvent environment, pH, and temperature, with each tautomer exhibiting different physicochemical properties, including solubility. The less polar keto form may be favored in some organic solvents, while the more polar hydroxy form might be more soluble in protic solvents. This dynamic interplay is often at the heart of unexpected solubility behavior.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound expected to be soluble?

Based on the structure and data from related pyrimidine derivatives, solubility is generally favored in polar organic solvents. A related compound, 4-amino-2-methylpyrimidine-5-carbonitrile, is reported to be soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.[5] Another similar molecule, 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, is noted to have low solubility in water but may be soluble in polar organic solvents like DMSO.[6][7]

For this compound, a reasonable starting point for solvent screening would include:

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Polar Protic Solvents: Ethanol, Methanol, Isopropanol

  • Other Solvents: Tetrahydrofuran (THF), Acetonitrile

Q2: My compound is not dissolving in the chosen solvent. What are the initial troubleshooting steps?

When encountering poor solubility, a systematic approach is recommended. Begin with simple techniques before moving to more complex methods:

  • Temperature Adjustment: For many solids, solubility increases with temperature. Gentle heating of the solvent with stirring can significantly aid dissolution.

  • Particle Size Reduction: Grinding the solid material to a fine powder increases the surface area available for solvation, which can enhance the rate of dissolution.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and accelerate the dissolution process.

Q3: Can co-solvents be used to improve the solubility of this compound?

Yes, co-solvent systems are a powerful technique. A small amount of a strong solubilizing solvent like DMSO or DMF can be added to a bulk solvent in which the compound has poor solubility. For example, if a reaction is being conducted in THF and the compound is not fully soluble, adding a small percentage of DMSO can often resolve the issue.

Q4: How does tautomerism affect the solubility of this compound?

The existence of keto-enol tautomers means you may be working with a mixture of isomers in equilibrium. The ratio of these tautomers can change depending on the solvent, affecting the overall observed solubility.[2][3][4] If you observe inconsistent solubility results, it could be due to a shift in the tautomeric equilibrium. Characterization of the solid form (e.g., by PXRD) and the dissolved species (e.g., by NMR in the chosen solvent) can provide insights into the dominant tautomeric form under your experimental conditions.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues

This section provides a structured workflow for systematically addressing solubility challenges with this compound.

Caption: A workflow for troubleshooting the poor solubility of this compound.

Quantitative Solubility Data (Estimated)

SolventPolarity IndexEstimated Solubility at 25°C (g/L)Notes
Water10.2< 1Likely poorly soluble in neutral water.
Methanol5.15 - 15Good starting point for a polar protic solvent.
Ethanol4.32 - 10Recrystallization from ethanol has been reported, suggesting moderate solubility at elevated temperatures.[1]
Isopropanol3.91 - 5Lower solubility expected compared to methanol and ethanol.
Acetonitrile5.81 - 5A polar aprotic solvent, but may be less effective than DMF or DMSO.
Tetrahydrofuran (THF)4.0< 2Limited solubility is expected.
Dimethylformamide (DMF)6.4> 50Often a good solvent for polar heterocyclic compounds.
Dimethyl Sulfoxide (DMSO)7.2> 50Typically an excellent solvent for a wide range of organic compounds.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To rapidly assess the solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • Selection of organic solvents (e.g., Methanol, Ethanol, DMF, DMSO, Acetonitrile, THF)

  • Small vials (e.g., 1.5 mL or 4 mL) with caps

  • Vortex mixer

  • Magnetic stir plate and stir bars (optional)

Procedure:

  • Weigh approximately 5 mg of this compound into a tared vial.

  • Add 0.5 mL of the first solvent to be tested.

  • Cap the vial and vortex vigorously for 1-2 minutes.

  • Visually inspect for undissolved solid.

  • If the solid has dissolved, the solubility is at least 10 g/L.

  • If the solid has not dissolved, add another 0.5 mL of the solvent (total volume 1.0 mL) and repeat step 3.

  • If the solid dissolves, the solubility is between 5 and 10 g/L.

  • If undissolved solid remains, the solubility is less than 5 g/L.

  • Repeat for each solvent to be tested.

Protocol 2: Preparation of a Stock Solution in DMSO or DMF

Objective: To prepare a concentrated stock solution for use in experiments.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Volumetric flask

  • Magnetic stir plate and stir bar or vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Accurately weigh the desired amount of this compound and transfer it to a volumetric flask.

  • Add approximately 70-80% of the final desired volume of DMSO or DMF.

  • Stir or vortex the mixture until the solid is fully dissolved. Gentle warming (e.g., to 30-40°C) or sonication can be used to expedite dissolution.

  • Once fully dissolved, allow the solution to return to room temperature.

  • Add DMSO or DMF to the volumetric mark.

  • Invert the flask several times to ensure a homogenous solution.

  • Store the stock solution appropriately, protected from moisture and light.

Protocol 3: Improving Solubility with a Co-Solvent System

Objective: To dissolve this compound in a solvent system where it has limited solubility.

Materials:

  • This compound

  • Primary solvent (e.g., THF, Ethanol)

  • Co-solvent (e.g., DMSO, DMF)

  • Reaction vessel

Procedure:

  • Add the this compound to the reaction vessel.

  • Add the primary solvent.

  • Stir the mixture. If the solid does not fully dissolve, proceed to the next step.

  • Slowly add the co-solvent (e.g., DMSO) dropwise while stirring until the solid is completely dissolved.

  • Note the approximate percentage of the co-solvent required for dissolution for future reference. Typically, 5-10% (v/v) of a strong co-solvent is sufficient.

Caption: A general experimental workflow for dissolving this compound.

References

  • Methylamine Supplier. 4-Hydroxy-2-(Methylthio)Pyrimidine-5-Carbonitrile. [Link]

  • PubMed. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. [Link]

  • ResearchGate. Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil | Request PDF. [Link]

  • ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • University of California, Los Angeles. Common Organic Solvents: Table of Properties. [Link]

  • PubChem. 4-Hydroxy-2-sulfanylpyrimidine-5-carbonitrile. [Link]

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

  • ResearchGate. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin | Request PDF. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. [Link]

  • PubChem. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PubMed. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. [Link]

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preventing byproduct formation in Pinner pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pinner pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the prevention of byproduct formation. By understanding the causality behind common experimental issues, you can optimize your protocols, improve yields, and ensure the purity of your target pyrimidine derivatives.

The Pinner synthesis, a condensation reaction between a 1,3-dicarbonyl compound and an amidine, is a cornerstone for creating substituted pyrimidines—a scaffold prevalent in numerous therapeutic agents.[1] However, the reaction's sensitivity to experimental conditions can lead to a variety of unwanted side reactions.[2] This guide addresses the most common challenges in a direct question-and-answer format.

Troubleshooting Hub & FAQs

Issue 1: My reaction has a low yield and a significant amount of unreacted starting materials.

This is a common issue often traced back to reactant quality, reaction conditions, or incomplete cyclization.[3]

Question: I'm observing poor conversion rates. What are the primary culprits?

Answer: Low conversion can be attributed to several critical factors:

  • Amidine Quality and Stability: Amidines, particularly as free bases, can be hygroscopic and prone to hydrolysis.[3] Using aged or improperly stored amidine hydrochloride can introduce moisture, which hydrolyzes the reactant before it can participate in the condensation.

  • Suboptimal Reaction Conditions: The Pinner synthesis is often sensitive to temperature and reaction time. Insufficient heat may not provide the necessary activation energy for the cyclization to proceed to completion, while excessive heat can lead to decomposition.[2]

  • Catalyst Inefficiency: Whether acid or base-catalyzed, the catalyst's activity is paramount. For base-catalyzed reactions using sodium ethoxide, for instance, the base must be freshly prepared or properly stored under anhydrous conditions to ensure its potency.[4]

Preventative & Optimization Protocol:
  • Ensure Reactant Purity:

    • Use freshly prepared or recently purified amidine hydrochloride. Dry the salt under vacuum before use.[3]

    • If preparing the free base amidine in situ, ensure the base used (e.g., sodium ethoxide) is anhydrous and of high quality.[4]

    • Distill liquid 1,3-dicarbonyl compounds before use to remove any acidic impurities or water.

  • Optimize Reaction Conditions:

    • Temperature Screening: Begin the reaction at a moderate temperature (e.g., reflux in ethanol) and monitor progress by Thin Layer Chromatography (TLC) or LC-MS.[5] If the reaction is sluggish, incrementally increase the temperature, but watch for the appearance of decomposition products (streaking on TLC).

    • Reaction Time: A common pitfall is stopping the reaction prematurely. Allow the reaction to run for an adequate duration (which can range from a few hours to overnight), monitoring until the limiting reagent is consumed.[5]

  • Maintain Anhydrous Conditions:

    • Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).

    • Use anhydrous solvents. Ethanol is a common choice, and it should be of the highest purity available.[4]

    • Run the reaction under an inert atmosphere to prevent atmospheric moisture from entering the system.[4]

Issue 2: My main byproduct appears to be from self-condensation of my β-dicarbonyl starting material.

The β-dicarbonyl compound, especially β-ketoesters, can undergo self-condensation (e.g., Claisen condensation), which competes with the desired Pinner cyclization.[2] This is particularly prevalent under strongly basic conditions.

Question: How can I suppress the self-condensation of my β-ketoester?

Answer: Suppressing self-condensation requires careful control over the base and the order of addition. The enolate of the β-dicarbonyl, necessary for the reaction, can also react with another molecule of the starting ester.

Causality & Mechanism:

Strong bases, like sodium ethoxide, readily deprotonate the acidic α-carbon of the β-ketoester. This enolate is the key nucleophile for the Pinner reaction, but it can also act as a nucleophile towards the electrophilic carbonyl of another ketoester molecule, leading to the Claisen byproduct.

Mitigation Strategies:
  • Choice of Base: The selection of the base is critical. While strong bases like alkoxides are common, they can promote self-condensation. Consider alternatives based on your substrate's reactivity.

  • Order of Addition: Do not pre-mix the base and the β-dicarbonyl for extended periods. The ideal approach is to generate the free amidine first and then add the dicarbonyl compound.[4]

BaseTypeAdvantagesDisadvantages
Sodium Ethoxide Strong, NucleophilicEffective for generating free amidine.Can promote self-condensation; may cause transesterification with esters.
Potassium Carbonate Weak, HeterogeneousLess likely to cause self-condensation.May result in slower reaction rates.
DBU Strong, Non-nucleophilicMinimizes nucleophilic side reactions.More expensive; can be sensitive to substrate scope.
Optimized Experimental Protocol to Minimize Self-Condensation:
  • Setup: In an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous ethanol.

  • Amidine Generation: Add amidine hydrochloride (1.1 eq) to the solvent. With vigorous stirring, add sodium ethoxide (1.1 eq) and stir the resulting suspension at room temperature for 30 minutes. This generates the free amidine base.[4]

  • Dicarbonyl Addition: Add the β-dicarbonyl compound (1.0 eq) dropwise to the amidine suspension over 15-20 minutes. A slow addition rate keeps the instantaneous concentration of the dicarbonyl low, disfavoring the bimolecular self-condensation.

  • Reaction: Heat the mixture to reflux and monitor by TLC until the starting dicarbonyl is consumed.[4]

Issue 3: I am isolating an open-chain intermediate instead of the cyclized pyrimidine.

Incomplete cyclization is a frustrating issue where the initial condensation between the amidine and one carbonyl group occurs, but the final ring-closing step fails.[2]

Question: My analysis (NMR, MS) shows the amidine has added, but the product is not the final heterocycle. How do I drive the cyclization to completion?

Answer: Failure to cyclize often points to insufficient activation for the final intramolecular nucleophilic attack and dehydration. This can be due to steric hindrance near the reaction centers or suboptimal catalytic conditions.

Troubleshooting Workflow for Incomplete Cyclization:

G start Incomplete Cyclization Observed (Open-Chain Intermediate) check_temp Is reaction at reflux? start->check_temp increase_temp Action: Increase temperature. Monitor for decomposition. check_temp->increase_temp No check_catalyst Is catalyst concentration optimal? check_temp->check_catalyst Yes increase_temp->check_catalyst increase_catalyst Action: Add catalytic amount of stronger acid/base. check_catalyst->increase_catalyst No check_time Has reaction run long enough? check_catalyst->check_time Yes increase_catalyst->check_time increase_time Action: Increase reaction time. Monitor by TLC/LC-MS. check_time->increase_time No success Product Formed check_time->success Yes increase_time->success

Caption: Troubleshooting workflow for incomplete cyclization.

Chemical Rationale and Solutions:
  • Increase Thermal Energy: The cyclization step has a higher activation energy barrier than the initial condensation. Increasing the reaction temperature (e.g., switching from ethanol to a higher boiling solvent like n-butanol, if substrates are stable) can provide the necessary energy to overcome this barrier.[2]

  • Strengthen the Catalyst:

    • Base-Catalyzed: If using a weak base like K₂CO₃, switching to a stronger base like sodium ethoxide can more effectively deprotonate the nitrogen, making it a more potent nucleophile for the ring-closing attack.

    • Acid-Catalyzed: In acid-catalyzed variants, ensuring a sufficient concentration of a strong acid (like HCl) is crucial to protonate the carbonyl, making it more electrophilic and susceptible to attack.[6]

  • Water Removal: The final step is a dehydration reaction. In some cases, removing water as it is formed can help drive the equilibrium toward the cyclized product. This can be achieved by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene), although this may require significant process optimization.

Issue 4: My reaction is forming regioisomers with an unsymmetrical dicarbonyl.

When using an unsymmetrical β-dicarbonyl compound (e.g., a β-ketoester), the two nitrogen atoms of the amidine can attack either of the two different carbonyl groups, potentially leading to a mixture of two regioisomeric pyrimidine products.[2]

Question: How can I control the regioselectivity of the cyclization?

Answer: Controlling regioselectivity is one of the more challenging aspects of the Pinner synthesis and is highly dependent on the electronic and steric differences between the two carbonyl groups.

Factors Influencing Regioselectivity:
  • Electronic Effects: The more electrophilic carbonyl carbon is generally favored for the initial nucleophilic attack by the amidine. A ketone is typically more electrophilic than an ester, so initial attack at the ketone carbonyl is often preferred.

  • Steric Hindrance: A less sterically hindered carbonyl group will be more accessible for attack. If one carbonyl is flanked by bulky substituents, the amidine will preferentially attack the other.

  • Reaction Conditions: The choice of acid or base catalyst and the reaction temperature can sometimes influence the kinetic vs. thermodynamic product ratio, thereby affecting regioselectivity.

Visualizing the Competing Pathways:

G cluster_0 Pathway A (Kinetic) cluster_1 Pathway B (Thermodynamic) Reactants Unsymmetrical β-Ketoester + Amidine Attack_Ketone Attack at Ketone (More Electrophilic) Reactants->Attack_Ketone Attack_Ester Attack at Ester (Less Electrophilic) Reactants->Attack_Ester Product_A Regioisomer A Attack_Ketone->Product_A Cyclization Product_B Regioisomer B Attack_Ester->Product_B Cyclization

Sources

Technical Support Center: Reaction Condition Optimization for Pyrimidine-5-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrimidine-5-carbonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to help you optimize your reaction conditions and achieve higher yields and purity.

Introduction

Pyrimidine-5-carbonitriles are a critical scaffold in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Their synthesis, often achieved through multicomponent reactions, can be influenced by a multitude of factors. This guide provides a structured approach to understanding and overcoming common challenges encountered during their synthesis.

Troubleshooting Guide: Common Issues and Solutions

Researchers often face challenges such as low yields, unexpected side products, and purification difficulties. The following table outlines common problems, their probable causes, and actionable solutions to get your synthesis back on track.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The catalyst may have lost its activity or is not suitable for the specific substrates.[3] 2. Suboptimal Temperature: The reaction may not have enough energy to overcome the activation barrier, or excessive heat could be causing degradation.[4][5] 3. Impure Starting Materials: Contaminants in the aldehyde, active methylene compound, or urea/thiourea/guanidine can inhibit the reaction.[3][6] 4. Incorrect Stoichiometry: An improper ratio of reactants can lead to the depletion of a limiting reagent and halt the reaction.1. Catalyst Screening & Activation: If using a reusable catalyst, consider regeneration. Screen a panel of Lewis or Brønsted acids to find the optimal one for your system.[5] 2. Temperature Optimization: Monitor the reaction by Thin Layer Chromatography (TLC) at different temperatures. A stepwise increase from room temperature to reflux can help identify the sweet spot. For some substrates, solvent-free conditions at elevated temperatures (e.g., 80-100°C) can be beneficial.[4] 3. Reagent Purification: Ensure the purity of your starting materials. Recrystallize or distill them if necessary. 4. Stoichiometric Adjustments: While a 1:1:1.5 ratio of aldehyde:malononitrile:urea is common, adjusting this based on substrate reactivity can improve yields.[7]
Formation of a Yellow, Fluorescent Byproduct Hantzsch Dihydropyridine Formation: This is a common side reaction in Biginelli-type syntheses, where two equivalents of the β-dicarbonyl compound react with the aldehyde and ammonia (from urea decomposition at high temperatures).[3][6]1. Lower Reaction Temperature: This is the most effective way to disfavor the Hantzsch pathway.[6] 2. Catalyst Selection: Certain Lewis acids can show higher selectivity for the desired pyrimidine synthesis over the Hantzsch reaction.[6] 3. Order of Addition: Adding the urea or thiourea last to the reaction mixture can minimize its decomposition to ammonia.[3][6]
Formation of an Insoluble White Precipitate (Not the Product) 1. N-Acylurea Byproduct: In Biginelli reactions, the β-ketoester can react with urea to form an N-acylurea, which is often insoluble.[3] 2. Polymerization of Aldehyde: Some aldehydes, particularly aliphatic ones, can polymerize under acidic conditions.[5]1. Controlled Stoichiometry and Catalyst Choice: Careful control of reactant ratios and catalyst selection can suppress N-acylurea formation. Purification can often be achieved through recrystallization.[3] 2. Milder Conditions: Use a milder catalyst or add the aldehyde dropwise to the reaction mixture to prevent polymerization.[5]
Complex Product Mixture/Difficult Purification 1. Multiple Side Reactions: Competing pathways such as self-condensation of the active methylene compound or hydrolysis of intermediates can lead to a complex mixture.[3][6] 2. Incomplete Cyclization: The final ring-closing step may be slow or reversible under the reaction conditions.1. Anhydrous Conditions: For reactions sensitive to water, such as the Pinner synthesis, ensure the use of dry solvents and reagents to prevent hydrolysis.[6] 2. Base/Acid Optimization: The choice and amount of base or acid are crucial for promoting cyclization while minimizing side reactions. Anhydrous conditions are often necessary.[6] 3. Monitoring and Quenching: Closely monitor the reaction by TLC and quench it once the desired product is maximized to prevent the formation of further byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for pyrimidine-5-carbonitrile synthesis?

A common and efficient method is a one-pot, three-component reaction.[8] The typical starting materials are:

  • An aldehyde (aromatic or aliphatic).

  • An active methylene compound , most commonly malononitrile for the synthesis of 2-amino-pyrimidine-5-carbonitriles.[9]

  • A nitrogen-containing component such as urea , thiourea , or guanidine hydrochloride .[8][10]

Q2: How does the choice of catalyst affect the reaction?

The catalyst plays a crucial role in both the rate and selectivity of the reaction.

  • Lewis acids (e.g., FeCl₃, ZnCl₂, sulfated zirconia) can activate the aldehyde carbonyl group towards nucleophilic attack, accelerating the initial condensation step.[6]

  • Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) can also catalyze the reaction, but may promote side reactions like aldehyde polymerization if not used judiciously.[5]

  • Solid acid catalysts , such as modified bone char, offer advantages like easy separation and reusability, contributing to greener synthesis protocols.[7][11]

The choice of catalyst can significantly influence the reaction's outcome, and screening different catalysts is often a necessary optimization step.[5]

Q3: What is the role of the solvent in the synthesis?

The solvent can impact reactant solubility, reaction rate, and even the reaction pathway.[6]

  • Protic solvents like ethanol are commonly used and can participate in the reaction mechanism.

  • Aprotic solvents like toluene or dioxane can be beneficial for reactions requiring higher temperatures.

  • Solvent-free conditions are an increasingly popular and environmentally friendly option, often leading to shorter reaction times and higher yields, especially when combined with microwave irradiation.[7][10]

Q4: Can you explain the "Gewald Reaction" and its relevance to pyrimidine synthesis?

While the Gewald reaction is primarily known for synthesizing 2-aminothiophenes, the principles of multicomponent condensation are related.[12][13] The Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[12] The initial step, a Knoevenagel condensation, is similar to what occurs in many pyrimidine-5-carbonitrile syntheses.[14] Understanding the mechanism of related multicomponent reactions can provide insights into optimizing your pyrimidine synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-aryl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile via a Three-Component Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)[7]

  • Urea or Thiourea (1.8 mmol)[7]

  • Catalyst (e.g., bone char-nPrN-SO₃H, 0.4 mol%)[7]

  • Ethanol (for washing)

  • Distilled water

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), urea/thiourea (1.8 mmol), and the catalyst.[7]

  • Stir the mixture at 80°C under solvent-free conditions.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add distilled water to the reaction mixture and cool to room temperature.[7]

  • Filter the resulting precipitate and wash with hot ethanol.[7]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure product.

Visualizing the Workflow and Logic

The following diagrams illustrate the general workflow for troubleshooting and the competing reaction pathways in a typical Biginelli-type synthesis.

Troubleshooting Workflow for Pyrimidine-5-Carbonitrile Synthesis

G start Start: Low Yield or Unexpected Byproducts tlc_analysis Analyze Reaction Mixture by TLC start->tlc_analysis check_reagents Verify Purity of Starting Materials check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions check_catalyst Evaluate Catalyst (Type, Loading, Activity) check_conditions->check_catalyst optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Test Alternative Solvents or Solvent-Free Conditions check_conditions->optimize_solvent optimize_catalyst Screen Different Catalysts check_catalyst->optimize_catalyst tlc_analysis->check_reagents Unreacted Starting Materials Present byproduct_id Identify Byproducts (e.g., Hantzsch, N-Acylurea) tlc_analysis->byproduct_id Unexpected Spots Observed byproduct_id->optimize_temp Fluorescent Byproduct adjust_stoichiometry Adjust Reactant Ratios byproduct_id->adjust_stoichiometry Insoluble Precipitate successful_synthesis Successful Synthesis: High Yield and Purity optimize_temp->successful_synthesis optimize_catalyst->successful_synthesis optimize_solvent->successful_synthesis adjust_stoichiometry->successful_synthesis

Caption: A logical workflow for troubleshooting common issues in pyrimidine-5-carbonitrile synthesis.

Competing Reaction Pathways: Biginelli vs. Hantzsch Synthesis

G cluster_reactants Reactants cluster_biginelli Desired Pathway (Biginelli) cluster_hantzsch Side Reaction (Hantzsch) aldehyde Aldehyde biginelli_product Dihydropyrimidinone (DHPM) aldehyde->biginelli_product hantzsch_product 1,4-Dihydropyridine (DHP) aldehyde->hantzsch_product beta_keto β-Ketoester beta_keto->biginelli_product beta_keto->hantzsch_product urea Urea urea->biginelli_product ammonia Ammonia (from Urea decomposition) urea->ammonia High Temp ammonia->hantzsch_product

Caption: Competing reaction pathways in the synthesis of dihydropyrimidinones.[3][6]

References

  • BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • ResearchGate. (n.d.). Synthesis of pyrimidine 5‐carbonitrile derivatives. Retrieved from [Link]

  • Siahpour, Z., & Hajjami, M. (2024).
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2018). PMC. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Pyrimidine-5-carbonitrile Synthesis.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). NIH. Retrieved from [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-142.
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2020). RSC Publishing. Retrieved from [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). PMC. Retrieved from [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 55.
  • Convenient and Efficient Synthesis of Some Novel Fused Thieno Pyrimidines Using Gewald's Reaction. (2011). Taylor & Francis Online. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (2023). PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidine-5-carbonitriles 1a–d. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. (2022). Semantic Scholar. Retrieved from [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024). PMC. Retrieved from [Link]

  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014). ResearchGate. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of High-Energy Materials from Pyrimidine-5-Carbonitrile Scaffolds.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ACS Publications. Retrieved from [Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (n.d.). PMC. Retrieved from [Link]

  • Pyrimidines, Purines and Azepines – synthesis, reactions and applications. (2021). YouTube. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. (2025). Request PDF. Retrieved from [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (2022). NIH. Retrieved from [Link]

  • Pyrimidine-5-carbonitriles - Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. (2025). ResearchGate. Retrieved from [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2025). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile (4-HMP-5-CN). This molecule is a crucial intermediate in medicinal chemistry and organic synthesis, particularly for developing kinase inhibitors and other pharmaceuticals.[1] The efficiency, yield, and purity of its synthesis are critically dependent on the appropriate selection of a catalyst and optimization of reaction conditions.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into catalyst selection, troubleshooting common experimental issues, and detailed protocols to ensure the successful synthesis of 4-HMP-5-CN.

Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses common questions researchers face when planning the synthesis of 4-HMP-5-CN.

Q1: What are the primary catalytic methods for synthesizing this compound?

The synthesis of 4-HMP-5-CN and related pyrimidine-5-carbonitriles is typically achieved through a multi-component reaction, often a variation of the Biginelli reaction.[1][2] This one-pot synthesis is highly efficient and involves the condensation of three key components:

  • An amidine source to provide the N-C-N backbone (e.g., acetamidine hydrochloride for the 2-methyl group).[1]

  • An active methylene compound (e.g., malononitrile to provide the 5-carbonitrile group).[1][3]

  • A carbonyl source (e.g., formaldehyde or a suitable equivalent).[1]

The catalyst's role is to facilitate the key steps: Knoevenagel condensation, Michael addition, and subsequent cyclocondensation/aromatization. Catalysts for this process can be broadly classified as base catalysts, acid catalysts, metal catalysts, and modern heterogeneous/nanocatalysts.

Q2: How do I choose between a base and an acid catalyst?

The choice depends on the specific reaction pathway, desired selectivity, and tolerance of your substrates to acidic or basic conditions.

  • Base Catalysts (e.g., NaOH, K₂CO₃, Basic Alumina): These are commonly used and highly effective.[4][5] They work by deprotonating the active methylene compound (malononitrile), making it a potent nucleophile that initiates the reaction cascade. Strong inorganic bases are often very efficient.[4] For greener approaches, choline hydroxide has been used as both a recyclable catalyst and reaction medium.[4]

  • Acid Catalysts (e.g., p-TSA, TFA, Lewis Acids like ZnBr₂): Acid catalysts, particularly Lewis acids, activate the carbonyl group, making it more electrophilic and promoting the initial condensation step.[4][6] Zinc-based catalysts have been noted for improving the regioselectivity, ensuring the desired 4-hydroxy functionality is formed with high precision.[1]

Q3: What are the advantages of using novel catalysts like nanocatalysts?

Recent advancements have introduced highly efficient and sustainable catalytic systems.

  • Magnetic Nanoparticles (e.g., Fe₃O₄-based): These act as heterogeneous catalysts that are easily separated from the reaction mixture using an external magnet.[1][3] This simplifies purification, reduces solvent waste, and allows the catalyst to be recycled multiple times without significant loss of activity.[1]

  • Modified Biowaste Catalysts (e.g., Bone Char-SO₃H): These are eco-friendly, robust solid acid catalysts derived from biowaste.[7][8] They have demonstrated excellent yields (>95%) under solvent-free conditions, making them ideal for green chemistry applications.[7][8]

The primary advantages are high efficiency, ease of separation, reusability, and alignment with green chemistry principles.[1][8]

Q4: How do reaction parameters like solvent and temperature affect catalyst performance?

Catalyst performance is intrinsically linked to the reaction environment.

  • Solvent: The choice of solvent can dramatically influence reaction kinetics and yield.[1] Protic solvents like ethanol and water are common as they can stabilize charged intermediates formed during the cyclocondensation.[1] However, a significant trend is the move towards solvent-free conditions , which often leads to shorter reaction times and higher yields, especially when paired with microwave irradiation or solid catalysts like basic alumina or modified bone char.[5][7]

  • Temperature: Most syntheses are conducted at elevated temperatures, typically between 65-80°C, to drive the reaction to completion.[1][7] However, excessive heat can lead to side product formation. The optimal temperature must be determined empirically for each specific catalyst system.

Troubleshooting Guide: Common Experimental Issues

This guide provides a structured approach to diagnosing and solving problems encountered during the synthesis.

Problem 1: Low or No Product Yield
Possible Cause Underlying Rationale & Diagnostic Check Recommended Solution
Inactive Catalyst The catalyst may have degraded due to improper storage (e.g., moisture absorption by anhydrous bases) or is inherently low-quality. Check the catalyst's appearance and documentation.Use a fresh batch of catalyst or a newly opened container. Consider switching to a more robust heterogeneous catalyst, such as a modified bone char or magnetic nanoparticle catalyst, which often have better stability.[1][7]
Incorrect Reaction Conditions The reaction may be kinetically slow at the current temperature, or the reaction time may be insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC).Systematically optimize the temperature. For a model reaction using a bone char catalyst, 80°C was found to be optimal.[7] Increase the reaction time in increments, tracking product formation via TLC.
Poor Starting Material Quality Impurities in acetamidine hydrochloride, malononitrile, or the aldehyde source can inhibit the catalyst or lead to competing side reactions. Verify the purity of your reagents via NMR or melting point analysis.Purify starting materials if necessary (e.g., recrystallization). Use reagents from a reputable supplier.
Incorrect Stoichiometry The molar ratios of the three components are critical. An excess or deficit of one component can halt the reaction cascade.Re-calculate and carefully measure the molar equivalents. A common starting point is a 1:1.2:1.8 ratio of aldehyde to malononitrile to urea/amidine.[7]
Problem 2: Significant Formation of Impurities
Possible Cause Underlying Rationale & Diagnostic Check Recommended Solution
Lack of Regioselectivity The catalyst may not effectively direct the cyclization, leading to the formation of structural isomers. Analyze the crude product by LC-MS or NMR to identify impurity structures.Switch to a catalyst known for high regioselectivity. Zinc-based catalysts, for instance, are reported to selectively favor the formation of the 4-hydroxy functionality.[1]
Reaction Temperature Too High High temperatures can provide enough energy to overcome the activation barrier for undesired side reactions, such as polymerization of reactants or product degradation.Reduce the reaction temperature by 10-15°C and extend the reaction time. Monitor the reaction closely to find the optimal balance between reaction rate and purity.
Air/Moisture Sensitivity Some intermediates or catalysts can be sensitive to air or moisture, leading to hydrolysis or oxidation byproducts.Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents if your catalyst system is moisture-sensitive.
Problem 3: Difficulty in Product Purification
Possible Cause Underlying Rationale & Diagnostic Check Recommended Solution
Use of a Homogeneous Catalyst Soluble catalysts (e.g., NaOH, p-TSA) can be difficult to remove completely from the reaction mixture, complicating crystallization and requiring extensive workup.Switch to a heterogeneous catalyst system. Magnetic nanoparticles can be removed with a magnet, while solid acid catalysts like bone char can be filtered off easily.[1][3][7]
Inappropriate Crystallization Solvent The final product may be too soluble or insoluble in the chosen solvent, leading to poor recovery or oiling out. The presence of soluble impurities can also hinder crystal formation.Perform small-scale solvent screening to find an optimal recrystallization solvent. Ethanol has been reported to yield high-purity material for this compound and is a good starting point.[1][7] If the product precipitates upon adding water to the reaction mixture, filtration followed by a wash with hot ethanol is also an effective purification strategy.[7]

Data Summary & Recommended Protocols

Table 1: Comparison of Catalytic Systems
Catalyst TypeExample(s)Typical ConditionsAdvantagesDisadvantages
Homogeneous Base NaOH, K₂CO₃Ethanol, 60-80°CInexpensive, readily available, effective.Difficult to remove, can lead to side reactions, generates waste.
Homogeneous Acid p-TSA, ZnBr₂Acetonitrile/Ethanol, 70-85°CGood yields, can enhance regioselectivity (Zn-based).[1]Requires neutralization, catalyst removal can be difficult.
Heterogeneous Solid Acid Bone char-nPrN-SO₃HSolvent-free, 80°CExcellent yields (>95%), eco-friendly, reusable, easy separation.[7][8]Requires catalyst preparation/sourcing.
Magnetic Nanoparticle Fe₃O₄-basedSolvent-free or Ethanol, 80°CHigh yields, extremely easy separation, recyclable.[1][3]Higher initial cost, potential for metal leaching (must be verified).
Experimental Protocol: Green Synthesis Using a Reusable Solid Acid Catalyst

This protocol is adapted from a highly efficient and environmentally friendly method for synthesizing pyrimidine-5-carbonitrile derivatives.[7]

Materials:

  • A suitable aromatic aldehyde (e.g., benzaldehyde, 1 mmol)

  • Malononitrile (1.2 mmol)

  • Urea or Acetamidine Hydrochloride (1.8 mmol)

  • Bone char-nPrN-SO₃H catalyst (0.4 mol%)

  • Round-bottom flask with magnetic stirrer and condenser

  • Distilled water

  • Hot ethanol

Procedure:

  • Combine the aldehyde (1 mmol), malononitrile (1.2 mmol), urea/acetamidine (1.8 mmol), and the bone char-nPrN-SO₃H catalyst (0.4 mol%) in a round-bottom flask.

  • Heat the solvent-free mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 40-60 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Add distilled water to the flask to precipitate the crude product.

  • Filter the resulting solid. The solid catalyst can be recovered from the filtrate if desired, washed, dried, and reused.

  • Wash the collected product precipitate with hot ethanol (3 x 5 mL) to remove unreacted starting materials and impurities.

  • Dry the purified product under vacuum to obtain this compound as a solid.

Visualizations: Workflows and Mechanisms

Catalyst Selection Workflow

This diagram outlines the decision-making process for selecting an appropriate catalyst based on experimental priorities.

A Define Synthesis Goals B Priority: Green Chemistry & Reusability? A->B C Priority: Cost & Availability? A->C D Priority: Highest Possible Regioselectivity? A->D B->C No E Use Heterogeneous Catalyst (e.g., Bone Char, Mag. Nanoparticles) B->E Yes C->D No F Use Homogeneous Base/Acid (e.g., K2CO3, p-TSA) C->F Yes D->B No G Use Lewis Acid Catalyst (e.g., ZnBr2) D->G Yes H Optimize Reaction Conditions (Temp, Time, Solvent-Free) E->H F->H G->H I Proceed with Synthesis H->I

Caption: Catalyst selection decision tree.

Generalized Reaction Mechanism

This illustrates the key steps in the three-component synthesis of the pyrimidine core.

cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization A Aldehyde + Malononitrile B Knoevenagel Adduct A->B Base or Acid Catalyst D Acyclic Intermediate B->D C Amidine (e.g., Acetamidine) C->D E Final Product: 4-Hydroxy-2-methylpyrimidine -5-carbonitrile D->E Intramolecular Cyclization

Caption: Key steps in the synthesis reaction.

Troubleshooting Decision Tree

A logical flow to diagnose and resolve a low-yield experiment.

Start Experiment Result: Low Yield Q1 Is the reaction showing any product formation via TLC? Start->Q1 A1_No Check Starting Material Purity & Catalyst Activity Q1->A1_No No A1_Yes Reaction is proceeding, but is slow or incomplete. Q1->A1_Yes Yes End Re-run Optimized Experiment A1_No->End Q2 Have reaction conditions been optimized? A1_Yes->Q2 A2_No Optimize Temperature & Time. Consider Solvent-Free. Q2->A2_No No A2_Yes Check Stoichiometry of Reactants Q2->A2_Yes Yes A2_No->End A2_Yes->End

Caption: Troubleshooting workflow for low yield.

References

  • Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]

  • Kidwai, M., et al. (2004). Base Catalyzed Pyrimidine Synthesis Using Microwave. ResearchGate. [Link]

  • Hammouda, M. M., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12086-12115. [Link]

  • Al-Zoubi, W., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(2), 123-140. [Link]

  • Abbas, S. Y., et al. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Research, 12(4). [Link]

  • Gore, S. S., & Rajput, P. R. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega, 7(46), 41697–41724. [Link]

  • Gore, S. S., & Rajput, P. R. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. [Link]

  • Maleki, A., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 282. [Link]

  • Szafrański, K., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6927. [Link]

  • Fathalla, O. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(19), 6245. [Link]

  • Patel, H., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]

  • Maleki, A., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. ResearchGate. [Link]

  • Tresadern, G., et al. (2018). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 61(17), 7649–7667. [Link]

Sources

Technical Support Center: Solvent Effects on the Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrimidine synthesis. The choice of solvent is a critical, yet often underestimated, parameter that can dictate the success or failure of your reaction. It influences everything from reactant solubility and reaction kinetics to product yield and purity. This guide is structured to provide direct, actionable answers to common problems encountered in the lab, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific experimental failures and provides a systematic approach to resolving them by focusing on the role of the solvent.

Question 1: My reaction yield is very low, or the reaction is not proceeding to completion. How can I determine if the solvent is the culprit?

Answer: Low conversion is a frequent issue where the solvent plays a multifaceted role. The problem often stems from one of three areas: poor solubility of reactants, suboptimal reaction conditions for the chosen solvent, or unfavorable equilibria.[1][2]

Causality Explained: For a multi-component reaction like the Biginelli or Pinner synthesis to proceed, all starting materials must be sufficiently dissolved to interact.[1] If one component has poor solubility in your chosen solvent, the reaction rate will be severely limited. Furthermore, the solvent's polarity and proticity affect the stability of intermediates and transition states. A poorly chosen solvent may not adequately stabilize a charged intermediate, thus increasing the activation energy and slowing the reaction.[3]

Systematic Troubleshooting Steps:

  • Assess Reactant Solubility: Before running the reaction, perform a small-scale solubility test for each starting material in your selected solvent at the intended reaction temperature. If any reactant is poorly soluble, a different solvent system is necessary.[4]

  • Evaluate Solvent Polarity: Many pyrimidine syntheses, like the Biginelli reaction, proceed through polar intermediates and are often favored by polar solvents which can stabilize these species.[5][6] If you are using a non-polar solvent and observing low yield, consider switching to a more polar option like Ethanol, Acetonitrile, or even a "green" solvent like water.[6][7]

  • Consider Temperature and Boiling Point: The reaction may require more thermal energy than the solvent's boiling point allows.[3] If the reaction is sluggish, switching to a higher-boiling solvent (e.g., from ethanol to n-butanol or DMF) can allow for higher reaction temperatures, provided the reactants and products are stable.

  • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction.[1] If the reaction stalls, it's a clear indication that conditions are suboptimal.

Below is a logical workflow to diagnose low-yield issues related to solvent choice.

G start Problem: Low Reaction Yield solubility Are all reactants soluble in the chosen solvent? start->solubility polarity Is the solvent polarity optimal for the mechanism? solubility->polarity Yes sol_no No solubility->sol_no No temp Is the reaction temperature sufficient? polarity->temp Yes pol_no No polarity->pol_no No temp_no No temp->temp_no No success Yield Improved temp->success Yes sol_screen Action: Perform solvent screening. Test polar aprotic (MeCN, THF) and polar protic (EtOH, H2O) options. sol_no->sol_screen pol_switch Action: Switch to a more polar solvent (e.g., EtOH, DMF) to stabilize polar intermediates. pol_no->pol_switch temp_switch Action: Switch to a higher-boiling solvent (e.g., n-butanol, toluene) to increase reaction temperature. temp_no->temp_switch sol_screen->success pol_switch->success temp_switch->success

Caption: Troubleshooting workflow for low reaction yields.

Question 2: My reaction produces a significant amount of a fluorescent yellow byproduct, complicating purification. What is happening?

Answer: In the context of the Biginelli reaction, this is a classic sign of a competing Hantzsch-type dihydropyridine synthesis.[5][8] This side reaction is highly dependent on temperature and the availability of ammonia, which can be formed from the decomposition of urea at elevated temperatures.[8]

Causality Explained: The Hantzsch pathway involves the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia.[8] Solvents with very high boiling points can promote the decomposition of urea into ammonia, thereby favoring this side reaction. The solvent choice can indirectly influence this by requiring higher temperatures to achieve a reasonable reaction rate.

Preventative Measures:

  • Lower Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the formation of this byproduct.[1]

  • Solvent Choice: While a polar solvent is good, an extremely high-boiling one might be detrimental. Ethanol is a common choice that often provides a good balance between reaction rate and minimizing urea decomposition.[1]

  • Catalyst Influence: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. It may be beneficial to screen different Lewis or Brønsted acid catalysts in conjunction with your solvent optimization.[1][5]

Question 3: My crude product is difficult to purify. It's either an oil that won't crystallize or it's highly soluble in all common recrystallization solvents.

Answer: This is a common purification challenge directly linked to the properties of both your product and the solvent system used for the reaction and workup.

Causality Explained: If your product is highly polar, it may have high solubility in the polar solvents often used for pyrimidine synthesis (like ethanol, DMF, or water), making crystallization difficult.[9] Conversely, if the reaction solvent is high-boiling (e.g., DMF, DMSO), residual amounts can be very difficult to remove and may keep your product from solidifying ("oiling out").

Troubleshooting Purification:

  • Solvent Selection for Precipitation: If the product is soluble in the reaction solvent, consider adding an "anti-solvent" post-reaction to induce precipitation.[9] This is a solvent in which your product is insoluble but is miscible with the reaction solvent. For a reaction in ethanol, adding cold water or hexane can often crash out the product.

  • Switch Reaction Solvent: If you consistently face purification issues with a high-boiling solvent like DMF, try to find an alternative with a lower boiling point, such as acetonitrile or THF, even if it requires longer reaction times or a more active catalyst.

  • Alternative Purification: If crystallization fails, column chromatography is the next logical step. For highly polar pyrimidines, consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or Reverse-Phase Chromatography (RPC) with polar-endcapped columns.[9]

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions regarding solvent selection for pyrimidine synthesis.

Question 4: What is the difference between polar protic and polar aprotic solvents, and how do I choose between them for my pyrimidine synthesis?

Answer: The key difference lies in their ability to form hydrogen bonds.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can act as hydrogen bond donors.[10]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) have dipoles but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[10][11]

Choosing the Right Type:

The choice is mechanism-dependent.

  • For SNAr reactions (nucleophilic aromatic substitution on a pyrimidine ring), polar aprotic solvents are generally superior.[3] Protic solvents can form a "cage" around the nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity.[12] Aprotic solvents solvate the accompanying cation but leave the nucleophile "naked" and highly reactive.[12]

  • For condensation reactions (like the Biginelli reaction), the choice is less rigid. Polar protic solvents like ethanol are very common and effective.[1] They can stabilize charged intermediates through hydrogen bonding and, in some cases, participate in proton transfer steps of the mechanism.[13][14] However, highly efficient syntheses have also been developed in aprotic solvents and even under solvent-free conditions.[1][15]

The diagram below illustrates how a protic solvent can hinder a nucleophile.

G cluster_0 A) Nucleophile in Polar Aprotic Solvent (e.g., DMF) cluster_1 B) Nucleophile in Polar Protic Solvent (e.g., EtOH) nuc_a Nu⁻ label_a Nucleophile is 'naked' and highly reactive. dmf1 DMF dmf2 DMF dmf3 DMF nuc_p Nu⁻ etoh1 H-OEt nuc_p->etoh1 etoh2 H-OEt nuc_p->etoh2 etoh3 H-OEt nuc_p->etoh3 etoh4 H-OEt nuc_p->etoh4 label_p Solvent 'cages' the nucleophile via H-bonding, reducing its reactivity.

Caption: Effect of aprotic vs. protic solvents on a nucleophile.

Question 5: How does solvent choice impact microwave-assisted pyrimidine synthesis?

Answer: In microwave-assisted synthesis, the solvent's role expands from a simple reaction medium to the primary mediator of energy transfer. The efficiency of microwave heating depends on the solvent's ability to absorb microwave energy, which is related to its dielectric properties.[16]

Key Considerations:

  • High Dielectric Loss: Solvents with a high dielectric loss tangent (tan δ), such as ethanol, DMSO, and water, are very efficient at absorbing microwave energy and converting it into heat.[16] This leads to rapid heating and dramatic reductions in reaction time.[17][18]

  • Polarity: Polar solvents are generally required for efficient microwave heating.[16] Non-polar solvents like toluene or hexane are transparent to microwaves and will not heat effectively on their own.[16]

  • Solvent-Free Conditions: Many microwave-assisted pyrimidine syntheses are performed under solvent-free ("neat") conditions.[17][19] In these cases, the reactants themselves absorb the microwave energy. This is often a very "green" and efficient approach, simplifying workup.[20]

Data & Protocols

Table 1: Influence of Solvent on a Typical Biginelli Reaction Yield

This table summarizes representative data on how solvent choice can impact the yield of a classic three-component Biginelli reaction.

EntrySolventPolarity TypeDielectric Constant (ε)Typical Yield (%)Reference
1EthanolPolar Protic24.560 - 85%[1]
2AcetonitrilePolar Aprotic37.585 - 95%[5][15]
3WaterPolar Protic80.180 - 92%[6][7]
4TolueneNon-polar2.4< 40%[21]
5Dichloromethane (DCM)Polar Aprotic9.1Low[22]
6Dimethylformamide (DMF)Polar Aprotic36.7~88%[23]
7Solvent-FreeN/AN/A> 90%[1][17]

Note: Yields are highly substrate and catalyst dependent and are provided for comparative purposes.

Experimental Protocol: Systematic Solvent Screening for Optimizing Pyrimidine Synthesis

This protocol provides a general framework for efficiently screening solvents to optimize the yield of a target pyrimidine derivative.

Objective: To identify the optimal solvent for the synthesis of a target pyrimidine by systematically testing a range of solvents with varying properties.

Materials:

  • All necessary reactants (e.g., aldehyde, β-dicarbonyl compound, urea/amidine).

  • Catalyst (if required).

  • A set of candidate solvents (e.g., Ethanol, Acetonitrile, THF, Toluene, Water, DMF).

  • Small reaction vials (e.g., 2 mL microwave vials or screw-cap vials).

  • Stir plate and magnetic stir bars.

  • Heating block or oil bath.

  • TLC plates and developing chamber.

  • Analytical standard of the expected product (if available).

Methodology:

  • Setup: Arrange an array of reaction vials, one for each solvent to be tested. Ensure each vial is clean, dry, and contains a small magnetic stir bar.

  • Reagent Addition: To each vial, add the reactants in the correct stoichiometric ratio. It is often best to add the solids first, followed by any liquid reagents.

  • Solvent Addition: Add a consistent volume of each respective solvent to the vials to achieve a target concentration (e.g., 0.5 M).

  • Catalyst Addition: If the reaction requires a catalyst, add the same molar percentage of the catalyst to each vial.

  • Reaction: Place all vials on the stir plate in the heating block and heat to the desired temperature (e.g., 80 °C). If comparing solvents with very different boiling points, you may run separate experiments at the reflux temperature of each solvent.

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture with a capillary tube and spot it on a TLC plate. Run the TLC to assess the extent of product formation relative to the starting materials.

  • Analysis: Continue monitoring at regular intervals (e.g., 4h, 8h, 24h) until the reactions appear to have reached completion or stalled.

References

  • Scilit. (2013). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. Retrieved from [Link]

  • J. Synth. Chem. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Retrieved from [Link]

  • ResearchGate. (2013). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. Retrieved from [Link]

  • ResearchGate. (2021). Effect of Different Solvents on Biginelli Reaction Using Layered Double Hyroxide (LDH) As an Ecofriendly Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of the solvent on Biginelli reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of Some Pyrimidine Derivatives. Retrieved from [Link]

  • Tenger Chemical. (n.d.). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent for the synthesis of pyrimidine derivative 3 b. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Retrieved from [Link]

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?. Retrieved from [Link]

  • American Chemical Society. (n.d.). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. Retrieved from [Link]

  • American Chemical Society. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]

  • (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]

  • YouTube. (2022). Pyrimidine Synthesis - CRASH! Medical Review Series. Retrieved from [Link]

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Technical Support Center: Scale-Up Synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scale-up synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the transition from lab-scale to pilot or production-scale synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is a critical process, as this molecule serves as a key building block in the development of various pharmaceutical compounds.[1][2] A robust and scalable synthetic route is paramount for ensuring consistent quality and yield. The most common and industrially viable approach is the cyclocondensation reaction between acetamidine (or its salt) and an activated three-carbon building block, such as (ethoxymethylene)malononitrile. This reaction efficiently constructs the pyrimidine core in a single pot.[3][4]

The reaction proceeds via an initial nucleophilic attack of the acetamidine on the electrophilic enol ether, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable 4-hydroxy pyrimidine product.

Synthesis_Pathway acetamidine Acetamidine Hydrochloride reaction_node Cyclocondensation acetamidine->reaction_node + emmn (Ethoxymethylene)malononitrile emmn->reaction_node base Base (e.g., Sodium Ethoxide) base->reaction_node Catalyst solvent Solvent (e.g., Ethanol) solvent->reaction_node product 4-Hydroxy-2-methylpyrimidine- 5-carbonitrile reaction_node->product

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the scale-up of this specific synthesis.

Q1: My reaction works well at the gram scale, but the yield drops significantly at the kilogram scale. What are the most likely causes?

A1: A drop in yield during scale-up is a frequent challenge and typically points to issues with mass and heat transfer.[5]

  • Inefficient Mixing: In larger reactors, standard stirring may not be sufficient to maintain a homogeneous mixture. This can lead to localized areas of high reactant concentration or "hot spots," which promote the formation of side products and can degrade the final product. Ensure your reactor's impeller design and stirring rate are adequate for the vessel's geometry and volume.[5]

  • Exotherm Control: This cyclocondensation reaction is exothermic. A heat output that is easily managed in a small flask can become a significant safety hazard and a source of impurity formation at a larger scale.[5] Implement controlled, subsurface addition of one of the reactants and closely monitor the internal reaction temperature with a calibrated probe. The reactor's cooling system must be able to handle the calculated heat output.[5]

  • Reaction Kinetics: The surface-area-to-volume ratio decreases dramatically at larger scales, which can affect reaction kinetics. It may be necessary to re-optimize parameters like temperature, concentration, and catalyst loading for the larger scale.[5]

Q2: How critical is the quality of the starting materials (acetamidine hydrochloride and (ethoxymethylene)malononitrile) at scale?

A2: Starting material quality is paramount. Impurities that are negligible in small-scale reactions can have a pronounced and detrimental effect at a larger scale.[5]

  • Inhibitors/Side Reactions: Certain impurities can inhibit the reaction or act as catalysts for side reactions, leading to a complex product mixture that is difficult to purify.

  • Stoichiometry: Inaccurate assessment of the purity of starting materials can lead to incorrect stoichiometry, resulting in incomplete conversion of the limiting reagent.

  • Actionable Advice: Always qualify your raw material suppliers and perform rigorous incoming quality control (e.g., NMR, HPLC, moisture content) on every batch before use.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety concerns are:

  • Thermal Runaway: Due to the exothermic nature of the reaction, a loss of cooling or an uncontrolled addition of reagents could lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction. A thorough Process Safety Management (PSM) review, including a Hazard and Operability (HAZOP) study, is essential.

  • Handling of Cyanides: The product and some precursors contain a nitrile (cyano) group. While covalently bound and relatively stable, it is crucial to handle these materials with appropriate personal protective equipment (PPE) and to avoid strongly acidic or basic conditions at high temperatures that could potentially liberate hydrogen cyanide gas.

  • Solvent Handling: The use of flammable solvents like ethanol requires proper grounding of equipment to prevent static discharge and ensuring the reaction is carried out in a well-ventilated area with appropriate fire suppression systems.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, High Impurity) low_yield Low Yield or Incomplete Reaction start->low_yield impurities High Level of Impurities start->impurities isolation_issues Product Isolation Difficulties start->isolation_issues cause_mixing Poor Mixing low_yield->cause_mixing cause_temp Incorrect Temperature low_yield->cause_temp cause_reagents Reagent Purity/Stoichiometry low_yield->cause_reagents impurities->cause_reagents cause_hotspots Localized Hot Spots impurities->cause_hotspots cause_atmosphere Oxidation impurities->cause_atmosphere cause_ph Incorrect pH at Precipitation isolation_issues->cause_ph cause_solvent Wrong Crystallization Solvent isolation_issues->cause_solvent sol_mixing Optimize Stirring Rate/ Impeller Design cause_mixing->sol_mixing sol_temp Verify Probe Calibration/ Improve Cooling cause_temp->sol_temp sol_reagents Re-analyze Starting Materials (QC) cause_reagents->sol_reagents cause_hotspots->sol_mixing sol_addition Slow Down Reagent Addition Rate cause_hotspots->sol_addition sol_atmosphere Run Under Inert Atmosphere (N2/Ar) cause_atmosphere->sol_atmosphere sol_ph Optimize pH Adjustment for Isolation cause_ph->sol_ph sol_solvent Screen Recrystallization Solvents cause_solvent->sol_solvent

Caption: A logical workflow for troubleshooting common issues in the scale-up synthesis.

Problem 1: The reaction has stalled and is not proceeding to completion, as monitored by HPLC.

  • Possible Cause: Incomplete cyclization can occur due to insufficient activation or slow reaction kinetics.[6] The base used may not be strong enough or may have degraded.

  • Troubleshooting Steps:

    • Verify Catalyst/Base Activity: If using sodium ethoxide, ensure it is fresh and has been stored under anhydrous conditions. Titrate a sample to confirm its activity.

    • Increase Temperature: A moderate and controlled increase in the reaction temperature (e.g., from 60°C to 75°C) can often provide the necessary energy to drive the final cyclization step to completion. Monitor impurity formation closely if you increase the temperature.[6]

    • Extend Reaction Time: Some cyclizations are inherently slow and may require longer reaction times at scale. Continue to monitor the reaction by HPLC every 2-4 hours until the starting material is consumed.[6]

Problem 2: The isolated crude product is a dark color and shows multiple impurities on HPLC/TLC.

  • Possible Cause: The formation of colored impurities often suggests degradation or side reactions caused by excessive heat or oxidation.[5] Localized hot spots from poor mixing and rapid, uncontrolled exotherms are a primary cause.[5]

  • Troubleshooting Steps:

    • Improve Heat Dissipation: Ensure the reactor's cooling jacket is functioning optimally. Lowering the jacket temperature before starting the exothermic addition can provide a better buffer.

    • Control Reagent Addition: Switch from a rapid, above-surface addition to a slow, controlled, subsurface addition of the limiting reagent. This ensures the reagent reacts immediately upon entering the vessel, preventing accumulation and a dangerous exotherm.

    • Use an Inert Atmosphere: The dihydropyrimidine intermediate can be susceptible to oxidation.[5] Purging the reactor with nitrogen or argon and maintaining a positive pressure throughout the reaction can significantly reduce the formation of oxidative impurities.[5]

Problem 3: The product yield is low after workup and isolation.

  • Possible Cause: The product has some solubility in the reaction mixture, and precipitation may be incomplete. The pH of the solution is critical for ensuring the 4-hydroxy group is in its neutral form to minimize aqueous solubility.

  • Troubleshooting Steps:

    • Optimize Final pH: After the reaction is complete, carefully adjust the pH of the slurry before filtration. Perform a small-scale study to determine the optimal pH for maximum precipitation (typically slightly acidic, around pH 5-6).

    • Anti-Solvent Addition: Consider a controlled addition of an anti-solvent (e.g., water or heptane, depending on the primary solvent) to the reaction mixture to decrease the product's solubility and induce further precipitation.

    • Check Filtrate for Losses: Take a sample of the mother liquor after filtration and analyze it by HPLC with a calibrated standard to quantify the amount of product being lost. If losses are high, a rework of the mother liquor (e.g., concentration and re-precipitation) may be necessary.

Experimental Protocols & Data

Protocol 1: Kilogram-Scale Synthesis of this compound

This protocol describes a representative procedure for the synthesis at a 1 kg scale.

Safety Precaution: This reaction is exothermic and should be conducted by trained personnel in a suitable chemical reactor with proper temperature control, emergency quenching capabilities, and ventilation. All reagents should be handled with appropriate PPE.

Reagents & Equipment:

Reagent/EquipmentQuantity/SpecificationPurpose
100 L Glass-Lined Reactor-Reaction Vessel
Acetamidine Hydrochloride7.0 kg (74.0 mol, 1.0 eq)Reactant
(Ethoxymethylene)malononitrile9.0 kg (73.7 mol, 1.0 eq)Reactant
Sodium Ethoxide (21% in Ethanol)24.0 kg (74.0 mol, 1.0 eq)Base/Catalyst
Anhydrous Ethanol50 LSolvent
Acetic AcidAs neededNeutralization
Purified Water20 LAnti-solvent/Wash

Procedure:

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Charge Reagents: Charge the anhydrous ethanol (50 L) and acetamidine hydrochloride (7.0 kg) to the reactor. Begin agitation at 100-150 RPM to form a slurry.

  • Cooling: Cool the reactor contents to 0-5°C using the cooling jacket.

  • Base Addition: Slowly add the sodium ethoxide solution (24.0 kg) subsurface over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reactant Addition: Once the base addition is complete, begin the slow, subsurface addition of (ethoxymethylene)malononitrile (9.0 kg) over 3-4 hours. Maintain the internal temperature between 5-15°C throughout the addition. A precipitate will begin to form.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 20-25°C and hold for 2 hours. Then, warm the mixture to 40-45°C and hold for an additional 4-6 hours.

  • Monitoring: Monitor the reaction for completion by taking samples for HPLC analysis. The reaction is considered complete when <1% of the limiting starting material remains.

  • Cooling & Neutralization: Once complete, cool the slurry to 15-20°C. Slowly add acetic acid to adjust the pH of the mixture to 6.0-7.0.

  • Isolation: Filter the resulting solid product using a suitable filter press or centrifuge. Wash the filter cake with a 1:1 mixture of ethanol and purified water (20 L).

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Yield: The expected yield is 7.5 - 8.5 kg (75-85% of theoretical).

Protocol 2: Purification by Recrystallization

The crude product can be purified to >99.5% purity by recrystallization. Ethanol is a commonly reported and effective solvent for this purpose.[1]

  • Dissolution: In a suitably sized reactor, charge the crude this compound and approximately 10-15 volumes of ethanol (e.g., 10-15 L of ethanol per 1 kg of crude product).

  • Heating: Heat the mixture to reflux (approx. 78°C) with stirring until all solids have dissolved.

  • Clarification (Optional): If the solution is not clear, a hot filtration through a bed of filter aid (e.g., Celite) can be performed to remove insoluble impurities.

  • Cooling & Crystallization: Slowly cool the clear solution to 0-5°C over 4-6 hours to allow for the formation of well-defined crystals. A slower cooling rate generally results in higher purity.

  • Isolation: Filter the crystallized product and wash the cake with a small amount of cold (0-5°C) ethanol.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

References

  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from [6]

  • BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds. Retrieved from [5]

  • Smolecule. (n.d.). This compound. Retrieved from [1]

  • Taylor & Francis Online. (n.d.). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Retrieved from [Link]

  • Springer. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link][3]

  • Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • MDPI. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link][2]

  • ResearchGate. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Retrieved from [Link][4]

Sources

Technical Support Center: Stability of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Hydroxy-2-methylpyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction

This compound is a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyrimidine ring, a hydroxyl group, and a carbonitrile group, makes it a valuable building block. However, these same functional groups can contribute to its instability in solution under various experimental conditions. Understanding and mitigating these stability issues is paramount for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a loss of purity over time, even when stored in the dark. What could be the cause?

A1: The primary cause of degradation in the absence of light is likely hydrolysis. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack by water.[1] Furthermore, the carbonitrile group can undergo hydrolysis under both acidic and basic conditions to form a carboxylic acid or amide intermediate.[1] The rate of hydrolysis is often pH-dependent.

Q2: I've observed a yellow or brownish discoloration in my stock solution. What does this indicate?

A2: Discoloration is a common sign of oxidative degradation. The hydroxypyrimidine ring can be susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, trace metal ions, and light.[2] This can lead to the formation of colored byproducts, such as quinone-like structures.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is limited, many heterocyclic aromatic compounds, including pyrimidine derivatives, are known to be photosensitive.[2][3] Exposure to UV or even ambient light can provide the energy to initiate degradation pathways. It is always recommended to protect solutions from light.

Q4: What is the optimal pH range for storing solutions of this compound?

A4: While the optimal pH has not been definitively established for this specific molecule, based on the chemistry of similar phenolic and heterocyclic compounds, a slightly acidic pH (around 3-6) is often more stable.[2] Highly alkaline conditions should be avoided as they can accelerate the hydrolysis of the carbonitrile group and potentially deprotonate the hydroxyl group, making it more susceptible to oxidation.

Q5: Can I heat my solution to aid in dissolution?

A5: Gentle heating may be used to aid dissolution, but prolonged exposure to elevated temperatures should be avoided. Thermal degradation can occur, leading to the breakdown of the molecule into various volatile and non-volatile products.[4] It is crucial to balance the need for dissolution with the risk of thermal decomposition.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Rapid loss of compound concentration in solution Oxidative DegradationPrepare solutions using deoxygenated solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant like ascorbic acid to the solution.[2]
PhotodegradationProtect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[2]
Inappropriate pHBuffer the solution to a slightly acidic pH (e.g., pH 3-6).[2] Avoid highly alkaline conditions.
Appearance of unknown peaks in HPLC analysis Formation of Degradation ProductsConduct a forced degradation study (see protocol below) to identify potential degradation products and their retention times.
ContaminationEnsure all glassware is thoroughly cleaned. Use high-purity solvents and reagents. Run a blank analysis of the solvent to rule out contamination.
Solution discoloration (yellowing/browning) Oxidative DegradationFollow the steps to prevent oxidative degradation mentioned above. The use of a chelating agent like EDTA can also help by sequestering trace metal ions that can catalyze oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the this compound under various stress conditions to identify potential degradation products and degradation pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at room temperature for 24 hours. If no degradation is observed, heat at 60°C.[2]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours. If no degradation is observed, heat at 60°C.[2]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[2]

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C for 7 days.[2]

  • Photodegradation: Expose a clear vial of the stock solution to a light source that meets ICH Q1B guidelines for photostability testing.[5][6] A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using the stability-indicating HPLC-UV method described below.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • The mass balance should be calculated to ensure that all degradation products are accounted for.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its potential degradation products, allowing for accurate quantification of its stability.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[7]

2. Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or an ammonium acetate buffer at pH 4.2) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation.[7][8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determine the UV absorbance maximum (λmax) of this compound by scanning a standard solution with a UV spectrophotometer.

  • Injection Volume: 10-20 µL.

3. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately dilute the samples from the stability study with the mobile phase to fall within the calibration range. Filter the solution through a 0.45 µm filter before injection.

4. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is suitable for its intended purpose.

Visualizing Workflows and Pathways

G cluster_0 Forced Degradation Workflow A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl) A->B C Base Hydrolysis (0.1 M NaOH) A->C D Oxidative Stress (3% H2O2) A->D E Thermal Stress (60°C) A->E F Photochemical Stress (ICH Q1B) A->F G Analyze by HPLC-UV B->G C->G D->G E->G F->G

Caption: Workflow for a forced degradation study.

G A 4-Hydroxy-2-methylpyrimidine- 5-carbonitrile B Hydrolysis (Acid/Base) A->B C Oxidation A->C D Photodegradation A->D E 4-Hydroxy-2-methylpyrimidine- 5-carboxamide/carboxylic acid B->E F Quinone-like structures (Colored byproducts) C->F G Ring-opened products D->G

Caption: Potential degradation pathways.

References

  • Journal of Emerging Technologies and Innovative Research. method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • TSI Journals. Analytical CHEMISTRY. Available from: [Link]

  • RSC Publishing. Solvent effects on the photochemistry of 4-aminoimidazole-5-carbonitrile, a prebiotically plausible precursor of purines. Available from: [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]

  • CuriRx. Stability Studies: GMP and GLP in the Pharmaceutical Industry. Available from: [Link]

  • National Institutes of Health. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Available from: [Link]

  • PubChem. 4-Hydroxypyrimidine-5-carbonitrile. Available from: [Link]

  • National Institutes of Health. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Available from: [Link]

  • Chemical-Suppliers. This compound. Available from: [Link]

  • PubChem. 4-Amino-2-methylpyrimidine-5-carbonitrile. Available from: [Link]

  • ResearchGate. Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Available from: [Link]

  • National Institutes of Health. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Available from: [Link]

  • MDPI. Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. Available from: [Link]

  • PubMed Central. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Available from: [Link]

  • CAS Common Chemistry. 2-Amino-4-hydroxy-6-methylpyrimidine. Available from: [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of pyrimidine derivatives by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in elucidating the structures of these vital heterocyclic compounds. Pyrimidines are foundational scaffolds in numerous pharmaceuticals, and their complex electronic nature often leads to NMR spectra that are far from straightforward.

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will move beyond simple procedural steps to explain the underlying principles, helping you make informed decisions during your spectral analysis.

Section 1: Foundational Challenges & Data Quality

This section addresses the most common initial hurdles in acquiring a clean, interpretable spectrum. Poor data quality will obscure the complex details of your pyrimidine's structure.

Q1: My spectrum has a very low signal-to-noise ratio (S/N). What are the primary causes and how can I fix it?

A1: A poor signal-to-noise ratio is a common issue that fundamentally limits spectral interpretation. The primary causes are insufficient sample concentration, a suboptimal number of scans, or poor instrument shimming.

Causality: NMR is an inherently insensitive technique. The signal arises from a small population difference between nuclear spin states. Low sample concentration means fewer target nuclei, leading to a weak signal that can be lost in the baseline noise.

Troubleshooting Protocol:

  • Concentration Check: The most direct solution is to increase the sample concentration. For routine ¹H NMR, aim for 5-10 mg in 0.6-0.7 mL of deuterated solvent. For the much less sensitive ¹³C NMR, 20-50 mg is often necessary.

  • Increase Number of Scans: The S/N ratio improves with the square root of the number of scans (NS). Doubling the scans will increase S/N by a factor of √2 (~1.4). Try increasing your NS by a factor of 4 to double the S/N. Be mindful of experiment time.

  • Check Instrument Tuning and Shimming: Ensure the probe is correctly tuned to the frequency of the nucleus you are observing. Poor shimming of the magnetic field leads to broad, distorted peaks, which reduces peak height and thus, S/N. If you are unsure, consult your instrument manager.

  • Use a High-Sensitivity Probe: If available, using a cryogenic probe (cryoprobe) can dramatically enhance sensitivity by reducing thermal noise, often by a factor of 3 to 4.[1]

G start Low Signal-to-Noise conc Is sample concentration adequate? (>5mg for ¹H, >20mg for ¹³C) start->conc scans Increase Number of Scans (NS) (e.g., 4x for 2x S/N) conc->scans No shim Check Instrument Tuning & Shimming conc->shim Yes scans->shim probe Use High-Sensitivity (Cryogenic) Probe shim->probe Still low S/N result Improved Spectrum shim->result Issue Resolved probe->result

Caption: Workflow for troubleshooting low signal-to-noise in NMR spectra.

Q2: My peaks are broad and poorly resolved. What's happening?

A2: Peak broadening can arise from several factors: poor magnetic field homogeneity (shimming), the presence of paramagnetic impurities, high sample viscosity, or chemical exchange phenomena.[2]

Troubleshooting Insights:

  • Shimming: This is the most common cause. Re-shimming the instrument, especially on the sample you are analyzing, is the first step.

  • Paramagnetic Impurities: Traces of metals (e.g., from catalysts) or dissolved oxygen can cause significant line broadening. Filtering your sample through a small plug of celite or silica, or bubbling an inert gas (N₂ or Ar) through the solvent, can help.

  • Concentration & Viscosity: Highly concentrated samples can be viscous, leading to slower molecular tumbling and broader lines. Diluting the sample may be necessary, though this will impact S/N (see Q1).[2]

  • Chemical Exchange: For pyrimidine derivatives, this is a particularly relevant issue. Protons on nitrogen atoms (NH) can undergo chemical exchange with the solvent or other molecules. Tautomerism or restricted rotation around C-N bonds can also lead to broadening, an effect that is often temperature-dependent.[3] If you suspect exchange, acquiring the spectrum at a different temperature can be diagnostic; cooling often sharpens the signals of distinct species, while heating can coalesce them into a single sharp peak.[2]

Section 2: The Core Problem - Signal Overlap & Ambiguous Assignments

The aromatic nature and nitrogen atoms of the pyrimidine ring create a complex electronic environment, often causing proton and carbon signals to cluster in narrow chemical shift ranges.

Q3: The protons on my pyrimidine ring are overlapping. How can I assign them?

A3: This is the classic challenge. The chemical shifts of the pyrimidine protons (H-2, H-4, H-5, H-6) are highly sensitive to substituent effects.[4][5] However, their J-coupling (spin-spin coupling) patterns are often predictable and provide the key to assignment.

The Causality of Coupling: Protons on adjacent carbons "feel" each other through the bonding electrons, causing their signals to split. The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz).

  • Typical Coupling Constants:

    • ³J(H4,H5) ≈ 5.0 Hz

    • ³J(H5,H6) ≈ 5.0 Hz

    • ⁴J(H4,H6) ≈ 2.0-2.5 Hz (meta-coupling)

    • ⁴J(H2,H4) and ⁴J(H2,H6) are typically small (~1.5 Hz) or unresolved.[6]

Example: Unsubstituted Pyrimidine [6]

  • H-2 (δ ~9.26 ppm): Appears as a singlet or a finely split triplet due to small ⁴J coupling. It is the most downfield due to being flanked by two electronegative nitrogen atoms.

  • H-4, H-6 (δ ~8.78 ppm): Appear as a doublet. They are equivalent and coupled to H-5.

  • H-5 (δ ~7.36 ppm): Appears as a triplet, as it is coupled to both H-4 and H-6.

Table 1: Influence of Substituents on ¹H Chemical Shifts of Pyrimidine Protons

Substituent PositionSubstituent TypeEffect on Ring ProtonsRationale
C-2, C-4, C-6Electron Donating (e.g., -NH₂, -OR)Upfield shift (to lower ppm)Increases electron density on the ring, shielding the protons.
C-5Electron Donating (e.g., -NH₂, -OR)Upfield shiftIncreases electron density, shielding adjacent protons.
Any PositionElectron Withdrawing (e.g., -NO₂, -Cl, -F)Downfield shift (to higher ppm)Decreases electron density on the ring, deshielding the protons.[7]

When 1D analysis is insufficient due to overlap, a 2D COSY (COrrelation SpectroscopY) experiment is the definitive next step.[8]

G start Overlapping ¹H Signals analyze_1d Analyze 1D Spectrum: - Chemical Shifts - Coupling Patterns (J-values) start->analyze_1d cosy Run 2D COSY Experiment analyze_1d->cosy Ambiguity remains result Complete Structural Assignment analyze_1d->result Clear assignment assign Assign Protons based on J-coupling correlations cosy->assign hsqc Run 2D HSQC Experiment assign_c Assign Carbons directly attached to assigned Protons hsqc->assign_c hmbc Run 2D HMBC Experiment long_range Confirm structure via 2- and 3-bond C-H correlations hmbc->long_range assign->hsqc assign_c->hmbc long_range->result

Caption: Logical steps for resolving overlapping NMR signals.

Q4: How do I assign the ¹³C signals, especially for substituted pyrimidines?

A4: ¹³C NMR spectra lack coupling information (in standard broadband-decoupled mode), making direct assignment challenging. The chemical shifts are highly dependent on the electronic effects of substituents.[9] Unambiguous assignment almost always requires 2D heteronuclear correlation experiments.

Table 2: Typical ¹³C Chemical Shift Ranges for the Pyrimidine Ring

Carbon PositionUnsubstituted Pyrimidine (ppm)[10]General Range in Derivatives (ppm)Key Influences
C-2~157.4155 - 165Highly deshielded by two adjacent nitrogens.
C-4, C-6~156.9150 - 170Deshielded by adjacent nitrogen. Very sensitive to C-4/C-6 substitution.
C-5~121.7110 - 140Most shielded ring carbon. Very sensitive to C-5 substitution.

The Essential 2D NMR Toolkit:

  • HSQC (Heteronuclear Single Quantum Coherence): This is the most crucial experiment. It directly correlates each proton with the carbon it is attached to (a one-bond correlation).[8][11] After you have confidently assigned your protons (using COSY), you can use the HSQC spectrum to immediately assign their corresponding carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is used to piece together the full molecular structure. It shows correlations between protons and carbons that are two or three bonds away.[8][12] This is invaluable for:

    • Assigning quaternary (non-protonated) carbons.

    • Confirming the position of substituents by observing correlations from ring protons to the substituent's carbons.

    • Distinguishing between isomers.[12]

G C2 C2 N3 N3 C2->N3 Sub Sub (e.g., CH3) C2->Sub N1 N1 N1->C2 C4 C4 N3->C4 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->N1 H6 H6 C6->H6 H4->C2 ³J H4->C5 ¹J (HSQC) H4->C6 ²J H4->Sub ⁴J (weak) H5->C4 ¹J (HSQC) H5->C6 ¹J (HSQC) H6->C2 ³J H6->C4 ²J Sub->C2 ¹J (HSQC) Sub->N1 ²J (¹H-¹⁵N)

Caption: Key HMBC correlations for a C2-substituted pyrimidine.

Section 3: Special Cases & Advanced Techniques
Q5: How can I confirm the presence and position of exchangeable protons, like N-H?

A5: Protons on heteroatoms (N-H, O-H) often have broad signals and may not show clear coupling. The definitive method for their identification is the D₂O exchange experiment .[1][2]

Experimental Protocol: D₂O Exchange

  • Acquire Standard Spectrum: Dissolve your sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.

  • Re-acquire Spectrum: Acquire a new ¹H NMR spectrum.

  • Analyze: The signal corresponding to the N-H proton will either disappear or be significantly reduced in intensity because the proton has been replaced by a deuterium atom, which is not observed in ¹H NMR.

Q6: My spectrum seems overly complex, suggesting more than one species. Could this be tautomerism?

A6: Yes, absolutely. Amino-, hydroxy-, and mercapto-pyrimidines are classic examples of compounds that can exist as a mixture of tautomers in solution (e.g., hydroxy- vs. oxo-, amino- vs. imino- forms). This can result in two distinct sets of NMR signals.

Diagnostic Approach:

  • Solvent Effects: The tautomeric equilibrium can be highly dependent on the solvent. Acquiring spectra in both a non-polar (CDCl₃) and a polar, hydrogen-bonding solvent (DMSO-d₆, CD₃OD) can shift the equilibrium and change the relative intensity of the two sets of signals, helping to confirm the presence of tautomers.

  • Temperature Variation: As with chemical exchange, changing the temperature can alter the rate of interconversion.

  • ¹⁵N NMR: Nitrogen chemical shifts are extremely sensitive to the hybridization and bonding environment of the nitrogen atom.[13][14] A ¹H-¹⁵N HMBC experiment can be particularly powerful. For an amino-pyrimidine, you would expect to see a correlation from the NH₂ protons to a nitrogen with an sp²-like chemical shift. For an imino tautomer, you would see a correlation from the ring N-H to an sp³-like nitrogen and from the exocyclic =N-H to an sp² nitrogen, providing definitive evidence.[15] Due to the low natural abundance and sensitivity of ¹⁵N, isotopic enrichment may be necessary for direct detection.[14]

References
  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15, 1357–1360. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708. [Link]

  • Roberts, B. W., Lambert, J. B., & Roberts, J. D. (1965). Nitrogen-15 Magnetic Resonance Spectroscopy. VI. Pyrimidine Derivatives. Journal of the American Chemical Society, 87(24), 5439-5441. [Link]

  • R Discovery. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15. [Link]

  • Perjési, P., & Torma, F. (2000). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(5), 654-663. [Link]

  • Micura, R., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 186(1), 124-133. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Rattan, S. S., & Taneja, P. (2013). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 5(4), 169-175. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. [Link]

  • Al-Bogami, A. (2015). Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. Asian Journal of Chemistry, 27(12), 4611-4614. [Link]

  • University of Ottawa. (n.d.). Nitrogen NMR. University of Ottawa. [Link]

  • SpectraBase. (n.d.). Pyrimidine. Wiley. [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(2), 405. [Link]

  • Ali, K. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4991. [Link]

  • Huag, C., et al. (2020). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 1(3), 100188. [Link]

  • El-Faham, A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2062. [Link]

  • van Gennip, A. H., et al. (1997). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Journal of Inherited Metabolic Disease, 20(2), 279-286. [Link]

  • Kaouk, Z., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(16), 4933. [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU. [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. [Link]

  • Jonas, E., et al. (2019). Rapid prediction of NMR spectral properties with quantified uncertainty. Journal of Cheminformatics, 11(1), 52. [Link]

  • Martins, F., et al. (2018). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 22(23), 2216-2253. [Link]

  • Csendes, I. G., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1091-1093. [Link]

  • ResearchGate. (n.d.). Nitrogen (¹⁴N or ¹⁵N) NMR chemical shift (δN) values... ResearchGate. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Hooton, J. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Hooton, J. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. [Link]

  • Ovid. (n.d.). H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Ovid. [Link]

  • Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Perras, F. A., et al. (2017). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 19(11), 2848-2851. [Link]

  • van Gennip, A. H., et al. (1997). 1H NMR spectroscopy of body fluids in patients with inborn errors of purine and pyrimidine metabolism. UvA-DARE. [Link]

  • Krygowski, T. M., et al. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 26(11), 3324. [Link]

Sources

Technical Support Center: Overcoming Poor Yield in 4-Hydroxy-2-methylpyrimidine-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial chemical transformation. Here, we address common challenges and provide in-depth, evidence-based solutions to improve your reaction yields and product purity.

I. Overview of the Synthesis

The synthesis of this compound is a cornerstone reaction for generating key intermediates in medicinal chemistry and materials science.[1] A prevalent and effective method involves the cyclocondensation of a three-carbon component with an amidine. Specifically, the reaction between acetamidine hydrochloride and a malononitrile derivative is a widely adopted route.[1] While seemingly straightforward, this reaction is often plagued by issues that can significantly lower the yield and purity of the desired product. This guide will walk you through a systematic approach to identifying and resolving these common pitfalls.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the specific problems you may be encountering in the laboratory.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the synthesis of this compound can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. Let's break down the most common culprits:

  • Purity of Starting Materials: The purity of your acetamidine hydrochloride and the malononitrile derivative is paramount. Impurities can introduce side reactions that consume your starting materials and complicate purification. It is highly recommended to verify the purity of your starting materials by techniques such as NMR or melting point analysis before proceeding.

  • Inefficient Base-Mediated Cyclization: The choice and stoichiometry of the base are critical for the cyclization step.[1] The base serves to deprotonate the active methylene compound (malononitrile derivative) and facilitate the nucleophilic attack on the amidine. Insufficient or an inappropriate base can lead to incomplete reaction or the formation of undesired byproducts.

  • Suboptimal Reaction Temperature and Time: Like many organic reactions, this synthesis is sensitive to temperature and reaction duration. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can lead to decomposition of reactants or products.[1] Similarly, an insufficient reaction time will lead to incomplete conversion, whereas a prolonged time might promote side reactions.

  • Ineffective Purification: The workup and purification process can be a significant source of product loss. Recrystallization is a common method for purifying this compound, and the choice of solvent is crucial for obtaining a high recovery of pure product.[1]

Q2: I'm observing multiple spots on my TLC analysis of the crude product. What are the potential side reactions?

The formation of multiple products is a clear indicator of side reactions. Understanding these potential pathways is the first step toward mitigating them.

  • Dimerization or Polymerization of Reactants: Malononitrile and its derivatives can be prone to self-condensation or polymerization under basic conditions, especially if the reaction is not well-controlled.

  • Hydrolysis of the Nitrile Group: The cyano group is susceptible to hydrolysis to a carboxamide or carboxylic acid, particularly if the reaction is run for an extended period or under harsh basic or acidic conditions during workup.

  • Formation of Isomeric Pyrimidines: Depending on the specific malononitrile derivative used, there's a possibility of forming isomeric pyrimidine products if the cyclization is not regioselective.

  • Incomplete Cyclization: The presence of linear intermediates that have not fully cyclized can also appear as extra spots on your TLC plate.

To diagnose the issue, it's beneficial to isolate and characterize the major byproducts, if possible. This information can provide valuable clues about the dominant undesired reaction pathway.

Q3: How do I choose the optimal base and solvent for this reaction?

The selection of the base and solvent system is a critical parameter that can dramatically influence the reaction's success.

  • Base Selection: A common and effective base for this type of condensation is a sodium alkoxide, such as sodium ethoxide or sodium methoxide, generated in situ from sodium metal and the corresponding alcohol.[2] The alkoxide is a strong enough base to deprotonate the active methylene compound without promoting significant side reactions. The stoichiometry of the base should be carefully controlled; typically, a slight excess relative to the malononitrile derivative is used.

  • Solvent Selection: The solvent should be able to dissolve the reactants and be compatible with the chosen base. Protic solvents like ethanol or methanol are often used as they can solvate the ionic intermediates formed during the reaction.[1] The choice of alcohol should match the alkoxide base to avoid transesterification if an ester derivative of malononitrile is used.

The following diagram illustrates a general decision-making workflow for optimizing your reaction conditions.

reaction_optimization start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity optimize_base Optimize Base (Type & Stoichiometry) check_purity->optimize_base Purity Confirmed optimize_conditions Optimize Reaction Conditions (T, t) optimize_base->optimize_conditions Base Optimized optimize_purification Optimize Purification (Solvent, Method) optimize_conditions->optimize_purification Conditions Optimized success Improved Yield optimize_purification->success

Caption: A workflow for troubleshooting low yields.

Q4: Can you provide a detailed protocol for the synthesis and purification?

Absolutely. The following is a generalized protocol that has been reported to give good yields. However, it should be treated as a starting point, and optimization may be necessary for your specific setup and reagents.

Experimental Protocol: Synthesis of this compound

Materials:

  • Acetamidine hydrochloride

  • Ethyl 2-cyano-3-ethoxyacrylate (or a similar malononitrile derivative)

  • Sodium metal

  • Anhydrous ethanol

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, carefully add freshly cut sodium metal to anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas, so proper precautions must be taken. Stir until all the sodium has dissolved.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl 2-cyano-3-ethoxyacrylate dropwise at room temperature. Stir the mixture for 30 minutes.

  • Addition of Amidine: Add acetamidine hydrochloride to the reaction mixture in one portion.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with an appropriate acid (e.g., glacial acetic acid or dilute HCl). The product will precipitate out of the solution.

  • Purification: Filter the crude product and wash it with cold ethanol and then water. For further purification, recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture.[1] Dry the purified product under vacuum.

Data Presentation: Representative Reaction Conditions

ParameterRecommended ConditionRationale
Base Sodium EthoxideStrong, non-nucleophilic base that effectively promotes cyclization.
Solvent Anhydrous EthanolGood solubility for reactants and compatible with the base.
Temperature Reflux (approx. 78 °C)Provides sufficient energy for the reaction without significant decomposition.
Reaction Time 4-8 hoursTypically sufficient for complete conversion; monitor by TLC.
Purification Recrystallization from EthanolEffectively removes impurities to yield a high-purity product.
Q5: I'm concerned about the regioselectivity of the cyclization. How can I ensure the formation of the 4-hydroxy isomer?

The formation of the desired 4-hydroxy isomer is generally favored in this reaction due to the tautomeric equilibrium of the resulting pyrimidine ring. The 4-hydroxy form is often the more stable tautomer. To further promote the formation of the desired isomer, consider the following:

  • Careful pH control during workup: The final pH of the reaction mixture after neutralization can influence the tautomeric equilibrium. It's advisable to neutralize to a slightly acidic or neutral pH.

  • Use of specific catalysts: Some modern synthetic methods employ catalysts to enhance regioselectivity.[1] While the classic condensation is often sufficient, exploring catalytic approaches could be beneficial if isomeric impurities are a persistent issue.

The following diagram illustrates the key steps in the proposed reaction mechanism.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amidine Acetamidine Adduct Michael Adduct Amidine->Adduct Malononitrile Malononitrile Derivative Enolate Enolate Formation Malononitrile->Enolate Base Enolate->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product 4-Hydroxy-2-methyl- pyrimidine-5-carbonitrile Cyclized->Product Tautomerization & Elimination

Caption: A simplified reaction mechanism pathway.

III. References

  • Microbe Notes. De novo pyrimidine synthesis steps, pathways, uses. 2023-10-18. Available from: [Link]

  • MSD Manual Professional Edition. Pyrimidine Metabolism Disorders. Available from: [Link]

  • Thieme Connect. Product Class 12: Pyrimidines. Available from: [Link]

  • ResearchGate. OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. 2025-08-07. Available from: [Link]

  • NIH. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. 2024-12-06. Available from: [Link]

  • Google Patents. US2417318A - Method of producing 4-hydroxy pyrimidines. Available from:

  • ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. 2025-09-02. Available from: [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. 2023-01-12. Available from: [Link]

  • NIH. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Available from: [Link]

  • CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. 2020-04-23. Available from: [Link]

  • ResearchGate. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. 2020-05-06. Available from: [Link]

  • PubMed. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Available from: [Link]

  • ResearchGate. Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. 2014-12-29. Available from: [Link]

  • Semantic Scholar. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. 2022-11-02. Available from: [Link]

  • Google Patents. CN107311939B - A kind of preparation method of substituted pyrimidinone derivatives. Available from:

Sources

Technical Support Center: Purification Strategies for Polar Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these often-elusive compounds. We will move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise when beginning the purification of a novel polar pyrimidine.

Q1: What makes polar pyrimidine compounds so challenging to purify? A1: The primary difficulty originates from their high polarity. These molecules often contain multiple hydrogen bond donors and acceptors (e.g., amino, hydroxyl groups), making them highly soluble in polar solvents. This inherent polarity leads to several common issues:

  • Poor Retention in Reversed-Phase Chromatography (RPC): Traditional RPC relies on hydrophobic interactions between the analyte and a nonpolar stationary phase (like C18).[1] Highly polar compounds have minimal hydrophobic character and often elute in or near the solvent front, resulting in poor separation from other polar impurities.[1][2][3]

  • Strong Adsorption in Normal-Phase Chromatography: When using silica gel, the acidic silanol groups can interact very strongly with basic pyrimidine moieties, leading to significant peak tailing, low recovery, or even irreversible binding to the column.[1]

  • Difficulty in Crystallization: Their high solubility, even in common organic solvents, can make it difficult to achieve the supersaturation needed for crystallization.[2][3] Finding a suitable solvent system where the compound has moderate solubility can be a significant hurdle.

Q2: Which chromatographic technique is the best starting point for a highly polar pyrimidine? A2: For highly polar, non-ionizable pyrimidines, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective and recommended starting point.[2][3][4] HILIC utilizes a polar stationary phase (like silica, amide, or diol) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile).[2][4][5] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, thus enabling their retention and separation.[4][6]

Q3: My pyrimidine has ionizable groups. Does that change the strategy? A3: Absolutely. For pyrimidine derivatives that are acidic or basic, Ion-Exchange Chromatography (IEC) becomes a powerful tool.[2] This technique separates molecules based on their net charge.[2] By controlling the pH of the mobile phase, you can manipulate the charge state of your compound and achieve highly selective separation from neutral or oppositely charged impurities.[7][8] Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, is also an excellent option for complex mixtures containing ionizable compounds.[1][2]

Q4: Is flash chromatography on silica gel ever a good option? A4: Yes, but with important modifications. Standard flash chromatography can be problematic due to the strong interactions mentioned in Q1.[1] However, it can be made effective, especially for moderately polar or basic pyrimidines, by deactivating the silica gel. Adding a small amount of a basic modifier, such as triethylamine (0.1-2%) or ammonia in methanol, to the mobile phase can significantly improve peak shape and recovery by competing with your basic compound for the acidic silanol sites.[1][9]

Part 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during purification.

Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor or No Retention in Reversed-Phase HPLC The compound is too polar for the nonpolar C18 stationary phase.[1][10]Switch to HILIC: This is the most direct solution for retaining highly polar compounds.[4][10] Use a Polar-Embedded/Endcapped Column: These RPC columns are designed for better performance in highly aqueous mobile phases and offer enhanced retention for polar analytes.[1][2][3] Adjust Mobile Phase pH: For ionizable pyrimidines, adjust the pH to suppress ionization, which increases hydrophobicity and retention.[2][3][11] Add an Ion-Pairing Reagent: Reagents like trifluoroacetic acid (TFA) for bases or triethylamine (TEA) for acids can form a neutral complex with your analyte, increasing its retention on the C18 phase. Note that these are not always MS-compatible.[12]
Significant Peak Tailing in HPLC/Flash Chromatography (For Basic Pyrimidines): Strong secondary interactions between the basic analyte and acidic residual silanol groups on the stationary phase.[1][9] Column Overload: Injecting too much sample can saturate the stationary phase.[1] Mismatched Injection Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[2]Add a Mobile Phase Modifier: For normal-phase on silica, add 0.1-2% triethylamine or pyridine to the eluent.[1] For reversed-phase, ensure the column is well end-capped or add a competing base to the mobile phase.[3] Lower the Sample Load: Reduce the amount of material injected onto the column.[1] Match Injection Solvent: Dissolve the sample in the initial mobile phase whenever possible.[2] If solubility is an issue, use the weakest possible solvent.
Compound Appears to Degrade on Silica Gel The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds.Deactivate the Silica Gel: Pre-flush the column with your eluent containing a base (e.g., 1-2% triethylamine) to neutralize the acidic sites before loading the sample.[9] Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or a bonded phase such as amine- or diol-functionalized silica.[1][9][13]
Compound Won't Elute from a Silica Column The compound is extremely polar and is irreversibly adsorbed to the stationary phase.[10][14]Increase Mobile Phase Polarity Drastically: Try a more aggressive solvent system, such as 5-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane.[14] Change Purification Mode: This is a strong indicator that normal-phase is unsuitable. Switch to HILIC or Reversed-Phase chromatography.[15]
Troubleshooting Decision Tree for HPLC Peak Tailing

G start HPLC Peak Tailing Observed q1 Is the analyte basic? start->q1 q2 Is the injection solvent stronger than the mobile phase? q1->q2 No sol1 Strong interaction with acidic silanols. Add competing base (e.g., TEA) to mobile phase. Use a highly end-capped column. q1->sol1 Yes q3 Is the column old or has it been used at high pH? q2->q3 No sol2 Peak distortion occurs. Dissolve sample in initial mobile phase. q2->sol2 Yes q4 Is the sample load high? q3->q4 No sol3 Column degradation (exposed silanols). Replace column. q3->sol3 Yes sol4 Column overload. Reduce injection volume/concentration. q4->sol4 Yes no_tailing Peak shape improves. sol1->no_tailing sol2->no_tailing sol3->no_tailing sol4->no_tailing

Caption: Troubleshooting decision tree for HPLC peak tailing of polar pyrimidine derivatives.

Crystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Compound "Oils Out" Instead of Crystallizing The solution is becoming supersaturated at a temperature above the compound's melting point, or the solution is too concentrated.[1]Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more solvent before attempting to cool again, more slowly.[1] Change Solvent: The compound's melting point may be below the boiling point of the solvent. Choose a lower-boiling point solvent.[3]
No Crystals Form The solution is not supersaturated (too dilute).[3] The compound is too soluble in the chosen solvent.[3] Impurities are present that inhibit crystal nucleation.[3]Concentrate the Solution: Slowly evaporate the solvent to increase the concentration.[3] Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (but is miscible with your crystallization solvent) until the solution becomes turbid, then warm slightly to clarify and cool slowly. Try Vapor Diffusion: Dissolve the compound in a good solvent in an open vial. Place this inside a larger sealed jar containing a poor solvent (anti-solvent). The vapor of the poor solvent will slowly diffuse into the good solvent, inducing crystallization.[1] Pre-Purify: Run a quick flash column to remove baseline impurities before attempting crystallization.[3]
Low Recovery of Crystalline Product The compound has significant solubility in the solvent, even when cold.[1]Maximize Cooling: Ensure the solution is thoroughly cooled in an ice bath or even a freezer (if the solvent allows) to minimize solubility.[3] Minimize Wash Volume: Wash the collected crystals with the absolute minimum amount of ice-cold solvent.[1][3]

Part 3: Experimental Protocols & Workflows

General Purification Strategy Workflow

The choice of purification technique is critical and depends on the specific properties of your polar pyrimidine derivative and the impurities present.

G start Crude Polar Pyrimidine Derivative purity_check Assess Polarity & Impurity Profile (TLC, LC-MS) start->purity_check decision Select Primary Purification Strategy purity_check->decision chromatography Chromatography decision->chromatography Complex Mixture crystallization Crystallization decision->crystallization Relatively Clean (>85%) chrom_type Choose Chrom. Mode chromatography->chrom_type cryst_outcome Result? crystallization->cryst_outcome hilic HILIC (Very Polar, Neutral) chrom_type->hilic rpc Reversed-Phase (Moderately Polar, Ionizable) chrom_type->rpc iec Ion-Exchange (Strongly Ionizable) chrom_type->iec npc Normal-Phase (Flash) (Basic, Moderately Polar) chrom_type->npc final_product Pure Compound (>98%) hilic->final_product rpc->final_product iec->final_product npc->final_product pure_xtal High Purity Crystals cryst_outcome->pure_xtal Success oil_or_impure Oils Out / Impure Solid cryst_outcome->oil_or_impure Failure pure_xtal->final_product re_purify Further Purification Needed oil_or_impure->re_purify re_purify->chromatography

Caption: General experimental workflow for the purification of polar pyrimidine derivatives.

Protocol 1: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol outlines a general method for purifying a highly polar pyrimidine derivative using HILIC, which is often the most successful chromatographic approach.

1. Column Selection and Mobile Phase Preparation:

  • Column: Select a HILIC column with a suitable stationary phase (e.g., bare silica, amide, or diol).[1] A 5 µm particle size is common for preparative work.

  • Mobile Phase A (Aqueous): Prepare a 10-20 mM aqueous buffer. Ammonium formate or ammonium acetate are excellent choices as they are volatile and MS-compatible. Adjust pH if necessary (e.g., with formic acid).

  • Mobile Phase B (Organic): Use high-purity acetonitrile.[15]

2. Sample Preparation:

  • Dissolve the crude pyrimidine derivative in the initial mobile phase conditions (e.g., 95% Acetonitrile / 5% Aqueous Buffer).[2][12]

  • If solubility is poor, use a minimal amount of a slightly stronger solvent (e.g., 90:10 Acetonitrile:Aqueous) or a solvent like methanol, but keep the injection volume small to avoid peak distortion.

  • Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.[2][3]

3. Chromatographic Method:

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95% B) for at least 10-15 column volumes. Proper equilibration is critical for reproducible retention in HILIC.[2]

  • Injection: Inject the filtered sample onto the column.

  • Gradient Elution: Run a gradient by gradually increasing the percentage of the aqueous component (Mobile Phase A) to elute the compound. A typical gradient might be:

    • 0-2 min: Hold at 5% A.

    • 2-15 min: Ramp linearly from 5% A to 50% A.

    • 15-17 min: Ramp to 95% A (column wash).

    • 17-20 min: Return to 5% A (re-equilibration).

  • Detection: Monitor the elution using a UV detector at a wavelength where the pyrimidine chromophore absorbs strongly (e.g., 254 nm or 260 nm).

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the peak(s) of interest.

  • Analyze the purity of the collected fractions by analytical HPLC to confirm separation.

5. Post-Purification:

  • Combine the pure fractions.

  • Remove the solvents under reduced pressure (rotary evaporation). For samples in high concentrations of water, lyophilization (freeze-drying) is often the preferred method to obtain a dry, fluffy solid.

Protocol 2: Purification by Recrystallization

This protocol details the steps for purifying a solid polar pyrimidine derivative when it is the major component of a crude mixture.

1. Solvent Selection:

  • The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.

  • Test small amounts of your crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, ethyl acetate) to find one that fits this profile.

  • If no single solvent is ideal, a two-solvent system (an anti-solvent approach) can be used. Dissolve the compound in a "good" solvent where it is highly soluble, then add a "poor" solvent (anti-solvent) in which it is insoluble until turbidity persists.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.[12] An excess of solvent will reduce your final yield.

3. Decolorization (Optional):

  • If the solution is colored due to impurities, add a small amount (a spatula tip) of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities.[2]

  • Perform a hot gravity filtration through fluted filter paper to remove the charcoal and any other insoluble material. This step must be done quickly to prevent premature crystallization in the funnel.

4. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the solid.[2][3]

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Break the vacuum and add a small amount of ice-cold crystallization solvent to wash away any soluble impurities adhering to the crystal surfaces.

  • Reapply the vacuum to pull the wash solvent through. Repeat if necessary.

6. Drying:

  • Dry the purified crystals in a vacuum oven or a desiccator to remove all residual solvent. Confirm purity by analytical methods (LC-MS, NMR).

References

  • Technical Support Center: Purification of Polar Pyrimidine Deriv
  • Technical Support Center: Purification of Polar Pyrimidine Deriv
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])

  • Why HILIC is what your polar compounds need for purification - Buchi.com. (URL: [Link])

  • What can I use to purify polar reaction mixtures? - Biotage. (URL: [Link])

  • Technical Support Center: Purification of Pyrimidine Deriv
  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds - Welch Materials. (URL: [Link])

  • Hydrophilic Interaction (HILIC) Columns - Biocompare. (URL: [Link])

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica - Teledyne ISCO. (URL: [Link])

  • Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange - ResearchGate. (URL: [Link])

  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem. (URL: )
  • Technical Support Center: Purification of Polar Aminopyrimidine Compounds - Benchchem. (URL: )
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (URL: [Link])

  • Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed. (URL: [Link])

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (URL: [Link])

  • Purine and Related Compound Purification Strategies - Teledyne Labs. (URL: [Link])

  • Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory - PubMed. (URL: [Link])

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Validation & Comparative

A Comparative Analysis of Pyrimidine-5-Carbonitrile Derivatives and Established EGFR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies harboring activating EGFR mutations. This guide provides a comprehensive comparison of a promising class of novel inhibitors, pyrimidine-5-carbonitrile derivatives, exemplified by 4-Hydroxy-2-methylpyrimidine-5-carbonitrile, against established first, second, and third-generation EGFR inhibitors. We will delve into their mechanisms of action, inhibitory profiles, and the experimental methodologies crucial for their evaluation.

The Central Role of EGFR in Oncology and the Evolution of its Inhibitors

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1] In many cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.[2] This has spurred the development of targeted therapies aimed at inhibiting this aberrant signaling.

The journey of EGFR inhibitors has seen a remarkable evolution through three distinct generations, each developed to address the challenges posed by drug resistance.

  • First-Generation Reversible Inhibitors (Gefitinib, Erlotinib): These were the pioneers, demonstrating significant efficacy in patients with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[2][3] They function by reversibly binding to the ATP-binding site of the EGFR kinase domain.[4][5] However, their efficacy is often limited by the development of resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20.[6][7][8]

  • Second-Generation Irreversible Inhibitors (Afatinib): To overcome the T790M resistance, second-generation inhibitors were developed.[9] Afatinib irreversibly binds to EGFR and other members of the ErbB family of receptors (HER2 and HER4), offering a broader spectrum of inhibition.[6][10][11] While active against some T790M-harboring cells, their clinical utility can be limited by toxicities associated with off-target effects due to their pan-ErbB inhibition.[12]

  • Third-Generation Mutant-Selective Irreversible Inhibitors (Osimertinib): The advent of third-generation inhibitors like Osimertinib marked a significant breakthrough.[13][14] These drugs are designed to be highly selective for both the sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[15] This selectivity translates to a better safety profile and improved efficacy in patients who have developed resistance to first- and second-generation TKIs.[15] However, resistance to third-generation inhibitors can also emerge, often through the C797S mutation.[4][13]

A New Frontier: Pyrimidine-5-Carbonitrile Derivatives

In the continuous search for more effective and durable EGFR inhibitors, pyrimidine-5-carbonitrile derivatives have emerged as a promising new chemical scaffold. These compounds are designed as ATP-mimicking tyrosine kinase inhibitors. While extensive, direct comparative data for a specific derivative like this compound against all generations of EGFR inhibitors is not yet widely available in the public domain, initial studies on this class of compounds have shown significant potential.

Chemical Structure of a Representative Pyrimidine-5-Carbonitrile

This compound is a heterocyclic compound with the molecular formula C₆H₅N₃O.[10] Its structure features a pyrimidine ring, a core scaffold found in many biologically active molecules, functionalized with a hydroxyl group, a methyl group, and a cyano group.[10]

Comparative Performance: An Evidence-Based Overview

The efficacy of any EGFR inhibitor is primarily assessed by its ability to inhibit the kinase activity of both wild-type and mutant forms of the receptor, and its subsequent effect on the viability of cancer cells harboring these mutations.

In Vitro Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug. The tables below summarize the reported IC50 values for established EGFR inhibitors and representative pyrimidine-5-carbonitrile derivatives against EGFR and various cancer cell lines.

Table 1: Comparative IC50 Values of EGFR Inhibitors Against EGFR Kinase

CompoundEGFR (Wild-Type) IC50 (nM)EGFR (T790M Mutant) IC50 (nM)
Gefitinib >1000>1000
Erlotinib 2.83 ± 0.05-
Afatinib ~10~10
Osimertinib ~490~15
Pyrimidine-5-carbonitrile Derivative (Compound 10b) 8.29 ± 0.04Not Reported
Pyrimidine-5-carbonitrile Derivative (Compound 11b) 904030

Data for established inhibitors are compiled from various sources. Data for pyrimidine-5-carbonitrile derivatives are from specific studies. A direct comparison should be made with caution due to variations in experimental conditions.

Table 2: Comparative IC50 Values of EGFR Inhibitors Against Cancer Cell Lines

CompoundHepG2 (Hepatocellular Carcinoma) IC50 (µM)A549 (NSCLC) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Erlotinib 0.871.125.27
Pyrimidine-5-carbonitrile Derivative (Compound 10b) 3.565.857.68
Pyrimidine-5-carbonitrile Derivative (Compound 11b) 3.042.44.14

Data is sourced from a study on pyrimidine-5-carbonitrile derivatives.

These initial findings suggest that while some pyrimidine-5-carbonitrile derivatives may not yet surpass the potency of established inhibitors like erlotinib in enzymatic assays, they exhibit promising anti-proliferative activity against various cancer cell lines, in some cases exceeding the activity of erlotinib. Further optimization of this scaffold could lead to the development of highly potent and selective EGFR inhibitors.

Understanding the Mechanism: EGFR Signaling and Resistance

A thorough understanding of the EGFR signaling pathway and the mechanisms of resistance is paramount for the rational design and application of EGFR inhibitors.

The EGFR Signaling Cascade

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This creates docking sites for various adaptor proteins, leading to the activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival.[1]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binding & Dimerization EGFR->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival

Caption: The EGFR signaling pathway, illustrating the activation cascade leading to cell proliferation and survival.

Mechanisms of Resistance to EGFR Inhibitors

The emergence of drug resistance is a major clinical challenge. Key mechanisms include:

  • Secondary Mutations: The T790M "gatekeeper" mutation is the most common cause of resistance to first-generation TKIs.[6][7][8] It increases the affinity of EGFR for ATP, reducing the binding efficacy of the inhibitors.[7] The C797S mutation confers resistance to third-generation irreversible inhibitors by preventing the formation of a covalent bond.[4][13]

  • Bypass Track Activation: Activation of alternative signaling pathways, such as MET amplification, can bypass the EGFR blockade and reactivate downstream signaling.

  • Histologic Transformation: In some cases, tumors can undergo a transformation into a different cell type, such as small cell lung cancer, which is not dependent on EGFR signaling.

Essential Experimental Protocols for Evaluating EGFR Inhibitors

Rigorous and reproducible experimental data are the bedrock of drug discovery. The following are standard protocols for assessing the performance of EGFR inhibitors.

Biochemical EGFR Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT. Prepare solutions of recombinant human EGFR (wild-type or mutant), a peptide substrate, and ATP.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) and control inhibitors in DMSO.

  • Kinase Reaction: In a 96-well plate, add the reaction buffer, EGFR enzyme, and the test compound. Incubate for a short period to allow for inhibitor binding.

  • Initiate Reaction: Add the peptide substrate and ATP to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Reagents (Buffer, EGFR, Substrate, ATP) C Incubate EGFR with Test Compound A->C B Serial Dilution of Test Compound B->C D Initiate Reaction with Substrate & ATP C->D E Stop Reaction & Detect Phosphorylation D->E F Data Analysis (IC50 Determination) E->F

Caption: A streamlined workflow for a biochemical EGFR kinase assay.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation and viability of cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCC827) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and control inhibitors. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Serial Dilution of Test Compound A->B C Incubate for 72 hours B->C D Add MTT Reagent C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Data Analysis (IC50 Determination) F->G

Caption: A step-by-step workflow for a cell viability MTT assay.

Western Blotting for EGFR Phosphorylation

This technique is used to visualize the inhibition of EGFR signaling within the cell.

Protocol:

  • Cell Culture and Treatment: Culture cancer cells to near confluency, serum-starve them, and then treat with the test compound for a specified time before stimulating with EGF.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the ratio of p-EGFR to total EGFR.

Conclusion and Future Directions

The development of EGFR inhibitors has been a paradigm of targeted cancer therapy. While established inhibitors have significantly improved patient outcomes, the inevitable emergence of resistance necessitates the continued search for novel therapeutic agents. Pyrimidine-5-carbonitrile derivatives represent a promising new class of EGFR inhibitors with demonstrated anti-proliferative activity.

The data presented in this guide, while preliminary for the pyrimidine-5-carbonitrile class, underscores their potential. To fully elucidate the therapeutic value of specific compounds like this compound, further rigorous investigation is required. This includes comprehensive profiling against a wider panel of EGFR mutations, head-to-head comparisons with all generations of approved inhibitors, and in vivo efficacy studies. The experimental protocols detailed herein provide a robust framework for such evaluations. As our understanding of EGFR biology and resistance mechanisms deepens, the development of next-generation inhibitors, potentially from novel scaffolds like the pyrimidine-5-carbonitriles, will be crucial in the ongoing fight against cancer.

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A Comparative Analysis for Drug Discovery Professionals: 4-Hydroxy-2-methylpyrimidine-5-carbonitrile versus Erlotinib in the Context of EGFR Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile and the well-established EGFR inhibitor, erlotinib. The focus is on providing researchers, scientists, and drug development professionals with a clear understanding of their respective chemical properties, mechanisms of action, and supporting experimental data to inform future research and development efforts.

Introduction: Two Molecules Targeting a Key Oncogene

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein often implicated in the uncontrolled growth of cancer cells. Its inhibition has been a cornerstone of targeted cancer therapy for many years. Erlotinib, a potent and selective EGFR tyrosine kinase inhibitor, has been a clinical mainstay for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1] In the ever-evolving landscape of drug discovery, novel scaffolds are continuously being explored for their potential to offer improved efficacy, selectivity, or overcome resistance mechanisms. One such scaffold is the pyrimidine-5-carbonitrile core, with this compound representing a fundamental structure within this class. While not as extensively characterized as erlotinib, derivatives of this molecule have shown significant promise as EGFR inhibitors.

This guide will delve into a side-by-side comparison of these two compounds, leveraging available preclinical data to paint a comprehensive picture for the research community.

Chemical Structure and Properties

A fundamental aspect of any comparative analysis of small molecule inhibitors lies in their chemical structures, which dictate their binding modes and pharmacokinetic properties.

FeatureThis compoundErlotinib
Chemical Structure this compoundErlotinib
Molecular Formula C₆H₅N₃OC₂₂H₂₃N₃O₄
Molecular Weight 135.12 g/mol 393.44 g/mol
Core Scaffold PyrimidineQuinazoline

This compound is a relatively small heterocyclic organic compound.[2] Its pyrimidine core is a privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds. The molecule features a hydroxyl group, a methyl group, and a nitrile group, all of which can be synthetically modified to explore structure-activity relationships.

Erlotinib, in contrast, is a larger molecule with a 4-anilinoquinazoline core structure. This structural class is characteristic of many first-generation EGFR tyrosine kinase inhibitors. The ethynylphenyl group and the two methoxyethoxy side chains are crucial for its high-affinity binding to the ATP pocket of the EGFR kinase domain.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Both this compound and erlotinib are investigated for their potential to inhibit the tyrosine kinase activity of EGFR. This inhibition disrupts the downstream signaling cascades that promote tumor cell proliferation, survival, and metastasis.

Erlotinib functions as a reversible inhibitor of the EGFR tyrosine kinase.[1] It competes with adenosine triphosphate (ATP) for binding to the intracellular tyrosine kinase domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1]

While direct and extensive mechanistic studies on this compound are limited, research on its derivatives strongly suggests a similar mechanism of action. These compounds are designed as ATP-mimicking tyrosine kinase inhibitors of EGFR.[3] The pyrimidine-5-carbonitrile scaffold is hypothesized to occupy the adenine-binding region of the EGFR ATP pocket, with various substitutions on the pyrimidine ring forming key interactions with the surrounding amino acid residues.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P-EGFR P-EGFR EGFR->P-EGFR Dimerization & Autophosphorylation RAS RAS P-EGFR->RAS Activation PI3K PI3K P-EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell_Response Cell Proliferation, Survival, Metastasis Transcription->Cell_Response Gene Expression Inhibitor 4-H-2-m-p-5-c or Erlotinib Inhibitor->P-EGFR Blocks ATP Binding

Figure 1: Simplified EGFR signaling pathway and the point of inhibition by this compound and erlotinib.

Comparative Experimental Data

In Vitro EGFR Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.

CompoundTargetIC50Source
Erlotinib EGFR (cell-free)2 nM[1][4]
Erlotinib EGFR (cell-free)2.83 ± 0.05 nM[5]
Pyrimidine-5-carbonitrile Derivative (10b) EGFR (cell-free)8.29 ± 0.04 nM[5]
Pyrimidine-5-carbonitrile Derivative (11b) EGFRwt (cell-free)0.09 µM[3]

These data indicate that while erlotinib is a highly potent inhibitor of EGFR, derivatives of this compound can also achieve nanomolar potency.[3][5] The variations in IC50 values for erlotinib across different studies can be attributed to differences in assay conditions.

In Vitro Anti-proliferative Activity

The efficacy of a compound in a cellular context is crucial. The following table summarizes the anti-proliferative activity of erlotinib and pyrimidine-5-carbonitrile derivatives against the A549 non-small cell lung cancer cell line, which expresses wild-type EGFR.

CompoundCell LineIC50Source
Erlotinib A5496 µM[6]
Erlotinib A5495.3 µM (24h)[7]
Erlotinib A549~5 µmol/L[8]
Erlotinib A54923 µmol/L (24h)[9]
Erlotinib A5491.12 µM[5]
Pyrimidine-5-carbonitrile Derivative (10b) A5495.85 µM[5]
Pyrimidine-5-carbonitrile Derivative (11b) A5492.4 µM[3]

The data shows variability in the reported IC50 values for erlotinib against A549 cells, which is common in cell-based assays due to differing experimental conditions. Notably, some pyrimidine-5-carbonitrile derivatives exhibit anti-proliferative activity in a similar micromolar range to erlotinib, with some derivatives even demonstrating greater potency in direct comparisons within the same study.[3][5]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.

In Vitro EGFR Kinase Assay (Example Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against EGFR.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase Buffer, ATP, EGFR Enzyme, Substrate, and Test Compounds Start->Prepare_Reagents Plate_Coating Coat 96-well plate with substrate (e.g., Poly(Glu,Tyr)) Prepare_Reagents->Plate_Coating Add_Components Add EGFR enzyme and test compound to wells Plate_Coating->Add_Components Initiate_Reaction Add ATP to start the kinase reaction Add_Components->Initiate_Reaction Incubate Incubate at room temperature Initiate_Reaction->Incubate Stop_Reaction Stop reaction (e.g., with EDTA) Incubate->Stop_Reaction Detection Detect phosphorylation using a detection antibody (e.g., anti-phosphotyrosine) and a suitable substrate (e.g., HRP substrate) Stop_Reaction->Detection Read_Plate Read absorbance or luminescence on a plate reader Detection->Read_Plate Data_Analysis Calculate % inhibition and determine IC50 values Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 2: A generalized workflow for an in vitro EGFR kinase inhibition assay.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well plate with a suitable EGFR substrate, such as Poly(Glu, Tyr), and incubate overnight. Wash the plate to remove any unbound substrate.

  • Reagent Preparation: Prepare serial dilutions of the test compounds (this compound and erlotinib) and controls in a suitable kinase buffer. Prepare a solution of recombinant human EGFR enzyme and ATP in the kinase buffer.

  • Kinase Reaction: Add the diluted test compounds and the EGFR enzyme to the wells of the coated plate and incubate briefly.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Detect the level of substrate phosphorylation using a specific primary antibody (e.g., anti-phosphotyrosine) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent or colorimetric HRP substrate.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value from the resulting dose-response curve.

Synthesis Overview

A brief overview of the synthesis of this compound is provided for context. A common and well-documented method involves the reaction of acetamidine hydrochloride with malononitrile and formaldehyde in the presence of a suitable solvent and base.[2] This reaction proceeds via a Mannich aminomethylation followed by cyclization to form the pyrimidine ring.[2]

Erlotinib synthesis is a more complex multi-step process, typically starting from 3,4-dihydroxybenzoic acid and involving the construction of the 4-anilinoquinazoline core.

Conclusion and Future Directions

This comparative guide highlights that while erlotinib is a well-established and highly potent EGFR inhibitor, the this compound scaffold represents a promising starting point for the development of novel EGFR inhibitors. The available data on derivatives of this compound demonstrate that this chemical class can achieve potent EGFR inhibition at both the enzymatic and cellular levels, in some cases rivaling or exceeding the activity of erlotinib in head-to-head in vitro comparisons.

For researchers in drug discovery, this compound offers a synthetically accessible and modifiable core for the generation of compound libraries. Future research should focus on:

  • Direct Comparative Studies: Performing direct, head-to-head in vitro and in vivo comparisons of this compound and erlotinib.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the functional groups on the pyrimidine ring to optimize potency and selectivity.

  • Evaluation Against Resistant Mutants: Assessing the activity of novel pyrimidine-5-carbonitrile derivatives against clinically relevant EGFR mutations that confer resistance to first-generation inhibitors like erlotinib.

  • Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds.

By pursuing these avenues of research, the scientific community can further elucidate the potential of the this compound scaffold and potentially develop next-generation EGFR inhibitors with improved therapeutic profiles.

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  • Cytotoxicity and IC50 values of EGFR-TKIs in parental HCC827 and resistant cell lines. - Public Library of Science. (URL: [Link])

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing. (URL: [Link])

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - National Center for Biotechnology Information. (URL: [Link])

  • (PDF) New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - ResearchGate. (URL: [Link])

  • Half-maximal inhibitory concentration (IC50) values (nM) of MKP101 for human kinases. - Public Library of Science. (URL: [Link])

  • (PDF) New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - ResearchGate. (URL: [Link])

  • Organic & Biomolecular Chemistry Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M - ResearchGate. (URL: [Link])

  • High-Affinity Epidermal Growth Factor Receptor (EGFR)
  • IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a - ResearchGate. (URL: [Link])

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - National Center for Biotechnology Information. (URL: [Link])

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - National Center for Biotechnology Information. (URL: [Link])

  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line - ResearchGate. (URL: [Link])

  • The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - National Center for Biotechnology Information. (URL: [Link])

  • Cell Viability, Cytotoxicity & Proliferation Assays - Assay Genie. (URL: [Link])

Sources

A Comparative Analysis of the Antimicrobial Efficacy of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile versus Ampicillin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the antimicrobial potential of the synthetic compound 4-Hydroxy-2-methylpyrimidine-5-carbonitrile against the well-established β-lactam antibiotic, ampicillin. While ampicillin's efficacy is extensively documented, this guide synthesizes the available, albeit limited, data for this compound, placing it within the broader context of pyrimidine-based antimicrobials. This document is intended for researchers, scientists, and drug development professionals interested in novel antimicrobial agents.

Introduction: The Need for Novel Antimicrobials

The rise of antibiotic resistance is a critical global health challenge, necessitating the exploration of new chemical scaffolds with antimicrobial properties. Pyrimidine derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antibacterial and antifungal effects.[1][2] this compound, a member of this family, is a synthetic heterocyclic compound whose antimicrobial potential is an area of active investigation.[3] This guide compares its theoretical and observed efficacy, based on related compounds, with ampicillin, a broad-spectrum penicillin that has been a cornerstone of infectious disease treatment for decades.[4]

Ampicillin: A Clinically Established Benchmark

Ampicillin is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] It is effective against a wide range of Gram-positive and some Gram-negative bacteria.[4][7]

Mechanism of Action of Ampicillin

Ampicillin's primary target is the penicillin-binding proteins (PBPs) located in the bacterial cell membrane.[5][6] These enzymes are crucial for the final steps of peptidoglycan synthesis, a key component of the bacterial cell wall. By acylating the active site of PBPs, ampicillin inhibits the transpeptidation reaction that cross-links the peptidoglycan chains.[5] This disruption of cell wall integrity leads to cell lysis and bacterial death.

cluster_inhibition Inhibition Ampicillin Ampicillin PBPs Penicillin-Binding Proteins (PBPs) Ampicillin->PBPs Binds to Ampicillin->PBPs Inhibits Peptidoglycan Peptidoglycan Cross-linking PBPs->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis & Bacterial Death CellWall->Lysis Disruption leads to

Caption: Mechanism of action of Ampicillin.

Antimicrobial Spectrum and Efficacy of Ampicillin

Ampicillin is active against many Gram-positive organisms such as Streptococcus pneumoniae and some strains of Staphylococcus aureus, as well as some Gram-negative bacteria including Escherichia coli and Haemophilus influenzae.[8] However, its effectiveness can be compromised by bacteria that produce β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic.[5]

Table 1: Minimum Inhibitory Concentration (MIC) of Ampicillin against Common Bacterial Pathogens

Bacterial SpeciesMIC Range (µg/mL)Reference(s)
Escherichia coli4[8][9]
Staphylococcus aureus0.6 - 1[8][9]
Streptococcus pneumoniae0.03 - 0.06[8][9]
Haemophilus influenzae0.25[8][9]
Enterococcus faecalis0.5 - 2[10]

Table 2: Zone of Inhibition for Ampicillin (10 µg disk) against Selected Bacteria

Bacterial SpeciesZone of Inhibition (mm)Interpretation (CLSI)Reference(s)
Escherichia coli≥ 17Susceptible[11]
Staphylococcus aureus≥ 29Susceptible[11]
Salmonella typhi13 - 19Intermediate to Susceptible[12]

This compound: An Investigational Compound

Postulated Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, many pyrimidine-based antimicrobials are known to interfere with nucleic acid synthesis or folate metabolism. For instance, some pyrimidine derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death.

cluster_inhibition Inhibition Pyrimidine Pyrimidine-5-carbonitrile Derivative DHFR Dihydrofolate Reductase (DHFR) Pyrimidine->DHFR Potentially Inhibits Pyrimidine->DHFR Inhibits Folate Folate Metabolism DHFR->Folate Essential for NucleicAcid Nucleic Acid Synthesis Folate->NucleicAcid Required for Growth Bacterial Growth Inhibition NucleicAcid->Growth Disruption leads to

Caption: Postulated mechanism of action for pyrimidine derivatives.

Antimicrobial Potential Based on Structurally Related Compounds

Studies on various substituted pyrimidine-5-carbonitrile derivatives have shown promising antibacterial and antifungal activities. For example, certain 2,4,6-trisubstituted pyrimidine-5-carbonitriles have exhibited significant activity against both Gram-positive and Gram-negative bacteria.[15] Another study on 4,5-dihydropyrimidine-5-carbonitrile derivatives reported a lead compound with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against both bacterial and fungal strains.

Table 3: Reported Antimicrobial Activity of Selected Pyrimidine-5-carbonitrile Derivatives

Compound ClassTest Organism(s)Reported MIC (µg/mL)Reference(s)
2-Amino-4-hydroxy-6-phenylpyrimidine-5-carbonitrileGram-positive bacteriaSelectively active[15]
6-(1-H-indole-2-yl)-4-oxo-2-[2-(2,6-dichlorobenzylidene)-hydrazinyl]-4,5-dihydropyrimidine-5-carbonitrileBacterial and Fungal strains12.5
Substituted 2-(2-Hydroxyethylamino)pyrimidine-5-carbonitrilesS. aureus, E. coliModerate activity[14]

These findings suggest that the pyrimidine-5-carbonitrile scaffold is a viable pharmacophore for the development of new antimicrobial agents. The specific substitutions on the pyrimidine ring play a crucial role in determining the potency and spectrum of activity. The 4-hydroxy and 2-methyl groups in the target compound are expected to influence its electronic properties and binding affinity to potential molecular targets.

Experimental Protocols for Antimicrobial Susceptibility Testing

To definitively assess the antimicrobial efficacy of this compound, standardized in vitro susceptibility testing methods should be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines for these procedures.[2][5][16]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[10]

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Start Start PrepStock Prepare Antimicrobial Stock Solution Start->PrepStock SerialDilution Perform Serial Dilutions in Microtiter Plate PrepStock->SerialDilution Inoculate Inoculate Microtiter Plate SerialDilution->Inoculate PrepInoculum Prepare Standardized Bacterial Inoculum PrepInoculum->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Sources

structure-activity relationship of pyrimidine-5-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationships of Pyrimidine-5-Carbonitrile Derivatives: A Comparative Analysis for Drug Discovery Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, pyrimidine-5-carbonitriles have emerged as a particularly versatile class of molecules, demonstrating a wide range of pharmacological activities. Their rigid, planar structure and the presence of multiple sites for substitution make them ideal candidates for targeted drug design. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrimidine-5-carbonitrile derivatives, focusing on their roles as kinase inhibitors and receptor antagonists. We will explore how chemical modifications to the pyrimidine core influence biological activity, with a focus on providing actionable insights for researchers in drug discovery and development.

Core Scaffold and Key Interaction Points

The pyrimidine-5-carbonitrile core offers several key points for chemical modification, each influencing the molecule's interaction with its biological target. The central pyrimidine ring can be substituted at the C2, C4, and C6 positions, while the 5-carbonitrile group can also be modified. The nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds with target proteins.

SAR_Points cluster_substitutions Substitution Points pyrimidine_core Pyrimidine-5-carbonitrile Core C2 C2 Position pyrimidine_core->C2 Substitution C4 C4 Position pyrimidine_core->C4 Substitution C6 C6 Position pyrimidine_core->C6 Substitution CN 5-Carbonitrile Group pyrimidine_core->CN Modification EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Pyrimidine Pyrimidine-5-carbonitrile Derivative Pyrimidine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: EGFR signaling pathway and the point of inhibition by pyrimidine-5-carbonitrile derivatives.

Case Study 2: Pyrimidine-5-carbonitriles as P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune responses. [1]Its dysregulation has been implicated in various diseases, including chronic pain and neuroinflammation. [2]Pyrimidine-5-carbonitrile derivatives have been identified as potent and selective antagonists of the P2X7 receptor.

Structure-Activity Relationship Insights

The SAR for P2X7 receptor antagonism differs significantly from that of EGFR inhibition, highlighting the tunability of the pyrimidine-5-carbonitrile scaffold.

  • C2 Position: A key feature for potent P2X7 antagonism is the presence of a basic amine, often incorporated within a cyclic structure like a piperazine or a more complex bicyclic system.

  • C4 Position: A substituted aniline is also important here, but the optimal substitution pattern differs from that for EGFR inhibitors. For example, a 2-cyano or 2-chloro substituent on the aniline ring can be beneficial.

  • C6 Position: This position often remains unsubstituted or carries a small alkyl group.

  • 5-Carbonitrile Group: The nitrile group is generally well-tolerated and may contribute to potency and metabolic stability.

Comparative Analysis of P2X7 Receptor Antagonists

The following table compares the potency of several pyrimidine-5-carbonitrile derivatives as P2X7 receptor antagonists, measured by their ability to inhibit ATP-induced calcium influx.

CompoundC2-SubstituentC4-SubstituentHuman P2X7 IC50 (nM)Rat P2X7 IC50 (nM)
Compound A Piperazine2-cyanoaniline50120
Compound B (S)-3-aminopyrrolidine2-cyanoaniline2580
Compound C Piperazine2-chloroaniline80200

Data is hypothetical and for illustrative purposes, based on general SAR trends.

The data illustrates that subtle changes in the C2 and C4 substituents can significantly impact potency. Compound B, with a chiral aminopyrrolidine at C2, shows the highest potency, suggesting that stereochemistry can play a crucial role in receptor binding.

Experimental Protocol: Calcium Influx Assay for P2X7 Receptor Antagonism

This protocol describes a common method for evaluating the antagonistic activity of compounds on the P2X7 receptor by measuring changes in intracellular calcium concentration.

  • Reagents and Materials:

    • HEK293 cells stably expressing the human P2X7 receptor

    • Cell culture medium

    • Fura-2 AM or other calcium-sensitive fluorescent dye

    • Hanks' Balanced Salt Solution (HBSS)

    • Test compounds (dissolved in DMSO)

    • BzATP (a potent P2X7 receptor agonist)

    • Fluorescence plate reader

  • Procedure:

    • Seed the P2X7-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) by incubating them in a dye-containing buffer for 45-60 minutes at 37°C. [3] 3. Wash the cells with HBSS to remove excess dye.

    • Add the test compounds at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).

    • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

    • Add a solution of the P2X7 agonist BzATP to all wells to stimulate the receptor and induce calcium influx. [3] 7. Immediately begin recording the fluorescence signal over time.

    • The increase in fluorescence intensity corresponds to the influx of calcium.

    • Calculate the percent inhibition of the BzATP-induced calcium influx for each compound concentration and determine the IC50 value.

P2X7_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Mediates Pyrimidine Pyrimidine-5-carbonitrile Derivative Pyrimidine->P2X7R Antagonizes Inflammasome NLRP3 Inflammasome Activation Ca_influx->Inflammasome Triggers IL1b IL-1β Release Inflammasome->IL1b Promotes

Caption: P2X7 receptor signaling pathway and the point of antagonism by pyrimidine-5-carbonitrile derivatives.

Conclusion

The pyrimidine-5-carbonitrile scaffold is a highly versatile platform for the design of potent and selective modulators of various biological targets. As demonstrated through the case studies of EGFR inhibitors and P2X7 receptor antagonists, the SAR of these derivatives is highly dependent on the specific substitution patterns at the C2, C4, and C6 positions of the pyrimidine ring. By carefully tailoring these substitutions, medicinal chemists can fine-tune the pharmacological properties of these compounds to achieve desired activity profiles. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of novel pyrimidine-5-carbonitrile derivatives for a range of therapeutic applications.

References

  • El-Damasy, A. K., et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 11(35), 21569-21585. [Link]

  • El-Gamal, M. I., et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile. Bioorganic Chemistry, 111, 104890. [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 12(3), 436-450. [Link]

  • Abdel-Mottaleb, Y. S., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 12(1), 14-29. [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 12(3), 436-450. [Link]

  • El-Damasy, A. K., et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 11(35), 21569-21585. [Link]

  • Stokes, L., et al. (2019). Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells. Journal of Visualized Experiments, (146), e59389. [Link]

  • Singh, P., & Singh, R. K. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 755374. [Link]

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  • Tolba, M. F., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 103, 104183. [Link]

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  • Samways, D. S. K., et al. (2014). Quantifying Ca2+ Current and Permeability in ATP-gated P2X7 Receptors. Journal of Biological Chemistry, 289(16), 11477-11488. [Link]

  • Suadicani, S. O., et al. (2006). P2X7 Receptors Mediate ATP Release and Amplification of Astrocytic Intercellular Ca2+ Signaling. Journal of Neuroscience, 26(5), 1378-1385. [Link]

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  • Dvorak, C. A., et al. (2016). Substituted 5,6-(Dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)-methanones as P2X7 Antagonists. ACS Medicinal Chemistry Letters, 7(6), 581-586. [Link]

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A Comparative Guide to Pyrimidine Synthesis: From Biological Pathways to Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrimidines are fundamental heterocyclic aromatic compounds that form the backbone of nucleobases such as cytosine, thymine, and uracil.[1] These structures are integral to the composition of nucleic acids (DNA and RNA), vitamins, and coenzymes, making them indispensable to all life.[2][3] The critical role of pyrimidines in biological systems has driven extensive research into their synthesis, not only to understand life at a molecular level but also to develop new therapeutic agents. The pyrimidine scaffold is a cornerstone in medicinal chemistry, featuring in a wide array of drugs with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5][6]

This guide provides a comprehensive, in-depth comparison of the primary methods for pyrimidine synthesis. We will explore the elegant efficiency of nature's biosynthetic routes—the de novo and salvage pathways—and delve into the versatility and practicality of cornerstone organic reactions like the Biginelli and Pinner syntheses. Furthermore, we will examine modern advancements that offer improved yields, sustainability, and reaction times. This analysis is designed for researchers, scientists, and drug development professionals, providing the technical insights and experimental data necessary to select the optimal synthetic strategy for their specific research and development goals.

Biological Synthesis of Pyrimidines: Nature's Blueprint

Living organisms employ two primary pathways for the synthesis of pyrimidine nucleotides: the de novo pathway and the salvage pathway.[7] While both are essential, they differ in their starting materials and energetic costs.

The De Novo Pathway: Building from the Ground Up

The de novo synthesis of pyrimidines is a highly conserved and energy-intensive process that constructs the pyrimidine ring from simple precursor molecules.[7][8] This pathway is particularly active in rapidly proliferating cells, such as cancer cells, to meet the high demand for DNA and RNA synthesis.[][10]

The synthesis begins with the formation of carbamoyl phosphate from glutamine, bicarbonate, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II).[7][] This is a critical regulatory step in animals.[11] Aspartate transcarbamoylase then catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate.[7][] In a series of subsequent enzymatic reactions, the pyrimidine ring is closed, oxidized, and attached to a ribose phosphate moiety to yield the first pyrimidine nucleotide, uridine monophosphate (UMP).[7][][11] UMP then serves as the precursor for other pyrimidine nucleotides like UTP and CTP.[12]

Diagram: De Novo Pyrimidine Synthesis Pathway

de_novo_pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria cluster_cytoplasm2 Cytoplasm Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPS II Bicarbonate Bicarbonate Bicarbonate->Carbamoyl_Phosphate ATP ATP ATP->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Orotate Orotate OMP OMP Orotate->OMP OPRT Dihydroorotate_mito->Orotate DHODH PRPP PRPP PRPP->OMP UMP UMP OMP->UMP OMP Decarboxylase salvage_pathway Degraded_Nucleic_Acids DNA/RNA Degradation Free_Bases Free Pyrimidine Bases (Uracil, Thymine, Cytosine) Degraded_Nucleic_Acids->Free_Bases Nucleosides Nucleosides Free_Bases->Nucleosides Phosphoribosyltransferases Nucleotides Pyrimidine Nucleotides (UMP, TMP, CMP) Nucleosides->Nucleotides Kinases Nucleic_Acid_Synthesis DNA/RNA Synthesis Nucleotides->Nucleic_Acid_Synthesis

Caption: The recycling mechanism of the pyrimidine salvage pathway.

Classical Organic Synthesis of Pyrimidines

For decades, organic chemists have developed robust methods for constructing the pyrimidine ring. These classical reactions remain highly relevant in both academic research and industrial applications.

The Biginelli Reaction: A Versatile Three-Component Condensation

First reported by Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones. [6][13][14][15]This acid-catalyzed reaction is prized for its operational simplicity and the biological significance of its products, which are often used in the pharmaceutical industry as calcium channel blockers and antihypertensive agents. [13][15][16] The generally accepted mechanism involves an initial acid-catalyzed condensation between the aldehyde and urea to form an iminium intermediate. [13][16]This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to yield the dihydropyrimidine product. [13]

Diagram: Biginelli Reaction Mechanism

biginelli_mechanism Aldehyde R-CHO Iminium [R-CH=NH(C=O)NH2]+ Aldehyde->Iminium + Urea, H+ Urea H2N(C=O)NH2 Intermediate Adduct Iminium->Intermediate + β-Ketoester Beta_Ketoester R'-C(O)CH2COOR'' DHPM Dihydropyrimidinone Intermediate->DHPM - H2O

Caption: Simplified mechanism of the Biginelli reaction.

The Pinner Synthesis: A Two-Component Approach

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. [4]This method is versatile and can be catalyzed by either an acid or a base. [4]While it offers a different retrosynthetic approach compared to the Biginelli reaction, yields can be more variable depending on the substrates and reaction conditions. [4]A modified Pinner reaction using a β-keto ester instead of a 1,3-diketone has also been developed. [17]

Modern Innovations in Pyrimidine Synthesis

Recent advancements in synthetic methodology have focused on improving the efficiency, sustainability, and scope of pyrimidine synthesis. These modern techniques often offer significant advantages over classical methods.

Microwave-Assisted Synthesis

The application of microwave irradiation has revolutionized many organic transformations, including the synthesis of pyrimidines. [2]Microwave-assisted methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields. [4][18]For instance, microwave-assisted Biginelli reactions can be completed in 2-12 minutes with yields often exceeding 80%. [4][18]This high-speed synthesis is particularly valuable for the rapid generation of compound libraries in drug discovery. [4]

Multicomponent Reactions (MCRs)

Building on the foundation of the Biginelli reaction, modern MCRs offer even greater efficiency by combining three or more starting materials in a single step to create complex molecules. [17]An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported with yields up to 93%. [18]These reactions are highly atom-economical and can quickly generate structural diversity. [19]

Catalytic and Greener Approaches

There is a growing emphasis on developing more environmentally friendly synthetic methods. This includes the use of novel catalysts, solvent-free reaction conditions, and aqueous media. [20][21]For example, a "Grindstone Chemistry Technique" for the Biginelli reaction using a solid catalyst like CuCl₂·2H₂O provides high yields in a short time without the need for solvents. [21]Similarly, the use of ionic liquids as catalysts in pyrimidine synthesis has been shown to be effective, with yields as high as 86.74%. [22]

Comparative Analysis of Pyrimidine Synthesis Methods

To facilitate the selection of the most appropriate synthetic route, the following table summarizes the key performance metrics of the methods discussed.

MethodKey ReactantsCatalyst/ReagentSolventTimeYield (%)
Biginelli Reaction (Conventional) Aldehyde, β-Ketoester, UreaHydrochloric AcidEthanol1.5 hours~60-70% [4]
Biginelli Reaction (Microwave) Aromatic Aldehyde, Ethyl Cyanoacetate, GuanidineEthanolic NaOHEthanol7-12 min72-84% [4]
Pinner Synthesis 1,3-Dicarbonyl Compound, AmidineAcid or BaseVariesVariesModerate [4]
Microwave-Assisted Synthesis Chalcones, Guanidine HydrochlorideBasic MediumVariesMinutesExcellent [4]
Iridium-Catalyzed MCR Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot SpecifiedUp to 93% [18]
Grindstone Chemistry (Biginelli) Aldehyde, β-Ketoester, UreaCuCl₂·2H₂OSolvent-free20 min~80-90% [21]
Solid-Phase Synthesis Resin-bound precursors, IsocyanatesBaseVariesVaries18-93% (over 4 steps) [4]

Experimental Protocols

Representative Protocol for a Microwave-Assisted Biginelli Reaction

This protocol is adapted from literature procedures and provides a general framework for this efficient synthesis. [4]

  • Reactant Mixture Preparation: In a microwave-transparent vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea or thiourea (1.5 mmol).

  • Catalyst Addition: Add a catalytic amount of a suitable acid or base (e.g., a few drops of concentrated HCl or a small amount of sulfamic acid). [18]3. Microwave Irradiation: Subject the mixture to microwave irradiation at a power of approximately 300W for 2-5 minutes. [18]Monitor the reaction progress by thin-layer chromatography.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Add cold water to precipitate the solid product.

  • Isolation: Collect the solid by filtration, wash with cold water and ethanol, and dry.

  • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine.

Diagram: Experimental Workflow for Microwave-Assisted Synthesis

experimental_workflow Start Start Mix_Reactants Mix Aldehyde, β-Ketoester, and Urea/Thiourea Start->Mix_Reactants Add_Catalyst Add Catalyst Mix_Reactants->Add_Catalyst Microwave_Irradiation Microwave Irradiation (2-5 min, 300W) Add_Catalyst->Microwave_Irradiation Cool_and_Precipitate Cool and Precipitate with Cold Water Microwave_Irradiation->Cool_and_Precipitate Filter_and_Wash Filter and Wash Solid Cool_and_Precipitate->Filter_and_Wash Recrystallize Recrystallize from Ethanol Filter_and_Wash->Recrystallize Final_Product Final_Product Recrystallize->Final_Product

Caption: A typical workflow for a microwave-assisted Biginelli reaction.

Conclusion

The synthesis of pyrimidines is a rich and evolving field, spanning from fundamental biological pathways to cutting-edge organic chemistry. The de novo and salvage pathways provide elegant examples of nature's efficiency, while classical methods like the Biginelli and Pinner reactions offer robust and versatile tools for the synthetic chemist. Modern innovations, including microwave-assisted synthesis and novel multicomponent reactions, have further expanded the synthetic arsenal, enabling faster, more efficient, and greener access to this important class of heterocycles.

For researchers in drug discovery and development, a thorough understanding of these diverse synthetic methods is crucial. The choice of method will depend on a variety of factors, including the desired substitution pattern, scalability, and the importance of sustainability. By leveraging the appropriate synthetic strategy, scientists can continue to unlock the therapeutic potential of novel pyrimidine-based compounds.

References

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  • RSC Publishing. (2015). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. New Journal of Chemistry, 39(11), 8759-8766. [Link]

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validation of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Validation of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile Derivatives as Kinase Inhibitors

This guide provides a comprehensive framework for the biological validation of novel compounds derived from the this compound scaffold. While the precursor itself is primarily a chemical intermediate, its pyrimidine-5-carbonitrile core is a privileged structure in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors.[1][2][3] This document outlines a systematic, experimentally-driven approach to characterize the biological activity of a hypothetical derivative, "Compound X," by comparing it directly against an established clinical alternative, Erlotinib, a well-known Epidermal Growth Factor Receptor (EGFR) inhibitor.[3][4]

The narrative that follows is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust evaluation process.

The Scientific Rationale: From Scaffold to Targeted Therapy

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[4][5] Its dysregulation is a hallmark of various cancers, making it a prime target for anticancer therapy.[5] Small-molecule inhibitors that compete with ATP in the kinase domain of EGFR can block downstream signaling, thereby inhibiting tumor growth.[4] Many successful inhibitors, including the FDA-approved drug Erlotinib, feature heterocyclic cores that facilitate this interaction.[4]

The pyrimidine-5-carbonitrile framework is of significant interest because it serves as a versatile scaffold for synthesizing compounds that can fit into the ATP-binding pocket of kinases like EGFR.[3] Our objective is to validate if a novel derivative, "Compound X," synthesized from this compound, is a viable candidate for a targeted cancer therapeutic. We will benchmark its performance against Erlotinib at every stage of the validation pipeline.

The Validation Workflow: A Multi-Faceted Approach

A thorough biological validation requires a tiered approach, moving from broad cellular effects to specific molecular target engagement and mechanistic insights. This ensures that the observed activity is not due to non-specific toxicity but is a direct result of inhibiting the intended target.

G cluster_0 Phase 1: In Vitro Biological Evaluation cluster_1 Phase 2: Mechanism of Action (MoA) cluster_2 Phase 3: Pathway Validation A Antiproliferative Screening (MTT Assay) B Direct Target Engagement (EGFR Kinase Assay) A->B Confirm On-Target Activity C Cell Cycle Analysis (Flow Cytometry) B->C Investigate Cellular Impact D Apoptosis Induction (Annexin V/PI Assay) C->D Elucidate Cellular Fate E Downstream Signaling (Western Blot) D->E Confirm MoA at Protein Level

Caption: High-level workflow for the biological validation of a novel kinase inhibitor.

PART 1: In Vitro Biological Evaluation

The initial phase aims to answer two fundamental questions: Does Compound X kill cancer cells? And does it do so by inhibiting the intended EGFR target?

Antiproliferative Activity: The MTT Assay

The first step is to assess the compound's ability to inhibit the proliferation of cancer cell lines known to be dependent on EGFR signaling. The MTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondria.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X and Erlotinib (e.g., from 0.01 µM to 100 µM). Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Comparative Data: Antiproliferative Activity (IC50, µM)

CompoundA549 (Lung Cancer)HepG2 (Liver Cancer)MCF-7 (Breast Cancer)
Compound X (Hypothetical) 5.153.256.90
Erlotinib (Reference) 1.12[3]0.87[3]5.27[3]

Causality Insight: A low micromolar IC50 value suggests that Compound X is biologically active. While its hypothetical potency is lower than Erlotinib, it demonstrates significant antiproliferative effects, warranting further investigation into its direct target engagement.

Direct Target Engagement: EGFR Kinase Assay

To confirm that the observed antiproliferative activity is due to the inhibition of EGFR and not off-target effects, a direct enzymatic assay is essential. This in vitro assay measures the ability of the compound to inhibit the phosphorylation activity of purified EGFR kinase.

Experimental Protocol: In Vitro EGFR Kinase Assay (ELISA-based)

  • Plate Coating: Coat a 96-well plate with a substrate peptide (e.g., poly-Glu-Tyr).

  • Kinase Reaction: Add recombinant human EGFR kinase, ATP, and varying concentrations of Compound X or Erlotinib to the wells.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow the phosphorylation reaction to occur.

  • Detection: Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine).

  • Secondary Antibody & Signal: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogenic substrate (e.g., TMB).

  • Data Acquisition: Stop the reaction and measure the absorbance at 450 nm.

  • Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Comparative Data: EGFR Kinase Inhibition (IC50, nM)

CompoundEGFR Kinase Inhibition IC50 (nM)
Compound X (Hypothetical) 7.50
Erlotinib (Reference) 2.83[3]

Trustworthiness Insight: By demonstrating potent, low nanomolar inhibition of the isolated EGFR enzyme, we establish a direct link between Compound X and its molecular target.[3] This self-validating step confirms that the cellular effects observed in the MTT assay are very likely driven by on-target EGFR inhibition.

PART 2: Elucidating the Mechanism of Action

With target engagement confirmed, the next phase investigates the cellular consequences of this inhibition. Potent kinase inhibitors typically induce cell cycle arrest and/or apoptosis (programmed cell death).

Cell Cycle Analysis

EGFR signaling is crucial for the G1/S phase transition in the cell cycle. Its inhibition is expected to cause cells to arrest in the G1 or G2/M phase, preventing them from replicating.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Treatment: Treat HepG2 cells with Compound X and Erlotinib at their respective IC50 concentrations for 24 hours.

  • Cell Harvest: Harvest the cells and fix them in ice-cold 70% ethanol overnight.

  • Staining: Wash the cells and stain them with a solution containing Propidium Iodide (PI) and RNase A.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Comparative Data: Effect on Cell Cycle Distribution in HepG2 Cells

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Control (Vehicle) 55%30%15%
Compound X (IC50) 45%20%35%
Erlotinib (IC50) 48%22%30%

Expertise Insight: The data indicates that Compound X induces a significant accumulation of cells in the G2/M phase, a known effect of some EGFR inhibitors.[3] This provides a mechanistic explanation for the observed reduction in cell proliferation.

Apoptosis Induction Assay

Effective anticancer agents should not only stop cell proliferation but also induce cell death. The Annexin V/PI assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Treatment: Treat HepG2 cells with Compound X and Erlotinib at their IC50 concentrations for 48 hours.

  • Harvest & Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells immediately by flow cytometry.

  • Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic).

Comparative Data: Apoptosis Induction in HepG2 Cells

Treatment% Early Apoptosis% Late ApoptosisTotal Apoptotic Cells
Control (Vehicle) 2.5%1.5%4.0%
Compound X (IC50) 18.5%12.0%30.5%
Erlotinib (IC50) 20.0%15.5%35.5%

Trustworthiness Insight: Demonstrating that Compound X induces a significant increase in apoptosis confirms its potential as a cytotoxic agent, not merely a cytostatic one.[2] This is a critical feature for a therapeutic candidate.

PART 3: Signaling Pathway Validation

The final validation step is to confirm that Compound X inhibits the EGFR signaling cascade within the cell. This is typically done using Western Blot to measure the phosphorylation status of EGFR and its key downstream effectors.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR P_EGFR p-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Compound X / Erlotinib Inhibitor->P_EGFR Inhibits Phosphorylation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Western Blot Analysis

By treating cells with Compound X and then stimulating them with EGF, we can observe its effect on EGFR autophosphorylation (p-EGFR) and the phosphorylation of downstream proteins like AKT (p-AKT). A successful inhibitor will significantly reduce the levels of p-EGFR and p-AKT compared to the EGF-stimulated control, confirming its mechanism of action at the molecular level.[5]

Conclusion: A Comparative Performance Review

This guide outlines a rigorous, multi-step process for validating the biological activity of a novel pyrimidine-5-carbonitrile derivative.

Performance Summary: Compound X vs. Erlotinib

ParameterCompound X (Hypothetical)Erlotinib (Reference)Interpretation
Cellular Potency (IC50) 3-7 µM0.8-5 µMActive, but less potent than the clinical drug.
Target Potency (IC50) 7.50 nM2.83 nMPotent and specific for the EGFR target.
Mechanism of Action G2/M Arrest & ApoptosisG1/G2 Arrest & ApoptosisInduces desired anticancer cellular outcomes.
Pathway Inhibition Confirmed (p-EGFR, p-AKT)ConfirmedOn-target mechanism within the cellular context.

Based on this hypothetical validation, Compound X emerges as a promising hit compound. It demonstrates high potency and specificity for the EGFR kinase, translates this into antiproliferative and pro-apoptotic activity in cancer cells, and works through the intended molecular mechanism. Although its cellular potency is lower than Erlotinib, its strong on-target activity makes it an excellent candidate for further lead optimization to improve cellular uptake, metabolic stability, and overall efficacy. This structured, comparative approach provides the critical data necessary to make informed decisions in the drug discovery pipeline.

References

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A Comparative Guide to the Cytotoxicity of Pyrimidine Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Pyrimidine Scaffolds in Oncology

The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry and is integral to the structure of life itself as a core component of nucleic acids—cytosine, thymine, and uracil.[1][2] This inherent biological relevance has positioned pyrimidine and its derivatives as a highly successful class of therapeutic agents, particularly in oncology.[3][4] By mimicking natural nucleobases, synthetic pyrimidine analogues can competitively inhibit key enzymatic pathways involved in DNA and RNA synthesis, thereby disrupting the rapid proliferation characteristic of cancer cells.[1][2]

The versatility of the pyrimidine core allows for extensive chemical modification, leading to the development of derivatives that target a wide array of cellular processes beyond nucleic acid synthesis.[1] These targeted mechanisms include the inhibition of protein kinases crucial for cell signaling, induction of apoptosis (programmed cell death), and cell cycle arrest.[3][5] This guide provides a comparative analysis of the cytotoxic effects of various pyrimidine derivatives against prominent cancer cell lines, details the standard methodologies used to quantify these effects, and explores the underlying mechanisms of action that make these compounds potent anticancer agents.

Mechanisms of Anticancer Activity: Beyond Antimetabolite Action

While the foundational role of pyrimidine derivatives was as antimetabolites, modern research has unveiled a diversity of mechanisms through which these compounds exert their cytotoxic effects.

  • Kinase Inhibition: Many pyrimidine derivatives are designed as potent inhibitors of protein kinases, enzymes that are often dysregulated in cancer.[3] For example, certain pyrido[2,3-d]pyrimidine derivatives act as inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[6] Similarly, other derivatives have been engineered to selectively target mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer.[6]

  • Induction of Apoptosis: A primary goal of cancer therapy is to induce apoptosis in malignant cells. Numerous pyrimidine derivatives have been shown to trigger this process effectively.[5] Mechanistic studies reveal that these compounds can activate intrinsic and extrinsic apoptotic pathways, often confirmed by the activation of executioner enzymes like caspase-3 and caspase-7.[3][5]

  • Cell Cycle Arrest: By interfering with the cellular machinery that governs cell division, pyrimidine derivatives can halt the proliferation of cancer cells at specific checkpoints. For instance, some pyrrole[2,3-d]pyrimidin-4-one derivatives inhibit the G1 phase of the cell cycle, preventing cells from entering the DNA synthesis (S) phase.[5]

The following diagram illustrates a generalized signaling pathway often targeted by pyrimidine-based kinase inhibitors, leading to the downstream induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Growth Factor Receptor (e.g., EGFR) Kinase Protein Kinase (e.g., PIM-1, EGFR-TK) EGFR->Kinase Activates PD Pyrimidine Derivative PD->Kinase Inhibits Pathway Downstream Signaling (e.g., PI3K/Akt) Kinase->Pathway Activates Apoptosis Apoptosis Induction (Caspase Activation) Kinase->Apoptosis Inhibits (via Pathway) Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Pathway->Bcl2 Activates Bcl2->Apoptosis Inhibits caption Fig 1. Generalized kinase inhibition pathway.

Caption: Fig 1. Generalized kinase inhibition pathway.

Comparative Cytotoxicity Analysis

The efficacy of an anticancer agent is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activity of several classes of pyrimidine derivatives against a panel of human cancer cell lines, as determined by the MTT assay.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine Compound 2dA549 (Lung)<50[7]
Pyrazolo[3,4-d]pyrimidine Compound VIIa57 different cell lines0.326 - 4.31[8]
Aminopyrimidine Compound 2aGlioblastoma, TNBC, Colon5 - 8[9][10]
Pyrimidine-Sulfonamide Hybrid 3aHCT-116 (Colon)5.66[11]
Pyrimidine-Sulfonamide Hybrid 17MDA-MB-231 (Breast)2.40[11]
Furo[2,3-d]pyrimidine Compound 2HT-1080, MCF-7, A54913.89 - 19.43[5]
2,4-Diaminopyrimidine Compound 13fA549 (Lung)1.98[6]
2,4-Diaminopyrimidine Compound 13fHCT-116 (Colon)2.78[6]

Key Experimental Methodologies

The reliable evaluation of a compound's cytotoxic and apoptotic potential is fundamental to cancer drug discovery. The following sections detail the protocols for two of the most widely used assays in the field.

Assessment of Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[12][13] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product.[12] The quantity of formazan is directly proportional to the number of viable cells.[14]

G cluster_prep Cell & Compound Preparation cluster_assay MTT Reaction cluster_readout Data Acquisition p1 1. Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) p2 2. Incubate for 24h to allow attachment p1->p2 p3 3. Treat cells with serial dilutions of pyrimidine derivatives p2->p3 p4 4. Incubate for a defined period (e.g., 48h or 72h) p3->p4 a1 5. Add MTT solution to each well (final conc. 0.5 mg/mL) p4->a1 a2 6. Incubate for 4h at 37°C (allows formazan formation) a1->a2 a3 7. Add solubilization solution (e.g., DMSO or HCl/isopropanol) a2->a3 a4 8. Incubate overnight or shake to dissolve formazan crystals a3->a4 r1 9. Read absorbance on a plate reader (570 nm) a4->r1 r2 10. Calculate % viability and IC50 values r1->r2 caption Fig 2. Standard workflow for the MTT cytotoxicity assay.

Caption: Fig 2. Standard workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only to serve as a background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to adhere and resume logarithmic growth.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated cells as a negative control (100% viability).

  • Exposure: Incubate the cells with the compounds for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the compound concentration to determine the IC50 value.

Detection of Apoptosis: Annexin V-FITC / Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells. The principle relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and will bind to these exposed PS residues.[15] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is excluded by the intact membrane of live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells to stain the nucleus.[15]

G cluster_prep Cell Preparation cluster_stain Staining cluster_readout Flow Cytometry Analysis p1 1. Induce apoptosis in cells by treating with pyrimidine derivatives p2 2. Harvest cells (including supernatant) and wash with cold PBS p1->p2 p3 3. Centrifuge and collect cell pellet (1-5 x 10^5 cells) p2->p3 s1 4. Resuspend cells in 1X Annexin V Binding Buffer p3->s1 s2 5. Add Annexin V-FITC and Propidium Iodide (PI) s1->s2 s3 6. Incubate for 15 min at room temp in the dark s2->s3 s4 7. Add more 1X Binding Buffer to dilute for analysis s3->s4 r1 8. Analyze samples immediately (within 1 hour) s4->r1 r2 9. Gate populations: Live (Annexin V-/PI-) Early Apoptotic (Annexin V+/PI-) Late Apoptotic (Annexin V+/PI+) Necrotic (Annexin V-/PI+) r1->r2 caption Fig 3. Workflow for Annexin V/PI apoptosis detection assay.

Caption: Fig 3. Workflow for Annexin V/PI apoptosis detection assay.

Detailed Protocol:

  • Induce Apoptosis: Treat cells with the desired concentration of the pyrimidine derivative for a specified time period. Include both negative (vehicle-treated) and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells (1-5 x 10^5) once with ice-cold PBS and centrifuge to obtain a cell pellet.[16]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.[16]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel. This allows for the quantification of four distinct cell populations:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

Pyrimidine derivatives remain a cornerstone of anticancer drug discovery, demonstrating significant cytotoxic activity against a broad spectrum of cancer cell lines.[3][18] Their therapeutic potential is rooted in a diverse range of mechanisms, from the classical inhibition of nucleic acid synthesis to the targeted modulation of critical signaling kinases that drive oncogenesis.[1][3] The comparative data presented in this guide highlight the potent and often selective nature of these compounds. Standardized and robust methodologies, such as the MTT and Annexin V assays, are indispensable for the accurate evaluation and comparison of these derivatives, providing the quantitative data necessary to advance the most promising candidates toward clinical development. Future research will undoubtedly continue to refine the pyrimidine scaffold to enhance potency, improve selectivity, and overcome mechanisms of drug resistance.

References

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Assessing the Kinase Selectivity of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile for the Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1][2] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[2][3][4] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[5][6][7]

However, a significant challenge in the development of kinase inhibitors is achieving selectivity.[8] The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[8][9] Off-target inhibition can lead to undesirable side effects and toxicity, underscoring the critical need for rigorous selectivity profiling of any new potential inhibitor.[8][10]

This guide provides a comprehensive framework for assessing the selectivity of a novel investigational compound, 4-Hydroxy-2-methylpyrimidine-5-carbonitrile, for EGFR. While some pyrimidine-5-carbonitrile derivatives have been explored as potential EGFR inhibitors[11][12], this specific molecule will be treated as a novel entity to illustrate the complete assessment workflow. We will compare its hypothetical performance against established first-generation EGFR inhibitors, Gefitinib and Erlotinib, and detail the essential experimental protocols required for a thorough and reliable evaluation.

The EGFR Signaling Pathway: A Rationale for Targeted Inhibition

EGFR activation initiates a cascade of intracellular signaling events.[3][13] Upon binding of ligands like EGF, the receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its cytoplasmic tail.[5][14] These phosphorylated sites act as docking platforms for adaptor proteins, which in turn activate major downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][5][13] These pathways are central to promoting cell proliferation and survival.[3] Inhibiting the kinase activity of EGFR blocks these downstream signals, thereby impeding cancer cell growth.[15]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Recruits EGF EGF Ligand EGF->EGFR Binds RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Nucleus->Proliferation Gene Expression Inhibitor 4-Hydroxy-2-methyl- pyrimidine-5-carbonitrile (TKI) Inhibitor->EGFR Inhibits Kinase Activity

Figure 1: Simplified EGFR Signaling Pathway and TKI Action.

Part 1: In Vitro Kinase Selectivity Profiling

The initial and most critical step is to determine the compound's potency against the primary target (EGFR) and a broad panel of other kinases. This provides a quantitative measure of selectivity.

Comparative Kinase Inhibition Data

The inhibitory activity of this compound and the comparators, Gefitinib and Erlotinib, would be assessed against wild-type EGFR and a representative panel of off-target kinases. The half-maximal inhibitory concentration (IC50) values are determined, with lower values indicating higher potency.

Table 1: Hypothetical Kinase Inhibition Profile (IC50, nM)

Target KinaseThis compound (Investigational)Gefitinib (Comparator 1)Erlotinib (Comparator 2)
EGFR (Primary Target) 15 25 2
ABL11,800>10,0001,000
SRC950800350
KDR (VEGFR2)2,5001,500>10,000
HER2 (ErbB2)3,000>10,000400
AURKA>10,000>10,000>10,000
CDK28,500>10,000>10,000

Note: Data for Gefitinib and Erlotinib are representative and compiled from various sources for comparative purposes. The data for the investigational compound is purely hypothetical.

From this hypothetical data, while the investigational compound shows good potency against EGFR, its activity against SRC is noteworthy and requires further investigation in cellular models. Erlotinib demonstrates the highest potency for EGFR but also shows activity against HER2 and SRC.[16] Gefitinib appears highly selective for EGFR in this panel.[7][14]

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a widely used, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[17][18] It is a universal assay suitable for high-throughput screening.[19][20]

Principle: The assay is a two-step process. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a light signal proportional to the ADP concentration, and thus, to the kinase activity.[18][21]

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the specific kinase (e.g., recombinant human EGFR), a suitable substrate (e.g., a poly-Glu-Tyr peptide), and the test compound (this compound or comparators) at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a solution containing ATP at a concentration near its Km value for the specific kinase. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Termination & ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced into ATP, and a luciferase/luciferin pair to generate a luminescent signal from the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 2: Cell-Based Assays for Target Engagement and Phenotypic Effects

While in vitro assays are essential, it is crucial to confirm that the compound can inhibit EGFR within a physiological cellular environment and produce the desired anti-proliferative effect.[22]

Experimental Protocol: Cellular EGFR Autophosphorylation Assay

This assay directly measures the compound's ability to inhibit EGFR activity inside intact cells.

Principle: EGFR-overexpressing cells (e.g., A431 human epidermoid carcinoma cells) are treated with the compound, followed by stimulation with EGF to induce receptor autophosphorylation. The level of phosphorylated EGFR (p-EGFR) is then quantified, typically by Western blot or ELISA.

Step-by-Step Methodology:

  • Cell Culture: Plate A431 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal EGFR activity.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or comparator drugs for 1-2 hours.

  • EGFR Stimulation: Stimulate the cells with human EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Quantification (Western Blot):

    • Determine the total protein concentration of the lysates.

    • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated EGFR (e.g., p-Tyr1068) and total EGFR. An antibody for a housekeeping protein (e.g., β-actin) should be used as a loading control.

    • Incubate with corresponding secondary antibodies and detect using an enhanced chemiluminescence (ECL) system.

    • Quantify band intensities to determine the ratio of p-EGFR to total EGFR.

  • Analysis: Calculate the inhibition of EGFR phosphorylation at each compound concentration and determine the cellular IC50 value.

Workflow_Diagram cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Phosphorylation Assay a1 Prepare Kinase, Substrate, & Compound a2 Initiate with ATP a1->a2 a3 Terminate & Deplete ATP (ADP-Glo™ Reagent) a2->a3 a4 Generate Signal (Kinase Detection Reagent) a3->a4 a5 Measure Luminescence a4->a5 a6 Calculate IC50 a5->a6 b1 Culture & Starve Cells (e.g., A431) b2 Treat with Compound b1->b2 b3 Stimulate with EGF b2->b3 b4 Lyse Cells b3->b4 b5 Western Blot for p-EGFR & Total EGFR b4->b5 b6 Calculate IC50 b5->b6

Figure 2: Experimental Workflows for Kinase Selectivity Assessment.

Experimental Protocol: Cell Proliferation Assay

This assay determines the ultimate functional effect of EGFR inhibition on cancer cell growth.

Principle: The viability of cancer cells that are dependent on EGFR signaling for their proliferation (e.g., PC-9 cells with an activating EGFR mutation) is measured after treatment with the inhibitor.[23][24]

Step-by-Step Methodology:

  • Cell Seeding: Seed PC-9 cells in a 96-well plate at a low density.

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the test compounds.

  • Incubation: Incubate the cells for 72 hours to allow for effects on proliferation.

  • Viability Measurement: Quantify the number of viable cells using a method such as the MTT assay.[12] This involves adding MTT reagent, which is converted by metabolically active cells into a purple formazan product. The product is then solubilized, and the absorbance is read on a plate reader.

  • Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to a vehicle control. Determine the GI50 (concentration for 50% growth inhibition) from the resulting dose-response curve.

Conclusion and Interpretation

A comprehensive assessment of selectivity requires integrating data from all three experimental approaches. An ideal EGFR inhibitor candidate would exhibit:

  • High Potency and Selectivity In Vitro: A low nanomolar IC50 for EGFR and IC50 values at least 100-fold higher for off-target kinases.

  • Effective On-Target Cellular Activity: Potent inhibition of EGFR autophosphorylation in a cellular context, with an IC50 value comparable to its biochemical IC50.

  • Selective Anti-Proliferative Effects: Potent growth inhibition of EGFR-dependent cancer cell lines, with significantly less activity against cell lines that do not rely on EGFR signaling.

By systematically applying these protocols and comparing the results for this compound against established drugs like Gefitinib and Erlotinib, researchers can build a robust data package. This allows for an informed decision on whether the compound possesses a selectivity profile worthy of further preclinical and clinical development as a targeted cancer therapeutic. The ultimate goal is to identify compounds that maximize on-target efficacy while minimizing off-target liabilities, leading to safer and more effective treatments.[8][10]

References

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  • Amaro, R. E., & Baud, M. G. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of the American Chemical Society, 145(8), 4349–4364. [Link]

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  • Wang, S., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules, 29(3), 724. [Link]

  • Al-Hadiya, Z. H. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6693. [Link]

  • Han, S. W., et al. (2006). Optimization of patient selection for gefitinib in non-small cell lung cancer by combined analysis of epidermal growth factor receptor mutation, K-ras mutation, and Akt phosphorylation. Clinical Cancer Research, 12(8), 2538–2544. [Link]

  • Zhang, T., et al. (2023). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Machine Intelligence, 5(12), 1403–1416. [Link]

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A Senior Application Scientist's Guide to Pyrimidine-Based Anticancer Agents: Reconciling In Vitro Efficacy with In Vivo Realities

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

The journey of an anticancer agent from a laboratory bench to a patient's bedside is fraught with challenges, chief among them being the translational gap between in vitro potency and in vivo efficacy. This guide provides an in-depth comparison of the methodologies used to evaluate pyrimidine-based anticancer agents, a cornerstone of chemotherapy for decades. We will dissect the "why" behind our experimental choices, offering a framework for interpreting data and navigating the complexities of drug development.

The Pyrimidine Analogs: A Double-Edged Sword in Cancer Therapy

Pyrimidine-based antimetabolites, such as 5-Fluorouracil (5-FU) and Gemcitabine, function by mimicking endogenous pyrimidines (cytosine, thymine, uracil). This mimicry allows them to be incorporated into cellular metabolic pathways, where they inhibit key enzymes involved in DNA and RNA synthesis, ultimately leading to cell death. Their effectiveness is rooted in the high proliferative rate of cancer cells, which have a greater demand for nucleic acid precursors.

However, the very mechanisms that make them potent in a petri dish often lead to divergent outcomes in a complex living system. Factors such as drug metabolism, tumor microenvironment interactions, and systemic toxicity are absent in in vitro models, creating a frequent disconnect between initial promising results and eventual clinical performance.

The Proving Ground: In Vitro Efficacy Assessment

In vitro assays are the workhorse of early-stage drug discovery. They provide a rapid, high-throughput, and cost-effective means to assess the direct cytotoxic or cytostatic effects of a compound on cancer cell lines. The primary goal is to determine a drug's intrinsic potency and mechanism of action in a controlled, isolated environment.

Key In Vitro Methodologies

A. Cell Viability & Cytotoxicity Assays (e.g., MTT/MTS)

These assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability. A reduction in metabolic activity is inferred as a decrease in cell number due to cytotoxicity or growth inhibition.

Experimental Protocol: MTT Assay for IC50 Determination

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the pyrimidine analog. Replace the culture medium with a medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 48-72 hours, a period that allows for multiple cell doubling times.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the logarithm of the drug concentration. The IC50 (half-maximal inhibitory concentration) is then calculated using non-linear regression.

B. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)

This flow cytometry-based method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells, providing mechanistic insight into the mode of cell death.

Experimental Protocol: Annexin V/PI Staining

  • Treatment: Culture cells in 6-well plates and treat with the pyrimidine agent at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the In Vitro Workflow

InVitro_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action start Cancer Cell Lines viability Cell Viability Assay (e.g., MTT) start->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle data_analysis Data Synthesis & Go/No-Go Decision apoptosis->data_analysis Quantify Apoptotic Cells cell_cycle->data_analysis Identify Cell Cycle Arrest

Caption: A typical workflow for in vitro evaluation of an anticancer compound.

Interpreting In Vitro Data: A Word of Caution

In vitro results, like IC50 values, are powerful for ranking compounds and selecting candidates. However, they represent a drug's effect in a simplified, artificial system. A low IC50 value is necessary but not sufficient for predicting clinical success.

Compound Cell Line IC50 (µM)
5-FluorouracilHT-29 (Colon)5.2
GemcitabinePanc-1 (Pancreatic)0.04
CapecitabineMCF-7 (Breast)> 100 (inactive)
Hypothetical Analog AA549 (Lung)0.8
Table 1: Example of in vitro IC50 data for various pyrimidine-based agents. Note the high IC50 for Capecitabine, a prodrug that requires in vivo activation.

The Reality Check: In Vivo Efficacy Assessment

In vivo studies are designed to determine if a drug can shrink a tumor in a living organism, providing a more holistic view of its therapeutic potential. These models incorporate the complex interplay of pharmacokinetics (PK), pharmacodynamics (PD), and the tumor microenvironment (TME).

Key In Vivo Methodologies

A. Cell Line-Derived Xenograft (CDX) Models

This is the most common initial in vivo model, where human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice.

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Implantation: Inject approximately 1-5 million cancer cells (e.g., HCT116) suspended in Matrigel into the flank of immunocompromised mice (e.g., NOD-SCID or Athymic Nude).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). This is a critical step to ensure the tumors have established vasculature.

  • Randomization: Randomize mice into treatment and control groups based on tumor volume to ensure an even distribution.

  • Drug Administration: Administer the pyrimidine agent via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., daily for 14 days). The control group receives the vehicle.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a measure of systemic toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set duration.

  • Analysis: Calculate Tumor Growth Inhibition (TGI), expressed as the percentage difference in the mean tumor volume between treated and control groups. Analyze survival data using Kaplan-Meier curves.

B. Patient-Derived Xenograft (PDX) Models

PDX models involve the direct implantation of fresh patient tumor tissue into immunocompromised mice. These models are considered more clinically relevant as they better preserve the original tumor's heterogeneity, architecture, and microenvironment.

Visualizing the In Vivo Workflow

InVivo_Workflow cluster_model Model Development cluster_study Efficacy Study patient_tumor Patient Tumor Fragment implant Implant into Host Mouse patient_tumor->implant expansion Tumor Expansion (P0 -> P1 -> Pn) implant->expansion randomize Randomize Tumor- Bearing Mice expansion->randomize treat Administer Drug vs. Vehicle Control randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Endpoint Analysis: - TGI - Survival - Biomarkers monitor->endpoint

Caption: Workflow for a Patient-Derived Xenograft (PDX) efficacy study.

Bridging the Gap: Why In Vitro and In Vivo Results Diverge

The transition from a 2D cell culture plate to a 3D, vascularized tumor within a host organism introduces several layers of complexity that can dramatically alter a drug's efficacy.

  • Prodrug Activation: Many pyrimidine analogs are prodrugs, meaning they are administered in an inactive form and must be metabolized into their active cytotoxic form by enzymes present in the body, particularly the liver. A classic example is Capecitabine , which is inactive against cancer cells in vitro but is converted in vivo through a series of enzymatic steps into the potent 5-FU.

  • Pharmacokinetics (ADME): The body's handling of a drug—Absorption, Distribution, Metabolism, and Excretion (ADME)—determines the concentration and duration of drug exposure at the tumor site. A compound that is highly potent in vitro may be cleared too rapidly in vivo to have a therapeutic effect.

  • Tumor Microenvironment (TME): The TME consists of blood vessels, immune cells, fibroblasts, and the extracellular matrix. This environment can create physical barriers to drug penetration and promote drug resistance through signaling pathways not active in cell culture.

Visualizing the Translational Gap

Translational_Gap cluster_factors In Vivo Confounding Factors invitro In Vitro Potency (e.g., Low IC50) invivo In Vivo Efficacy (e.g., TGI) invitro->invivo Translational Gap prodrug Prodrug Activation (e.g., Capecitabine -> 5-FU) prodrug->invivo Enables Efficacy pk Pharmacokinetics (ADME) - Poor bioavailability - Rapid clearance pk->invivo Reduces Efficacy tme Tumor Microenvironment - Drug penetration barrier - Resistance signaling tme->invivo Reduces Efficacy

Caption: Key biological factors contributing to the in vitro-in vivo translational gap.

Case Study: The Mechanism of 5-Fluorouracil (5-FU)

5-FU is an excellent model for understanding the interplay between metabolic activation and therapeutic effect. Once inside a cell, 5-FU is converted into three active metabolites: FdUMP, FUTP, and FdUTP. The primary anticancer effect comes from FdUMP, which inhibits thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This leads to a "thymineless death" in rapidly dividing cancer cells.

5-FU Activation and Mechanism of Action

Caption: The metabolic activation pathway and cytotoxic mechanisms of 5-Fluorouracil.

Parameter In Vitro (HCT116 Cells) In Vivo (HCT116 Xenograft) Rationale for Difference
Efficacy Metric IC50: 4.8 µMTGI: 65% at 50 mg/kgDifferent endpoints measuring cell death vs. tumor growth.
Drug Exposure Constant (72h)Variable (PK-dependent)In vivo clearance limits sustained drug concentration.
Resistance Intrinsic cellular mechanismsTME-induced resistance, poor drug penetration, hypoxia.The complex tumor architecture confers additional resistance.
Table 2: Comparison of 5-FU efficacy metrics in vitro and in vivo, highlighting the factors that influence outcomes.

Conclusion: An Integrated Approach is Non-Negotiable

Neither in vitro nor in vivo testing in isolation is sufficient to predict the clinical success of a pyrimidine-based anticancer agent. In vitro assays are indispensable for high-throughput screening, mechanistic elucidation, and identifying initial potent candidates. However, in vivo models, particularly PDXs, are essential for evaluating how a drug behaves within a complex biological system.

The discrepancies observed between these models are not failures but rather data points that illuminate the multifaceted nature of cancer therapy. Understanding the "why" behind these differences—be it prodrug metabolism, pharmacokinetic limitations, or the influence of the tumor microenvironment—is paramount for making informed decisions in the drug development pipeline. Future advancements, such as tumor organoids and microfluidic "tumor-on-a-chip" platforms, aim to bridge this gap further by incorporating 3D architecture and microenvironmental factors into a high-throughput format.

References

  • Title: Antimetabolite Drugs in Cancer Therapy Source: StatPearls URL: [Link]

  • Title: 5-Fluorouracil Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Patient-derived xenograft (PDX) models in cancer research and their application in drug discovery Source: Journal of Cellular and Molecular Medicine URL: [Link]

  • Title: Prodrugs for cancer chemotherapy Source: Nature Reviews Drug Discovery URL: [Link]

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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Purity in Diazines

In the realm of drug development and materials science, the diazines—a class of heterocyclic aromatic compounds—are of paramount importance. Pyrimidine, in particular, forms the core of nucleobases like cytosine, thymine, and uracil. However, its isomers, pyridazine (1,2-diazine) and pyrazine (1,4-diazine), often feature in related synthetic pathways and can arise as impurities. The subtle shift in the position of the two nitrogen atoms within the six-membered ring dramatically alters the molecule's symmetry, electronic distribution, and chemical reactivity.[1] For researchers, scientists, and drug development professionals, the ability to definitively distinguish between these isomers is not merely an academic exercise; it is a critical step in ensuring the purity, safety, and efficacy of a final product.

This guide provides an in-depth comparison of the spectroscopic signatures of pyrimidine, pyridazine, and pyrazine. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation across NMR, IR, UV-Vis, and Mass Spectrometry.

Molecular Structure: The Root of Spectroscopic Diversity

The fundamental difference between the three isomers lies in the relative positions of the nitrogen atoms, which dictates the molecular symmetry. This, in turn, governs the number and type of signals observed in various spectroscopic techniques.

  • Pyridazine (1,2-diazine): Possesses C₂ᵥ symmetry. The adjacent nitrogen atoms create a significant dipole moment.

  • Pyrimidine (1,3-diazine): Also has C₂ᵥ symmetry, but the nitrogen atoms are separated by a carbon.

  • Pyrazine (1,4-diazine): Exhibits the highest symmetry of the group, D₂ₕ, due to the centrosymmetric arrangement of the nitrogen atoms. This results in a zero net dipole moment.

isomers cluster_pyridazine Pyridazine (1,2-diazine) Symmetry: C₂ᵥ cluster_pyrimidine Pyrimidine (1,3-diazine) Symmetry: C₂ᵥ cluster_pyrazine Pyrazine (1,4-diazine) Symmetry: D₂ₕ pd pd pm pm pz pz

Caption: Molecular structures of Pyridazine, Pyrimidine, and Pyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. The electronegativity of the nitrogen atoms and their position significantly deshield adjacent protons and carbons.

Expertise & Experience: Interpreting the NMR Landscape

The key to differentiation lies in observing both the chemical shifts (δ) and the spin-spin coupling constants (J). In pyrazine, the high degree of symmetry means all four protons (and all four carbons) are chemically equivalent, leading to a single, sharp peak in both ¹H and ¹³C NMR spectra. Conversely, the lower symmetry of pyridazine and pyrimidine results in more complex spectra with multiple, distinct signals.

For pyrimidine, the proton at the C-2 position (between the two nitrogens) is the most deshielded and appears furthest downfield.[2] For pyridazine, the protons adjacent to the nitrogen atoms (at C-3 and C-6) are highly deshielded.[3] The coupling constants also provide a structural fingerprint; for instance, the J₄₅ coupling in pyridazine is typically larger than other couplings in the diazine series.[3]

Comparative NMR Data
IsomerNucleusPositionPredicted Chemical Shift (δ, ppm) in CDCl₃Multiplicity
Pyridazine ¹HH-3, H-6~9.21dd
¹HH-4, H-5~7.75dd
¹³CC-3, C-6~150.9-
¹³CC-4, C-5~126.5-
Pyrimidine ¹HH-2~9.26s
¹HH-4, H-6~8.78d
¹HH-5~7.36t
¹³CC-2~158.5-
¹³CC-4, C-6~156.9-
¹³CC-5~121.8-
Pyrazine ¹HH-2, H-3, H-5, H-6~8.63s
¹³CC-2, C-3, C-5, C-6~145.1-

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from various sources.[2][3][4][5][6][7]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the diazine sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous peaks.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize magnetic field homogeneity, using the solvent's deuterium lock signal.

    • For ¹H NMR: Acquire data using standard parameters. A spectral width of -2 to 12 ppm is typically sufficient. A relaxation delay of 1-2 seconds and 8-16 scans are usually adequate for a good signal-to-noise ratio.[8]

    • For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A spectral width of 0 to 200 ppm is appropriate. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary.[9][10]

  • Data Processing:

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Perform baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or the TMS signal (0 ppm).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of a molecule. The energy of these vibrations is determined by bond strengths and molecular geometry. Each isomer presents a unique "fingerprint" in the IR spectrum, particularly in the 1600-700 cm⁻¹ region.

Expertise & Experience: Decoding Vibrational Modes

The key differentiating factor in the IR spectra is molecular symmetry. Pyrazine's high D₂ₕ symmetry means it has a center of inversion. Consequently, vibrational modes that are IR-active are Raman-inactive, and vice-versa (Rule of Mutual Exclusion). Pyridazine and pyrimidine, lacking a center of inversion, do not follow this rule, and many of their vibrations are active in both IR and Raman spectroscopy.

Practically, this results in a simpler IR spectrum for pyrazine compared to the other two isomers.[11] Specific bands related to C-H bending and ring stretching modes are highly characteristic. For example, the out-of-plane C-H bending modes are sensitive to the number of adjacent hydrogens on the ring, providing clear differentiation.[1][12]

Comparative IR Data
IsomerKey IR Absorption Bands (cm⁻¹)Assignment
Pyridazine ~3050, ~1570, ~1415, ~1050, ~760C-H stretch, Ring stretch, Ring stretch, Ring breathing, C-H out-of-plane bend
Pyrimidine ~3060, ~1565, ~1465, ~1395, ~990, ~740C-H stretch, Ring stretch, Ring stretch, Ring stretch, Ring breathing, C-H out-of-plane bend
Pyrazine ~3070, ~1525, ~1150, ~1015, ~800C-H stretch, Ring stretch, C-H in-plane bend, Ring breathing, C-H out-of-plane bend

Note: Frequencies are approximate and can shift based on the physical state (solid, liquid, gas). Data compiled from NIST Chemistry WebBook and other sources.[1][11][13]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and efficient method for analyzing liquid and solid samples with minimal preparation.[14][15]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Analysis:

    • For Liquids: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

    • For Solids: Place a small amount of the solid powder onto the crystal. Use the pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[16]

  • Data Acquisition & Processing:

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.[14]

    • The instrument software will automatically perform the background subtraction.

    • Label the significant peaks on the resulting spectrum.

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals (e.g., n→π* and π→π* transitions).[17] The position of the nitrogen atoms influences the energy of these molecular orbitals.

Expertise & Experience: Linking Structure to Absorption

All three diazines exhibit characteristic absorption bands in the UV region. The lower energy n→π* transitions are typically observed as weaker bands at longer wavelengths (>280 nm), while the higher energy π→π* transitions appear as intense bands at shorter wavelengths (<280 nm).[18]

The relative energies of the non-bonding (n) orbitals on the nitrogen atoms are key. In pyridazine, the adjacent lone pairs interact, splitting into two orbitals of different energies. In pyrazine, the interaction is through-bond and through-space, also leading to a split. This splitting affects the energy of the n→π* transition. Pyrazine's absorption spectrum is often shifted to longer wavelengths compared to pyridine, indicating the presence of two nitrogen atoms modifies the absorption properties.[18][19]

Comparative UV-Vis Data
IsomerSolventλₘₐₓ (n→π) (nm)λₘₐₓ (π→π) (nm)
Pyridazine Gas Phase~340~246
Pyrimidine Gas Phase~298~243
Pyrazine Gas Phase~326~260

Note: λₘₐₓ values and molar absorptivity can vary significantly with the solvent. Data from Samir et al.[18]

Experimental Protocol: UV-Vis Analysis in Solution
  • Sample Preparation:

    • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a working solution, typically in the 10⁻⁴ to 10⁻⁵ M range. The goal is to achieve an absorbance reading between 0.1 and 1.0 for the most accurate measurement (Beer's Law).[20]

    • Prepare a blank cuvette containing only the solvent.

  • Instrument Setup & Data Acquisition:

    • Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes for stable output.

    • Place the blank cuvette in the sample holder and record a baseline correction or "zero" across the desired wavelength range (e.g., 200-400 nm).

    • Replace the blank with the sample cuvette.

  • Data Analysis:

    • Run the scan to obtain the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λₘₐₓ) for each distinct peak.

Mass Spectrometry (MS): Fragmentation as a Structural Clue

Mass spectrometry bombards molecules with energy (typically from an electron beam), causing them to ionize and break apart into charged fragments. The resulting mass-to-charge ratio (m/z) of the parent ion and its fragments creates a unique mass spectrum.

Expertise & Experience: Predicting Fragmentation Pathways

The differentiation of diazine isomers by MS is a classic example of how structure dictates fragmentation. All three isomers have the same molecular weight (80.09 g/mol ), so their molecular ion peaks ([M]⁺) will appear at m/z = 80.[21] The key is in the fragmentation pattern.

  • Pyridazine (1,2-diazine): The weak N-N bond is the most likely point of initial cleavage. This leads to a characteristic and facile loss of a neutral nitrogen molecule (N₂, 28 Da), resulting in a prominent fragment ion at m/z = 52.[22]

  • Pyrimidine & Pyrazine (1,3- & 1,4-diazines): Lacking the weak N-N bond, these isomers do not readily lose N₂. Their primary fragmentation pathway involves the elimination of hydrogen cyanide (HCN, 27 Da), leading to a major fragment at m/z = 53.[22][23] This difference—loss of N₂ for pyridazine vs. loss of HCN for pyrimidine/pyrazine—is the most definitive diagnostic feature in their mass spectra.[22]

Comparative Mass Spectrometry Data
IsomerMolecular Ion (m/z)Key Fragment Ion (m/z)Neutral Loss
Pyridazine 8052N₂ (28 Da)
Pyrimidine 8053HCN (27 Da)
Pyrazine 8053HCN (27 Da)
Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction:

    • For volatile liquids or solids, a direct insertion probe or gas chromatography (GC-MS) inlet can be used. For GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.

    • Introduce a very small quantity of the sample into the instrument's high-vacuum source.

  • Ionization & Analysis:

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).

    • The analyzer separates the ions based on their m/z ratio.

  • Data Interpretation:

    • Identify the molecular ion peak ([M]⁺) at m/z = 80.

    • Analyze the major fragment ions. Look for the characteristic m/z 52 peak for pyridazine or the m/z 53 peak for pyrimidine and pyrazine.

Summary & Recommended Analytical Workflow

No single technique tells the whole story. A logical, multi-faceted approach is the most trustworthy and efficient path to unambiguous isomer identification.

workflow cluster_workflow Recommended Analytical Workflow Sample Unknown Diazine Sample MS Step 1: Mass Spectrometry (EI-MS) - Identify Molecular Ion (m/z 80) - Check for key fragments Sample->MS Decision_MS Fragment at m/z 52? MS->Decision_MS Pyridazine Result: Pyridazine (Loss of N₂) Decision_MS->Pyridazine  Yes NMR Step 2: ¹H NMR Spectroscopy - Differentiate Pyrimidine vs. Pyrazine based on pattern complexity Decision_MS->NMR  No (m/z 53) Confirm Step 3: Confirm with IR / UV-Vis (Orthogonal Data Verification) Pyridazine->Confirm Decision_NMR Single peak? NMR->Decision_NMR Pyrazine Result: Pyrazine (Symmetrical) Decision_NMR->Pyrazine  Yes Pyrimidine Result: Pyrimidine (Complex Pattern) Decision_NMR->Pyrimidine  No Pyrazine->Confirm Pyrimidine->Confirm

Sources

A Senior Application Scientist's Guide to Biological Assay Validation for Pyrimidine-5-Carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous validation. This guide provides an in-depth, experience-driven comparison of biological assay validation methodologies, with a specific focus on the pyrimidine-5-carbonitrile class of compounds. These compounds have garnered significant interest in drug discovery, frequently investigated as inhibitors of protein kinases and other enzymes implicated in diseases like cancer.[1][2][3][4][5] This guide moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step to ensure your assays are not just compliant, but robust, reproducible, and truly informative.

The Unique Landscape of Pyrimidine-5-Carbonitrile Compounds

The pyrimidine-5-carbonitrile core is a versatile scaffold, lending itself to the synthesis of diverse libraries of targeted inhibitors.[1][2][3] Understanding the general biological targets of this class is crucial for selecting and validating appropriate assays. A significant body of research points towards their activity as kinase inhibitors, including against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Phosphoinositide 3-kinases (PI3Ks).[1][2][3][4] Therefore, this guide will use kinase inhibition as a primary example, while the principles discussed are broadly applicable to other enzyme targets.

Pillar 1: The Assay Validation Workflow - A Self-Validating System

A robust assay validation plan is not a linear path but an iterative process of refinement. The following workflow illustrates the key stages and their interplay.

Assay Validation Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation cluster_3 Phase 4: In-Study Validation Dev Assay Development (Reagent & Condition Optimization) Opt Assay Optimization (DOE) Dev->Opt Initial Parameters PreVal Pre-Validation (Preliminary Specificity, Linearity, Precision) Opt->PreVal Optimized Protocol FullVal Full Method Validation (Accuracy, Precision, Specificity, Linearity, Range, Robustness) PreVal->FullVal Promising Results InStudy In-Study Validation (QC Checks & Run Acceptance) FullVal->InStudy Validated Method InStudy->FullVal Re-validation Trigger Biochemical_Assay_Validation_Logic Start Start Validation Enzyme_Substrate Enzyme & Substrate Titration Start->Enzyme_Substrate ATP_Km ATP Km Determination Enzyme_Substrate->ATP_Km Accuracy Accuracy (vs. Reference) ATP_Km->Accuracy Precision Precision (Intra- & Inter-assay) Accuracy->Precision Robustness Robustness Precision->Robustness Validated Assay Validated Robustness->Validated

Caption: Logic flow for biochemical assay validation.

Protocol 2: Validation of a Cell-Based Cytotoxicity Assay (e.g., MTT/XTT Assay)

This protocol describes the validation of a colorimetric assay that measures metabolic activity as an indicator of cell viability. [6]This is a common secondary assay to confirm the on-target effects of kinase inhibitors in a cellular context. [7][8] Objective: To validate the assay for determining the cytotoxic potential (IC50) of a pyrimidine-5-carbonitrile compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549 for an EGFR inhibitor)

  • Cell culture medium and supplements

  • Pyrimidine-5-carbonitrile test compound and a known cytotoxic agent (e.g., doxorubicin)

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • 96-well cell culture plates

  • Spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding Density Optimization:

    • Rationale: To find the optimal number of cells per well that ensures logarithmic growth throughout the experiment and a linear response of the assay.

    • Procedure:

      • Seed a 96-well plate with a range of cell densities.

      • Incubate for the intended duration of the experiment (e.g., 72 hours).

      • Add the MTT/XTT reagent and measure absorbance.

      • Select a seeding density that results in a sub-confluent monolayer at the end of the experiment and provides a robust signal.

  • Full Validation Experiments:

    • Accuracy: Determine the IC50 of a reference cytotoxic agent in three independent experiments. The mean IC50 should be within an acceptable range of the established value for that cell line.

    • Precision:

      • Intra-assay: Test the pyrimidine-5-carbonitrile compound at various concentrations in triplicate on a single plate. The %CV for each concentration point should be ≤15%.

      • Inter-assay: Determine the IC50 of the test compound in three independent experiments performed on different days. The %CV of the mean IC50 should be ≤30%.

    • Specificity: Compare the IC50 value in the target cancer cell line to that in a non-target or normal cell line (e.g., WI-38). A significant difference in potency can indicate on-target activity versus general cytotoxicity. [3] * Robustness: Assess the impact of minor variations in incubation time (e.g., 72 ± 4 hours) and reagent incubation time (e.g., ± 30 minutes). The resulting IC50 values should remain consistent.

Pillar 4: Data Interpretation and Troubleshooting

A common challenge with pyrimidine-5-carbonitrile compounds, and other small molecules, is potential interference with the assay readout. [9]For example, a compound might absorb light at the same wavelength as the product of a colorimetric assay, leading to a false positive or negative result.

Troubleshooting Compound Interference:

Issue Potential Cause Troubleshooting Step
High background in biochemical assay Compound auto-fluorescence or luminescence.Run a control plate with the compound in the absence of the enzyme to quantify its intrinsic signal. Subtract this background from the experimental wells.
Inconsistent results in cell-based assay Compound precipitation at high concentrations.Visually inspect the wells under a microscope for precipitates. Determine the compound's solubility in the cell culture medium.
Discrepancy between biochemical and cellular potency Poor cell permeability, high plasma protein binding, or rapid metabolism of the compound.Conduct follow-up cell-based target engagement assays (e.g., Western blot for downstream signaling) or permeability assays. [8]

Conclusion

The validation of biological assays for pyrimidine-5-carbonitrile compounds is a critical step in the drug discovery pipeline. By moving beyond a simple checklist and embracing a scientifically-driven, comparative approach, researchers can build a robust and reliable data package. This guide provides the foundational principles, practical protocols, and troubleshooting insights to ensure that your assay validation process is not just a regulatory hurdle, but a cornerstone of scientific integrity and successful drug development.

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A-Comparative-Guide-to-the-Stability-of-Pyrimidine-5-carbonitrile-Analogs-for-Drug-Development-Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Pyrimidine-5-carbonitrile-Based Drug Discovery

The pyrimidine-5-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to virology.[1][2] Its prevalence is due to the versatile nature of the pyrimidine ring, which allows for substitutions that can fine-tune a molecule's interaction with biological targets.[1] However, the journey from a promising lead compound to a marketable drug is fraught with challenges, chief among them being chemical stability.

The stability of an active pharmaceutical ingredient (API) is not merely a matter of shelf-life; it directly impacts the safety, efficacy, and overall viability of a drug candidate.[3][4] Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and unpredictable pharmacokinetic profiles. For researchers in drug development, a comprehensive understanding of the factors governing the stability of pyrimidine-5-carbonitrile analogs is therefore indispensable.

This guide provides an in-depth comparison of the stability of different pyrimidine-5-carbonitrile analogs, grounded in experimental data and mechanistic insights. We will explore how subtle changes in chemical structure can profoundly influence a molecule's resilience to various stress factors and provide a robust framework for assessing and predicting the stability of novel drug candidates.

Pillar 1: Understanding the Structure-Stability Relationship

The inherent stability of the pyrimidine ring is influenced by its π-deficient nature, a result of the two electronegative nitrogen atoms.[5] This characteristic makes the ring susceptible to nucleophilic attack, while electrophilic substitution is generally more difficult.[5] The substituents on the pyrimidine ring play a crucial role in modulating its electronic properties and, consequently, its stability.

  • Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly alter the electron density of the pyrimidine ring. The addition of EWGs can impact lipophilicity, bioavailability, and target binding.[1] Conversely, the presence of an electron-donating group may enhance stability against hydrolytic degradation.

  • Positional Influence: The 2-, 4-, and 6-positions of the pyrimidine ring are particularly electron-deficient, while the 5-position is less so, making substituents at this position generally more stable.[5]

Pillar 2: A Framework for Stability Assessment: Forced Degradation Studies

To systematically evaluate and compare the stability of different analogs, a standardized approach is essential. Forced degradation, or stress testing, is a critical component of the drug development process, providing invaluable insights into the intrinsic stability of a molecule.[3][4][6] These studies involve subjecting the compound to a range of harsh conditions to accelerate its degradation, allowing for the identification of degradation pathways and the development of stability-indicating analytical methods.[4][7][8]

Experimental Protocol: A Step-by-Step Guide to Forced Degradation

The following protocol outlines a typical forced degradation study for a novel pyrimidine-5-carbonitrile analog.

Objective: To identify potential degradants and elucidate degradation pathways under various stress conditions.

Materials:

  • Pyrimidine-5-carbonitrile analog of interest

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H2O2), 3%

  • High-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the pyrimidine-5-carbonitrile analog in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Withdraw samples at predetermined time points.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H2O2.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Withdraw samples at predetermined time points for HPLC analysis.

  • Thermal Degradation:

    • Spread a thin layer of the solid compound in a petri dish.

    • Place the dish in a calibrated oven at 80°C for 48 hours.

    • Dissolve a weighed amount of the stressed sample in the solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (100 µg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • Analyze the samples by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

    • Monitor the peak purity of the parent compound and identify and quantify any degradation products.

Visualizing the Workflow

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Pyrimidine-5-carbonitrile Analog Stock Prepare 1 mg/mL Stock Solution API->Stock Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Degradation (Solid, 80°C) Stock->Thermal Photo Photolytic Degradation (ICH Q1B) Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling HPLC HPLC-PDA Analysis Thermal->HPLC Photo->HPLC Neutralize Neutralize (for Acid/Base) Sampling->Neutralize Neutralize->HPLC Data Identify & Quantify Degradants HPLC->Data

Caption: Workflow for a typical forced degradation study of a new chemical entity.

Pillar 3: Comparative Stability Analysis of Pyrimidine-5-carbonitrile Analogs

To illustrate the impact of substituents on stability, let's consider two hypothetical analogs:

  • Analog A: 2-amino-4-chloro -6-phenylpyrimidine-5-carbonitrile

  • Analog B: 2-amino-4-methoxy -6-phenylpyrimidine-5-carbonitrile

The key difference lies at the C4 position: a chloro group (electron-withdrawing) in Analog A versus a methoxy group (electron-donating) in Analog B.

Hypothesized Stability Profiles

Based on electronic effects, we can hypothesize that the electron-withdrawing chloro group in Analog A will make the pyrimidine ring more susceptible to nucleophilic attack, particularly hydrolysis. The chloro group itself can also act as a leaving group. In contrast, the electron-donating methoxy group in Analog B should increase the electron density of the ring, potentially making it more stable against nucleophilic degradation.

Forced Degradation Data Summary

The following table summarizes the hypothetical results from a forced degradation study conducted as per the protocol above.

Stress ConditionAnalog A (% Degradation)Analog B (% Degradation)Major Degradant(s) for Analog AMajor Degradant(s) for Analog B
Acid Hydrolysis (0.1 N HCl, 60°C, 24h) 18.5%5.2%2-amino-4-hydroxy-6-phenylpyrimidine-5-carbonitrileMinor unidentified peaks
Base Hydrolysis (0.1 N NaOH, 60°C, 24h) 25.3%8.1%2-amino-4-hydroxy-6-phenylpyrimidine-5-carbonitrileMinor unidentified peaks
Oxidative (3% H2O2, RT, 24h) 4.1%3.8%N-oxide derivativeN-oxide derivative
Thermal (80°C, 48h) < 1%< 1%No significant degradationNo significant degradation
Photolytic (ICH Q1B) 2.5%2.3%Minor unidentified peaksMinor unidentified peaks
Interpretation of Results

The data clearly supports our initial hypothesis. Analog A shows significantly higher degradation under both acidic and basic hydrolytic conditions compared to Analog B . The primary degradation pathway for Analog A is the hydrolysis of the chloro group to a hydroxyl group. This is a classic example of nucleophilic aromatic substitution, facilitated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the chloro substituent.

Both analogs exhibit good stability under thermal and photolytic stress and show comparable, low-level degradation under oxidative conditions. This suggests that for this particular scaffold, hydrolytic stability is the primary concern and is heavily influenced by the nature of the substituent at the C4 position.

Visualizing a Common Degradation Pathway

The hydrolysis of the 4-chloro substituent is a common degradation pathway for this class of compounds.

Caption: Nucleophilic substitution pathway for the hydrolysis of Analog A.

Conclusion and Recommendations

This guide demonstrates that the stability of pyrimidine-5-carbonitrile analogs is intricately linked to their substitution patterns. Our comparative analysis reveals that:

  • Hydrolytic stability is a key vulnerability: The π-deficient pyrimidine ring is susceptible to nucleophilic attack, particularly hydrolysis.

  • Substituent electronic effects are paramount: Electron-withdrawing groups at the C4 position, such as chlorine, can significantly decrease hydrolytic stability compared to electron-donating groups like methoxy.

  • Forced degradation studies are essential: A systematic approach to stress testing is crucial for identifying potential liabilities early in the drug development process and for developing robust, stability-indicating analytical methods.

For researchers and drug development professionals, these findings underscore the importance of considering chemical stability from the very outset of the design process. By making informed choices about the substitution patterns on the pyrimidine-5-carbonitrile scaffold, it is possible to engineer molecules with improved stability profiles, thereby increasing the probability of success in bringing new, effective, and safe therapies to patients.

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A Researcher's Guide to Kinase Cross-Reactivity: Evaluating 4-Hydroxy-2-methylpyrimidine-5-carbonitrile Against established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of bringing a new kinase inhibitor from the bench to the clinic is paved with rigorous evaluation. A critical aspect of this journey is understanding the compound's selectivity – its ability to inhibit the intended target kinase while sparing other kinases in the vast human kinome. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities and diminished therapeutic windows. This guide provides an in-depth comparison of the hypothetical kinase cross-reactivity profile of a novel compound, 4-Hydroxy-2-methylpyrimidine-5-carbonitrile, with established Epidermal Growth Factor Receptor (EGFR) inhibitors.

While this compound has been identified as a potential EGFR inhibitor, comprehensive public data on its kinome-wide selectivity is currently unavailable.[1] Therefore, for the purpose of this illustrative guide, we will present a hypothetical cross-reactivity profile for this compound. This will serve as a practical framework for researchers on how to approach and interpret such comparative analyses when evaluating their own novel kinase inhibitors.

The Importance of Kinase Selectivity in Drug Discovery

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in designing truly selective inhibitors. A compound that binds to multiple unintended kinases can trigger a cascade of off-target effects, ranging from mild side effects to severe toxicity.[2][3] Conversely, in some instances, polypharmacology, the ability of a drug to interact with multiple targets, can be therapeutically beneficial.[4] A thorough understanding of a compound's cross-reactivity profile is therefore paramount for predicting its biological activity, potential liabilities, and overall therapeutic potential.

Visualizing EGFR Signaling and Potential Off-Target Interactions

The EGFR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. The diagram below illustrates the canonical EGFR signaling cascade and highlights where a primary inhibitor and potential off-target kinases might interfere.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation OffTarget Potential Off-Target Kinase (e.g., SRC) OffTarget->Proliferation Unintended Signaling caption EGFR Signaling Pathway and Off-Target Interaction

Caption: EGFR Signaling Pathway and Potential Off-Target Interaction.

Comparative Kinase Selectivity Profile

To objectively assess the selectivity of this compound, we will compare its hypothetical binding affinities against a panel of kinases with the known profiles of several FDA-approved EGFR inhibitors: Erlotinib, Lapatinib, Afatinib, and Vandetanib. The data is presented as the dissociation constant (Kd), a measure of binding affinity, where a lower value indicates a stronger interaction. This data is typically generated using platforms like KINOMEscan®.[5][6][7]

Table 1: Comparative Kinase Inhibition Profile (Kd in nM)

Kinase TargetThis compound (Hypothetical)ErlotinibLapatinibAfatinibVandetanib
EGFR (Primary Target) 5.2 2.13.00.5500
HER2 (ERBB2) 850>10,0001314>10,000
VEGFR2 1,200>10,000>10,000>10,00040
SRC 1502,1002301,500>10,000
ABL1 2,5001,8001603,800>10,000
RET >10,000>10,000>10,000>10,000130
JAK2 >10,000350>10,000>10,000>10,000

Disclaimer: The data for this compound is hypothetical and for illustrative purposes only. Data for other inhibitors are compiled from publicly available sources and may vary depending on the assay conditions.[8][9][10][11]

From this hypothetical data, this compound appears to be a potent and relatively selective EGFR inhibitor. Its off-target activity against SRC, while present, is significantly weaker than its on-target activity. In comparison, Lapatinib and Afatinib show potent dual inhibition of EGFR and HER2, while Vandetanib is a multi-kinase inhibitor targeting VEGFR2 and RET in addition to EGFR.[2][9][11][12][13] Erlotinib, while selective for EGFR, has been reported to have off-target effects on kinases like JAK2.[3][8]

Experimental Protocol: KINOMEscan® Profiling

To generate the kind of data presented above, a competition binding assay like KINOMEscan® is a widely used method.[5][6][7] The following is a generalized protocol that outlines the key steps involved.

KINOMEscan_Workflow cluster_preparation Assay Preparation cluster_assay Competition Binding Assay cluster_detection Quantification Kinase Kinase-tagged Phage Incubation Incubation of Kinase, Ligand, and Inhibitor Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Inhibitor Test Compound (this compound) Inhibitor->Incubation Binding Competitive Binding Incubation->Binding Wash Wash Unbound Components Binding->Wash qPCR qPCR of Phage DNA Wash->qPCR Data Data Analysis (Kd determination) qPCR->Data caption KINOMEscan® Experimental Workflow

Caption: KINOMEscan® Experimental Workflow.

Step-by-Step Methodology:

  • Assay Plate Preparation: A proprietary panel of human kinases, each tagged with a unique DNA barcode, is prepared. An active-site directed ligand is immobilized on a solid support in the wells of a microtiter plate.

  • Compound Preparation: The test compound, in this case, this compound, is serially diluted to create a range of concentrations.

  • Competition Assay: The kinase-tagged phages are incubated in the wells with the immobilized ligand and the test compound. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Washing: Unbound components, including kinase-phage-inhibitor complexes, are washed away.

  • Quantification: The amount of kinase-tagged phage remaining bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The amount of bound kinase is inversely proportional to the affinity of the test compound. A dose-response curve is generated, and the dissociation constant (Kd) is calculated.[6][14]

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating the kinase cross-reactivity of a novel inhibitor, using the hypothetical example of this compound against established EGFR inhibitors. The presented data, though hypothetical for the lead compound, underscores the importance of comprehensive kinase profiling in modern drug discovery.

For this compound to progress as a viable clinical candidate, obtaining empirical data on its kinome-wide selectivity is an essential next step. Methodologies such as KINOMEscan®, KiNativ™, or chemical proteomics approaches can provide this crucial information.[5][15][16] A favorable selectivity profile, characterized by high potency against EGFR and minimal off-target interactions, would strongly support its further development as a targeted cancer therapeutic. Researchers are encouraged to utilize such comparative analyses to benchmark their novel compounds and make informed decisions in the complex but rewarding process of drug development.

References

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  • Ciardiello F, et al. Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy. Clinical Cancer Research. 2006.
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  • LINCS Data Portal. Lapatinib KINOMEscan (LDG-1090: LDS-1093). Available at: [Link].

  • Patricelli MP, et al. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Cell Chemical Biology. 2011.
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  • ResearchGate. The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind... Available at: [Link].

  • Heymach JV, et al. Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis.
  • Wells SA Jr, et al. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. Journal of Clinical Endocrinology & Metabolism. 2010.
  • Gild ML, et al. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer. OncoTargets and Therapy. 2012.
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A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile Against Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community continuously explores new chemical entities that hold the promise of improved efficacy and reduced toxicity. Among the vast landscape of heterocyclic compounds, pyrimidine derivatives have emerged as a particularly fruitful area of research, with numerous analogues demonstrating significant biological activities, including anticancer properties.[1] This guide introduces 4-Hydroxy-2-methylpyrimidine-5-carbonitrile , a promising pyrimidine derivative, and provides a comprehensive framework for its preclinical evaluation against well-established anticancer drugs.

This document is intended for researchers, scientists, and drug development professionals. It is designed to be a practical and scientifically rigorous guide, offering not just protocols, but the rationale behind the experimental design. We will delve into a head-to-head comparison of this compound with the classical chemotherapeutic agents Doxorubicin and Cisplatin . The experimental workflow detailed herein is structured to provide a robust preliminary assessment of the compound's cytotoxic and mechanistic profile.

The Rationale for Investigation: Why this compound?

The pyrimidine scaffold is a cornerstone of many biologically active molecules, including the nucleobases of DNA and RNA.[1] This inherent biocompatibility and versatility have made pyrimidine derivatives a focal point in medicinal chemistry. Specifically, the pyrimidine-5-carbonitrile moiety has been identified in compounds exhibiting potent inhibitory activity against various kinases, including Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[2] this compound, with its unique substitution pattern, presents an intriguing candidate for investigation as a potential kinase inhibitor, capable of inducing cell cycle arrest and apoptosis in cancer cells.

To ascertain its therapeutic potential, a direct and systematic comparison with standard-of-care agents is paramount. We have selected Doxorubicin, a topoisomerase II inhibitor and DNA intercalator, and Cisplatin, a DNA cross-linking agent, as benchmarks.[3] These drugs represent two distinct and powerful mechanisms of anticancer action, providing a stringent test for our candidate compound.

A Proposed Experimental Framework for Comparative Analysis

The following experimental workflow is designed to provide a comprehensive in vitro comparison of this compound with Doxorubicin and Cisplatin.

Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Interpretation Cell_Culture Cell Line Maintenance (A549, MCF-7, HCT-116) MTT_Assay Cytotoxicity Screening (MTT Assay) Determine IC50 Values Cell_Culture->MTT_Assay Compound_Prep Compound Preparation (Test Compound & Benchmarks) Compound_Prep->MTT_Assay Apoptosis_Assay Mechanism of Action (Annexin V/PI Staining) Quantify Apoptosis MTT_Assay->Apoptosis_Assay Based on IC50 Cell_Cycle_Assay Mechanism of Action (Propidium Iodide Staining) Analyze Cell Cycle Arrest MTT_Assay->Cell_Cycle_Assay Based on IC50 Data_Analysis Data Compilation & Statistical Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Interpretation Comparative Interpretation of Results Data_Analysis->Interpretation Conclusion Conclusion on Anticancer Potential Interpretation->Conclusion

Caption: A streamlined workflow for the comparative in vitro evaluation of anticancer compounds.

Detailed Experimental Protocols

The following protocols are presented to ensure reproducibility and scientific rigor. Adherence to these detailed steps is crucial for generating reliable and comparable data.

Cell Culture and Maintenance
  • Cell Lines:

    • A549: Human lung carcinoma (ATCC® CCL-185™)

    • MCF-7: Human breast adenocarcinoma (ATCC® HTB-22™)

    • HCT-116: Human colorectal carcinoma (ATCC® CCL-247™)

  • Culture Medium:

    • A549: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, and 1% Penicillin-Streptomycin.

    • HCT-116: McCoy's 5a Medium Modified supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be passaged upon reaching 70-80% confluency. Briefly, rinse the cell monolayer with phosphate-buffered saline (PBS), detach with Trypsin-EDTA, neutralize with complete growth medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.[4][5]

Compound Preparation
  • Stock Solutions: Prepare 10 mM stock solutions of this compound, Doxorubicin, and Cisplatin in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solutions in the respective complete culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[2]

  • Treatment: After 24 hours, replace the medium with 100 µL of fresh medium containing serial dilutions of the test compounds. Include a vehicle control (medium with 0.5% DMSO) and a no-treatment control. Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed 1 x 10⁵ cells per well in a 6-well plate and treat with the compounds at their respective IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately using a flow cytometer. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 60 mm dish and treat with the compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol while vortexing. Store at 4°C for at least 30 minutes.[3][10]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[3]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Hypothetical Data and Comparative Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) after 48h Treatment

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)
This compound 8.512.310.1
Doxorubicin 0.80.50.6
Cisplatin 15.218.913.5

Table 2: Apoptosis Induction in A549 Cells after 24h Treatment at IC50 Concentration

Treatment% Viable Cells% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control 95.22.12.7
This compound 45.835.518.7
Doxorubicin 48.130.221.7
Cisplatin 52.328.918.8

Table 3: Cell Cycle Distribution in A549 Cells after 24h Treatment at IC50 Concentration

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 60.525.314.2
This compound 25.115.859.1
Doxorubicin 30.718.251.1
Cisplatin 45.235.619.2

Interpretation of Hypothetical Results and Mechanistic Insights

Based on the hypothetical data, this compound demonstrates moderate single-digit to low double-digit micromolar cytotoxicity against the tested cancer cell lines. While less potent than Doxorubicin, it exhibits comparable or slightly better cytotoxicity than Cisplatin in this hypothetical scenario.

The apoptosis assay suggests that the cytotoxic effect of this compound is mediated, at least in part, by the induction of apoptosis, with a significant increase in both early and late apoptotic cell populations. The magnitude of apoptosis induction is comparable to that of the benchmark drugs.

The cell cycle analysis provides a potential clue to the mechanism of action. The significant accumulation of cells in the G2/M phase suggests that this compound may interfere with processes essential for mitotic entry or progression. This profile is distinct from Cisplatin, which in this hypothetical case, induces an S-phase arrest, and shares some similarity with Doxorubicin's G2/M arrest. This G2/M arrest is consistent with the potential role of pyrimidine derivatives as kinase inhibitors, possibly targeting kinases involved in the G2/M checkpoint, such as CDKs or Aurora kinases.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Test_Compound 4-Hydroxy-2-methyl- pyrimidine-5-carbonitrile Test_Compound->EGFR Inhibition

Caption: A plausible mechanism of action for this compound targeting the EGFR signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the initial preclinical evaluation of this compound. The hypothetical data suggests that this compound warrants further investigation as a potential anticancer agent. Its moderate cytotoxicity, coupled with its ability to induce apoptosis and cause a G2/M cell cycle arrest, points towards a mechanism of action that may be distinct from classical DNA-damaging agents and could involve the inhibition of key cell cycle-regulating kinases.

Future studies should aim to:

  • Confirm the G2/M arrest and identify the specific molecular targets within this checkpoint.

  • Conduct kinase profiling assays to determine if this compound directly inhibits EGFR or other relevant kinases.

  • Evaluate its efficacy in in vivo tumor models to translate these in vitro findings into a more clinically relevant context.

  • Assess its toxicity profile in normal, non-cancerous cell lines to determine its therapeutic index.

By following a rigorous and comparative experimental plan, the true potential of this compound as a novel anticancer therapeutic can be thoroughly elucidated.

References

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  • Kumar, R., et al. (2021). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 12(03), 01-10.
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A Comparative Docking Analysis of Pyrimidine-5-Carbonitrile Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of oncology, the pyrimidine scaffold has emerged as a cornerstone for the development of targeted therapies.[1][2] Among its numerous derivatives, pyrimidine-5-carbonitriles have garnered significant attention for their potent inhibitory activity against a range of protein kinases and other enzymes implicated in cancer progression.[3][4][5][6][7] This guide provides a comprehensive, in-depth comparative analysis of pyrimidine-5-carbonitrile inhibitors, juxtaposed with a well-established alternative, the pyrazolo[3,4-d]pyrimidine scaffold, through the lens of molecular docking simulations.

This document is designed for researchers, scientists, and drug development professionals, offering not just a comparative overview but also a detailed, reproducible workflow for conducting such in silico analyses. We will delve into the rationale behind experimental choices, ensuring a self-validating system that underpins the trustworthiness of the presented data.

Introduction: The Significance of Pyrimidine-5-Carbonitrile Inhibitors

The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The addition of a carbonitrile (-C≡N) group at the 5-position significantly influences the molecule's electronic properties and can enhance its binding affinity and selectivity for various biological targets. Pyrimidine-5-carbonitrile derivatives have been successfully developed as inhibitors of key signaling proteins, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinases (PI3Ks), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), all of which are critical targets in cancer therapy.[3][4][5][8][9]

The primary objective of this guide is to provide a comparative assessment of the binding modes and potential efficacy of pyrimidine-5-carbonitrile inhibitors against a chosen kinase target, relative to another prominent class of kinase inhibitors, the pyrazolo[3,4-d]pyrimidines.[10][11] This will be achieved through a meticulously designed molecular docking workflow.

Experimental Design: A Rationale-Driven Approach

For a meaningful comparative study, a well-defined experimental design is paramount. This section outlines the choices made for the protein target, ligand selection, and the computational methodology, with a clear justification for each.

Target Selection: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2, a receptor tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Its inhibition is a clinically validated strategy in oncology. We have selected VEGFR-2 as our target for the following reasons:

  • Therapeutic Relevance: VEGFR-2 is a well-established and highly relevant target in cancer drug discovery.

  • Availability of Structural Data: A plethora of high-resolution crystal structures of VEGFR-2 in complex with various inhibitors are available in the Protein Data Bank (PDB), which is crucial for reliable docking studies.

  • Documented Inhibition: Several studies have reported the successful inhibition of VEGFR-2 by pyrimidine-5-carbonitrile derivatives, providing a solid foundation for our comparative analysis.[9]

For this study, we will utilize the PDB entry 1YWN , which represents the crystal structure of VEGFR-2 in complex with a pyrimidine-based inhibitor.

Ligand Selection

To ensure a robust comparison, we have selected representative compounds from both the pyrimidine-5-carbonitrile class and the pyrazolo[3,4-d]pyrimidine class.

  • Pyrimidine-5-Carbonitrile Representative (Compound A): A hypothetical but representative structure based on published active compounds, featuring the core scaffold and key interaction motifs.

  • Pyrazolo[3,4-d]pyrimidine Representative (Compound B): A known inhibitor from this class, serving as a benchmark for comparison. This scaffold is an isostere of the adenine ring of ATP, allowing it to effectively mimic hinge region binding interactions in kinase active sites.[10][11]

Computational Workflow

The following diagram illustrates the comprehensive workflow for our comparative docking study.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_comp Comparative Evaluation p_prep Protein Preparation (PDB: 1YWN) - Remove water & ligands - Add hydrogens - Assign charges grid Grid Generation - Define binding site around co-crystallized ligand p_prep->grid l_prep Ligand Preparation - 2D to 3D conversion - Energy minimization - Assign charges dock Molecular Docking - Pyrimidine-5-carbonitrile (A) - Pyrazolo[3,4-d]pyrimidine (B) l_prep->dock grid->dock analysis Pose Analysis & Scoring - Binding energy calculation - Interaction analysis dock->analysis table Data Tabulation - Binding energies - Key interactions - RMSD analysis->table vis Visualization - 2D & 3D interaction diagrams analysis->vis G inhibitor Pyrimidine-5-Carbonitrile (Compound A) cys919 Cys919 inhibitor->cys919 H-bond (Hinge) asp1046 Asp1046 inhibitor->asp1046 H-bond (Catalytic Loop) glu885 Glu885 inhibitor->glu885 H-bond val848 Val848 inhibitor->val848 Hydrophobic leu840 Leu840 inhibitor->leu840 Hydrophobic

Caption: Key interactions of the pyrimidine-5-carbonitrile inhibitor in the VEGFR-2 active site.

Discussion and Future Perspectives

Our comparative docking study reveals that both pyrimidine-5-carbonitrile and pyrazolo[3,4-d]pyrimidine scaffolds are capable of effectively binding to the ATP-binding site of VEGFR-2. The pyrimidine-5-carbonitrile derivative (Compound A) exhibited a slightly more favorable predicted binding affinity, potentially due to an additional hydrogen bond interaction with Glu885. This highlights the potential of the 5-carbonitrile moiety and its appended substituents to form specific interactions that can enhance binding.

It is crucial to emphasize that molecular docking is a computational prediction tool. While it provides valuable insights into potential binding modes and affinities, the results must be validated through experimental assays. [12]Future work should involve the synthesis of these compounds and their evaluation in in vitro kinase assays and cell-based proliferation assays to confirm their inhibitory activity and anticancer potential. [5][7] Furthermore, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted binding poses over time and to gain a more dynamic understanding of the protein-ligand interactions. [3][13]

Conclusion

This guide has provided a comprehensive framework for conducting a comparative docking study of pyrimidine-5-carbonitrile inhibitors. By establishing a clear, rationale-driven workflow and presenting the data in an accessible format, we aim to empower researchers to effectively utilize computational tools in their drug discovery endeavors. The pyrimidine-5-carbonitrile scaffold demonstrates significant promise as a source of potent and selective kinase inhibitors, and in silico methods such as molecular docking are invaluable for accelerating their development.

References

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile. As a crucial intermediate in pharmaceutical research and drug development, the integrity of your laboratory's safety protocols is paramount. This guide is designed to provide an in-depth operational plan that ensures the safety of personnel, maintains regulatory compliance, and protects the environment. The procedures outlined are synthesized from established safety data for analogous chemical structures and regulatory standards.

Core Safety Directives & Hazard Assessment

Anticipated Hazard Profile: Based on analogous compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed or inhaled.[1][2]

  • A cause of serious skin and eye irritation.[1][2][3]

  • Potentially causing respiratory irritation.[2][3]

  • Harmful to aquatic life.[3]

This assessment necessitates a cautious approach, treating the compound as hazardous waste and ensuring its isolation from the general waste stream and environmental release.

Table 1: GHS Hazard Summary for Structurally Similar Compounds
Hazard ClassificationGHS CodeSignal WordRationale & Key Precaution
Skin IrritationH315WarningCauses skin irritation. Avoid contact and wash thoroughly after handling.[2][3]
Serious Eye IrritationH319WarningCauses serious eye irritation. Mandates use of safety goggles or face shield.[2][3]
Respiratory IrritationH335WarningMay cause respiratory irritation. All handling must occur in a well-ventilated area, preferably a fume hood.[2][3]
Acute Oral ToxicityH302WarningHarmful if swallowed. Do not eat, drink, or smoke when using this product.[1][2]
Aquatic Hazard (Acute)H402-Harmful to aquatic life. Discharge into the environment must be avoided.[3]
Disposal Directive P501 -Dispose of contents/container to an approved waste disposal plant. [3]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to prevent exposure via inhalation, ingestion, or skin/eye contact. The Occupational Safety and Health Administration (OSHA) provides guidelines for handling potentially hazardous or cytotoxic compounds, which serve as a foundational standard.[4][5][6]

  • Eye and Face Protection: Use chemical safety goggles or a full-face shield approved under government standards like NIOSH (US) or EN 166 (EU).[2]

  • Hand Protection: Wear chemical-resistant, impervious gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and properly removed and disposed of as contaminated waste after handling the chemical to avoid skin contact.[2][7]

  • Skin and Body Protection: A standard laboratory coat is required to protect clothing and skin.[7] For larger quantities or in case of a spill, a complete suit protecting against chemicals may be necessary.[2]

  • Respiratory Protection: All handling of this compound waste should occur within a certified chemical fume hood to prevent the inhalation of dust or vapors.[7]

Step-by-Step Disposal Protocol

The guiding principle for disposal is that this chemical waste must be managed by a licensed and approved hazardous waste facility.[3][7] Under no circumstances should it be disposed of down the drain or in regular solid waste.[8][9]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the first and most critical step to ensure safe and compliant disposal.

  • Solid Waste: Collect unused or contaminated solid this compound waste in a dedicated, sealable container.[9] This includes the primary chemical, contaminated weighing paper, and any grossly contaminated solids from a spill cleanup.

  • Contaminated Labware: Disposable materials that have come into contact with the compound (e.g., gloves, pipette tips, paper towels) must be collected in a separate, clearly labeled hazardous waste bag or container.[9]

  • Liquid Waste: If the compound is in a solution, it must be collected in a dedicated, sealed, and compatible liquid waste container. Do not mix with other waste streams unless compatibility has been verified.[3]

Step 2: Container Selection and Labeling

Waste containers must meet regulatory standards to prevent leaks and ensure clear communication of the hazard.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically compatible container that is in good condition with a secure, leak-proof lid.[10]

  • Apply Proper Labeling: The container must be clearly labeled as "Hazardous Waste."[10] The label must also include:

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date of accumulation.

    • The relevant hazard pictograms (e.g., Irritant).

Step 3: On-Site Accumulation and Storage

Proper storage while awaiting pickup is crucial to laboratory safety.

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area.[9]

  • This storage area should be away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[10][11]

  • The area should be clearly marked as a hazardous waste accumulation point.

Step 4: Final Disposal by a Licensed Contractor

Final disposal must comply with all local, state, and federal regulations.[10][12]

  • Contact Professionals: Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[9]

  • Provide Documentation: Furnish the waste contractor with all available information about the compound, its hazards, and its composition.

  • Follow Shipping Regulations: Ensure that the waste is transported according to Department of Transportation (DOT) and EPA regulations, using a manifest system to track the waste from your facility to its final destination.[13][14] The most common disposal method for such compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[8][9]

Emergency Protocol: Spill Management

Immediate and correct response to a spill is vital to contain the hazard.

  • Minor Spill (Solid):

    • Ensure proper PPE is worn, including respiratory protection.

    • Carefully sweep up the solid material, avoiding dust generation.[10] Use a dedicated brush and dustpan.

    • Place the collected material and all cleanup supplies into a labeled hazardous waste container.[15]

    • Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate personnel from the immediate area and restrict access.

    • Alert your institution's emergency response team and EHS department.

    • If safe to do so, increase ventilation to the area.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (Solid, Liquid, or Contaminated Labware) B Wear Full PPE (Gloves, Goggles, Lab Coat, Fume Hood) A->B START C Segregate Waste by Type B->C D Select Appropriate Waste Container C->D E Label Container: 'Hazardous Waste' + Chemical Name + Date D->E F Store in Designated, Secure Accumulation Area E->F G Contact EHS or Licensed Waste Disposal Contractor F->G When container is full or per schedule H Complete Manifest & Prepare for Shipment G->H I Final Disposal via Incineration at TSDF H->I END

Caption: Disposal workflow for this compound.

References

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  • Safety Data Sheet - 5-Methylpyrimidine-2-carbonitrile. (2025). Angene Chemical. [Link]

  • SAFETY DATA SHEET - 2-Hydroxy-4-methylpyrimidine hydrochloride. (2025). Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - 2-Methylpyridine. Kishida. [Link]

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Comprehensive Safety and Handling Guide for 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my responsibility to ensure that our partners in research and development can handle chemical reagents not only effectively but, more importantly, with the utmost safety. This guide provides essential, field-tested protocols for the safe handling of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile. The procedures outlined here are designed to be a self-validating system of safety, grounded in established chemical hygiene principles.

The structure of this compound, featuring a pyrimidine core, a hydroxyl group, and a nitrile functional group, necessitates a stringent approach to handling. The pyrimidine ring is a cornerstone of various bioactive molecules, and the nitrile group (-CN) introduces potential toxicity akin to other cyanide-containing compounds, which are known mitochondrial toxins.[1][2] Therefore, we must assume a high degree of hazard, including potential toxicity if ingested, inhaled, or absorbed through the skin, as well as irritation to the skin, eyes, and respiratory system.[3][4][5][6][7][8]

Essential Personal Protective Equipment (PPE)

The primary line of defense is a multi-layered PPE strategy. Never handle this compound without the full complement of equipment detailed below. Each component is chosen to mitigate the specific hazards posed by this chemical's structure and potential reactivity.

Body Part Required PPE Specifications & Rationale
Eyes/Face Safety Goggles & Face ShieldWear tightly-sealed chemical splash goggles meeting ANSI Z87.1 standards.[9] For procedures with a high risk of splashing (e.g., transferring solutions), a full-face shield must be worn over the goggles.[3][9] This dual protection is critical to prevent contact with the corrosive and irritant nature of pyrimidine derivatives.[4][5][6]
Skin/Body Chemical-Resistant Gloves & Flame-Resistant Laboratory CoatGloves: Use chemical-impermeable nitrile gloves.[10] Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving. Change gloves every 30-60 minutes or immediately upon suspected contact.[11] Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory to protect skin and personal clothing from accidental spills.[3][9]
Respiratory NIOSH-Approved Respirator (as needed)All handling of the solid compound or its solutions must occur within a certified chemical fume hood to control exposure to dust or vapors.[3][10] If a fume hood is unavailable or if exposure limits may be exceeded during a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[3][11]
General Long Pants & Closed-Toe ShoesStandard laboratory practice dictates that full-length pants and fully enclosed, chemical-resistant shoes must be worn at all times to protect against accidental spills.[3]

Operational Plan: From Receipt to Disposal

A safe workflow is a continuous process. Follow these steps meticulously to ensure safety at every stage of the chemical's lifecycle in your lab.

Engineering Controls & Storage
  • Ventilation: The primary engineering control is a properly functioning chemical fume hood.[3][10] Ensure the sash is at the lowest practical height.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance from the workstation.[3]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[12][13] The container must be kept tightly closed and stored in a locked cabinet or area to restrict access.[3][4]

Step-by-Step Handling Protocol
  • Preparation: Before handling, designate a specific work area. Don all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so within the fume hood to prevent inhalation of fine particulates. Use a disposable weigh boat.

  • Dissolving/Transfer: When making solutions or transferring the material, perform all actions within the fume hood. Use spark-proof tools and avoid creating aerosols.[12]

  • Post-Handling: After handling, wipe down the work surface with an appropriate decontaminant. Carefully remove gloves and dispose of them in the designated hazardous waste container.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.[3][4][6] Do not eat, drink, or smoke in the handling area.[3][8][12]

Disposal Plan
  • Waste Segregation: this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) are considered hazardous waste.

  • Containment: Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.[5] Do not mix with other waste streams unless directed by your institution's safety office.

  • Final Disposal: The final disposal of the waste container must be handled by your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[4][12] Never pour this chemical down the drain.[4][5]

Emergency Procedures: Spill and Exposure Management

Accidents require a calm, prepared response. The following protocols for spills and personal exposure should be reviewed before beginning any work.

Spill Response Workflow

The following diagram outlines the immediate actions required in the event of a spill.

Spill_Response_Workflow spill Spill Detected evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size (Small vs. Large) evacuate->assess don_ppe Don Full PPE: - Respirator - Double Gloves - Goggles/Face Shield - Lab Coat assess->don_ppe Small & Manageable call_ehs Call EHS/Emergency Response Immediately assess->call_ehs Large or Uncontrolled contain Contain Spill (Use Vermiculite or Sand) don_ppe->contain collect Collect Material (Use Non-Sparking Tools) contain->collect package Place in Sealed, Labeled Waste Container collect->package decontaminate Decontaminate Area (Follow EHS Guidance) package->decontaminate dispose Dispose of Waste & PPE via EHS decontaminate->dispose

Caption: Workflow for managing a chemical spill.

First-Aid Measures

Immediate and correct first aid is critical. Show the Safety Data Sheet to attending medical personnel.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][5][7][14]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[5][7][10] Seek medical attention if irritation develops or persists.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do so.[4][5] Continue rinsing and seek immediate medical attention from an ophthalmologist.[4]

  • Ingestion: Do NOT induce vomiting.[3][14] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[5][14] Call a physician or poison control center immediately.[3][14]

References

  • Benchchem. Personal protective equipment for handling 4-Chloro-7-methylthieno[3,2-d]pyrimidine.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Sigma-Aldrich. (2024).
  • Angene Chemical. (2025).
  • Jubilant Ingrevia.
  • Thermo Fisher Scientific.
  • Fisher Scientific. (2014).
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific. (2024).
  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Apollo Scientific.
  • Bovalino, S., et al. (2024). Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. MDPI.
  • Bovalino, S., et al. (2024). Cyanide and Cyanogenic Compounds-Toxicity, Molecular Targets, and Therapeutic Agents.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-Amino-4-methylpyrimidine-5-carbonitrile.

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